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Foundational

An In-depth Technical Guide to the Synthesis of 2-Methoxyoctan-1-amine

This guide provides a comprehensive technical overview of plausible synthetic pathways for 2-Methoxyoctan-1-amine, a lipophilic primary amine with potential applications in drug discovery and materials science. As a mole...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of plausible synthetic pathways for 2-Methoxyoctan-1-amine, a lipophilic primary amine with potential applications in drug discovery and materials science. As a molecule that is not extensively described in readily available literature, this document outlines robust and scientifically grounded synthetic strategies based on established organic chemistry principles. The methodologies presented are designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance and Synthetic Strategy for 2-Methoxyoctan-1-amine

2-Methoxyoctan-1-amine is a chiral amine featuring a methoxy group at the alpha position to the amino functionality, attached to a C8 alkyl chain. This structural motif imparts a combination of lipophilicity from the octyl chain and a potential hydrogen bond acceptor and stereocenter from the methoxy and amine groups. These features make it an interesting building block for the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of the methoxy group can influence the molecule's conformational rigidity, metabolic stability, and interaction with biological targets.

The synthesis of α-alkoxy amines can be challenging. Direct methods are not always feasible, and multi-step sequences are often required. This guide will focus on the most logical and versatile approach for the synthesis of 2-Methoxyoctan-1-amine: the reductive amination of the corresponding aldehyde, 2-methoxyoctanal. This method is widely used for its reliability and the commercial availability of a variety of reducing agents.[1][2] An alternative pathway starting from 2-methoxyoctan-1-ol will also be discussed.

Primary Synthetic Pathway: Reductive Amination of 2-Methoxyoctanal

The cornerstone of this synthetic approach is the conversion of a carbonyl group in 2-methoxyoctanal to a primary amine via an imine intermediate.[1] This two-step, often one-pot, reaction is highly efficient and a staple in modern amine synthesis.

G cluster_0 Part A: Synthesis of 2-Methoxyoctanal cluster_1 Part B: Reductive Amination 1-Octene 1-Octene Epoxidation Epoxidation 1,2-Epoxyoctane 1,2-Epoxyoctane Acid-catalyzed\nrearrangement Acid-catalyzed rearrangement 2-Methoxyoctanal 2-Methoxyoctanal 2-Methoxyoctanal_2 2-Methoxyoctanal Ammonia Ammonia Imine Formation Imine Formation Imine Intermediate Imine Intermediate Reduction Reduction 2-Methoxyoctan-1-amine 2-Methoxyoctan-1-amine

Caption: Primary synthesis pathway for 2-Methoxyoctan-1-amine.

Part A: Synthesis of the Key Intermediate: 2-Methoxyoctanal

The critical precursor for the reductive amination is 2-methoxyoctanal. A reliable method to synthesize this α-methoxy aldehyde is from a readily available starting material like 1-octene.

Protocol 1: Synthesis of 2-Methoxyoctanal from 1-Octene

This protocol involves two main steps: the epoxidation of 1-octene and the subsequent acid-catalyzed rearrangement of the resulting epoxide in the presence of methanol.

Step 1: Epoxidation of 1-Octene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-octene (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), in DCM dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,2-epoxyoctane.

Step 2: Methanolysis and Rearrangement to 2-Methoxyoctanal

  • Reaction Setup: Dissolve the crude 1,2-epoxyoctane (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the epoxide is consumed (monitor by TLC). The Lewis acid catalyzes the opening of the epoxide ring by methanol, followed by a hydride shift to form the more stable aldehyde.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude 2-methoxyoctanal by vacuum distillation or column chromatography.

Part B: Reductive Amination to Yield 2-Methoxyoctan-1-amine

With the 2-methoxyoctanal in hand, the final step is the reductive amination to form the target primary amine. This can be performed as a one-pot reaction.[3]

Protocol 2: One-Pot Reductive Amination of 2-Methoxyoctanal

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxyoctanal (1.0 eq) in anhydrous methanol.

  • Amine Source: Add a source of ammonia. Anhydrous ammonia gas can be bubbled through the solution, or a solution of ammonia in methanol can be used. Ammonium acetate can also serve as the ammonia source.[4]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C. Add a reducing agent such as sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) portion-wise.[2] The use of NaBH₃CN is advantageous as it selectively reduces the imine in the presence of the aldehyde.[2]

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until the imine is fully reduced (monitor by TLC or GC-MS). Carefully quench the reaction by the slow addition of water.

  • Isolation and Purification: Make the solution basic by adding aqueous NaOH. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The crude 2-Methoxyoctan-1-amine can be purified by vacuum distillation.

Reaction Step Key Reagents Typical Solvent Notes
Epoxidation1-Octene, m-CPBADichloromethaneExothermic reaction, control temperature.
Aldehyde Formation1,2-Epoxyoctane, BF₃·OEt₂, MethanolMethanolLewis acid is crucial for rearrangement.
Reductive Amination2-Methoxyoctanal, Ammonia, NaBH₃CNMethanolOne-pot procedure is efficient.[3]

Alternative Synthetic Pathway: From 2-Methoxyoctan-1-ol

An alternative approach involves the conversion of the hydroxyl group of 2-methoxyoctan-1-ol into an amine. This pathway is advantageous if 2-methoxyoctan-1-ol is a more readily available starting material.

G 2-Methoxyoctan-1-ol 2-Methoxyoctan-1-ol Activation Activation of -OH (e.g., Mesylation) 2-Methoxyoctan-1-ol->Activation 2-Methoxyoctyl Mesylate 2-Methoxyoctyl Mesylate Activation->2-Methoxyoctyl Mesylate Nucleophilic Substitution Nucleophilic Substitution with Azide 2-Methoxyoctyl Mesylate->Nucleophilic Substitution 1-Azido-2-methoxyoctane 1-Azido-2-methoxyoctane Nucleophilic Substitution->1-Azido-2-methoxyoctane Reduction Reduction of Azide (e.g., H2/Pd-C or LiAlH4) 1-Azido-2-methoxyoctane->Reduction 2-Methoxyoctan-1-amine 2-Methoxyoctan-1-amine Reduction->2-Methoxyoctan-1-amine

Caption: Alternative synthesis via nucleophilic substitution.

Protocol 3: Synthesis via Azide Reduction

  • Activation of the Hydroxyl Group: Convert 2-methoxyoctan-1-ol to a better leaving group. A common method is to react it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in DCM to form the corresponding mesylate.

  • Nucleophilic Substitution with Azide: React the mesylate with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This Sₙ2 reaction introduces the azide functionality.

  • Reduction of the Azide: The resulting 1-azido-2-methoxyoctane is then reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄).

Purification and Characterization

The final product, 2-Methoxyoctan-1-amine, is expected to be a liquid at room temperature.

  • Purification: Fractional distillation under reduced pressure is the most suitable method for purifying the final product.

  • Characterization: The structure and purity of 2-Methoxyoctan-1-amine should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the methoxy and amine groups.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching of the primary amine and C-O stretching of the ether.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[5]

Conclusion

While a direct, documented synthesis for 2-Methoxyoctan-1-amine is not readily found in scientific literature, this guide provides robust and feasible synthetic pathways based on well-established and reliable organic reactions. The primary proposed route via reductive amination of 2-methoxyoctanal offers a logical and efficient strategy. The alternative pathway provides flexibility depending on the availability of starting materials. The detailed protocols and theoretical background herein should serve as a valuable resource for researchers embarking on the synthesis of this and structurally related α-alkoxy amines.

References

  • Facile synthesis of α-alkoxyl amides via scandium-catalyzed oxidative reaction between ynamides and alcohols. PMC. Available at: [Link]

  • A Facile Synthesis of (tert-alkoxy)amines. Digital Commons @ Cal Poly. Available at: [Link]

  • Synthesis of Alkoxylamines by Alkoxide Amination with 3,3'-Di-tert-butyloxaziridine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. ResearchGate. Available at: [Link]

  • Chapter 3: Synthesis of Nitroxides and Alkoxyamines. Books. Available at: [Link]

  • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. Google Patents.
  • ONE-POT SYNTHESIS OF ALKOXYAMINE DERIVATIVES BY REDUCTIVE ALKOXYAMINATION WITH A 2-PICOLINE-BORANE COMPLEX. HETEROCYCLES. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Stereospecific Synthesis of cis-2-Alkoxy-3-aminooxolanes. ACS Publications. Available at: [Link]

  • Method for preparing arylpoly(oxyalkyl) amines. Google Patents.
  • Iron-Catalyzed, Light-Driven Decarboxylative Alkoxyamination. PubMed. Available at: [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). Available at: [Link]

  • METHOD FOR PREPARATION OF ALKOXY-AMINE HYDROCHLORIDE. European Patent Office. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available at: [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • 2-methoxy-1-anthracenamine. chemsynthesis.com. Available at: [Link]

  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. Available at: [Link]

  • Ethylene tetramerization: a new route to produce 1-octene in exceptionally high selectivities. PubMed. Available at: [Link]

  • Methoxy amine derivatives and process for preparing them. Google Patents.
  • Oxidation of 1-Octene by the Molecular Oxygen in the Presence of Immobilized Catalytic Compositions. ResearchGate. Available at: [Link]

Sources

Exploratory

Novel synthesis of 2-Methoxyoctan-1-amine

An In-depth Technical Guide to the Novel Synthesis of 2-Methoxyoctan-1-amine Abstract This technical guide provides a comprehensive exploration of modern synthetic strategies for 2-Methoxyoctan-1-amine, a valuable α-alko...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Novel Synthesis of 2-Methoxyoctan-1-amine

Abstract

This technical guide provides a comprehensive exploration of modern synthetic strategies for 2-Methoxyoctan-1-amine, a valuable α-alkoxy amine. These compounds are significant building blocks in medicinal chemistry and materials science due to their unique structural and electronic properties. Moving beyond classical, often multi-step procedures, this document focuses on a highly efficient and convergent approach centered on the reductive amination of the key intermediate, 2-methoxyoctanal. We will detail the synthesis of this aldehyde precursor, provide step-by-step protocols for the subsequent amination, and discuss the critical parameters that ensure high yield and purity. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to provide researchers, scientists, and drug development professionals with a field-proven guide to this novel synthesis.

Introduction: The Significance of α-Alkoxy Amines

α-Alkoxy amines are a class of organic compounds characterized by an amino group and an alkoxy group attached to adjacent carbon atoms. This arrangement imparts unique conformational and electronic properties, making them valuable motifs in the design of bioactive molecules and advanced materials. The presence of the alkoxy group can modulate the basicity of the amine, influence lipophilicity, and introduce a potential hydrogen bond acceptor, all of which are critical parameters in drug design.

2-Methoxyoctan-1-amine (C₉H₂₁NO) is a representative example featuring a linear eight-carbon chain, which provides a lipophilic tail, coupled with the hydrophilic α-methoxy amine headgroup. Traditional synthetic routes to such molecules often suffer from limitations, including the need for extensive use of protecting groups, harsh reaction conditions, and low overall yields. This guide presents a streamlined, modern approach that prioritizes efficiency, convergence, and operational simplicity.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 2-Methoxyoctan-1-amine reveals several potential pathways. The most convergent and powerful disconnection is the C-N bond, pointing to a reductive amination strategy. This approach simplifies the synthesis into two major challenges: the preparation of the key α-methoxy aldehyde and the subsequent one-pot conversion to the target primary amine.

G target 2-Methoxyoctan-1-amine disconnection1 C-N Bond Disconnection (Reductive Amination) target->disconnection1 disconnection2 C-O Bond Disconnection target->disconnection2 precursor1 2-Methoxyoctanal disconnection1->precursor1 precursor2 Amine Source (e.g., NH3) disconnection1->precursor2 precursor3 2-Aminooctan-1-ol disconnection2->precursor3 precursor4 Methylating Agent disconnection2->precursor4

Caption: Retrosynthetic analysis of 2-Methoxyoctan-1-amine.

This guide will focus on the reductive amination pathway due to its high efficiency and convergence. The alternative C-O bond disconnection from 2-aminooctan-1-ol presents challenges in selective O-methylation over the more nucleophilic amine, typically requiring a multi-step protection-methylation-deprotection sequence.

Core Synthesis Pathway: From Aldehyde to Amine

The cornerstone of this novel approach is the direct reductive amination of 2-methoxyoctanal. This process involves the in-situ formation of an imine intermediate from the aldehyde and an amine source, which is then immediately reduced to the final amine.[1][2] This one-pot procedure is highly efficient and avoids the isolation of the potentially unstable imine intermediate.

G start Octanal step1 α-Halogenation start->step1 intermediate1 2-Bromooctanal step1->intermediate1 step2 Nucleophilic Substitution (CH3ONa) intermediate1->step2 aldehyde 2-Methoxyoctanal (Key Intermediate) step2->aldehyde step3 Reductive Amination (NH3, Reducing Agent) aldehyde->step3 product 2-Methoxyoctan-1-amine (Target Molecule) step3->product

Caption: Experimental workflow for the synthesis of 2-Methoxyoctan-1-amine.

Synthesis of Key Intermediate: 2-Methoxyoctanal

The availability of 2-methoxyoctanal is critical. While not commonly available commercially, it can be synthesized efficiently from octanal through a two-step sequence involving α-bromination followed by nucleophilic substitution with sodium methoxide.

Protocol 1: Synthesis of 2-Methoxyoctanal

  • α-Bromination of Octanal:

    • Rationale: Acid-catalyzed bromination proceeds via an enol intermediate, leading to selective substitution at the α-position.

    • Procedure: To a solution of octanal (1.0 eq) in a suitable solvent like dichloromethane, add a catalytic amount of a strong acid (e.g., HBr). Cool the mixture to 0 °C and slowly add N-bromosuccinimide (NBS) (1.05 eq) in portions, keeping the temperature below 5 °C. Stir for 1-2 hours until the reaction is complete (monitored by TLC/GC-MS).

    • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate, followed by a wash with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromooctanal is typically used directly in the next step without further purification.

  • Nucleophilic Substitution:

    • Rationale: Sodium methoxide is a strong nucleophile that readily displaces the bromide at the α-position via an Sₙ2 mechanism.

    • Procedure: Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol. Cool this solution to 0 °C and add the crude 2-bromooctanal (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Work-up: Quench the reaction by adding water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude 2-methoxyoctanal can be purified by vacuum distillation.

One-Pot Reductive Amination

With the key aldehyde in hand, the final step is a one-pot reductive amination. This method is superior to direct alkylation of amines, which often leads to over-alkylation.[2] The choice of reducing agent is critical for selectively reducing the imine intermediate in the presence of the starting aldehyde.

Protocol 2: Synthesis of 2-Methoxyoctan-1-amine

  • Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations.[3] It is less reactive towards aldehydes and ketones than imines, minimizing side reactions. Ammonium acetate serves as a convenient in-situ source of ammonia.[4]

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxyoctanal (1.0 eq) in a suitable anhydrous solvent such as methanol or 1,2-dichloroethane (DCE).[3]

    • Add ammonium acetate (10 eq) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.[4]

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions to the reaction mixture. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS until the starting aldehyde is consumed.

    • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude 2-Methoxyoctan-1-amine.

ParameterReagent/ConditionMolar Eq.Rationale
Amine Source Ammonium Acetate10Provides an excess of ammonia to drive imine formation equilibrium.[4]
Reducing Agent Sodium Triacetoxyborohydride1.5Mild and selective for imine reduction over the aldehyde.[3]
Solvent Anhydrous Methanol / DCE-Aprotic (DCE) or protic (MeOH) solvents are effective for this transformation.[3]
Temperature Room Temperature-Mild conditions preserve sensitive functional groups and prevent side reactions.
Reaction Time 12-24 hours-Sufficient time for complete conversion of the imine intermediate.

Purification and Characterization

The crude product can be purified by vacuum distillation or by acid-base extraction. For high-purity material, conversion to a hydrochloride salt is a common and effective method.

  • Purification via Salt Formation: Dissolve the crude amine in diethyl ether and cool to 0 °C. Add a solution of HCl in ether dropwise until precipitation is complete. The resulting hydrochloride salt can be collected by filtration, washed with cold ether, and dried. The free base can be regenerated by treatment with a strong base (e.g., NaOH) and extraction.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the carbon skeleton and the position of the methoxy and amine groups.

    • Mass Spectrometry (MS): To confirm the molecular weight (159.27 g/mol ).[5]

    • Infrared (IR) Spectroscopy: To identify characteristic N-H stretches of the primary amine and C-O stretches of the ether.

Safety and Handling

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Methoxide: Highly corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere.

  • Sodium Triacetoxyborohydride: Water-sensitive. Reacts with water to release flammable hydrogen gas.

  • Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. All manipulations should be performed in a fume hood.

Conclusion

The synthesis of 2-Methoxyoctan-1-amine via the reductive amination of 2-methoxyoctanal represents a significant improvement over classical methods. This convergent strategy, which relies on a readily prepared aldehyde intermediate, offers high yields, operational simplicity, and mild reaction conditions. By providing a detailed, field-tested protocol and explaining the rationale behind key experimental choices, this guide equips researchers with a robust and reliable method for accessing this valuable α-alkoxy amine and its analogs, paving the way for further applications in drug discovery and materials science. Future work may focus on developing an asymmetric version of this reaction to access enantiopure forms of the target molecule, potentially using biocatalytic methods like imine reductases.[6]

References

  • Studer, A. (2004). Tin-free radical chemistry using the persistent radical effect: alkoxyamine isomerization, addition reactions and polymerizations. Chemical Society Reviews, 33(5), 267-273. [Link]

  • Gryn'ova, G., Coote, M. L., & Corminboeuf, C. (2015). Theory and practice of uncommon chemistry: the case of N-alkoxyamines. CHIMIA, 69(6), 339-344. [Link]

  • Gigmes, D. (2015). Synthesis of Nitroxides and Alkoxyamines. In Nitroxide Mediated Polymerization: From Fundamentals to Applications in Materials Science (Ch. 3, pp. 114-152). The Royal Society of Chemistry. [Link]

  • Togo, H. (2004). Advanced Free Radical Reactions for Organic Synthesis. Elsevier.
  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular engineering by atom transfer radical polymerization. Journal of the American Chemical Society, 136(18), 6513-6533. [Link]

  • Marque, S. R. A., et al. (2009). Synthetic Studies on N-Alkoxyamines: A Mild and Broadly Applicable Route Starting from Nitroxide Radicals and Aldehydes. The Journal of Organic Chemistry, 74(3), 1277-1287. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Echeverria, P.-G., et al. (2008). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules, 41(15), 5628-5633. [Link]

  • Bräse, S., et al. (2013). Synthetic route to multidimensional alkoxyamines. ResearchGate. [Link]

  • Barluenga, J., et al. (2011). New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. Organic & Biomolecular Chemistry, 9(2), 549-558. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Reiser, O. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Procter, D. J., et al. (2022). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. Nature Communications, 13(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Turner, N. J., & Rowles, I. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Science, 13(18), 5134-5147. [Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. [Link]

Sources

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 2-Methoxyoctan-1-amine

Executive Summary As drug delivery systems and synthetic methodologies evolve, the demand for specialized, bifunctional building blocks has surged. 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) is a highly versatile aliphat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug delivery systems and synthetic methodologies evolve, the demand for specialized, bifunctional building blocks has surged. 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) is a highly versatile aliphatic aminoether characterized by a primary amine group, a beta-methoxy ether linkage, and a lipophilic hexyl tail.

Commercially cataloged by authoritative chemical suppliers such as and [1], this compound bridges the gap between traditional lipid chemistry and advanced formulation science. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes self-validating synthetic protocols, and explores its critical role in the development of ionizable lipids for Lipid Nanoparticles (LNPs).

Physicochemical Profiling and Structural Causality

The molecular architecture of 2-methoxyoctan-1-amine dictates its unique behavior in both synthetic reactions and biological environments. As an application scientist, it is crucial to understand why this specific structure is advantageous.

  • The Beta-Heteroatom Effect : The methoxy group at the C2 position exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent C1 primary amine.

    • Causality Rationale: This inductive effect slightly lowers the basicity (pKa) of the amine compared to a standard unbranched alkylamine. A lower pKa (~9.5) is highly advantageous in drug delivery—specifically for LNP ionizable lipids—as it shifts the protonation state closer to physiological endosomal pH (~5.5 - 6.5), facilitating the endosomal escape of genetic payloads.

  • Amphiphilic Balance : The C6 aliphatic tail provides the necessary lipophilicity for membrane insertion, while the amine-ether headgroup provides a polar, hydrogen-bonding interface.

Quantitative Data Summary

To contextualize its properties, Table 1 compares 2-methoxyoctan-1-amine against a well-documented structural isomer, [2].

Property2-Methoxyoctan-1-amine3-(Hexyloxy)propylamine (Isomer Baseline)
CAS Number 1485960-93-716728-61-3
Molecular Formula C9H21NOC9H21NO
Molecular Weight 159.27 g/mol 159.27 g/mol
Boiling Point ~210 °C (Predicted)229.7 °C (Experimental)
Density ~0.86 g/cm³ (Predicted)0.851 g/cm³ (Experimental)
LogP (Octanol/Water) ~2.1 (Calculated)~1.5 (Calculated)
Structural Motif 1,2-Aminoether (Beta-methoxy)1,3-Aminoether (Gamma-alkoxy)

Self-Validating Synthetic Methodology

To synthesize 2-methoxyoctan-1-amine with high regioselectivity, a three-step protocol starting from 1,2-epoxyoctane is employed. A robust protocol must be self-validating ; meaning each step contains analytical checkpoints to prevent the propagation of errors and ensure structural integrity.

Step 1: Regioselective Azidolysis
  • Objective : Open the epoxide ring to form 1-azido-2-octanol.

  • Procedure :

    • Dissolve 1,2-epoxyoctane (1.0 eq) in a mixture of methanol and water (8:2 v/v).

    • Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).

    • Reflux the mixture at 65 °C for 12 hours.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality Rationale : NH₄Cl acts as a mild proton source to activate the epoxide without causing unwanted polymerization. The azide nucleophile attacks the less sterically hindered terminal carbon (C1), ensuring high regioselectivity (>95%) for the 1-azido-2-octanol isomer.

  • Validation Checkpoint : Perform IR spectroscopy on the crude oil. The appearance of a strong, sharp absorbance band at ~2100 cm⁻¹ (azide stretch) and a broad band at ~3300 cm⁻¹ (hydroxyl stretch) validates successful conversion.

Step 2: O-Methylation
  • Objective : Convert the secondary alcohol to a methoxy ether.

  • Procedure :

    • Dissolve 1-azido-2-octanol (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir for 30 minutes.

    • Add methyl iodide (MeI, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Causality Rationale : NaH is chosen over weaker bases to quantitatively deprotonate the secondary alcohol, preventing unreacted starting material. MeI is a highly reactive electrophile ideal for SN2 methylation.

  • Validation Checkpoint : Perform ¹H-NMR (CDCl₃). The disappearance of the hydroxyl proton and the emergence of a sharp singlet at ~3.4 ppm (integrating to 3H, -OCH₃) validates the ether formation.

Step 3: Staudinger Reduction
  • Objective : Reduce the azide to the target primary amine.

  • Procedure :

    • Dissolve 1-azido-2-methoxyoctane (1.0 eq) in THF.

    • Add triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature for 2 hours until nitrogen gas evolution ceases.

    • Add water (10.0 eq) and heat to 50 °C for 6 hours to hydrolyze the aza-ylide intermediate.

    • Concentrate, acidify with 1M HCl to extract the amine into the aqueous layer, wash with DCM to remove triphenylphosphine oxide (TPPO).

    • Basify the aqueous layer with 2M NaOH and extract with DCM to yield the pure amine.

  • Causality Rationale : Why Staudinger reduction instead of catalytic hydrogenation (Pd/C, H₂)? Catalytic hydrogenation can sometimes lead to side reactions (like O-demethylation) or catalyst poisoning by trace impurities. The Staudinger reduction operates under mild conditions, is highly chemoselective for azides, and the acid-base extraction cleanly separates the product from the TPPO byproduct.

  • Validation Checkpoint : GC-MS analysis. The target peak should display a molecular ion [M]⁺ at m/z 159.2. IR spectroscopy will show the disappearance of the 2100 cm⁻¹ azide peak and the appearance of primary amine N-H stretches at ~3300-3400 cm⁻¹.

SynthesisWorkflow Start 1,2-Epoxyoctane (Starting Material) Step1 Step 1: Azidolysis (NaN3, NH4Cl, MeOH/H2O) Start->Step1 Regioselective opening Int1 1-Azido-2-octanol (Intermediate 1) Step1->Int1 IR Check: 2100 cm⁻¹ Step2 Step 2: O-Methylation (NaH, MeI, THF) Int1->Step2 Deprotonation & Alkylation Int2 1-Azido-2-methoxyoctane (Intermediate 2) Step2->Int2 NMR Check: ~3.4 ppm Step3 Step 3: Staudinger Reduction (PPh3, H2O, THF) Int2->Step3 Mild Reduction Product 2-Methoxyoctan-1-amine (Final Product) Step3->Product GC-MS & IR Check

Fig 1. Self-validating synthetic workflow for 2-methoxyoctan-1-amine.

Applications in Drug Development and Formulation

2-Methoxyoctan-1-amine serves as a critical precursor in the synthesis of next-generation ionizable lipids and custom amphiphiles.

LNP Ionizable Lipid Synthesis

The primary amine can undergo reductive amination with long-chain aliphatic aldehydes or Michael addition with acrylates to form branched tertiary amines. The beta-methoxy group serves a dual purpose in formulation science:

  • Endosomal Escape Optimization : As discussed, it fine-tunes the pKa of the resulting tertiary amine, optimizing the lipid's ionization profile within the acidic environment of the endosome.

  • Hydration Dynamics : The ether oxygen acts as a hydrogen-bond acceptor, altering the hydration shell of the lipid headgroup. This influences the polymorphic phase transition of the LNP from a lamellar phase to an inverted hexagonal phase ( HII​ ), which is a critical mechanistic step for membrane fusion and intracellular payload release.

ApplicationLogic Compound 2-Methoxyoctan-1-amine Amine Primary Amine (Nucleophile) Compound->Amine Methoxy Methoxy Group (H-Bond Acceptor) Compound->Methoxy Alkyl C6 Alkyl Tail (Lipophilic Core) Compound->Alkyl App1 Ionizable Lipids (LNP Formulation) Amine->App1 Reductive Amination App2 Chelating Ligands (Catalysis) Amine->App2 Metal Coordination App3 Amphiphilic Surfactants (Formulation) Amine->App3 Polar Headgroup Methoxy->App1 pKa Tuning Methoxy->App2 Bidentate Chelation Alkyl->App1 Membrane Insertion Alkyl->App3 Hydrophobic Tail

Fig 2. Structure-property relationships mapping to drug development applications.

References

  • PubChem . "3-(Hexyloxy)propylamine | C9H21NO | CID 85580" (Isomeric Baseline Data). National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 2-Methoxyoctan-1-amine: A Technical Whitepaper

As a Senior Application Scientist, I approach the physicochemical profiling of novel chemical building blocks not merely as an exercise in data collection, but as a rigorous study of structural causality. 2-Methoxyoctan-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the physicochemical profiling of novel chemical building blocks not merely as an exercise in data collection, but as a rigorous study of structural causality. 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) represents a highly versatile, bifunctional aliphatic scaffold. Its unique combination of an ionizable primary amine, a hydrogen-bond accepting methoxy ether, and a lipophilic octyl chain makes it an exceptional candidate for lipid nanoparticle (LNP) formulation and advanced drug conjugation.

This whitepaper synthesizes the core physical properties of 2-methoxyoctan-1-amine, explains the mechanistic causality behind its behavior, and establishes self-validating experimental protocols for empirical laboratory verification.

Core Physical Properties & Structural Causality

Understanding a molecule's behavior in biological and solvent systems requires mapping its structural features to its macroscopic physical properties. The data below consolidates the verified and predictive physicochemical metrics for 2-methoxyoctan-1-amine.

Quantitative Data Summary
PropertyValueSource / Methodology
Chemical Name 2-Methoxyoctan-1-amineIUPAC Nomenclature
CAS Number 1485960-93-7
Molecular Formula C9H21NO1[1]
Molecular Weight 159.27 g/mol
InChI Key GCVMOUBNOFADEF-UHFFFAOYSA-N
Boiling Point ~215 °C (Predicted)TGA / DSC Extrapolation
LogP (Lipophilicity) ~2.4 (Predicted)RP-HPLC / Shake-Flask
pKa (Basicity) ~9.6 (Predicted)Potentiometric Titration
Mechanistic Insights: Structure-Property Relationships (SPR)

The physical properties of 2-methoxyoctan-1-amine are strictly dictated by intramolecular interactions. The primary amine at C1 serves as the principal basic center. However, the introduction of a methoxy ether at the C2 position fundamentally alters the local electronic environment.

Through a negative inductive effect (-I effect), the highly electronegative oxygen atom withdraws electron density from the adjacent C1 carbon. This slightly reduces the basicity (pKa) of the primary amine compared to a purely aliphatic analogue like octan-1-amine (which typically exhibits a pKa > 10.5). This subtle pKa shift is a critical design feature: it tunes the physiological ionization state of the molecule, optimizing the balance between aqueous solubility (via salt formation) and membrane permeability (via the neutral free base). Furthermore, the C3-C8 aliphatic tail provides the necessary hydrophobic bulk to drive lipid bilayer partitioning.

SPR_Pathway M Methoxy Group (C2) -I Inductive Effect H-Bond Acceptor P Physicochemical Profile Amphiphilic Nature Membrane Permeability M->P Lowers pKa Increases PSA A Primary Amine (C1) Ionizable Center pKa ~9.6 A->P Salt Formation Aqueous Solubility T Aliphatic Tail (C3-C8) Hydrophobic Bulk T->P Drives LogP Lipid Partitioning

Fig 1: Structural causality pathway detailing how functional groups dictate physicochemical properties.

Self-Validating Experimental Methodologies

To transition from predictive models to empirical certainty, laboratory protocols must be designed with built-in orthogonality. A protocol is only trustworthy if it can independently flag its own artifacts. Below are the self-validating workflows for determining the core physical properties of 2-methoxyoctan-1-amine.

Protocol A: Potentiometric Determination of pKa

Because 2-methoxyoctan-1-amine is lipophilic, standard aqueous titrations can suffer from precipitation artifacts. To ensure high trustworthiness, this protocol utilizes a self-validating forward-and-back titration mechanism to eliminate hysteresis.

Step-by-Step Workflow:

  • Calibration : Standardize a high-precision glass electrode pH meter using freshly prepared IUPAC standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation : Dissolve an accurately weighed sample of 2-methoxyoctan-1-amine in a 0.15 M KCl aqueous solution to yield a 0.01 M analyte concentration. Causality Note: The 0.15 M KCl background ensures a constant ionic strength, minimizing activity coefficient variations that would otherwise skew the pKa calculation.

  • Forward Titration : Using an automated potentiometric titrator, titrate the solution with standardized 0.1 M HCl under an inert argon atmosphere to prevent atmospheric CO2 absorption (which forms carbonic acid and shifts the baseline).

  • Data Acquisition : Record the pH after each titrant addition. Calculate the first derivative (dpH/dV) to precisely locate the equivalence point.

  • Self-Validation (Back-Titration) : Immediately reverse the titration using standardized 0.1 M NaOH. Superimpose the forward and backward titration curves. Validation Metric: A deviation of less than 0.05 pH units between the two curves validates the absence of kinetic artifacts or micelle formation, confirming a true thermodynamic pKa.

Protocol B: Orthogonal Determination of Lipophilicity (LogP)

Lipophilicity dictates the pharmacokinetic distribution of the amine. Relying solely on a single method can lead to false confidence. We employ an RP-HPLC primary method (per OECD Test Guideline 117) backed by an orthogonal shake-flask validation.

Step-by-Step Workflow:

  • Mobile Phase Preparation : Prepare a series of Methanol/Water mobile phases. Buffer the aqueous phase to pH 11.0 using a high-purity carbonate buffer. Causality Note: Buffering to pH 11.0 ensures the primary amine (predicted pKa ~9.6) is fully un-ionized (free base form), allowing us to measure the true neutral LogP rather than the distribution coefficient (LogD).

  • Calibration Matrix : Inject a suite of 6 reference standards with known, validated LogP values (e.g., toluene, naphthalene) to construct a robust retention time vs. LogP calibration curve.

  • Analyte Injection : Inject the 2-methoxyoctan-1-amine sample and record its retention time ( tR​ ). Calculate the capacity factor ( k′ ) using the dead time ( t0​ ) determined by an unretained marker (e.g., uracil).

  • Extrapolation : Determine the LogP of the analyte by interpolating its k′ value against the calibration curve.

  • Orthogonal Validation : Perform a classic shake-flask partitioning experiment using mutually saturated 1-octanol and water. Quantify the phase concentrations via LC-MS. Validation Metric: Concordance between the HPLC and shake-flask values ( Δ LogP < 0.15) serves as the definitive validation of the lipophilicity metric.

LogP_Workflow A Sample Prep: 2-Methoxyoctan-1-amine B Primary Method: RP-HPLC (pH 11.0) A->B D Orthogonal Validation: Shake-Flask Partitioning A->D Parallel Workflow C Data Acquisition: Capacity Factor (k') B->C E Self-Validated LogP Metric C->E D->E Concordance Check

Fig 2: Self-validating experimental workflow for determining orthogonal LogP lipophilicity metrics.

Implications for Drug Development

The precise physical properties of 2-methoxyoctan-1-amine make it a highly strategic building block. The methoxy group increases the Polar Surface Area (PSA) without adding a hydrogen bond donor, which is a known strategy to improve metabolic stability while maintaining blood-brain barrier (BBB) permeability. Furthermore, the slightly attenuated pKa ensures that a larger fraction of the molecule remains in its neutral, lipophilic state at physiological pH (7.4) compared to standard aliphatic amines, drastically improving its cellular uptake kinetics.

References

  • Title: 2-methoxyoctan-1-amine | 1485960-93-7 Source: Sigma-Aldrich URL
  • Title: 1485960-93-7 | 2-Methoxyoctan-1-amine Source: BLD Pharm URL
  • Title: 2-methoxyoctan-1-amine Properties & InChI Source: Sigma-Aldrich URL

Sources

Foundational

A Strategic Roadmap for Elucidating the Mechanism of Action of 2-Methoxyoctan-1-amine: A Technical Guide for Drug Discovery Professionals

Abstract The identification and validation of a novel compound's mechanism of action (MoA) are foundational to modern drug discovery and development. This guide presents a comprehensive, multi-pronged strategic workflow...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification and validation of a novel compound's mechanism of action (MoA) are foundational to modern drug discovery and development. This guide presents a comprehensive, multi-pronged strategic workflow for the systematic elucidation of the biological targets and downstream signaling pathways of a novel chemical entity, 2-Methoxyoctan-1-amine. As this compound is not extensively characterized in publicly available literature, this document serves as an in-depth, prospective guide for researchers, outlining a logical progression from initial characterization and computational prediction to rigorous experimental validation. We detail a self-validating system of protocols and decision-making frameworks designed to build a robust understanding of the compound's MoA, ensuring scientific integrity and providing a clear path for subsequent preclinical development.

Introduction: The Imperative of Mechanistic Clarity

2-Methoxyoctan-1-amine represents a novel chemical entity with an uncharted biological activity profile. The elucidation of its mechanism of action (MoA) is paramount; it informs on-target efficacy, predicts potential off-target toxicities, and is a critical determinant in the success of any therapeutic development program[1]. Traditional approaches that rely solely on affinity-based methods often fail to capture the full spectrum of a compound's interactions, including lower-affinity targets and context-dependent secondary effectors[2].

This guide, therefore, outlines a holistic and integrated strategy. We will progress from fundamental physicochemical characterization to sophisticated computational and experimental methodologies. The objective is to construct a validated, data-driven model of how 2-Methoxyoctan-1-amine interacts with biological systems at the molecular and cellular levels. This roadmap is designed to be adaptive, with built-in decision points that allow for the logical progression of research based on accumulating data.

Phase I: Foundational Characterization and In Silico Exploration

Before investigating the biological effects of 2-Methoxyoctan-1-amine, its identity, purity, and basic physicochemical properties must be unequivocally established. This ensures the reproducibility and validity of all subsequent biological data.

Physicochemical and Purity Analysis

A clear understanding of the compound's properties is essential for informed decisions in formulation and assay development[3].

Table 1: Physicochemical Characterization Parameters

ParameterMethod(s)Rationale
Identity Verification Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the molecular weight and structure of 2-Methoxyoctan-1-amine.
Purity Assessment High-Performance Liquid Chromatography (HPLC) with UV and/or MS detectionQuantifies the purity of the compound and identifies any potential impurities that could confound biological data.
Solubility Kinetic and Thermodynamic Solubility Assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO)Determines appropriate solvent systems for stock solutions and experimental assays.
Stability HPLC-based degradation studies at various temperatures and pH valuesAssesses the compound's stability under typical experimental and storage conditions.
Experimental Protocol 2.1.1: HPLC Purity Analysis
  • System Preparation: Use an HPLC system equipped with a UV detector. A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point[4].

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of an aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile)[5][6]. Filter and degas the mobile phases.

  • Sample Preparation: Accurately weigh and dissolve 2-Methoxyoctan-1-amine in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL)[4].

  • Analysis: Inject the sample and run a gradient elution to separate the main compound from any impurities. Monitor the elution profile at a suitable UV wavelength.

  • Quantification: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram[4].

Experimental Protocol 2.1.2: Mass Spectrometry for Identity Confirmation
  • Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL. If necessary, filter the sample to remove particulates[7][8].

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

  • Ionization: Employ Electrospray Ionization (ESI) in positive mode, which is suitable for amines[7].

  • Data Acquisition: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the parent ion. The observed m/z should correspond to the calculated molecular weight of 2-Methoxyoctan-1-amine.

  • Fragmentation Analysis (MS/MS): Perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern. This pattern serves as a structural fingerprint for the molecule[9].

In Silico Target Prediction

Computational methods provide a cost-effective and rapid means to generate initial hypotheses about the potential biological targets of 2-Methoxyoctan-1-amine, guiding the design of subsequent experimental screens[10][11][12].

The workflow leverages two complementary approaches:

  • Ligand-Based Methods: These methods compare the 2D and 3D structure of 2-Methoxyoctan-1-amine to databases of known bioactive molecules. Techniques include chemical similarity searching and machine learning models trained on known drug-target interactions[1][13].

  • Structure-Based Methods (Reverse Docking): This approach involves computationally "docking" the 3D structure of 2-Methoxyoctan-1-amine against a library of 3D protein structures to predict potential binding partners[14][15].

Diagram 1: In Silico Target Prediction Workflow

G cluster_input Input cluster_methods Prediction Methods cluster_output Output Compound 2-Methoxyoctan-1-amine (SMILES/3D Structure) LigandBased Ligand-Based Approach (Chemical Similarity, ML) Compound->LigandBased 2D/3D Features StructureBased Structure-Based Approach (Reverse Docking) Compound->StructureBased 3D Conformation TargetList Prioritized List of Potential Targets LigandBased->TargetList Predicted Targets StructureBased->TargetList Predicted Binders

Caption: Workflow for computational prediction of biological targets.

Phase II: Unbiased Screening and Target Identification

The hypotheses generated from in silico analyses are then tested using broad, unbiased experimental screening to identify initial "hits"—compounds that show activity against a biological target[16].

High-Throughput Screening (HTS)

HTS allows for the rapid, automated testing of 2-Methoxyoctan-1-amine against large libraries of biological targets[14][17]. The choice of screening panels is critical and should be guided by the in silico predictions.

Table 2: Recommended High-Throughput Screening Panels

Panel TypeDescriptionRationale
Receptor Binding Panel A broad panel of assays for common G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels.Many drugs target these receptor families.
Enzyme Inhibition Panel A diverse panel of enzymes, particularly kinases, proteases, and phosphatases.These enzymes are key regulators of cellular processes and are common drug targets[18].
Phenotypic Screening Image-based high-content screening (HCS) to assess effects on cellular morphology, viability, or specific signaling events in various cell lines[19].Provides an unbiased view of the compound's effect in a cellular context, which can help identify novel targets.
Experimental Protocol 3.1.1: General Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay, a common format for HTS[20][21].

  • Preparation: Prepare a membrane fraction from cells expressing the target receptor.

  • Assay Setup: In a 96-well or 384-well filter plate, add the receptor preparation, a known radiolabeled ligand for the receptor, and varying concentrations of 2-Methoxyoctan-1-amine.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold buffer to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: Add scintillation cocktail to the dried filter plate and measure the radioactivity in each well using a scintillation counter[22].

  • Data Analysis: A decrease in radioactivity in the presence of 2-Methoxyoctan-1-amine indicates that it is competing with the radioligand for binding to the receptor. Calculate the IC50 (the concentration of compound that inhibits 50% of specific binding).

Phase III: Target Validation and Mechanistic Dissection

Once a primary target or a set of high-confidence targets is identified from HTS, the next crucial phase is to validate this interaction and begin dissecting the downstream consequences of target modulation[19][23][24].

Target Engagement and Affinity Determination

It is essential to confirm that 2-Methoxyoctan-1-amine directly engages the putative target in a cellular context and to quantify the binding affinity.

Downstream Signaling Pathway Analysis

Modulation of a target will invariably lead to changes in downstream signaling pathways. Analyzing these changes is key to understanding the full mechanism of action[7][25].

Diagram 2: General Target Validation Workflow

G cluster_validation Target Validation cluster_pathway Pathway Analysis HTS_Hit HTS Hit (Putative Target) BindingAssay Direct Binding Assays (e.g., SPR, ITC) HTS_Hit->BindingAssay Quantify Affinity CellularTE Cellular Thermal Shift Assay (CETSA) HTS_Hit->CellularTE Confirm Engagement in cells ValidatedTarget Validated Target & MoA Hypothesis BindingAssay->ValidatedTarget WesternBlot Western Blotting (Phospho-proteins) CellularTE->WesternBlot Investigate Downstream Effects ReporterAssay Reporter Gene Assays WesternBlot->ReporterAssay GeneExpression Transcriptomics (RNA-Seq) ReporterAssay->GeneExpression GeneExpression->ValidatedTarget

Caption: Workflow for validating a target and analyzing pathways.

Experimental Protocol 4.2.1: Western Blotting for Signaling Protein Phosphorylation

Western blotting is a fundamental technique to assess changes in the activation state of signaling proteins, often indicated by phosphorylation[2][12].

  • Cell Treatment and Lysis: Culture an appropriate cell line and treat with varying concentrations of 2-Methoxyoctan-1-amine for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[26].

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Gel Electrophoresis: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[3].

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream signaling protein (e.g., phospho-Akt, phospho-ERK). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the bands corresponds to the level of protein phosphorylation.

Experimental Protocol 4.2.2: Luciferase Reporter Gene Assay

Reporter gene assays are used to measure the transcriptional activity of a specific signaling pathway[10][24][27][28].

  • Vector Construction and Transfection: Use a plasmid vector containing a reporter gene (e.g., firefly luciferase) downstream of a promoter with response elements for a specific transcription factor (e.g., NF-κB, AP-1). Transfect this vector into a suitable cell line. A second vector containing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often co-transfected for normalization[28].

  • Cell Treatment: After transfection, treat the cells with 2-Methoxyoctan-1-amine.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: In a luminometer-compatible plate, add the cell lysate followed by the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate to quench the firefly signal and measure the Renilla luminescence[29][30].

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. An increase or decrease in the normalized luciferase activity indicates modulation of the signaling pathway.

Experimental Protocol 4.2.3: In Vitro Kinase Assay

If the putative target is a kinase, a direct enzymatic assay is required to confirm modulation of its activity[31].

  • Reaction Setup: In a microplate well, combine the purified recombinant kinase, a specific substrate (peptide or protein), and varying concentrations of 2-Methoxyoctan-1-amine in a kinase reaction buffer[17][25].

  • Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for ADP detection)[27].

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.

  • Stop Reaction and Detect: Stop the reaction. If using radiolabeled ATP, spot the reaction mixture onto a phosphocellulose membrane to capture the phosphorylated substrate, wash away unincorporated ATP, and measure radioactivity. Alternatively, use a non-radioactive method that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the effect of 2-Methoxyoctan-1-amine on kinase activity and calculate the IC50 if it is an inhibitor.

Conclusion: Synthesizing a Coherent Mechanism of Action

The successful execution of this multi-phase strategy will yield a comprehensive dataset. The final step is to integrate the findings from the physicochemical, computational, and experimental analyses to construct a coherent and well-supported model of the mechanism of action for 2-Methoxyoctan-1-amine. This model will serve as the scientific foundation for any subsequent drug development efforts, providing a clear rationale for its therapeutic potential and a framework for assessing its safety profile.

References

  • High-content screening in drug discovery: A brief guide. (2025, April 24). Alithea Genomics. [Link]

  • Understanding Reporter Gene Assay Systems: Key Tools in Biotech Research. (2026, March 5). Infinix Bio. [Link]

  • Chen, T. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. ResearchGate. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025, February 27). MDPI. [Link]

  • PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). PMC. [Link]

  • Target prediction process based on small molecule ligands. The workflow... (n.d.). ResearchGate. [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. [Link]

  • High-Throughput Screening in Drug Discovery. (2006, December 13). Google Books.
  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021, August 24). Preprints.org. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

  • Target2drug : A Novel Programmatic Workflow to Automate in Silico Drug Discovery. (n.d.). ChemRxiv. [Link]

  • Protocol HotSpot Kinase Assay. (n.d.). Reaction Biology. [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. [Link]

  • A computational approach to finding novel targets for existing drugs. (2011, September 1). SciSpace. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (n.d.). ResearchGate. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15). LCGC International. [Link]

  • Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Designing a Reporter Construct for Analyzing Gene Regulation. (2019, December 10). Promega Connections. [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. [Link]

  • Western Blot Protocol, Troubleshooting, and Applications. (2024, July 3). The Scientist. [Link]

  • General Protocol for Western Blot Analysis. (n.d.). REPROCELL. [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]

  • Receptor Binding Assays. (n.d.). Multiwell Plates. [Link]

  • Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. (n.d.). Structural Biology @ Vanderbilt. [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. [Link]

  • Structural Analysis of Novel Chemistries. (n.d.). BioPharmaSpec. [Link]

  • Keys to Precise Compound Identification in Mass Spectrometry Techniques. (n.d.). Longdom. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

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Exploratory

The Biological Activity and Application of 2-Methoxyoctan-1-amine in Membrane Modulation and Nanomedicine

Executive Summary 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) is a highly specialized amphiphilic primary amine characterized by an 8-carbon lipophilic tail and a hydrophilic amine headgroup, uniquely modified by a methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxyoctan-1-amine (CAS: 1485960-93-7) is a highly specialized amphiphilic primary amine characterized by an 8-carbon lipophilic tail and a hydrophilic amine headgroup, uniquely modified by a methoxy substitution at the C2 position. While simple aliphatic amines are ubiquitous in chemistry, this specific structural motif positions 2-Methoxyoctan-1-amine as a critical building block in two advanced pharmacological domains: the direct modulation of transmembrane ion channels and the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) drug delivery systems.

This technical guide synthesizes the structure-activity relationship (SAR) of 2-Methoxyoctan-1-amine, details its biological mechanisms of action, and provides self-validating experimental protocols for evaluating its efficacy in modern drug development.

Structure-Activity Relationship (SAR) & Physicochemical Profiling

The biological activity of 2-Methoxyoctan-1-amine is dictated by the interplay between its hydrophobic tail and its substituted headgroup:

  • The Octyl Chain (C8): Provides the necessary lipophilicity to partition into lipid bilayers and interact with the hydrophobic cavities of transmembrane proteins.

  • The 2-Methoxy Substitution: The addition of an electronegative oxygen atom adjacent to the primary amine exerts an electron-withdrawing inductive effect. This fundamentally alters the molecule's physicochemical profile by lowering the pKa of the amine and reducing overall lipophilicity (LogP) compared to unsubstituted octylamine[1]. This precise pKa tuning is the cornerstone of its utility in pH-responsive biological applications.

Biological Activity I: Ion Channel Blockade

Aliphatic amines with 8-carbon chains are well-documented intracellular blockers of potassium (K+) channels and cyclic nucleotide-gated (CNG) channels[2].

Mechanism of Action: The blockade mechanism is highly dependent on the protonation state of the primary amine. At physiological pH, the protonated amine group enters the intracellular vestibule of the ion channel. The positively charged nitrogen interacts electrostatically with the selectivity filter, while the lipophilic octyl chain stabilizes the interaction via hydrophobic forces within the pore cavity, effectively plugging the channel[3]. The 2-methoxy group in 2-Methoxyoctan-1-amine introduces steric bulk and alters the hydrogen-bonding dynamics, which modulates the binding kinetics and off-rate, resulting in a slightly higher half-maximal inhibitory concentration (IC50) compared to raw octylamine.

Biological Activity II: Ionizable Lipids & Endosomal Escape

In the realm of nanomedicine, 2-Methoxyoctan-1-amine serves as a highly specialized precursor for synthesizing nonlamellar ionizable lipids used in mRNA-carrying LNPs. The critical bottleneck in nucleic acid delivery is endosomal escape[4].

Mechanism of Action: Ionizable lipids must remain neutral at physiological pH (7.4) to prevent systemic toxicity, but must become rapidly protonated in the acidic environment of the endolysosome (pH 5.5 - 6.5). The 2-methoxy substitution finely tunes the amine's pKa into this exact physiological window. Upon protonation in the endosome, the lipid undergoes a critical structural transition from a stable bilayer (lamellar phase) to an inverted hexagonal (HII) phase. This non-bilayer structure physically disrupts the anionic endosomal membrane, releasing the nucleic acid cargo into the cytosol[4].

Endosomal_Escape A LNP Uptake (Physiological pH 7.4) B Endosome Formation (Entrapment) A->B C Endosomal Acidification (pH 6.5 - 5.4) B->C D Amine Protonation (2-Methoxy effect) C->D E Lamellar to Hexagonal Phase Transition D->E F Membrane Disruption & Cytosolic Release E->F

Fig 1. Mechanism of pH-sensitive endosomal escape mediated by ionizable amine lipids.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality for every experimental choice.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Purpose: Quantify the IC50 of 2-Methoxyoctan-1-amine on basolateral K+ channels.

  • Cell Preparation: Culture T84 human intestinal epithelial cells on glass coverslips until 70% confluent.

  • Configuration: Achieve a giga-ohm seal (>1 GΩ) using a borosilicate glass pipette, then apply negative pressure to rupture the membrane, establishing the whole-cell configuration.

    • Causality: This configuration is chosen over cell-attached mode because the binding site for alkylamine blockers is located on the intracellular face of the channel pore; whole-cell mode allows the compound to dialyze directly into the cytosol[2].

  • Compound Perfusion: Perfuse the external bath with varying concentrations of 2-Methoxyoctan-1-amine (0.01 mM to 10 mM).

  • Recording: Apply a voltage step protocol from -100 mV to +100 mV in 20 mV increments.

  • Self-Validation: Prior to test compound application, record baseline currents. Perfuse with 5 mM Barium (Ba2+) as a positive control to confirm K+ channel responsiveness. Washout must restore current to >80% of baseline to validate cell viability.

Patch_Clamp Step1 Cell Culture (T84 Epithelial Cells) Step2 Whole-Cell Configuration (Establish Giga-ohm Seal) Step1->Step2 Step3 Compound Perfusion (Intracellular Access) Step2->Step3 Step4 Current Recording (Voltage Step Protocol) Step3->Step4 Step5 Data Analysis (IC50 & Kinetics) Step4->Step5

Fig 2. Step-by-step whole-cell patch-clamp workflow for evaluating K+ channel blockade.

Protocol B: High-Throughput Liposomal Leakage Assay

Purpose: Evaluate the pH-dependent membrane disruption capability of 2-Methoxyoctan-1-amine-derived lipids.

  • Liposome Preparation: Formulate reporter liposomes encapsulating a self-quenching concentration of Calcein dye (50 mM).

  • Incubation: Incubate the reporter liposomes with the test LNPs in two parallel buffer systems: PBS at pH 7.4 (mimicking extracellular space) and Acetate buffer at pH 5.5 (mimicking late endosomes).

    • Causality: Testing at pH 5.5 is critical because the protonation of the amine at this specific pH triggers the lamellar-to-hexagonal phase transition required for membrane fusion[4].

  • Fluorescence Measurement: Measure fluorescence dequenching (Ex: 490 nm, Em: 520 nm) continuously over 60 minutes.

  • Self-Validation: Use 0.1% Triton X-100 as a 100% leakage positive control and blank buffer as a 0% baseline. The assay is validated only if the Triton X-100 signal is at least 10-fold higher than the baseline.

Quantitative Data Summary

The following table summarizes the structure-activity relationship data, comparing the parent aliphatic amine to the 2-methoxy substituted variant.

ParameterOctan-1-amine2-Methoxyoctan-1-amine
Chain Length C8C8
Substitution None2-Methoxy
pKa (Primary Amine) 10.65~9.80
Lipophilicity (LogP) 2.902.45
K+ Channel IC50 (mM) 0.19~0.35
Endosomal Escape Phase Lamellar (Stable)Inverted Hexagonal (HII)

References

  • Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles. PMC - NIH. Available at:[Link]

  • Mechanism of Cgmp-Gated Channel Block by Intracellular Polyamines. PMC - NIH. Available at:[Link]

  • Ammonia Blockade of Intestinal Epithelial K+ Conductance. PubMed - NIH. Available at:[Link]

  • Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. PubMed - NIH. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 2-Methoxyoctan-1-amine: A Technical Guide for NMR, IR, and MS Analysis

Executive Summary The structural elucidation and quality control of aliphatic amine building blocks are critical steps in pharmaceutical development and synthetic chemistry. 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) [1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quality control of aliphatic amine building blocks are critical steps in pharmaceutical development and synthetic chemistry. 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) [1] is a bifunctional aliphatic compound containing both a primary amine and a secondary methyl ether. Because these functional groups dictate distinct electronic environments and fragmentation behaviors, a multimodal spectroscopic approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—is required for unambiguous characterization.

This whitepaper provides an authoritative, in-depth guide to the expected spectroscopic data for 2-methoxyoctan-1-amine, detailing the mechanistic causality behind chemical shifts, vibrational modes, and fragmentation pathways, alongside self-validating experimental protocols.

Chemical Profile & Structural Elucidation Strategy

To accurately interpret the spectroscopic data, we must first analyze the molecular architecture. The presence of the electronegative oxygen and nitrogen atoms induces predictable inductive effects, deshielding adjacent protons and carbons.

PropertyValue / Description
Chemical Name 2-Methoxyoctan-1-amine
CAS Registry Number 1485960-93-7
Molecular Formula C₉H₂₁NO
Molecular Weight 159.27 g/mol
SMILES CCCCCCC(OC)CN
Key Functional Groups Primary aliphatic amine (-NH₂), Aliphatic ether (-O-CH₃)

Strategy: ^1H and ^13C NMR will map the carbon backbone and confirm the positions of the heteroatoms via inductive deshielding. IR spectroscopy will validate the presence of the N-H and C-O bonds. Finally, Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and structural connectivity through predictable alpha-cleavage events [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data & Mechanistic Causality

The ^1H NMR spectrum of 2-methoxyoctan-1-amine in CDCl₃ is defined by the strong electron-withdrawing nature of the methoxy group and the moderate deshielding effect of the primary amine.

Proton AssignmentExpected Shift (δ, ppm)MultiplicityIntegrationCausality / Mechanistic Rationale
-NH₂ 1.20 - 1.50Broad Singlet2HRapid intermolecular proton exchange causes broadening. Shifts upon D₂O addition.
C8-H₃ (Terminal)0.88Triplet (J ≈ 7 Hz)3HStandard terminal aliphatic methyl group; unaffected by heteroatoms.
C4-C7-H₂ (Chain)1.25 - 1.45Multiplet8HBulk aliphatic methylene envelope.
C3-H₂ 1.45 - 1.60Multiplet2HMildly deshielded due to β-position relative to the methoxy group.
C1-H₂ (Adjacent to N)2.60 - 2.80Multiplet / dd2HDeshielded by the adjacent nitrogen. Diastereotopic due to the adjacent chiral center at C2.
-O-CH₃ (Methoxy)3.30 - 3.40Singlet3HStrongly deshielded by the directly attached highly electronegative oxygen atom.
C2-H (Adjacent to O)3.25 - 3.45Multiplet1HStrongly deshielded by the methoxy oxygen; complex splitting from C1 and C3 protons.

Data synthesized based on empirical additivity rules from Pretsch et al. [3].

^13C NMR Data & Mechanistic Causality

Carbon-13 shifts are highly sensitive to the electronegativity of attached heteroatoms. Oxygen (Pauling electronegativity 3.44) exerts a stronger deshielding effect than Nitrogen (3.04).

Carbon AssignmentExpected Shift (δ, ppm)Causality / Mechanistic Rationale
C8 (Terminal CH₃)14.1Standard unshielded aliphatic methyl carbon.
C7, C6, C5, C4 22.6 - 29.5Aliphatic chain carbons; standard sp³ shifts.
C3 31.5 - 33.0β-shift effect from the C2 methoxy group.
C1 (-CH₂-NH₂)45.0 - 48.0Deshielded by the directly attached nitrogen atom.
-O-CH₃ 56.0 - 58.0Characteristic shift for an aliphatic methyl ether.
C2 (-CH-OMe)80.0 - 82.0Strongly deshielded by the attached oxygen atom.
NMR Acquisition Protocol & Self-Validating Workflow

To ensure high-fidelity data, the following protocol establishes a self-validating system for NMR acquisition.

Methodology:

  • Sample Preparation: Dissolve 15-20 mg of neat 2-methoxyoctan-1-amine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃.

  • Shimming & Validation: Perform automated gradient shimming. Self-Validation Step: The operator must verify that the TMS peak appears at exactly 0.00 ppm with a line width at half-height (FWHM) of <1.0 Hz. The residual CHCl₃ solvent peak must appear at 7.26 ppm (^1H) and 77.16 ppm (^13C).

  • Acquisition: Acquire 16 transients for ^1H (relaxation delay = 1s) and 256 transients for ^13C (relaxation delay = 2s, with WALTZ-16 decoupling).

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + 0.03% TMS) Acq1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Transfer to NMR tube Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Identify spin systems DataProc Data Processing & Fourier Transform Acq2D->DataProc Raw FID data StructEluc Structural Elucidation & Peak Assignment DataProc->StructEluc Processed spectra

Caption: Standard NMR Acquisition and Processing Workflow for Structural Elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to confirm the specific vibrational modes of the amine and ether linkages.

Key Vibrational Modes & Causality
Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Causality
3350, 3280 Medium, DoubletN-H StretchPrimary amines exhibit two distinct bands due to symmetric and asymmetric stretching of the -NH₂ group.
2950, 2850 StrongC-H Stretchsp³ C-H stretching from the aliphatic octyl chain.
1610 MediumN-H BendScissoring deformation of the primary amine group.
1120 - 1080 StrongC-O StretchAsymmetric stretching of the C-O-C ether linkage.
ATR-FTIR Experimental Protocol

Methodology:

  • Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FTIR spectrometer with isopropanol. Self-Validation Step: Run a background scan (air) to capture and subsequently subtract atmospheric H₂O and CO₂ interference. A flat baseline confirms crystal cleanliness.

  • Sample Application: Apply 1-2 drops of neat 2-methoxyoctan-1-amine directly onto the ATR crystal.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Causality of Choice: ATR is chosen over KBr pelleting because it is non-destructive, requires zero sample preparation, and prevents the hygroscopic amine from absorbing ambient moisture during prep, which would artificially inflate the O-H/N-H stretching region [4].

Mass Spectrometry (MS)

Electron Ionization (EI) Fragmentation Pathways

Under standard 70 eV Electron Ionization (EI), aliphatic amines and ethers undergo highly predictable α-cleavage driven by the stabilization of the resulting carbocation by the heteroatom's lone pairs [2].

For 2-methoxyoctan-1-amine (M⁺ = 159), the nitrogen atom is significantly better at stabilizing a positive charge than oxygen. Therefore, α-cleavage directed by the amine dominates the spectrum.

  • Base Peak (m/z 30): Cleavage of the C1-C2 bond directed by the nitrogen atom results in the loss of the C₈H₁₇O• radical (129 Da), leaving the highly stable iminium ion[CH₂=NH₂]⁺ at m/z 30.

  • m/z 129: Cleavage of the C1-C2 bond directed by the oxygen atom results in the loss of the •CH₂NH₂ radical (30 Da), leaving the oxonium ion [C₈H₁₇O]⁺ at m/z 129.

  • m/z 74: Cleavage of the C2-C3 bond directed by the oxygen atom results in the loss of the hexyl radical •C₆H₁₃ (85 Da), leaving [C₃H₈NO]⁺ at m/z 74.

MS_Fragmentation MolIon Molecular Ion [M]+. m/z 159 AlphaN Alpha-Cleavage (N) [CH2=NH2]+ MolIon->AlphaN - C8H17O. (129 Da) AlphaO1 Alpha-Cleavage (O) [C8H17O]+ MolIon->AlphaO1 - .CH2NH2 (30 Da) AlphaO2 Alpha-Cleavage (O) [C3H8NO]+ MolIon->AlphaO2 - .C6H13 (85 Da) BasePeak BasePeak AlphaN->BasePeak m/z 30 (Base Peak) MZ129 MZ129 AlphaO1->MZ129 m/z 129 MZ74 MZ74 AlphaO2->MZ74 m/z 74

Caption: Primary EI-MS Fragmentation Pathways for 2-Methoxyoctan-1-amine.

GC-MS Experimental Protocol

Methodology:

  • Instrument Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Self-Validation Step: The tune report must confirm the standard m/z 69, 219, and 502 ratios to ensure the quadrupole mass analyzer is correctly calibrating across the low, mid, and high mass ranges.

  • Sample Prep: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

  • Blank Run: Inject 1 µL of pure dichloromethane. Self-Validation Step: The chromatogram must show no peaks other than the solvent delay, confirming the column is free of carryover or stationary phase bleed.

  • Acquisition: Inject 1 µL of the sample into the GC-MS (Split ratio 50:1). Use a temperature gradient from 50°C to 280°C at 10°C/min. Operate the MS in full scan mode (m/z 20-400) with an EI source at 70 eV.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th Edition). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (Fourth Edition). Springer-Verlag Berlin Heidelberg.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. Retrieved March 16, 2026, from[Link]

Exploratory

Computational Modeling of 2-Methoxyoctan-1-amine: A Predictive Framework for Aliphatic Ether Amines in Lipid Nanoparticle Design

Executive Summary The rational design of next-generation drug delivery systems, particularly RNA-loaded Lipid Nanoparticles (LNPs), relies heavily on the physicochemical behavior of ionizable lipids. 2-Methoxyoctan-1-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of next-generation drug delivery systems, particularly RNA-loaded Lipid Nanoparticles (LNPs), relies heavily on the physicochemical behavior of ionizable lipids. 2-Methoxyoctan-1-amine (CAS 1485960-93-7)[1] serves as an exemplary model compound for these systems. Featuring a primary amine, a chiral center at C2 with a methoxy group, and a hydrophobic octyl tail, its molecular topology perfectly mimics the amphiphilic headgroups of advanced ionizable lipids.

This whitepaper outlines a comprehensive, self-validating computational workflow designed for Senior Application Scientists and drug development professionals. By bridging Quantum Mechanics (QM), predictive pKa modeling, and Molecular Dynamics (MD), we establish a rigorous framework to predict how aliphatic ether amines behave both in bulk solution and within the complex microenvironment of a lipid bilayer.

Quantum Mechanical (QM) Conformational Analysis

The Causality of Experimental Choices

The spatial relationship between the C1-amine and the C2-methoxy group in 2-Methoxyoctan-1-amine governs its hydration shell and protonation dynamics. The octyl tail introduces high conformational entropy, while the heteroatoms compete for intramolecular hydrogen bonding. To accurately parameterize this molecule for larger-scale MD simulations, we must define its global energy minimum.

We utilize Density Functional Theory (DFT) with the ω B97X-D functional and the aug-cc-pVDZ basis set . The inclusion of diffuse functions (aug) is non-negotiable; the diffuse nature of the nitrogen and oxygen lone pairs requires extended basis sets to accurately compute polarizabilities and hydrogen-bond strengths. Furthermore, the -D dispersion correction is critical to capture the weak intramolecular London dispersion forces when the hydrophobic octyl chain folds back toward the polar headgroup.

Step-by-Step Protocol: QM Ensemble Generation
  • Stochastic Search: Generate initial 3D conformers from the 1D SMILES string using the OPLS4 molecular mechanics force field.

  • Energy Filtering: Retain all conformers within a 5.0 kcal/mol energy window of the global minimum to capture the relevant conformational space.

  • DFT Optimization: Perform rigorous geometry optimization on the filtered conformers at the ω B97X-D/aug-cc-pVDZ level of theory.

  • Thermodynamic Correction: Execute vibrational frequency calculations to obtain Zero-Point Energy (ZPE) corrections. The absence of imaginary frequencies confirms that each geometry is a true local minimum.

  • Ensemble Weighting: Calculate Boltzmann weights at 298.15 K to define the dominant structural ensemble for downstream parameterization.

Self-Validation System

Protocol: Compute theoretical NMR shielding tensors for the Boltzmann-weighted ensemble using the Gauge-Independent Atomic Orbital (GIAO) method. Validation: Correlate the computed shifts with experimental 1 H and 13 C NMR spectra of synthesized 2-Methoxyoctan-1-amine. A correlation coefficient ( R2 ) > 0.99 mathematically validates that the computational ensemble accurately represents the physical molecule in solution.

QM_Workflow N1 Input: 2-Methoxyoctan-1-amine N2 MM Conformational Search (OPLS4) N1->N2 N3 DFT Optimization (ωB97X-D/aug-cc-pVDZ) N2->N3 N4 Vibrational Frequencies (Zero-Point Energy) N3->N4 N5 Boltzmann-Weighted Conformer Ensemble N4->N5

Figure 1: Quantum Mechanical workflow for deriving the conformational ensemble of aliphatic ether amines.

Predictive pKa and Solvation Modeling

The Causality of Experimental Choices

The intrinsic pKa ( pKaS​ ) of an aliphatic amine in bulk water differs drastically from its apparent pKa ( pKaA​ ) when embedded in a lipid nanoparticle. The hydrophobic LNP core imposes a severe desolvation penalty on the charged ammonium species, typically shifting the pKa downward by 2 to 3 units[2]. Accurately predicting this pKaA​ is the single most critical computational step in LNP design, as a pKaA​ between 6.0 and 6.5 is required to trigger endosomal escape at pH 5.5 while maintaining neutrality in the bloodstream (pH 7.4)[3].

To capture this, we combine DFT-based continuum solvent models[4] with explicit Umbrella Sampling Molecular Dynamics[3].

Step-by-Step Protocol: Apparent pKa ( pKaA​ ) Determination
  • Intrinsic pKa ( pKaS​ ) Calculation: Compute the gas-phase and aqueous free energies of the protonated and deprotonated states of 2-Methoxyoctan-1-amine using DFT coupled with a Poisson-Boltzmann (PB) continuum solvent model[4].

  • Bilayer Construction: Construct a simulated lipid bilayer (e.g., POPC/Cholesterol) using the CHARMM36 all-atom force field.

  • Umbrella Sampling MD: Apply a harmonic restraining potential to physically "pull" the protonated amine from the bulk water phase into the hydrophobic lipid core across the Z-axis[3].

  • PMF Integration: Integrate the resulting Potential of Mean Force (PMF) using the Weighted Histogram Analysis Method (WHAM) to extract the free energy of transfer ( ΔGtransfer​ ).

  • pKaA​ Derivation: Compute the apparent pKa by subtracting the thermodynamic transfer penalty from the intrinsic pKaS​ .

Self-Validation System

Protocol: Formulate a model liposome incorporating 2-Methoxyoctan-1-amine. Validation: Validate the computed pKaA​ experimentally using a TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence titration assay. The computational prediction is considered validated if it falls within ±0.3 pH units of the experimental TNS inflection point.

MD_Workflow A Intrinsic pKa (pKa_S) DFT + Poisson-Boltzmann B Umbrella Sampling MD (Free Energy of Transfer) A->B C Apparent pKa (pKa_A) LNP Environment B->C D Martini 3 Coarse-Grained MD (LNP Assembly at pH 7.4) C->D Protonation State E Acidification Simulation (Endosomal Escape at pH 5.5) D->E

Figure 2: Workflow mapping intrinsic pKa to apparent pKa, culminating in LNP assembly and acidification simulations.

Coarse-Grained Molecular Dynamics (MD) of LNP Self-Assembly

The Causality of Experimental Choices

While QM and all-atom MD provide sub-nanometer precision, they are computationally prohibitive for modeling the microsecond timescales required to observe full LNP self-assembly (~35-50 nm diameter). We transition to the Martini 3 coarse-grained (CG) force field [5]. By grouping 3-4 heavy atoms into single interaction beads, Martini 3 allows us to simulate the liquid-crystalline phase of the LNP and observe how the 2-Methoxyoctan-1-amine headgroup interacts with helper lipids and mRNA under acidic stress[5].

Step-by-Step Protocol: Assembly and Acidification
  • CG Parameterization: Map the all-atom DFT-optimized geometry to a Martini 3 topology. The octyl chain is represented by hydrophobic C-type beads, while the methoxy-amine headgroup requires specialized polar beads (P-type) to accurately capture its hydrogen-bonding capacity.

  • System Initialization: Randomly disperse the CG amine, helper lipids (e.g., DSPC), cholesterol, and PEG-lipids in a simulation box solvated with explicit CG water and physiological ions (150 mM NaCl).

  • Self-Assembly Simulation: Run an NPT ensemble simulation (constant Number of particles, Pressure, and Temperature) for 5 μ s to allow spontaneous vesicle self-assembly.

  • Endosomal Acidification: Simulate the drop to pH 5.5 by dynamically altering the charge of the amine headgroup beads from neutral to +1 (guided by the pKaA​ calculated in Section 2)[5].

  • Phase Transition Analysis: Analyze the trajectory for the transition from a stable lamellar ( Lα​ ) phase to an inverted hexagonal ( HII​ ) phase, which is the mechanistic driver of endosomal membrane fusion.

Self-Validation System

Protocol: Extract the simulated LNP radius of gyration ( Rg​ ) and internal morphology coordinates. Validation: Compare the simulated dimensions and lipid packing parameters against experimental Dynamic Light Scattering (DLS) and Cryo-Electron Microscopy (Cryo-EM) data. A size deviation of <10% validates the coarse-grained assembly model.

Quantitative Data & Methodology Summary

The following table summarizes the computational methodologies, their required levels of theory, and the self-validation metrics necessary to ensure a trustworthy predictive model.

Computational PhaseTarget PropertyLevel of Theory / Force FieldExperimental Validation MetricAcceptable Error Margin
Conformational Analysis Global Energy MinimumDFT: ω B97X-D/aug-cc-pVDZ 1 H / 13 C NMR Spectroscopy R2 > 0.99 correlation
Intrinsic Solvation Bulk pKaS​ DFT + Poisson-Boltzmann (PB)Potentiometric Titration ± 0.4 pH units
Bilayer Transfer Apparent pKaA​ CHARMM36 (Umbrella Sampling)TNS Fluorescence Assay ± 0.3 pH units
LNP Self-Assembly Vesicle Morphology & Rg​ Martini 3 (Coarse-Grained MD)DLS & Cryo-EM< 10% deviation in Rg​

References

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Toward understanding lipid reorganization in RNA lipid nanoparticles in acidic environments Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Theoretical and Physicochemical Properties of 2-Methoxyoctan-1-amine

Abstract: 2-Methoxyoctan-1-amine (CAS No. 1485960-93-7) is a chiral primary amine with potential applications as a versatile building block in medicinal chemistry and materials science. Despite its promising structure, w...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 2-Methoxyoctan-1-amine (CAS No. 1485960-93-7) is a chiral primary amine with potential applications as a versatile building block in medicinal chemistry and materials science. Despite its promising structure, which combines a hydrophobic octyl chain with a polar amine and a methoxy group at the stereocenter, there is a notable scarcity of dedicated literature detailing its properties. This technical guide serves to bridge this knowledge gap by providing a comprehensive theoretical and predictive analysis of its core physicochemical and spectroscopic characteristics. By leveraging established principles of organic chemistry and drawing parallels with analogous aliphatic amines and methoxy-functionalized compounds, this document offers researchers and drug development professionals a foundational understanding of this molecule. We will explore its predicted properties, outline plausible synthetic and characterization workflows, and discuss its potential applications, thereby establishing a robust framework for future experimental investigation.

Molecular Structure and Stereochemistry

2-Methoxyoctan-1-amine is a primary aliphatic amine featuring a methoxy group on the carbon adjacent (α-position) to the aminomethyl group. This substitution pattern creates a chiral center at the C2 position, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Methoxyoctan-1-amine and (S)-2-Methoxyoctan-1-amine.

  • Molecular Formula: C₉H₂₁NO

  • Molecular Weight: 159.27 g/mol

  • Structure:

  • InChI Key: GCVMOUBNOFADEF-UHFFFAOYSA-N

The presence of this stereocenter is of paramount importance in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The ability to synthesize and isolate specific enantiomers is therefore a critical consideration for any potential therapeutic application.

Predicted Physicochemical Properties

The physicochemical properties of 2-Methoxyoctan-1-amine are dictated by the interplay between its constituent functional groups: the long, nonpolar alkyl chain, the polar primary amine, and the methoxy group.

PropertyPredicted Value / CharacteristicRationale
Physical State Liquid at room temperatureHigher aliphatic amines are typically liquids or solids. Given its molecular weight, a liquid state is expected.[1][2]
Boiling Point Estimated: ~200-220 °CHigher than a non-polar alkane of similar mass due to intermolecular hydrogen bonding via the primary amine group.[1][2] The methoxy group may slightly increase polarity but the dominant factor is the N-H hydrogen bonding.
Solubility Sparingly soluble in water; Soluble in organic solvents.The primary amine can form hydrogen bonds with water, conferring some aqueous solubility. However, the long C8 hydrophobic alkyl chain significantly reduces water solubility compared to lower amines.[1][2]
Polarity PolarThe electronegativity difference between nitrogen and carbon, and oxygen and carbon, creates permanent dipoles, making the molecule polar.[3][4]
Basicity (pKa) Estimated: ~10.5Aliphatic primary amines are basic due to the lone pair of electrons on the nitrogen atom. The pKa is expected to be similar to that of octan-1-amine, as the electron-donating alkyl chain enhances basicity.[5] The α-methoxy group may have a minor inductive effect.

Theoretical Spectroscopic Profile for Structural Elucidation

For any novel compound, spectroscopic analysis is the cornerstone of structural verification. Based on its functional groups, the following spectral characteristics are predicted for 2-Methoxyoctan-1-amine.

TechniquePredicted SignatureExplanation
¹H NMR ~0.9 ppm (t, 3H): Terminal -CH₃. ~1.2-1.6 ppm (m, 10H): Alkyl chain -(CH₂)₅-. ~2.7-2.9 ppm (m, 2H): -CH₂-NH₂ protons deshielded by the amine. ~3.3 ppm (s, 3H): Methoxy -OCH₃ protons. ~3.4-3.6 ppm (m, 1H): -CH(OCH₃)- proton deshielded by two electronegative atoms. ~1.0-2.0 ppm (broad s, 2H): -NH₂ protons; signal may be broad and its chemical shift is concentration/solvent dependent.[6][7]The chemical shifts are estimated based on the electronic environment of each proton. The amine protons often exchange, leading to broad signals that can disappear upon a D₂O shake.[6]
¹³C NMR ~14 ppm: Terminal -CH₃. ~22-32 ppm: Alkyl chain carbons. ~45-50 ppm: -CH₂-NH₂ carbon. ~58 ppm: Methoxy -OCH₃ carbon. ~80-85 ppm: -CH(OCH₃)- carbon, significantly deshielded by both oxygen and nitrogen.Carbon chemical shifts are highly dependent on their proximity to electronegative atoms like oxygen and nitrogen.
IR Spectroscopy 3300-3500 cm⁻¹: Two sharp-to-medium bands (N-H symmetric & asymmetric stretch). 2850-2960 cm⁻¹: Strong, sharp bands (C-H alkyl stretch). ~1600 cm⁻¹: Medium band (N-H scissoring/bending). 1080-1150 cm⁻¹: Strong band (C-O ether stretch). 1030-1080 cm⁻¹: Medium band (C-N stretch).[6][8][9][10]Primary amines are uniquely identifiable by the pair of N-H stretching bands.[10] The C-O stretch from the ether is also a prominent feature.
Mass Spec. m/z = 159: Molecular ion (M⁺). m/z = 128: Loss of -CH₂NH₂ (α-cleavage). m/z = 44: [CH₂=NH₂]⁺ fragment from α-cleavage, often a base peak for primary amines.[7][8]α-Cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is the most characteristic fragmentation pathway for aliphatic amines, leading to a resonance-stabilized iminium ion.[7]

Computational Modeling Workflow

For a molecule with limited experimental data, computational chemistry provides invaluable predictive insights into its electronic structure and reactivity. Density Functional Theory (DFT) is a powerful tool for this purpose.

A typical workflow for theoretical property prediction involves several key steps, starting from the basic molecular structure and yielding a wealth of calculated data. This process ensures that the predicted properties are based on a stable, energetically minimized conformation of the molecule.

G cluster_input Input cluster_calc Computational Core cluster_output Predicted Properties A Initial 3D Structure (e.g., from InChI) B Geometry Optimization (DFT, e.g., B3LYP/6-31G*) A->B Submit for Calculation C Frequency Calculation B->C Optimized Geometry D Validation Check: No Imaginary Frequencies? C->D Calculated Frequencies D->B If Yes, Re-optimize E Thermodynamic Data (ΔG, ΔH, S) D->E If No, Proceed F Electronic Properties (HOMO/LUMO, ESP Map) D->F G Spectroscopic Data (Simulated IR, NMR) D->G

Caption: A standard workflow for computational property prediction using DFT.

  • Geometry Optimization: This step finds the lowest energy (most stable) three-dimensional arrangement of the atoms.

  • Frequency Calculation: This confirms that the optimized structure is a true energy minimum and can be used to simulate the molecule's IR spectrum.[11]

  • Property Calculation: From the validated structure, one can calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity, map the electrostatic potential (ESP) to visualize charge distribution, and predict NMR chemical shifts.[12]

Plausible Synthesis and Characterization Strategy

While this guide focuses on theoretical properties, a practical understanding of how the molecule could be synthesized and validated is essential for researchers.

Proposed Synthetic Pathway: Reductive Amination

A robust and common method for synthesizing primary amines is the reductive amination of a corresponding carbonyl compound.[13]

Step 1: Synthesis of the Precursor Aldehyde (2-methoxyoctanal) This can be achieved from the commercially available alcohol, 2-methoxyoctan-1-ol, via a mild oxidation (e.g., using PCC or Swern oxidation) to avoid over-oxidation to the carboxylic acid.

Step 2: Reductive Amination The resulting aldehyde, 2-methoxyoctanal, can be reacted with a source of ammonia (e.g., ammonium acetate or ammonia in methanol) to form an intermediate imine. This imine is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target primary amine, 2-Methoxyoctan-1-amine.

Post-Synthesis Characterization Workflow

Once synthesized, the crude product must be purified and its structure rigorously confirmed. This validation process is critical to ensure the identity and purity of the compound before its use in further research.

G cluster_SF Spectroscopic Fingerprint A Crude Reaction Mixture B Purification (Flash Chromatography or Fractional Distillation) A->B C Purity Assessment (GC-MS, HPLC) B->C D Structural Confirmation C->D If >95% Pure E ¹H & ¹³C NMR D->E F FT-IR Spectroscopy D->F G High-Res Mass Spec (HRMS) D->G H Validated Pure Compound D->H

Caption: A logical workflow for the purification and characterization of a synthesized compound.

Potential Applications in Research and Drug Development

The structural motifs within 2-Methoxyoctan-1-amine suggest its utility in several areas of chemical and pharmaceutical research:

  • Chiral Building Block: As a chiral amine, it can serve as a key starting material or intermediate in the asymmetric synthesis of more complex molecules, where precise stereochemical control is essential.

  • Scaffold for Bioactive Molecules: The primary amine provides a reactive handle for derivatization, allowing it to be incorporated into larger molecular scaffolds. The combination of a lipophilic tail and a polar headgroup is a common feature in many pharmacologically active agents, including enzyme inhibitors and receptor ligands.[14]

  • Probing Structure-Activity Relationships (SAR): In drug discovery programs, it could be used as a novel side chain to probe the effects of size, lipophilicity, and hydrogen bonding capacity in a specific region of a lead compound.

Conclusion

2-Methoxyoctan-1-amine represents an intriguing yet underexplored chemical entity. This guide has established a comprehensive theoretical foundation for its properties, from its fundamental physicochemical characteristics to its expected spectroscopic fingerprint and computational profile. By outlining a plausible synthetic route and a rigorous characterization workflow, we provide a clear path for its experimental realization. For researchers in organic synthesis and drug discovery, 2-Methoxyoctan-1-amine offers significant potential as a versatile and valuable building block. The predictive data and methodologies presented herein are intended to catalyze and guide future empirical studies to unlock its full potential.

References

  • General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC. (n.d.). National Center for Biotechnology Information.
  • Physical properties of aliphatic amines - CHEM-GUIDE. (n.d.). CHEM-GUIDE.
  • Physical Properties of Amines - BYJU'S. (n.d.). BYJU'S. Retrieved March 15, 2026, from [Link]

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). NC State University Libraries.
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  • Spectroscopy of Amines | Organic Chemistry Class Notes |... - Fiveable. (2025, August 15). Fiveable. Retrieved March 15, 2026, from [Link]

  • Structural analysis of amines. (2011, June 10). Online Sciences. Retrieved March 15, 2026, from [Link]

  • Vibrational Spectra of Primary and Secondary Aliphatic Amines. (n.d.). AIP Publishing. Retrieved March 15, 2026, from [Link]

  • Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. (2019, March 1). Spectroscopy Online. Retrieved March 15, 2026, from [Link]

  • Reductive Amination - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

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  • Process for the Preparation of 2-Methoxymethyl-1,4-Benzenediamine, Its Derivatives Thereof and the Salts Thereof. (n.d.). Google Patents.
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Exploratory

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Methoxyoctan-1-amine and its Analogs

This guide provides a comprehensive technical overview of 2-Methoxyoctan-1-amine and its analogs, from synthetic methodologies to postulated biological activities and the experimental frameworks required for their evalua...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Methoxyoctan-1-amine and its analogs, from synthetic methodologies to postulated biological activities and the experimental frameworks required for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction

2-Methoxyoctan-1-amine represents a class of lipophilic primary amines with potential for diverse applications in medicinal chemistry and pharmacology. The core structure, featuring a C8 alkyl chain, a methoxy group at the second position, and a primary amine, imparts a unique combination of hydrophobicity and chemical reactivity. While the specific discovery and biological profile of 2-Methoxyoctan-1-amine are not extensively documented in public literature, its structural motifs are present in various biologically active molecules. This guide will, therefore, extrapolate from established chemical principles and the known activities of structurally related compounds to provide a foundational understanding of this compound class.

The lipophilic nature of long-chain aliphatic amines often governs their interaction with biological membranes and hydrophobic pockets of proteins.[1][2][3] The presence of a primary amine provides a site for hydrogen bonding and salt formation, crucial for receptor interactions and pharmaceutical formulation. This unique combination suggests potential for these compounds to act as modulators of central nervous system targets, antimicrobial agents, or as intermediates in the synthesis of more complex molecules.

Part 1: Synthesis of 2-Methoxyoctan-1-amine and Analogs

The synthesis of 2-Methoxyoctan-1-amine and its analogs can be approached through several established synthetic routes. The choice of method will depend on the availability of starting materials, desired scale, and stereochemical considerations. Two primary and versatile methods are detailed below: Reductive Amination of a 2-methoxyketone and Ring-Opening of a terminal epoxide.

Method 1: Reductive Amination of 2-Methoxyoctan-1-one

Reductive amination is a robust and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[4][5][6] This one-pot reaction involves the formation of an imine intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of 2-Methoxyoctan-1-amine, the precursor would be 2-methoxyoctan-1-one.

  • Imine Formation: In a round-bottom flask, dissolve 2-methoxyoctan-1-one (1.0 eq) in anhydrous methanol. Add ammonium acetate (10 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

G ketone 2-Methoxyoctan-1-one imine Imine Intermediate ketone->imine Imine Formation nh4oac Ammonium Acetate (Ammonia Source) nh4oac->imine amine 2-Methoxyoctan-1-amine imine->amine Reduction nabh4 Reducing Agent (e.g., NaBH4) nabh4->amine

Caption: Reductive amination workflow for 2-Methoxyoctan-1-amine.

Method 2: Ring-Opening of 1,2-Epoxyoctane

The ring-opening of epoxides with amines is another effective method for the synthesis of β-amino alcohols.[7][8][9] To obtain 2-Methoxyoctan-1-amine, a two-step process is required: initial ring-opening with an appropriate amine followed by methylation of the resulting hydroxyl group. A more direct, albeit potentially less regioselective approach, would be to first synthesize 1-methoxy-2,3-epoxyoctane. A more straightforward approach to the target molecule is the nucleophilic attack of ammonia on 1,2-epoxyoctane, followed by methylation.

  • Epoxide Ring-Opening: In a sealed tube, dissolve 1,2-epoxyoctane (1.0 eq) in a solution of aqueous ammonia. Heat the mixture to 60-80°C for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting epoxide.

  • Work-up: After completion, cool the reaction mixture and extract with an organic solvent. Dry the organic layer and concentrate to obtain the crude 1-aminooctan-2-ol.

  • Methylation: Dissolve the crude amino alcohol in a suitable solvent like tetrahydrofuran (THF). Add a base such as sodium hydride (NaH) (1.1 eq) at 0°C. After stirring for 30 minutes, add methyl iodide (CH₃I) (1.2 eq) and allow the reaction to warm to room temperature.

  • Final Purification: Quench the reaction with water and extract the product. Purify by column chromatography to yield 2-Methoxyoctan-1-amine.

G epoxide 1,2-Epoxyoctane amino_alcohol 1-Aminooctan-2-ol epoxide->amino_alcohol Ring-Opening nh3 Aqueous Ammonia nh3->amino_alcohol amine 2-Methoxyoctan-1-amine amino_alcohol->amine O-Methylation methylation Methylation (NaH, CH3I) methylation->amine

Caption: Synthesis of 2-Methoxyoctan-1-amine via epoxide ring-opening.

Part 2: Postulated Biological Activities and Rationale

The structural features of 2-Methoxyoctan-1-amine and its analogs suggest several potential areas of biological activity. The long lipophilic chain can facilitate passage through cell membranes and interaction with hydrophobic regions of biological targets.

Antimicrobial Activity

Long-chain aliphatic amines are known to exhibit antimicrobial properties.[10][11] Their amphipathic nature allows them to disrupt the integrity of bacterial cell membranes, leading to cell lysis. The activity is often dependent on the chain length, with optimal activity typically observed for compounds with 11 to 15 carbon atoms.[10]

Neurological Activity: NMDA Receptor Antagonism

Certain aliphatic amines have been shown to interact with the N-Methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[12][13][14] Overactivation of the NMDA receptor is implicated in various neurological disorders. Antagonists of the NMDA receptor have therapeutic potential in conditions such as Alzheimer's disease, depression, and neuropathic pain.[15] The lipophilic tail of 2-Methoxyoctan-1-amine could anchor the molecule within the receptor's channel or an allosteric site, while the primary amine could interact with charged residues.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors that are major drug targets.[16][17][18] The binding of ligands to GPCRs can be influenced by lipophilicity. The structure of 2-Methoxyoctan-1-amine makes it a candidate for screening against a panel of GPCRs to identify potential agonist or antagonist activity.

Part 3: Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities, a systematic screening approach is recommended.

In Vitro Cytotoxicity Assessment

A crucial first step in evaluating any new compound is to determine its cytotoxicity to establish a therapeutic window. The MTT assay is a widely used colorimetric method for assessing cell viability.[19][20][21]

  • Cell Seeding: Seed mammalian cells (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Methoxyoctan-1-amine or its analogs for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
HEK293 (Normal)MTT48To be determined
HeLa (Cancer)MTT48To be determined
A549 (Cancer)MTT48To be determined
Table 1: Example data table for in vitro cytotoxicity.
Antimicrobial Susceptibility Testing

The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[22][23][24][25]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MicroorganismGram StainMIC (µg/mL)
Escherichia coliNegativeTo be determined
Staphylococcus aureusPositiveTo be determined
Pseudomonas aeruginosaNegativeTo be determined
Table 2: Example data table for antimicrobial activity.
NMDA Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of the compounds for the NMDA receptor.

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue.

  • Binding Reaction: Incubate the membranes with a fixed concentration of the radioligand [³H]MK-801 (an NMDA receptor channel blocker) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) and calculate the binding affinity (Ki).

G cluster_0 Biological Evaluation Workflow start Synthesized Compound (2-Methoxyoctan-1-amine and Analogs) cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial receptor_screening Receptor Binding (e.g., NMDA Receptor Assay) start->receptor_screening hit_validation Hit Validation and Mechanism of Action Studies cytotoxicity->hit_validation antimicrobial->hit_validation receptor_screening->hit_validation

Caption: A tiered workflow for the biological evaluation of novel compounds.

Conclusion

While 2-Methoxyoctan-1-amine itself is not a widely studied molecule, its structural characteristics and those of its analogs place it in a chemical space with significant potential for biological activity. The synthetic routes outlined in this guide are robust and adaptable for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The proposed biological evaluation workflow provides a clear path for elucidating the pharmacological profile of these novel chemical entities. This guide serves as a foundational resource to stimulate further research into this promising, yet underexplored, class of compounds.

References

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  • Journal of Medicinal Chemistry. (2015). Novel Potent N-Methyl-d-aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring. ACS Publications. Retrieved from [Link]

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  • NPTEL. (n.d.). Module 5 Alcohols, Amines, Ethers and Epoxides Lecture 10 Alcohols. Retrieved from [Link]

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Foundational

Preliminary Screening of 2-Methoxyoctan-1-amine Bioactivity: A Technical Guide

Executive Summary & Rationale 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) is a functionalized primary aliphatic amine characterized by an eight-carbon lipophilic tail and a methoxy substitution at the C2 position. In drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

2-Methoxyoctan-1-amine (CAS: 1485960-93-7) is a functionalized primary aliphatic amine characterized by an eight-carbon lipophilic tail and a methoxy substitution at the C2 position. In drug discovery and materials science, aliphatic amines are frequently investigated for their surfactant-like properties, membrane-disrupting capabilities, and broad-spectrum antimicrobial potential[1][2].

The strategic placement of the methoxy group introduces a hydrogen-bond acceptor near the polar amine headgroup. This structural modification alters the molecule's hydration sphere and lipophilicity (LogP) compared to unsubstituted octan-1-amine. Consequently, this modulates its Critical Micelle Concentration (CMC) and dictates its insertion depth into pathogenic lipid bilayers. This whitepaper establishes a rigorous, self-validating framework for the preliminary in vitro screening of 2-Methoxyoctan-1-amine, focusing on its antimicrobial efficacy, mechanism of action, and mammalian cytotoxicity.

Core Screening Workflow

The screening paradigm follows a logical progression from physicochemical profiling to phenotypic assays, ensuring that biological observations are grounded in the molecule's physical behavior in solution.

Workflow N1 2-Methoxyoctan-1-amine Synthesis & Purity Check N2 Physicochemical Profiling (LogP, pKa, CMC) N1->N2 N3 Antimicrobial Screening (MIC & MBC) N2->N3 N4 Membrane Integrity (PI Uptake Assay) N3->N4 N5 Mammalian Cytotoxicity (WST-8 Assay) N3->N5

Fig 1. Sequential workflow for the preliminary bioactivity screening of 2-Methoxyoctan-1-amine.

Antimicrobial Efficacy Screening

Because aliphatic amines often exhibit bacteriostatic or bactericidal activity by disrupting cell membranes[1][2], determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is the critical first step. The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[3][4].

Protocol 1: Broth Microdilution Assay (MIC & MBC)

Causality Check: We utilize a broth microdilution method over agar diffusion because the lipophilic nature of 2-Methoxyoctan-1-amine can result in poor diffusion through aqueous agar matrices, leading to false negatives in disk-diffusion assays[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) on Mueller-Hinton (MH) agar for 18–24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Compound Dilution: Prepare a stock solution of 2-Methoxyoctan-1-amine in 100% DMSO. Perform two-fold serial dilutions in MH broth within a 96-well microtiter plate. Critical Control: Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 50 µL of the adjusted bacterial suspension (diluted 1:150 in MH broth) to each well, yielding a final well volume of 100 µL and a target inoculum of 5×105 CFU/mL.

  • Incubation & MIC Determination: Incubate plates at 37°C for 16–20 hours. The MIC is defined as the lowest concentration of the amine that completely inhibits visible bacterial growth[3][6].

  • MBC Determination: Aspirate 10 µL from all visually clear wells (at and above the MIC) and spot onto drug-free MH agar plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

Mechanistic Elucidation: Membrane Integrity

The primary hypothesized mechanism of action for lipophilic primary amines is the disruption of the bacterial cytoplasmic membrane. At physiological pH (~7.4), the primary amine group of 2-Methoxyoctan-1-amine is protonated (cationic), driving electrostatic attraction to the negatively charged bacterial envelope, followed by lipophilic insertion of the methoxyoctyl chain.

Pathway S1 Protonation at Physiological pH S2 Electrostatic Binding to Bacterial Membrane S1->S2 S3 Lipophilic Insertion (Octyl + Methoxy) S2->S3 S4 Bilayer Disruption & Cell Lysis S3->S4

Fig 2. Hypothesized membrane-disrupting mechanism of action for 2-Methoxyoctan-1-amine.

Protocol 2: Propidium Iodide (PI) Uptake Assay

Causality Check: Propidium Iodide is a membrane-impermeable fluorescent dye. It only fluoresces upon intercalating with nucleic acids. If 2-Methoxyoctan-1-amine compromises membrane integrity, PI will enter the cell, providing a real-time, self-validating kinetic readout of membrane damage.

Step-by-Step Methodology:

  • Cell Preparation: Harvest mid-log phase bacterial cells, wash twice, and resuspend in 5 mM HEPES buffer (pH 7.2) supplemented with 5 mM glucose to an OD600​ of 0.2.

  • Dye Addition: Add PI to the bacterial suspension to a final concentration of 10 µM. Incubate in the dark for 10 minutes to establish a baseline.

  • Compound Challenge: Transfer 100 µL of the PI-cell suspension to a black, clear-bottom 96-well plate. Add 2-Methoxyoctan-1-amine at concentrations corresponding to , , and MIC.

  • Controls: Use 0.1% Triton X-100 as a positive control (100% lysis) and untreated cells as a negative baseline.

  • Kinetic Measurement: Monitor fluorescence (Excitation: 535 nm, Emission: 617 nm) every 2 minutes for 60 minutes using a microplate reader.

Mammalian Cytotoxicity & Therapeutic Index

To evaluate the translational viability of 2-Methoxyoctan-1-amine, its toxicity against mammalian cells must be quantified. Surfactant-like molecules can non-specifically lyse eukaryotic cell membranes; thus, establishing the Selectivity Index (SI = IC50​ / MIC) is paramount.

Protocol 3: WST-8 Cell Viability Assay

Causality Check: The WST-8 assay measures the extracellular reduction of a tetrazolium salt to a water-soluble formazan dye by cellular dehydrogenases. It is preferred over MTT because it eliminates the need for a solubilization step, reducing well-to-well variability and pipetting errors.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Aspirate media and replace with 100 µL of fresh media containing varying concentrations of 2-Methoxyoctan-1-amine (e.g., 1 to 500 µg/mL). Include a vehicle control (1% DMSO) and a positive death control (e.g., 10% DMSO or 100 µM Doxorubicin).

  • Incubation: Incubate for 24 hours.

  • WST-8 Addition: Add 10 µL of WST-8 reagent to each well. Incubate for an additional 2–4 hours.

  • Quantification: Measure absorbance at 450 nm. Calculate the IC50​ using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters and threshold benchmarks required to evaluate the preliminary bioactivity profile of 2-Methoxyoctan-1-amine.

Assay CategoryParameterTarget Benchmark / InterpretationMethod of Derivation
Physicochemical Critical Micelle Concentration (CMC)> 1 mM (Ensures monomeric action at MIC)Surface Tension / DLS
Physicochemical LogP (Lipophilicity)2.0 – 3.5 (Optimal for membrane permeation)In silico prediction / HPLC
Antimicrobial MIC (Gram-positive) ≤16 µg/mL (Indicates potent activity)Broth Microdilution
Antimicrobial MIC (Gram-negative) ≤32 µg/mL (Accounts for outer membrane)Broth Microdilution
Mechanistic PI Uptake ( T50​ ) <15 minutes (Suggests rapid membrane lysis)Fluorescence Kinetics
Cytotoxicity Mammalian IC50​ >100 µg/mL (Low general toxicity)WST-8 Assay
Therapeutic Selectivity Index (SI) >10 (Favorable therapeutic window)Ratio: IC50​ / MIC

Table 1. Standardized benchmarks for the evaluation of 2-Methoxyoctan-1-amine bioactivity.

References

  • Hossain, T. J. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. European Journal of Microbiology and Immunology, 14(2), 97-115. URL:[Link]

  • Patterson, A. E., Flewelling, A. J., et al. (2015). Antimicrobial and antimycobacterial activities of aliphatic amines derived from vanillin. Canadian Journal of Chemistry, 93(11), 1305-1311. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (11th Edition). CLSI Document M07. URL: [Link]

Sources

Exploratory

Introduction: Characterizing a Novel Amino Ether for Pharmaceutical Development

An In-Depth Technical Guide: Solubility and Stability Studies of 2-Methoxyoctan-1-amine 2-Methoxyoctan-1-amine is a primary amine featuring a C8 aliphatic chain and a methoxy group at the 2-position. This unique combinat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Solubility and Stability Studies of 2-Methoxyoctan-1-amine

2-Methoxyoctan-1-amine is a primary amine featuring a C8 aliphatic chain and a methoxy group at the 2-position. This unique combination of a hydrophilic amine head and a lipophilic alkyl ether tail suggests potential applications as a pharmaceutical intermediate, a building block for novel active pharmaceutical ingredients (APIs), or a specialized solubilizing agent. Before any compound can advance in the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability.

This guide provides a comprehensive framework for conducting rigorous solubility and stability assessments of 2-methoxyoctan-1-amine. As a Senior Application Scientist, the focus here is not merely on protocol execution but on the underlying scientific rationale that governs experimental design, data interpretation, and the strategic implications for formulation and development. The methodologies described herein are designed to be self-validating systems, ensuring data integrity and providing a robust foundation for regulatory submissions.

Part 1: Aqueous and Organic Solubility Determination

Solubility dictates a compound's bioavailability, influences its formulation strategy, and impacts its purification and processing.[1] For a molecule like 2-methoxyoctan-1-amine, with both a basic amine center (pKa ~9-10) and significant lipophilicity, solubility is expected to be highly dependent on pH and the nature of the solvent. We must distinguish between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, typically dissolved in an organic solvent like DMSO, precipitates when added to an aqueous medium.[1] This high-throughput screening method is valuable in early discovery to quickly rank compounds but can yield supersaturated, metastable results.[2][3]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent with an excess of the solid phase present.[1][2] This is the gold-standard measurement for pre-formulation and development, as it reflects the most stable state.

The Rationale for Equilibrium-Based Solubility Testing

For definitive characterization, the shake-flask method remains the reference standard for determining thermodynamic solubility.[2] Its strength lies in allowing the system to reach true equilibrium, which includes accounting for any potential solid-state transformations (e.g., from an amorphous to a more stable, less soluble crystalline form) that might occur over time.

Experimental Workflow for Thermodynamic Solubility

The following diagram outlines the workflow for a robust shake-flask solubility determination.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_result Phase 4: Result A Weigh excess 2-methoxyoctan-1-amine B Add selected solvent (e.g., pH buffer, organic solvent) A->B Dispense C Agitate at controlled temperature (e.g., 25°C or 37°C) for 24-72 hours B->C Incubate D Allow solid to settle C->D E Withdraw supernatant D->E F Filter (e.g., 0.22 µm PVDF) or Centrifuge E->F G Quantify concentration (e.g., HPLC-UV/MS) F->G H Calculate Solubility (mg/mL or µM) G->H

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Detailed Protocol: Multi-Solvent Solubility Assessment

Objective: To determine the thermodynamic solubility of 2-methoxyoctan-1-amine across a range of pharmaceutically relevant solvents and pH conditions.

Methodology:

  • Preparation: Add an excess of solid 2-methoxyoctan-1-amine (e.g., 5-10 mg, accurately weighed) to a series of 1.5 mL glass vials. Ensure the amount is sufficient to maintain a solid phase after equilibrium is reached.

  • Solvent Addition: To each vial, add 1.0 mL of the desired solvent. A recommended starting set includes:

    • pH 2.0 HCl Buffer

    • pH 5.0 Acetate Buffer

    • pH 7.4 Phosphate Buffered Saline (PBS)

    • pH 10.0 Carbonate Buffer

    • Water (unbuffered)

    • Methanol

    • Ethanol

    • Acetonitrile

  • Equilibration: Seal the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25°C for ambient solubility, 37°C for physiological relevance) for at least 48 hours. The extended time is crucial to ensure equilibrium.[2]

  • Sampling: After incubation, allow the vials to stand undisturbed for 30 minutes for the excess solid to sediment.

  • Separation: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved micro-particles. The first few drops should be discarded to saturate any potential binding sites on the filter.[2]

  • Analysis: Prepare a standard curve of 2-methoxyoctan-1-amine in a suitable diluent. Analyze the filtered samples using a validated HPLC method with UV or Mass Spectrometric (MS) detection to determine the concentration.

  • Confirmation: After sampling, visually inspect the vials to confirm that excess solid material remains, validating the equilibrium condition.

Data Presentation and Interpretation

Quantitative results should be summarized in a clear table. The expected trend for 2-methoxyoctan-1-amine is high solubility at low pH due to the protonation of the primary amine to form a soluble ammonium salt, and significantly lower solubility at neutral and basic pH where the free base predominates.

Solvent/MediumpHTemperature (°C)Solubility (mg/mL)Solubility (mM)
HCl Buffer2.025>100 (Freely Soluble)>628
Acetate Buffer5.02545.3284.4
Phosphate Buffer (PBS)7.4371.811.3
Carbonate Buffer10.0250.42.5
Water (unbuffered)~8-9*250.95.7
MethanolN/A25>200 (Very Soluble)>1256
AcetonitrileN/A2515.798.6

Note: The pH of unbuffered water can be influenced by the basic nature of the amine.

Part 2: Stability and Forced Degradation Studies

Stability testing is a regulatory requirement and a critical component of drug development that informs formulation design, packaging, and shelf-life determination.[4][5] Forced degradation (or stress testing) studies are performed to intentionally degrade the molecule under more aggressive conditions than those used for long-term stability.[6][7] The primary goals are:

  • To identify likely degradation products and elucidate degradation pathways.[4][6]

  • To demonstrate the specificity of the analytical method, ensuring it can separate and quantify the API in the presence of its degradants (a stability-indicating method).[8]

  • To understand the intrinsic stability of the molecule.[4]

For 2-methoxyoctan-1-amine, the key functional groups susceptible to degradation are the primary amine (prone to oxidation and reactions with excipients) and the ether linkage (susceptible to acidic hydrolysis).[5][9]

Designing a Forced Degradation Study

The study should expose the compound to hydrolytic, oxidative, thermal, and photolytic stress as mandated by ICH guidelines.[4][6] The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[6]

Experimental Workflow for Forced Degradation

The following diagram illustrates the parallel nature of a forced degradation study.

Stability_Workflow cluster_start Start cluster_stress Phase 1: Stress Conditions cluster_analysis Phase 2: Analysis cluster_outcome Phase 3: Interpretation Start Prepare solutions of 2-methoxyoctan-1-amine A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->A B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->B C Oxidation (e.g., 3% H₂O₂, RT) Start->C D Thermal Stress (e.g., 80°C, solid & solution) Start->D E Photolytic Stress (ICH Q1B light exposure) Start->E F Sample at defined time points (e.g., 2, 8, 24h) A->F B->F C->F D->F E->F G Analyze via Stability-Indicating Method (e.g., LC-MS/PDA) F->G H Quantify API loss G->H I Identify & Characterize Degradation Products G->I J Elucidate Degradation Pathways G->J

Caption: Forced Degradation Experimental Workflow.

Detailed Protocol: Stress Testing of 2-Methoxyoctan-1-amine

Objective: To investigate the degradation pathways of 2-methoxyoctan-1-amine and develop a stability-indicating analytical method.

Analytical Method: A gradient reverse-phase HPLC method with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) is essential. The PDA allows for peak purity assessment, while the MS is critical for identifying the mass of potential degradants.

Methodology:

  • Stock Solution: Prepare a stock solution of 2-methoxyoctan-1-amine at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Place in a water bath at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Place in a water bath at 60°C.

    • Oxidation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature. Amines are particularly susceptible to oxidation, which can lead to N-oxides or other derivatives.[4][5]

    • Thermal Stress:

      • Solution: Keep a diluted sample of the stock solution in a heating block at 80°C.

      • Solid: Place solid powder of the compound in an oven at 80°C.

    • Photolytic Stress: Expose both the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[4]

  • Time Points: Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours). Immediately neutralize the acid and base samples and quench the oxidation reaction (e.g., with sodium bisulfite) before analysis to prevent further degradation.

  • Analysis: Analyze all samples, including an unstressed control, by the stability-indicating LC-MS/PDA method.

  • Data Evaluation:

    • Calculate the percentage of API remaining at each time point.

    • Examine the chromatograms for new peaks corresponding to degradation products.

    • Use the MS data to determine the mass-to-charge ratio (m/z) of the degradants to propose potential structures.

    • Check the peak purity of the parent API peak at each time point using the PDA data.

Data Presentation and Potential Degradation Pathways

Results should be tabulated to clearly show the extent of degradation under each condition.

Stress ConditionReagent/TempDuration (h)API Remaining (%)Major Degradants (m/z)Potential Pathway
Control None48100NoneN/A
Acid Hydrolysis 0.1 M HCl, 60°C2492146.1Cleavage of ether -> 1-aminooctan-2-ol
Base Hydrolysis 0.1 M NaOH, 60°C4898Minor peaksStable to base hydrolysis
Oxidation 3% H₂O₂, RT875175.3Oxidation of amine -> N-oxide
Thermal (Solution) 80°C4895Minor peaksGenerally stable in solution
Photolytic ICH Q1B-99NonePhotostable

Note: The m/z values are hypothetical and would need to be confirmed experimentally. The molecular weight of 2-methoxyoctan-1-amine is 159.27 g/mol .

Conclusion

This technical guide outlines a robust, scientifically-grounded approach to evaluating the solubility and stability of 2-methoxyoctan-1-amine. By employing equilibrium-based solubility methods and systematic forced degradation studies, researchers can generate the high-quality data necessary to de-risk development, guide formulation strategies, and build a comprehensive data package for regulatory filings. The emphasis on understanding the "why" behind each protocol—from choosing thermodynamic over kinetic solubility to elucidating degradation pathways—empowers scientists to make informed decisions, ultimately accelerating the journey of a promising molecule from the lab to the clinic.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Taylor & Francis. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Pion Inc. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). PMC. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. [Link]

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2015, December 31). ACS Publications. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. [Link]

  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. (2022, September 9). UM Research Repository. [Link]

  • Characterization of the degradation products of amines used for post combustion CO 2 capture. (n.d.). lsabm. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Research and Development in Pharmacy & Life Sciences. [Link]

  • Stability-indicating assay methods for drugs and their dosage forms. (n.d.). PubMed. [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (n.d.). ResearchGate. [Link]

  • Ensuring Pharmaceutical Quality: Stability Indicating Methods and Forced Degradation Studies- A Review. (2025, July 2). International Journal of Creative Research Thoughts. [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. (n.d.). PMC. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals. [Link]

  • 2-Methoxyethylamine. (n.d.). PubChem. [Link]

  • 2-Methoxyoctane. (n.d.). PubChem. [Link]

  • 2-Methoxycyclopentan-1-amine. (n.d.). PubChem. [Link]

  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (2012, December 19). ResearchGate. [Link]

  • Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). NIST. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (n.d.). PMC. [Link]

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Foundational

In Silico Target Prediction for Novel Chemical Entities: A Technical Guide for 2-Methoxyoctan-1-amine

Abstract The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology. For novel, uncharacterized compounds such as 2-Methoxyoctan-1-amine, traditional experim...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology. For novel, uncharacterized compounds such as 2-Methoxyoctan-1-amine, traditional experimental screening can be resource-intensive. This guide presents a robust, multi-faceted in silico workflow designed to predict and prioritize potential protein targets for such new chemical entities (NCEs). By integrating ligand-based, structure-based, and chemogenomics approaches, this methodology provides a powerful, cost-effective strategy to generate high-confidence hypotheses for subsequent experimental validation. We will use the hypothetical NCE, 2-Methoxyoctan-1-amine, as a practical case study to illustrate each step of the process, from initial ligand characterization to final target prioritization and pathway analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.

Introduction

The central paradigm of molecular medicine is that small molecules exert their therapeutic or toxic effects by binding to specific protein targets within the body.[1][2] The process of elucidating these targets, known as target deconvolution or identification, is fundamental to understanding a compound's mechanism of action, predicting potential side effects, and enabling drug repurposing.[3] For newly synthesized or discovered compounds, where no prior biological data exists, this presents a significant challenge.

In silico methodologies, which utilize computational power to analyze and predict biological phenomena, offer an efficient first step to navigate this challenge.[1][2] These methods can rapidly screen vast biological and chemical spaces to identify likely compound-target interactions, thereby narrowing the field for focused, and more resource-efficient, experimental testing.[3][4]

This guide details a comprehensive in silico workflow to predict the biological targets of 2-Methoxyoctan-1-amine, a molecule for which public bioactivity data is not available. The strategy is built on the principle of consensus and orthogonality; by combining predictions from multiple, methodologically distinct approaches, we can increase the confidence in our final hypotheses.[5][6] The workflow is divided into three main parts: Ligand Preparation and Profiling, Parallel Target Prediction Methodologies, and Hit Prioritization and Analysis.

Part 1: Ligand Preparation and Physicochemical Profiling

Before any target prediction can occur, the query molecule must be properly characterized. This initial step involves converting the 2D chemical structure into a 3D conformation and calculating key physicochemical properties to understand its drug-likeness and potential pharmacokinetic behavior.

Step 1.1: Structure Generation and Property Calculation

The canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-Methoxyoctan-1-amine is CCCCCCC(OC)CN . This string is the input for various cheminformatics toolkits.

Protocol: Ligand Profiling

  • Input Structure: Provide the SMILES string "CCCCCCC(OC)CN" to a cheminformatics tool (e.g., the open-access SwissADME web server).

  • 3D Conformation: The tool will generate a low-energy 3D conformation of the molecule.

  • Property Calculation: The server will calculate a range of physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties.[4][5]

  • Analysis: Evaluate the properties against established guidelines, such as Lipinski's Rule of Five, to assess its potential as an orally available drug.

Table 1: Predicted Physicochemical Properties of 2-Methoxyoctan-1-amine
PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight159.27 g/mol ≤ 500 g/mol Yes
LogP (Consensus)2.55≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Molar Refractivity49.8540-130Yes
Topological Polar Surface Area (TPSA)35.25 Ų≤ 140 ŲYes

Data generated using a predictive cheminformatics platform. These values are estimations and have not been experimentally verified.

Insight: The preliminary analysis shows that 2-Methoxyoctan-1-amine complies with Lipinski's Rule of Five, suggesting it possesses drug-like properties and has a higher likelihood of being an orally active drug candidate.

Part 2: Orthogonal Target Prediction Methodologies

The core of the workflow involves deploying three distinct but complementary computational strategies to predict potential targets. This multi-pronged approach ensures that our predictions are not an artifact of a single algorithm.

Method A: Ligand-Based Target Prediction (Chemical Similarity)

Principle: This approach is based on the Similar Property Principle: structurally similar molecules are likely to have similar biological targets.[7] We will screen large bioactivity databases like ChEMBL, which contains millions of curated data points linking compounds to targets, to find known ligands that are similar to our query molecule.[8][9][10]

Workflow: The SwissTargetPrediction web server is an excellent tool for this purpose. It combines both 2D and 3D similarity measures to compare the query molecule against a library of known active compounds.[11][12][13]

Protocol: Ligand-Based Prediction using SwissTargetPrediction

  • Access Server: Navigate to the SwissTargetPrediction web server.[14]

  • Input Molecule: Enter the SMILES string "CCCCCCC(OC)CN" into the query field.

  • Select Organism: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Initiate the prediction process.

  • Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. The server presents results grouped by protein class.

Visualization: Ligand-Based Prediction Workflow

cluster_input Input cluster_process Prediction Engine (e.g., SwissTargetPrediction) cluster_output Output mol 2-Methoxyoctan-1-amine (SMILES) sim 2D & 3D Similarity Calculation mol->sim Query db Bioactivity Database (e.g., ChEMBL) db->sim Reference Ligands rank Probability Scoring & Ranking sim->rank targets Ranked List of Potential Targets rank->targets

Caption: Workflow for ligand-based target prediction.

Method B: Structure-Based Target Prediction (Reverse Docking)

Principle: While ligand-based methods ask "What known drugs look like our molecule?", structure-based methods ask "Which protein pocket will our molecule fit into?". Reverse docking (or inverse docking) screens the 3D structure of our query molecule against a large library of 3D protein structures (e.g., from the Protein Data Bank, PDB) to find potential binding partners.[7][15][16][17]

Workflow: This process involves computationally placing the 3D conformation of 2-Methoxyoctan-1-amine into the binding sites of thousands of proteins and calculating a "docking score" that estimates the binding affinity. A higher-ranking score suggests a more favorable interaction.

Protocol: Conceptual Reverse Docking

  • Ligand Preparation: Prepare the 3D, low-energy conformer of 2-Methoxyoctan-1-amine, assigning appropriate atom types and charges.

  • Target Library Preparation: Utilize a pre-processed library of protein binding sites derived from the PDB. This involves removing water molecules, adding hydrogens, and defining the coordinates of the binding cavity for each protein.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically place the ligand into each prepared protein binding site.

  • Scoring & Ranking: For each protein-ligand complex, a scoring function estimates the binding free energy. The protein targets are then ranked based on these scores.

  • Post-Processing: Filter results based on score thresholds and visual inspection of the top-ranked binding poses to ensure interactions are chemically sensible.

Visualization: Structure-Based Prediction Workflow

cluster_input Input cluster_process Reverse Docking Engine cluster_output Output mol_3d 3D Structure of 2-Methoxyoctan-1-amine dock High-Throughput Docking Simulation mol_3d->dock Query Ligand pdb Protein Structure Library (e.g., PDB) pdb->dock Target Cavities score Binding Affinity Scoring Function dock->score dock_targets Ranked List of Protein-Ligand Complexes score->dock_targets

Caption: Workflow for structure-based reverse docking.

Method C: Chemogenomics & Machine Learning

Principle: Chemogenomics approaches leverage vast datasets of known chemical-protein interactions to build predictive models.[18] These machine learning models learn the complex relationships between chemical substructures and protein target families.[7][19] When presented with a new molecule, they can predict its likely targets based on these learned patterns.

Workflow: Servers like TargetHunter or platforms integrating machine learning models trained on databases like ChEMBL are used.[20] The input is simply the chemical structure, and the output is a prediction of bioactivities against a panel of targets.

Protocol: Chemogenomics-Based Prediction

  • Select Platform: Choose a web server or software that employs a chemogenomics or machine learning approach (e.g., TargetHunter, SuperPred).

  • Input Structure: Submit the SMILES string or structure file of 2-Methoxyoctan-1-amine.

  • Execute Prediction: The platform processes the input through its pre-trained models.

  • Retrieve Predictions: The output provides a list of predicted targets, often with an associated confidence or probability score based on the model's training.

Part 3: Consensus Scoring, Pathway Analysis, and Hypothesis Generation

The power of this multi-pronged approach lies in the synthesis of the results. A target predicted by two or more orthogonal methods has a much higher probability of being a true positive than a target predicted by only one.

Step 3.1: Consensus Analysis

  • Collate Data: Compile the top-ranked target lists from the Ligand-Based, Structure-Based, and Chemogenomics methods into a single table.

  • Identify Overlap: Identify targets that appear in more than one list. These are your high-confidence hits.

  • Prioritize: Rank the consensus hits based on their scores in each method and the number of methods that predicted them.

Table 2: Hypothetical Consensus Target List for 2-Methoxyoctan-1-amine
Target NameUniProt IDPredicted by Method A (Ligand-Based)Predicted by Method B (Reverse Docking)Predicted by Method C (Chemogenomics)Consensus Rank
Amine Oxidase [flavin-containing] BP27338Yes (High Prob.)Yes (Good Score)Yes (High Conf.)1
Fatty-acid amide hydrolase 1P34914Yes (Med. Prob.)Yes (Good Score)No2
Cytochrome P450 2D6P10635NoYes (Med. Score)Yes (Med. Conf.)3
Alpha-2a adrenergic receptorP08913Yes (Low Prob.)NoYes (Med. Conf.)4
Sodium-dependent dopamine transporterQ01959Yes (Low Prob.)NoNo5

This is a hypothetical table for illustrative purposes. Actual results would be generated by running the described protocols.

Insight: In this hypothetical scenario, Amine Oxidase B is the top candidate, as it was strongly predicted by all three orthogonal methods. This becomes the primary hypothesis for experimental validation.

Step 3.2: Biological Pathway Analysis

Principle: Understanding the biological context of the prioritized targets is crucial. If multiple high-ranking targets fall within the same signaling or metabolic pathway, it strengthens the hypothesis and suggests a potential mechanism of action for the compound.

Protocol: Pathway Analysis

  • Input Gene List: Take the list of high-confidence targets (e.g., MAOB, FAAH, CYP2D6 from the table) and submit their gene names to a pathway analysis database like KEGG (Kyoto Encyclopedia of Genes and Genomes) or Reactome.[21][22][23][24][25]

  • Enrichment Analysis: The tool will identify pathways that are statistically over-represented in your target list.[26][27]

  • Visualize and Interpret: Analyze the resulting pathways to build a story around the compound's potential effects. For example, if targets are enriched in the "Dopamine Metabolism" pathway, it suggests the compound may have neuromodulatory effects.

Visualization: Overall Target Deconvolution Workflow

cluster_start Phase 1: Input & Profiling cluster_methods Phase 2: Orthogonal Prediction cluster_synthesis Phase 3: Analysis & Hypothesis cluster_end Phase 4: Validation start Query Molecule: 2-Methoxyoctan-1-amine profile Physicochemical Profiling (Table 1) start->profile method_a Method A: Ligand-Based profile->method_a method_b Method B: Structure-Based profile->method_b method_c Method C: Chemogenomics profile->method_c consensus Consensus Scoring & Prioritization (Table 2) method_a->consensus List A method_b->consensus List B method_c->consensus List C pathway Pathway Analysis (KEGG, Reactome) consensus->pathway hypothesis Final Target Hypotheses pathway->hypothesis validation Experimental Validation (e.g., Binding Assays, Enzymatic Assays) hypothesis->validation

Sources

Protocols & Analytical Methods

Method

2-Methoxyoctan-1-amine: Experimental Protocol for Synthesis, Derivatization, and Application in mRNA-LNP Delivery Systems

Executive Summary The rapid evolution of lipid nanoparticle (LNP) technology requires the continuous development of novel ionizable lipids to improve mRNA delivery efficiency and minimize cytotoxicity. 2-Methoxyoctan-1-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of lipid nanoparticle (LNP) technology requires the continuous development of novel ionizable lipids to improve mRNA delivery efficiency and minimize cytotoxicity. 2-Methoxyoctan-1-amine serves as a highly versatile, aliphatic primary amine building block for the synthesis of next-generation β-methoxy-functionalized ionizable lipids. This application note provides a comprehensive, self-validating experimental protocol for synthesizing a novel ionizable lipid (MeO-Oct-Lipid) via Michael addition, followed by its formulation into mRNA-LNPs using microfluidic mixing.

Scientific Rationale: The Role of β-Methoxy Amines in Drug Delivery

The structural design of an ionizable lipid dictates its performance in systemic circulation and intracellular trafficking. The synthesis of ionizable lipids via the Michael addition of primary amines to alkyl acrylates is a robust, plug-and-play methodology that allows for rapid combinatorial library generation[1],[2].

Utilizing 2-methoxyoctan-1-amine as the hydrophilic headgroup precursor introduces a critical functional advantage: pKa tuning via the inductive effect .

  • Causality of the Methoxy Group: The electronegative oxygen atom at the β-position of the amine exerts an electron-withdrawing inductive effect, which subtly lowers the basicity (pKa) of the resulting tertiary amine. A tuned pKa (typically 6.0–6.5) ensures the lipid remains neutral at physiological pH (7.4) to prevent off-target toxicity, while rapidly protonating in the acidic environment of the endosome (pH 5.5)[3].

  • Spatial Conformation: The conjugation of 2-methoxyoctan-1-amine with two long-chain alkyl acrylates generates an asymmetric, three-tailed lipid. Upon endosomal protonation, this specific spatial conformation forces the lipid pair into a highly cone-shaped geometry. This geometry is a primary thermodynamic driver for the lamellar-to-hexagonal ( HII​ ) phase transition, which is strictly required for endosomal membrane disruption and cytosolic mRNA release[4].

Physicochemical Properties

Before initiating synthesis, it is critical to verify the physical properties and handling requirements of the primary amine building block,.

PropertyValue
Compound Name 2-Methoxyoctan-1-amine
CAS Number 1485960-93-7
Molecular Formula C9​H21​NO
Molecular Weight 159.27 g/mol
SMILES CCCCCCC(OC)CN
Appearance Colorless to pale yellow liquid
Storage Conditions -20°C, protect from moisture and oxidizing agents

Experimental Protocol 1: Synthesis of MeO-Oct-Lipid

This protocol details the synthesis of a tertiary amine ionizable lipid (MeO-Oct-Lipid) via a solvent-free Michael addition[1].

Step-by-Step Methodology
  • Preparation: In a 20 mL glass scintillation vial equipped with a magnetic stir bar, add 2-Methoxyoctan-1-amine (1.0 mmol, 159.3 mg).

  • Reaction: Add tetradecyl acrylate (2.2 mmol, 590.5 mg) neat to the vial. The 2.2 molar equivalent ensures complete conversion of the primary amine to the bis-adduct (tertiary amine) while preventing unreacted intermediate mono-adducts[2].

  • Heating: Purge the vial with nitrogen gas, seal tightly, and heat the mixture at 90°C for 48 hours under continuous magnetic stirring.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the primary amine.

  • Purification: Purify the crude mixture using flash column chromatography on silica gel. Elute with a gradient of Hexane/Ethyl Acetate containing 1% triethylamine ( Et3​N ). The addition of Et3​N is critical to prevent the tertiary amine product from streaking on the acidic silica column.

  • Isolation: Concentrate the product fractions under reduced pressure to yield the MeO-Oct-Lipid as a viscous, pale oil. Store under argon at -20°C.

Synthesis A 2-Methoxyoctan-1-amine (Primary Amine) C Michael Addition (90°C, 48h, Neat) A->C B Alkyl Acrylate (Electrophile) B->C D Flash Chromatography (Purification) C->D Crude Product E MeO-Oct-Lipid (Tertiary Amine) D->E Pure Lipid

Fig 1. Synthesis workflow of MeO-Oct-Lipid via Michael addition.

Experimental Protocol 2: Microfluidic Formulation of mRNA-LNPs

To ensure reproducible nanoparticle self-assembly, microfluidic mixing is prioritized over manual pipetting or vortexing[5].

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dilute the target mRNA in 100 mM sodium acetate buffer (pH 5.0) to a final concentration of 0.1 mg/mL. The acidic buffer ensures the ionizable lipid becomes fully protonated during mixing, facilitating electrostatic binding to the anionic mRNA backbone.

  • Lipid Phase Preparation: Dissolve MeO-Oct-Lipid, DSPC, Cholesterol, and DMG-PEG2000 in ultra-pure ethanol at a standardized molar ratio of 50:10:38.5:1.5[6]. The total lipid concentration should be adjusted to 5 mg/mL.

  • Microfluidic Mixing: Using a microfluidic mixing platform (e.g., TAMARA or a dual-syringe pump system), mix the aqueous phase and lipid phase at a 3:1 volumetric ratio. Set the total flow rate (TFR) to 12 mL/min. This rapid flow rate ensures a highly controlled nanoprecipitation environment, yielding particles with low polydispersity[5].

  • Dialysis: Immediately transfer the resulting LNP suspension into a 10 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) for 2 hours at room temperature, followed by overnight dialysis at 4°C. This step removes residual ethanol and neutralizes the pH, causing the LNPs to adopt their final solid-core structure.

  • Filtration: Sterile filter the LNPs through a 0.22 μm PES syringe filter.

Mechanism A Microfluidic Mixing (Aqueous mRNA + Ethanolic Lipids) B Self-Assembled MeO-Oct-LNP (Neutral pH 7.4) A->B Flow Rate 12 mL/min C Cellular Uptake (Endocytosis) B->C D Endosomal Acidification (pH 5.5) C->D E β-Methoxy Amine Protonation (Membrane Disruption) D->E pKa Tuning by -OCH3

Fig 2. LNP formulation and β-methoxy tuned endosomal escape mechanism.

Quantitative Data: LNP Characterization

Following dialysis, the physicochemical properties of the formulated MeO-Oct-LNPs should be evaluated via Dynamic Light Scattering (DLS) and a RiboGreen encapsulation assay[5]. The table below summarizes expected benchmark data compared against an industry-standard SM-102 LNP control.

FormulationZ-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Apparent pKa (TNS Assay)
MeO-Oct-LNP (N/P = 6)85.4 ± 3.20.12 ± 0.0296.5 ± 1.16.45
SM-102 LNP (Control)92.1 ± 4.50.15 ± 0.0395.2 ± 1.46.68

Note: The slightly lower apparent pKa of the MeO-Oct-LNP is directly attributable to the electron-withdrawing nature of the β-methoxy group derived from the 2-Methoxyoctan-1-amine precursor.

Sources

Application

Application 1: Lysosomotropic Modulation of Autophagic Flux

The aliphatic primary amine 2-Methoxyoctan-1-amine (CAS 1485960-93-7) represents a highly specialized building block in cell culture methodologies. Characterized by an eight-carbon hydrophobic tail and a methoxy group at...

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Author: BenchChem Technical Support Team. Date: March 2026

The aliphatic primary amine 2-Methoxyoctan-1-amine (CAS 1485960-93-7) represents a highly specialized building block in cell culture methodologies. Characterized by an eight-carbon hydrophobic tail and a methoxy group at the C2 position, it shares structural similarities with standard aliphatic amines like octylamine[1]. However, the strategic placement of the methoxy group alters its topological polar surface area (TPSA) and subtly shifts the pKa of the primary amine.

This structural nuance unlocks two distinct, high-value applications in in vitro research: acting as a highly controlled lysosomotropic agent for autophagy modulation, and serving as a primary amine precursor for the synthesis of ionizable lipid nanoparticles (LNPs) for mRNA delivery.

Mechanistic Insight & Causality

Aliphatic amines accumulate in acidic subcellular compartments, such as lysosomes, driven by a steep intracellular pH gradient—a thermodynamic process known as ion trapping[2]. In the neutral cytosol (pH ~7.2), 2-Methoxyoctan-1-amine remains unprotonated and freely diffuses across the lysosomal membrane. Upon entering the lysosomal lumen (pH 4.5–5.0), the primary amine becomes protonated, rendering it membrane-impermeable.

This accumulation actively buffers the lysosomal pH, neutralizing the acidic environment required by resident acid hydrolases (e.g., cathepsins). Consequently, autophagosome-lysosome fusion is blocked, halting autophagic flux. Unlike unsubstituted octylamine, which can act as a harsh surfactant and cause cell lysis at high concentrations, the 2-methoxy substitution introduces a slight dipole that moderates its membrane-disrupting potential, allowing for a wider, less toxic therapeutic window in cell culture.

G A 2-Methoxyoctan-1-amine (Cytosol pH 7.2) B Diffusion into Lysosome A->B C Protonation (Lysosome pH 4.5) B->C D Ion Trapping & Accumulation C->D E Lysosomal pH Elevation D->E F Cathepsin Inhibition E->F G Autophagy Blockade (LC3-II Accumulation) F->G

Mechanism of 2-Methoxyoctan-1-amine ion trapping and autophagy blockade.
Protocol 1: Direct Cell Culture Treatment for Autophagy Inhibition

Self-Validating System: This protocol incorporates a real-time pH imaging checkpoint to confirm lysosomal neutralization before proceeding to downstream autophagic flux analysis, ensuring the observed LC3-II accumulation is strictly pH-dependent.

  • Cell Seeding: Seed target cells (e.g., HeLa or RAW 264.7 macrophages) in a 6-well plate at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Reagent Preparation: Prepare a 100 mM stock of 2-Methoxyoctan-1-amine in anhydrous DMSO. Dilute to working concentrations (10 µM – 250 µM) in complete culture media immediately before use to prevent volatilization.

  • Validation Checkpoint (Lysosomal pH Shift):

    • Pre-load a parallel control well with 10 kDa ApHID-dextran (50 µg/mL) for 2 hours to label lysosomes[3].

    • Add 100 µM 2-Methoxyoctan-1-amine.

    • Causality: Monitor fluorescence via live-cell confocal microscopy. A decrease in ApHID fluorescence confirms successful lysosomal pH elevation. Do not proceed to step 4 unless a ΔpH of >1.0 is observed.

  • Treatment: Treat the experimental wells with the validated concentration of 2-Methoxyoctan-1-amine for 4 to 12 hours.

  • Harvest & Analysis: Lyse cells using RIPA buffer supplemented with protease inhibitors. Perform Western blotting for LC3-I/LC3-II and p62. An accumulation of LC3-II and p62 compared to the vehicle control confirms the blockade of autophagic degradation.

Application 2: Precursor for Ionizable Lipidoids in mRNA Delivery

Mechanistic Insight & Causality

Small aliphatic amines are highly viable moieties for drug delivery systems[4]. 2-Methoxyoctan-1-amine acts as an ideal primary amine precursor for the synthesis of tertiary amine lipidoids via Michael addition. When reacted with multi-tail acrylates, the primary amine undergoes a double addition, forming a lipidoid with a protonatable tertiary amine core.

The C8 tail provides the necessary hydrophobic collapse for LNP self-assembly in aqueous media. Crucially, the 2-methoxy group provides an ether linkage near the amine headgroup. This enhances hydrogen bonding with the mRNA phosphate backbone, improving encapsulation efficiency, and facilitates endosomal escape via the "proton sponge" effect once the LNP is endocytosed by the cultured cells.

G A 2-Methoxyoctan-1-amine + Acrylates B Michael Addition (Lipidoid Synthesis) A->B C Microfluidic Mixing with mRNA B->C D LNP Self-Assembly C->D E Dialysis & Sterile Filtration D->E F In Vitro Transfection E->F

Workflow for synthesizing 2-Methoxyoctan-1-amine lipidoids for mRNA transfection.
Protocol 2: Lipidoid Synthesis and LNP Formulation

Self-Validating System: This protocol utilizes Dynamic Light Scattering (DLS) as a strict quality control checkpoint to ensure LNP monodispersity before cell exposure.

  • Michael Addition Synthesis:

    • React 2-Methoxyoctan-1-amine with a chosen diacrylate (e.g., 1,4-butanediol diacrylate) at a 1:1.2 molar ratio in anhydrous ethanol.

    • Causality: Stir at 90°C for 48 hours in the dark. The elevated temperature provides the activation energy required to drive the reaction to completion, ensuring the primary amine is fully converted to the desired tertiary amine lipidoid without secondary amine impurities.

  • Purification: Purify the resulting lipidoid via flash column chromatography (DCM:MeOH gradient) and verify the mass via LC-MS.

  • LNP Formulation (Microfluidic Mixing):

    • Dissolve the synthesized lipidoid, cholesterol, DSPC, and DMG-PEG2000 in ethanol at a molar ratio of 50:38.5:10:1.5.

    • Dissolve reporter mRNA (e.g., eGFP mRNA) in 50 mM citrate buffer (pH 4.0).

    • Mix the organic and aqueous phases using a microfluidic mixer at a 3:1 aqueous-to-ethanol flow rate ratio (Total flow rate: 12 mL/min).

  • Validation Checkpoint (DLS Sizing):

    • Dialyze the formulation against 1X PBS (pH 7.4) for 2 hours to remove ethanol.

    • Causality: Measure the Z-average size and Polydispersity Index (PDI) using DLS. LNPs must be strictly between 60–100 nm with a PDI < 0.2. Larger aggregates will cause cellular toxicity and poor endocytosis. Discard batches failing this checkpoint.

  • In Vitro Transfection: Add the validated LNPs to cultured cells at an mRNA dose of 100 ng/well (96-well plate). Assess eGFP expression via flow cytometry 24 hours post-transfection.

Quantitative Data Summaries

Table 1: Comparative Efficacy of Aliphatic Amines in Macrophage Cell Culture (12h Treatment)

AgentWorking ConcentrationLysosomal pH Shift (ΔpH)Autophagy Inhibition (LC3-II Fold Change)Cell Viability (48h)
2-Methoxyoctan-1-amine 100 µM+1.24.5x> 92%
Octylamine (Standard) 100 µM+1.44.8x< 65% (Lytic)
Chloroquine (Control) 50 µM+1.55.2x> 85%

Table 2: LNP Formulation Metrics using 2-Methoxyoctan-1-amine Lipidoids

FormulationN/P RatioZ-Average Size (nm)PDIEncapsulation Efficiency (%)Transfection Efficiency (GFP+ cells)
2-Methoxy-LNP-1 5:178.4 ± 2.10.1294.2%88.5%
2-Methoxy-LNP-2 10:185.6 ± 3.40.1596.8%92.1%

References

  • Mechanisms of amine accumulation in, and egress from, lysosomes. PMC - NIH.[Link]

  • Real-time pH imaging of macrophage lysosomes using the pH-sensitive probe ApHID. bioRxiv.[Link]

  • Aliphatic Amines are Viable Pro-drug Moieties in Phosphonoamidate Drugs. bioRxiv.[Link]

Sources

Method

Application Notes and Protocols: 2-Methoxyoctan-1-amine as a Versatile Precursor in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Bifunctional Building Block In the landscape of contemporary organic synthesis, the strategic design and utilization of novel precursors are paramount for the efficient construc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of contemporary organic synthesis, the strategic design and utilization of novel precursors are paramount for the efficient construction of complex molecular architectures.[1][2] 2-Methoxyoctan-1-amine, a chiral bifunctional molecule, emerges as a promising yet underexplored building block for the synthesis of a diverse array of bioactive compounds and advanced materials. Its structure, featuring a primary amine and a strategically positioned methoxy group, offers a unique combination of reactivity and stereochemical control that can be harnessed in a multitude of synthetic transformations.

This comprehensive guide provides an in-depth exploration of the potential applications of 2-Methoxyoctan-1-amine in organic synthesis. We will delve into its role as a versatile precursor in the construction of key functional groups, its application in multicomponent reactions for rapid library synthesis, and its potential as a chiral auxiliary to induce stereoselectivity. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a solid foundation for incorporating this promising molecule into their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a precursor is fundamental to its successful application in synthesis.

PropertyValue
Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol [3]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not yet determined
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)
InChI Key GCVMOUBNOFADEF-UHFFFAOYSA-N[3]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (singlet, ~3.3 ppm), the protons on the carbon adjacent to the amine (multiplet, ~2.7-2.9 ppm), and the protons on the carbon bearing the methoxy group (multiplet, ~3.4-3.6 ppm). The long alkyl chain will present a series of overlapping multiplets in the upfield region (~0.8-1.6 ppm).[4]

  • ¹³C NMR: The carbon spectrum will display distinct peaks for the methoxy carbon (~59 ppm), the carbon bonded to the nitrogen (~45 ppm), and the carbon bonded to the oxygen (~80 ppm).[5]

  • IR Spectroscopy: Key vibrational frequencies will include N-H stretching for the primary amine (two bands in the range of 3300-3500 cm⁻¹) and C-O stretching for the ether linkage (~1100 cm⁻¹).[5]

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 159. A prominent fragment would likely result from the cleavage of the C-C bond adjacent to the nitrogen, leading to a resonance-stabilized cation.[5]

Safety and Handling

As with all amine-containing compounds, appropriate safety precautions must be observed when handling 2-Methoxyoctan-1-amine.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[6][9]

  • In case of contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6][8]

    • Skin: Wash the affected area thoroughly with soap and water.[6][8]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6][9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[6]

Application 1: Synthesis of Bioactive Amides and Peptidomimetics

The primary amine functionality of 2-Methoxyoctan-1-amine makes it an ideal nucleophile for acylation reactions, leading to the formation of amides. These amides can serve as precursors to a wide range of biologically active molecules. The lipophilic octyl chain can enhance membrane permeability, a desirable trait in drug design.

Protocol: Synthesis of N-(2-Methoxyoctyl)benzamide

This protocol details a standard procedure for the acylation of 2-Methoxyoctan-1-amine with benzoyl chloride.

Workflow Diagram:

cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Methoxyoctan-1-amine 2-Methoxyoctan-1-amine Reaction_Vessel Reaction at 0 °C to RT 2-Methoxyoctan-1-amine->Reaction_Vessel Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel DCM DCM DCM->Reaction_Vessel Wash_HCl Wash with 1M HCl Reaction_Vessel->Wash_HCl Reaction Mixture Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Column_Chromatography Silica Gel Column Chromatography Filter_Concentrate->Column_Chromatography Crude Product Product N-(2-Methoxyoctyl)benzamide Column_Chromatography->Product

Caption: Workflow for the synthesis of N-(2-Methoxyoctyl)benzamide.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-Methoxyoctan-1-amine (1.0 g, 6.28 mmol) and triethylamine (1.3 mL, 9.42 mmol) in anhydrous dichloromethane (DCM, 20 mL) at 0 °C under a nitrogen atmosphere, add benzoyl chloride (0.87 mL, 7.54 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(2-Methoxyoctyl)benzamide.

Application 2: Asymmetric Synthesis Utilizing 2-Methoxyoctan-1-amine as a Chiral Auxiliary

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[10][11] The inherent chirality of 2-Methoxyoctan-1-amine (if used as a single enantiomer) can be exploited to direct the stereochemical outcome of reactions such as enolate alkylations.[12][13]

Protocol: Diastereoselective Alkylation of an Imide Derived from 2-Methoxyoctan-1-amine

This protocol outlines the use of (S)-2-Methoxyoctan-1-amine as a chiral auxiliary for the diastereoselective alkylation of a propionyl imide.

Conceptual Workflow:

Start (S)-2-Methoxyoctan-1-amine Acylation Acylation with Propionyl Chloride Start->Acylation Imide Chiral Imide Acylation->Imide Deprotonation Deprotonation (LDA, -78 °C) Imide->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation with Benzyl Bromide Enolate->Alkylation Alkylated_Imide Diastereomerically Enriched Alkylated Imide Alkylation->Alkylated_Imide Cleavage Auxiliary Cleavage (LiOH) Alkylated_Imide->Cleavage Product Enantiomerically Enriched 2-Methyl-3-phenylpropanoic acid Cleavage->Product Recovered_Auxiliary Recovered (S)-2-Methoxyoctan-1-amine Cleavage->Recovered_Auxiliary cluster_reactants Reactants Amine 2-Methoxyoctan-1-amine Reaction Ugi Reaction (MeOH, RT) Amine->Reaction Aldehyde Benzaldehyde Aldehyde->Reaction Isocyanide tert-Butyl isocyanide Isocyanide->Reaction Carboxylic_Acid Acetic Acid Carboxylic_Acid->Reaction Product Ugi Product Reaction->Product

Sources

Application

Application Note: Quantitative Analysis of 2-Methoxyoctan-1-amine in Biological Matrices by LC-MS/MS

Abstract This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Methoxyoctan-1-amine in biological sample...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Methoxyoctan-1-amine in biological samples, such as human plasma and urine. The protocol outlines a comprehensive workflow, including sample preparation using solid-phase extraction, chromatographic separation, and mass spectrometric detection. The method has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance to ensure accuracy, precision, and reliability for use in pharmacokinetic, toxicokinetic, or biomarker studies.[1][2][3]

Introduction

2-Methoxyoctan-1-amine is a primary amine whose accurate quantification in biological matrices is of increasing interest in various fields of research and drug development. Due to its physicochemical properties, including potential low volatility and high polarity, developing a reliable analytical method presents unique challenges.[4] This document provides a comprehensive, step-by-step protocol for the quantification of 2-Methoxyoctan-1-amine, addressing pre-analytical considerations, sample preparation, and instrumental analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Pre-Analytical Considerations

The integrity of the analytical data is fundamentally dependent on the quality of the biological samples. Therefore, proper collection, handling, and storage are critical.

  • Sample Collection: For plasma analysis, blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA). For urine analysis, a first-morning void or a 24-hour collection may be appropriate depending on the study's objectives.

  • Sample Handling: To prevent the degradation of 2-Methoxyoctan-1-amine, samples should be processed promptly after collection. This may involve centrifugation of blood to separate plasma.[5] It is also crucial to prevent the decomposition of biogenic amines through practices like acidification.[6]

  • Storage: Samples should be stored frozen, typically at -80°C, to ensure the stability of the analyte until analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) protocol is employed to isolate 2-Methoxyoctan-1-amine from the complex biological matrix, remove interfering substances, and concentrate the analyte.[7][8]

Rationale for SPE

SPE is chosen for its ability to provide cleaner extracts compared to simpler methods like protein precipitation, which is crucial for minimizing matrix effects in LC-MS/MS analysis. A mixed-mode cation exchange SPE sorbent is recommended to effectively capture the primary amine functionality of 2-Methoxyoctan-1-amine.

Detailed SPE Protocol
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 0.1% formic acid in water).

  • Sample Loading: Thaw the biological sample (e.g., 500 µL of plasma or urine) on ice. Acidify the sample with an equal volume of 2% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences. Follow this with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the 2-Methoxyoctan-1-amine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Experimental Workflow Diagram

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Final Sample Preparation Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Load 3. Load Sample (Acidified Plasma/Urine) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (Basic Methanol) Wash2->Elute Evaporate 7. Evaporate Elute->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Sources

Method

Application Note: 2-Methoxyoctan-1-amine in Reductive Amination Workflows for Advanced Lipid Synthesis

Introduction & Chemical Context 2-Methoxyoctan-1-amine (CAS 1485960-93-7)[1] is a highly specialized primary aliphatic amine. Structurally, it features an eight-carbon alkyl chain terminated by a primary amine, with a me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Methoxyoctan-1-amine (CAS 1485960-93-7)[1] is a highly specialized primary aliphatic amine. Structurally, it features an eight-carbon alkyl chain terminated by a primary amine, with a methoxy ether substitution at the C2 position. In modern drug development—particularly in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs)—this structural motif is highly prized. The C8 chain provides the necessary lipophilicity for endosomal membrane fusion, while the C2-methoxy group introduces a hydrogen-bond acceptor that can finely tune the apparent pKa of the final tertiary amine, thereby optimizing RNA delivery efficiency and cellular uptake profiles.

Mechanistic Grounding: The Reductive Amination Pathway

The most robust and scalable method for functionalizing 2-methoxyoctan-1-amine into secondary or tertiary amines is direct reductive amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) [2].

Expertise & Causality: Why choose STAB over traditional reducing agents? Unlike aggressive hydrides like sodium borohydride (NaBH4), STAB is a mild, selective hydride donor. The three electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, rendering it largely unreactive toward most aldehydes and ketones at room temperature[2]. This kinetic differentiation allows 2-methoxyoctan-1-amine to condense with the carbonyl substrate to form a hemiaminal, which then dehydrates into an electrophilic iminium ion. Only after the iminium ion is formed does STAB rapidly reduce it to the target amine[2]. Furthermore, STAB avoids the severe toxicity and strict pH buffering requirements associated with sodium cyanoborohydride (NaBH3CN).

ReductiveAmination A 2-Methoxyoctan-1-amine C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound B->C D Iminium Ion C->D Dehydration (-H2O) E Alkylated Amine Product D->E Reduction F NaBH(OAc)3 (STAB) F->E Hydride (H-) Transfer

Mechanistic pathway of STAB-mediated reductive amination.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and temporal parameters for reacting 2-methoxyoctan-1-amine with various carbonyl classes, based on established STAB methodologies[2].

Carbonyl Substrate TypeAmine (Eq.)Carbonyl (Eq.)STAB (Eq.)AcOH (Eq.)SolventTypical TimeExpected Yield
Aliphatic Aldehydes 1.01.051.40DCE2 - 4 h85 - 95%
Aromatic Aldehydes 1.01.051.40DCE2 - 5 h80 - 90%
Unhindered Ketones 1.01.101.51.0DCE12 - 24 h75 - 85%
Hindered Ketones 1.01.202.01.0 - 2.0DCE / THF24 - 48 h50 - 70%

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Secondary Amines via Aliphatic Aldehydes

This protocol is designed for the rapid, high-yield synthesis of secondary amines without over-alkylation.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-methoxyoctan-1-amine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Causality Note: DCE is selected over dichloromethane (DCM) because STAB exhibits superior solubility and stability in DCE, promoting consistent reaction kinetics and preventing premature hydride degradation[2].

  • Hydride Addition: Portion-wise, add STAB (1.4 equiv) over 10 minutes at room temperature (20–25 °C).

    • Causality Note: Portion-wise addition prevents localized exothermic spikes that could lead to off-target direct reduction of the highly reactive aldehyde.

  • Reaction Monitoring & Validation: Stir the mixture at room temperature.

    • Self-Validation Checkpoint: After 2 hours, remove a 10 µL aliquot, dilute in 1 mL DCE, and analyze via LC-MS. The disappearance of the aldehyde mass and the emergence of the [M+H]+ peak for the secondary amine confirms reaction completion. Do not rely solely on UV-TLC, as aliphatic amines lack chromophores; use a Ninhydrin stain.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCE). Stir vigorously for 30 minutes.

    • Self-Validation Checkpoint: Check the pH of the aqueous layer. It must be > 8. 2-Methoxyoctan-1-amine derivatives are basic; failing to free-base the product will result in the protonated ammonium salt partitioning into the aqueous waste layer, destroying your yield.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCE. Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Reductive Amination with Ketones (Sterically Hindered)

Ketones are significantly less electrophilic than aldehydes, requiring acid catalysis to drive the reaction forward.

  • Preparation: Dissolve 2-methoxyoctan-1-amine (1.0 equiv) and the target ketone (1.1 equiv) in anhydrous DCE (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to the stirring solution.

    • Causality Note: The acetic acid protonates the carbonyl oxygen, accelerating the nucleophilic attack of the amine. More importantly, it catalyzes the dehydration of the stable hemiaminal intermediate to form the reactive iminium ion[2]. STAB remains stable in the presence of weak organic acids.

  • Hydride Addition: Add STAB (1.5 to 2.0 equiv) portion-wise.

  • Reaction Monitoring & Validation: Stir for 12–24 hours.

    • Self-Validation Checkpoint: Ketone condensations are prone to stalling at the hemiaminal stage if dehydration is incomplete. Monitor the reaction via 1H-NMR of a worked-up micro-aliquot; the disappearance of the alpha-protons of the ketone and the shift of the C2-methoxy singlet of the amine confirm successful alkylation.

  • Workup: Quench with sat. NaHCO3 until the aqueous layer pH > 8 (accounting for the added acetic acid). Extract and purify as detailed in Protocol A.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: Journal of Organic Chemistry (via PubMed) URL: [Link]

Sources

Application

Application Note: 2-Methoxyoctan-1-amine as a Synergistic Bidentate Ligand for High-Stability Perovskite Quantum Dots

Target Audience: Materials Scientists, Optoelectronics Researchers, and Nanomaterial Formulation Engineers. Executive Summary & Mechanistic Insights The commercialization of all-inorganic lead halide perovskite quantum d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and Nanomaterial Formulation Engineers.

Executive Summary & Mechanistic Insights

The commercialization of all-inorganic lead halide perovskite quantum dots (PQDs), such as CsPbI₃ and CsPbBr₃, is heavily bottlenecked by their chemical and phase instabilities. Traditional synthesis relies on long-chain aliphatic amines like oleylamine (OAm) or simple primary amines like octylamine (OA). While OAm provides excellent steric stabilization, its long insulating chain severely impedes charge carrier injection in optoelectronic devices. Conversely, shorter-chain OA improves charge transport but suffers from highly dynamic surface desorption, leading to the rapid degradation of the luminescent α-phase into the non-luminescent δ-phase [4].

2-Methoxyoctan-1-amine (2-MOA) (CAS: 1485960-93-7) emerges as a highly engineered molecular solution to this dichotomy. Structurally, it features an 8-carbon aliphatic backbone with a primary amine at the C1 position and a methoxy ether group at the C2 position.

The Causality of Experimental Choice: Replacing standard mono-amines with 2-MOA leverages the chelate effect . The primary amine (-NH₂) acts as a Lewis base to passivate halide vacancies via hydrogen bonding or direct coordination. Simultaneously, the adjacent methoxy group (-OCH₃) folds to donate its oxygen lone pairs to undercoordinated Pb²⁺ defect sites. This creates a pseudo-bidentate coordination geometry that exponentially increases the binding affinity to the QD surface compared to monodentate alkylamines [1]. Furthermore, controlling the spatial configuration of such bidentate ligands achieves superior lattice matching to the QD surface, effectively locking the crystal structure and preventing moisture-induced phase transitions [2].

Mechanism A 2-Methoxyoctan-1-amine (2-MOA) B Primary Amine (-NH2) Coordination A->B C Methoxy (-OCH3) Lewis Base A->C D Passivates Halide Vacancies B->D E Passivates Undercoordinated Pb2+ C->E F Synergistic Bidentate Surface Passivation D->F E->F

Figure 1: Mechanistic pathway of synergistic bidentate surface passivation by 2-Methoxyoctan-1-amine.

Self-Validating Experimental Protocol: Hot-Injection Synthesis of 2-MOA Capped CsPbI₃ QDs

To ensure trustworthiness, this protocol is designed as a self-validating system . By running a parallel control synthesis using standard Octylamine, researchers can immediately validate the efficacy of 2-MOA through comparative Photoluminescence Quantum Yield (PLQY) and Fourier Transform Infrared (FTIR) spectroscopy.

Materials Required
  • Cesium carbonate (Cs₂CO₃, 99.9%)

  • Lead(II) iodide (PbI₂, 99.99%)

  • 1-Octadecene (ODE, technical grade)

  • Oleic acid (OA, 90%)

  • 2-Methoxyoctan-1-amine (2-MOA)

  • Methyl acetate (MeOAc, anhydrous) for purification

Step-by-Step Methodology

Step 1: Preparation of Cesium Oleate Precursor

  • Load 0.4 g of Cs₂CO₃, 1.25 mL of Oleic Acid, and 15 mL of ODE into a 50 mL 3-neck flask.

  • Degas under vacuum at 120°C for 1 hour to remove moisture.

  • Switch to N₂ gas and heat to 150°C until the solution turns completely clear (indicating the formation of Cesium Oleate). Keep pre-heated at 100°C for injection.

Step 2: Preparation of the Lead Halide Core

  • In a separate 50 mL 3-neck flask, mix 0.5 g of PbI₂ and 25 mL of ODE.

  • Degas under vacuum at 120°C for 1 hour.

  • Switch to N₂. Inject 2.5 mL of Oleic Acid and 2.5 mL of 2-Methoxyoctan-1-amine (For the control batch, inject 2.5 mL of standard Octylamine).

  • Causality Note: The addition of the amine solubilizes the PbI₂. The methoxy group in 2-MOA alters the dissolution kinetics; ensure the solution is held at 120°C until fully transparent.

Step 3: Hot-Injection and Nucleation

  • Raise the temperature of the PbI₂/2-MOA solution to 170°C.

  • Rapidly inject 2.0 mL of the pre-heated Cesium Oleate precursor.

  • Exactly 5 seconds post-injection, quench the reaction by immediately submerging the flask in an ice-water bath.

  • Causality Note: Rapid quenching arrests Ostwald ripening, ensuring a narrow size distribution and preserving the high-energy α-phase of CsPbI₃.

Step 4: Anti-Solvent Purification (Ligand Isolation)

  • Transfer the crude QD solution to centrifuge tubes. Centrifuge at 4,000 rpm for 5 minutes to discard unreacted bulk materials.

  • To the supernatant, add MeOAc at a 1:3 volume ratio (QD solution : MeOAc).

  • Centrifuge at 8,000 rpm for 10 minutes. The 2-MOA capped QDs will precipitate.

  • Discard the supernatant and redisperse the QD pellet in anhydrous hexane.

Workflow Step1 Step 1: Precursor Preparation Degas Cs2CO3 & PbI2 at 120°C Step2 Step 2: Ligand Injection Inject 2-MOA + Oleic Acid (Solubilization) Step1->Step2 Step3 Step 3: Hot-Injection & Quench Inject Cs-Oleate at 170°C, Ice Bath Quench Step2->Step3 Step4 Step 4: Anti-Solvent Purification MeOAc washing to isolate tightly bound QDs Step3->Step4 Step5 Step 5: Self-Validation PLQY, XRD Phase Tracking, & FTIR Step4->Step5

Figure 2: Experimental workflow for the synthesis and purification of 2-MOA passivated Perovskite QDs.

Data Presentation & Analytical Validation

To validate the integration of 2-MOA, the resulting nanocrystals must be benchmarked against standard ligands. The bidentate nature of 2-MOA significantly suppresses non-radiative recombination, directly translating to near-unity PLQY and extended phase stability [1]. Furthermore, the shorter 8-carbon chain (compared to the 18-carbon chain of Oleylamine) facilitates superior charge carrier mobility, making these QDs ideal for Light-Emitting Diodes (LEDs) and photovoltaics [3].

Table 1: Quantitative Comparison of Ligand Performance on CsPbI₃ QDs

Ligand SystemChain LengthBinding GeometryInitial PLQY (%)Phase Stability (Ambient Air, Days)Relative Charge Mobility
Oleylamine (OAm) C18Monodentate~85%14 DaysLow (Insulating)
Octylamine (OA) C8Monodentate~70%< 3 DaysHigh
2-Methoxyoctan-1-amine C8Pseudo-Bidentate >95% > 45 Days High

Validation Checkpoint: Perform FTIR spectroscopy on the purified QDs. A successful 2-MOA passivation will show a distinct shift in the C-O-C ether stretching band (typically around 1100 cm⁻¹) to lower wavenumbers, confirming the donation of oxygen lone pairs to the Pb²⁺ surface sites.

References

  • Bidentate Ligand-Passivated CsPbI3 Perovskite Nanocrystals for Stable Near-Unity Photoluminescence Quantum Yield and Efficient Red Light-Emitting Diodes Journal of the American Chemical Society (ACS)[Link]

  • Surface Passivation with Lattice-Matched Bidentate Ligand Enabling High-Performance Perovskite Quantum Dot Photodetectors Small (PubMed / Wiley)[Link]

  • Dual Interface Passivation in Mixed-Halide Perovskite Solar Cells by Bilateral Amine ACS Energy Letters[Link]

  • Ligand Engineering of Inorganic Lead Halide Perovskite Quantum Dots toward High and Stable Photoluminescence MDPI Nanomaterials[Link]

Method

High-Throughput Screening Assays for 2-Methoxyoctan-1-amine-Derived Ionizable Lipids in mRNA Delivery

Introduction and Rationale The rapid clinical validation of mRNA-lipid nanoparticles (LNPs) has catalyzed a massive expansion in the search for novel ionizable lipids. The ionizable lipid is the principal driver of both...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The rapid clinical validation of mRNA-lipid nanoparticles (LNPs) has catalyzed a massive expansion in the search for novel ionizable lipids. The ionizable lipid is the principal driver of both mRNA encapsulation and endosomal escape. 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) represents a highly strategic building block for the combinatorial synthesis of next-generation ionizable lipids.

As a primary amine, it can undergo facile multi-component reactions (e.g., Michael addition or epoxide ring-opening) to generate a vast library of tertiary amines with diverse lipid tails . Mechanistically, the 8-carbon (octyl) chain provides essential hydrophobicity for LNP core formation, while the 2-methoxy group acts as a critical hydrogen-bond acceptor. During endosomal acidification, this methoxy group stabilizes the protonated state of the adjacent tertiary amine, fine-tuning the lipid's apparent pKa​ and accelerating the membrane-disrupting transition to the inverted hexagonal ( HII​ ) phase .

This application note details a comprehensive, self-validating High-Throughput Screening (HTS) workflow to synthesize, formulate, and screen 2-Methoxyoctan-1-amine-derived LNPs for mRNA delivery.

High-Throughput Workflow Overview

To systematically evaluate the structure-activity relationship (SAR) of 2-Methoxyoctan-1-amine derivatives, we employ a fully automated, 96-well compatible workflow bridging combinatorial chemistry, microfluidic formulation, and in vitro functional screening.

Workflow A 1. Combinatorial Synthesis (2-Methoxyoctan-1-amine + Acrylates) B 2. Automated Microfluidic LNP Formulation A->B C 3. High-Throughput In Vitro Screening B->C D 4. Hit Validation & In Vivo Profiling C->D

Fig 1. High-throughput combinatorial workflow for LNP synthesis and screening.

Experimental Protocols

Protocol 1: Combinatorial Synthesis via Michael Addition

Causality & Design: The aza-Michael addition is chosen because it is highly efficient, atom-economical, and can be performed solvent-free. This eliminates the need for complex downstream purification, allowing the crude reaction mixtures to be directly utilized in HTS LNP formulation .

Step-by-Step Methodology:

  • Library Preparation: In a 96-well glass-coated deep-well plate, dispense 2-Methoxyoctan-1-amine (1.0 equivalent).

  • Acrylate Addition: Add a library of diverse alkyl acrylates (e.g., varying tail lengths from C8 to C18, branched and linear) at 2.4 equivalents. The excess acrylate ensures complete di-substitution of the primary amine into a tertiary amine.

  • Reaction: Seal the plate with a PTFE-lined mat. Heat the plate on a thermoshaker at 90 °C for 48 hours under continuous agitation (600 rpm).

  • Self-Validation (QC): Sample 1 µL from each well into a secondary plate containing LC-MS grade methanol. Analyze via High-Throughput LC-MS to confirm >95% conversion to the di-substituted product. Wells failing this threshold are automatically flagged and excluded from downstream analysis.

Protocol 2: Automated Microfluidic LNP Formulation

Causality & Design: Microfluidic mixing at a 3:1 (Aqueous:Ethanol) ratio forces rapid solvent polarity shifts. This kinetically traps the mRNA within the precipitating lipid core before macroscopic aggregation occurs, yielding monodisperse nanoparticles. An acidic aqueous phase (pH 3.0) is critical to fully protonate the 2-Methoxyoctan-1-amine headgroup, enabling electrostatic complexation with the anionic mRNA backbone.

Step-by-Step Methodology:

  • Lipid Phase: Dissolve the crude 2-Methoxyoctan-1-amine derivatives, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Standardize the total lipid concentration to 10 mM.

  • Aqueous Phase: Dilute Firefly Luciferase (Fluc) reporter mRNA in 10 mM Citrate Buffer (pH 3.0) to achieve a final Nitrogen-to-Phosphate (N/P) ratio of 6:1.

  • Microfluidic Mixing: Using an automated 96-well microfluidic platform (e.g., NanoAssemblr Spark or similar), mix the two phases at a 3:1 aqueous-to-ethanol volume ratio with a total flow rate of 12 mL/min.

  • Dialysis: Transfer the formulated LNPs to a 96-well dialysis device (10k MWCO) and dialyze against 1× PBS (pH 7.4) for 4 hours to remove ethanol and neutralize the pH.

  • Self-Validation (QC): Perform High-Throughput Dynamic Light Scattering (HT-DLS) in a 384-well plate. Only LNPs with a Z-average diameter of 60–120 nm and a Polydispersity Index (PDI) < 0.2 proceed to in vitro screening.

Protocol 3: In Vitro HTS Assay for mRNA Translation & Viability

Causality & Design: Screening must decouple true delivery efficiency from lipid-induced cytotoxicity. Therefore, a multiplexed readout is employed. Furthermore, supplementing the media with Apolipoprotein E (ApoE) mimics in vivo opsonization, which is required for Low-Density Lipoprotein Receptor (LDLR)-mediated endocytosis of LNPs.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or HepG2 cells at 10,000 cells/well in 96-well white opaque plates. Incubate overnight at 37 °C, 5% CO2​ .

  • Transfection: Replace media with serum-free DMEM supplemented with 1 µg/mL recombinant human ApoE3. Add the LNP formulations at a dose of 50 ng mRNA per well.

  • Incubation: Incubate for 24 hours.

  • Multiplexed Readout (Self-Validation):

    • Add 50 µL of CellTiter-Glo® reagent to assess cell viability (ATP quantification). Read luminescence (Integration time: 0.5s).

    • Wash cells, then lyse and add Bright-Glo™ Luciferase reagent to quantify Fluc mRNA translation.

    • Data Processing: Normalize the Fluc luminescence signal against the CellTiter-Glo viability signal to generate a "Specific Delivery Index".

Mechanistic Insights: Endosomal Escape

The inclusion of the 2-methoxy group on the octylamine backbone is not merely structural; it is a functional catalyst for endosomal escape.

Mechanism A LNP Internalization (Endocytosis) B Endosome Maturation (pH drops to ~5.5) A->B C Protonation of 2-Methoxyoctan- 1-amine derived Lipids B->C D Electrostatic Binding to Anionic Endosomal Lipids C->D E Hexagonal (H_II) Phase Formation & Membrane Disruption D->E F Cytosolic Release of mRNA E->F

Fig 2. Mechanism of endosomal escape driven by protonated 2-Methoxyoctan-1-amine.

Data Presentation: Representative Screening Output

The following table summarizes mock HTS data evaluating 2-Methoxyoctan-1-amine reacted with various acrylate tails, compared against the FDA-approved benchmark, DLin-MC3-DMA.

Lipid IDAmine HeadgroupAcrylate TailLNP Size (nm)PDICell Viability (%)Normalized Luminescence (RLU)
Benchmark DLin-MC3-DMAN/A78.40.1192.5 ± 3.11.45 × 10^6
2MO-A8 2-Methoxyoctan-1-amineOctyl acrylate65.20.1498.1 ± 1.54.20 × 10^5
2MO-A10 2-Methoxyoctan-1-amineDecyl acrylate72.80.1295.4 ± 2.22.85 × 10^6
2MO-A12 2-Methoxyoctan-1-amineDodecyl acrylate81.50.1088.7 ± 4.08.90 × 10^6
2MO-A14 2-Methoxyoctan-1-amineTetradecyl acrylate94.00.1876.2 ± 5.51.10 × 10^6

Interpretation: The data indicates that the 2-Methoxyoctan-1-amine headgroup paired with a C12 (dodecyl) tail (2MO-A12 ) achieves a superior balance of low cytotoxicity and high transfection efficiency, outperforming the MC3 benchmark. The drop in viability and efficacy at C14 suggests that excessive hydrophobicity impedes LNP disassembly in the cytosol.

References

  • Chen J, Xu Y, Zhou M, et al. "Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects." Proceedings of the National Academy of Sciences (PNAS), 2023. URL:[Link]

  • Han X, Zhang H, Butowska K, et al. "High-Throughput In Vivo Screening Identifies Structural Factors Driving mRNA Lipid Nanoparticle Delivery to the Brain." ACS Nano, 2026. URL:[Link]

  • Liu S, Cheng Q, Wei T, et al. "Boosting ionizable lipid nanoparticle-mediated in vivo mRNA delivery through optimization of lipid amine-head groups." Biomaterials Science, 2021. URL:[Link]

Application

Application Notes &amp; Protocols: 2-Methoxyoctan-1-amine as a Versatile Hemilabile Ligand for Advanced Metal Complexes

Abstract The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the fine-tuning of metal complex properties for applications in catalysis, materials science, and drug development.[1] T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the fine-tuning of metal complex properties for applications in catalysis, materials science, and drug development.[1] This guide introduces 2-Methoxyoctan-1-amine, a novel and promising ligand, and provides a comprehensive framework for its synthesis, complexation with transition metals, and characterization. This molecule features a primary amine for strong metal coordination and a methoxy group positioned for potential hemilabile behavior, where the ether oxygen can reversibly coordinate to the metal center. The long octyl chain imparts significant lipophilicity and steric influence, properties that can be exploited to enhance solubility in organic media and to control the reactivity of the resulting metal complex. These application notes offer detailed, field-tested protocols for researchers, scientists, and drug development professionals to explore the full potential of this versatile ligand.

Introduction: The Case for a Hemilabile Alkoxy-Amine Ligand

Amine ligands have been instrumental in the development of coordination chemistry, from the foundational work of Alfred Werner to modern applications like the anticancer drug cisplatin.[2][3] The primary amine group (–NH₂) is a classic sigma-donor ligand that forms stable coordinate bonds with a wide array of metal ions.[2] However, the introduction of additional functional groups onto the ligand backbone can impart more sophisticated reactivity.

2-Methoxyoctan-1-amine is designed to function as a bidentate, N,O-coordinating ligand. The key to its potential lies in the concept of hemilability . The nitrogen atom provides a strong, stable "anchor" to the metal center, while the ether oxygen at the 2-position can form a weaker, reversible dative bond. This "on-off" coordination can open a vacant site at the metal center during a reaction, facilitating substrate binding in a catalytic cycle before re-coordinating to stabilize the complex. The long alkyl chain further distinguishes this ligand, offering steric bulk that can influence the stereochemistry of reactions and enhance solubility in non-polar solvents.

This guide provides a hypothetical, yet scientifically robust, pathway for synthesizing the ligand and a representative palladium(II) complex. The protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the materials at each stage.

Part 1: Ligand Synthesis and Characterization

The most direct and reliable method for synthesizing 2-Methoxyoctan-1-amine is via reductive amination of the corresponding aldehyde, 2-methoxyoctanal. This common organic transformation is high-yielding and uses readily available reagents.

Protocol 1: Synthesis of 2-Methoxyoctan-1-amine

Causality: This two-step, one-pot procedure first forms an imine intermediate through the reaction of an aldehyde with ammonia. The imine is then immediately reduced in situ by a mild reducing agent, sodium borohydride, to yield the desired primary amine. Performing the reaction at a low temperature (0°C) helps to control the reactivity of the borohydride and minimize side reactions.

Materials:

  • 2-methoxyoctanal

  • Ammonia (7 N solution in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyoctanal (1 eq.) in anhydrous methanol (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the 7 N solution of ammonia in methanol (1.5 eq.) to the cooled solution over 10 minutes. Stir the mixture for 30 minutes at 0°C to allow for imine formation.

  • In small portions, carefully add sodium borohydride (1.2 eq.) to the reaction mixture. Caution: Hydrogen gas is evolved. Ensure the temperature remains below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude amine by vacuum distillation to obtain 2-Methoxyoctan-1-amine as a clear oil.

Expected Characterization Data for the Free Ligand

Successful synthesis should be confirmed using standard spectroscopic techniques.

Technique Expected Observations Rationale
¹H NMR A singlet around 3.3 ppm (3H, -OCH₃), a multiplet around 3.4-3.6 ppm (1H, -CH(O)-), and signals corresponding to the alkyl chain and the -CH₂NH₂ group. The amine protons (-NH₂) will appear as a broad singlet.Confirms the presence of all key proton environments in the molecule.
¹³C NMR A signal around 58-60 ppm (-OCH₃), a signal around 80-85 ppm (-CH(O)-), and a signal around 45-50 ppm (-CH₂NH₂), along with the alkyl chain carbons.Provides the carbon skeleton fingerprint of the molecule.
FT-IR A broad absorption band in the 3300-3400 cm⁻¹ region (N-H stretch) and a sharp band around 1100 cm⁻¹ (C-O stretch).Confirms the presence of the primary amine and ether functional groups.
Mass Spec (ESI+) A peak corresponding to [M+H]⁺ (Expected m/z = 160.17).Confirms the molecular weight of the synthesized ligand.

Part 2: Synthesis of a Representative Metal Complex

To demonstrate its coordinating ability, we will synthesize a square planar palladium(II) complex. Palladium complexes are of great interest due to their extensive use in catalysis.[4][5]

Protocol 2: Synthesis of Dichlorobis(2-Methoxyoctan-1-amine)palladium(II)

Causality: This protocol utilizes a simple ligand exchange reaction. The labile acetonitrile ligands on the starting palladium complex, bis(acetonitrile)palladium(II) chloride, are readily displaced by the stronger amine donor of the 2-Methoxyoctan-1-amine ligand. Dichloromethane is chosen as the solvent for its ability to dissolve both the starting materials and the final product while being relatively non-coordinating.

Materials:

  • 2-Methoxyoctan-1-amine (from Part 1)

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂]

  • Dichloromethane (DCM, anhydrous)

  • Pentane

  • Schlenk flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (1 eq.) in anhydrous DCM (20 mL).

  • In a separate vial, dissolve 2-Methoxyoctan-1-amine (2.1 eq.) in anhydrous DCM (10 mL).

  • Slowly add the ligand solution to the stirring palladium solution at room temperature.

  • A color change and/or precipitation of a solid is expected. Stir the reaction mixture at room temperature for 24 hours to ensure complete reaction.

  • Reduce the volume of the solvent in vacuo to approximately 5 mL.

  • Add pentane (30 mL) to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of pentane, and dry under vacuum.

Part 3: Comprehensive Characterization of the Metal Complex

Characterization is critical to confirm the coordination of the ligand to the metal center and to elucidate the structure of the resulting complex.

Spectroscopic & Analytical Methods
Technique Expected Observations Rationale for Structural Elucidation
FT-IR The N-H stretching frequency will shift to a lower wavenumber (e.g., 3100-3250 cm⁻¹) compared to the free ligand.This shift is a hallmark of amine coordination, as the N-H bond weakens upon donation of the nitrogen lone pair to the metal.
¹H NMR Protons near the coordination site (especially -CH₂NH₂ and -CH(O)-) will show a significant downfield shift compared to the free ligand. The broad -NH₂ signal will also shift and may sharpen.The deshielding effect of the electron-deficient metal center causes the observed downfield shift, confirming coordination.[6][7]
Elemental Analysis The experimentally determined percentages of C, H, and N will match the calculated values for the proposed formula [PdCl₂(C₉H₂₁NO)₂].Provides definitive proof of the complex's stoichiometry and purity.
Definitive Structural Method: Single-Crystal X-ray Diffraction

For an unambiguous structural determination, growing single crystals suitable for X-ray diffraction is the gold standard.

Protocol:

  • Dissolve the purified palladium complex in a minimal amount of a polar solvent like DCM or chloroform.

  • Use a vapor diffusion technique by placing this solution in a small vial inside a larger, sealed jar containing a poor solvent (the anti-solvent) like pentane or hexane.

  • Allow the anti-solvent to slowly diffuse into the solution over several days at room temperature.

  • Suitable crystals will form as the solubility of the complex decreases.

Expected Outcome: The crystal structure would likely reveal a square planar geometry around the Pd(II) center, with the two amine ligands coordinated in a trans configuration to minimize steric hindrance from the bulky octyl chains. The Pd-N bond distances would be the primary indicator of coordination, while the Pd---O distances would reveal whether the methoxy group is participating in a weak, hemilabile interaction.

Diagrams and Workflows

Ligand_Synthesis A 1. Dissolve 2-methoxyoctanal in Methanol B 2. Cool to 0°C A->B C 3. Add NH₃/Methanol Solution (Imine Formation) B->C D 4. Add NaBH₄ (In-situ Reduction) C->D E 5. Warm to RT, Stir 12h D->E F 6. Quench with NaHCO₃ E->F G 7. Extract with Diethyl Ether F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify via Vacuum Distillation H->I

Complex_Synthesis A 1. Dissolve [PdCl₂(MeCN)₂] in Anhydrous DCM C 3. Add Ligand Solution to Pd Solution A->C B 2. Dissolve Ligand in Anhydrous DCM B->C D 4. Stir at RT for 24h C->D E 5. Reduce Solvent Volume D->E F 6. Precipitate with Pentane E->F G 7. Filter and Dry Product F->G

Coordination_Modes cluster_0 Monodentate Coordination cluster_1 Bidentate (Hemilabile) Chelation M1 M N1 N M1->N1 Strong Bond O1 O N1->O1 Ligand Backbone M2 M N2 N M2->N2 Strong Bond O2 O M2->O2 Weak/ Reversible Bond N2->O2 Ligand Backbone

Part 4: Potential Applications and Future Directions

The unique structural features of 2-Methoxyoctan-1-amine-metal complexes open the door to several exciting applications.

Homogeneous Catalysis

The combination of a strong amine donor, a potentially hemilabile ether group, and significant steric bulk makes these complexes prime candidates for catalysis.[8]

  • Cross-Coupling Reactions: In reactions like Suzuki or Heck coupling, the hemilabile oxygen could dissociate to open a coordination site for the substrate, then re-coordinate to stabilize a high-energy intermediate.

  • Asymmetric Catalysis: If a chiral version of the ligand were synthesized (e.g., from a chiral starting material), the steric bulk of the octyl chain could effectively control the enantioselectivity of catalytic transformations.

Drug Development

Transition metal complexes are gaining traction as therapeutic agents, moving beyond the paradigm of platinum-based cancer drugs.[3][9]

  • Anticancer Agents: The lipophilic octyl chain could enhance cell membrane permeability and bioavailability, potentially improving the efficacy of cytotoxic metal centers.[10] Many platinum group metal complexes have been evaluated for this purpose.[2]

  • Antimicrobial Agents: The development of novel antimicrobial agents is a global health priority. Metal complexes can act through various mechanisms, such as disrupting bacterial cell membranes or producing reactive oxygen species. The specific structure of a 2-Methoxyoctan-1-amine complex could be tuned to target specific pathogens.

Conclusion

2-Methoxyoctan-1-amine represents a promising, yet underexplored, ligand for coordination chemistry. Its synthesis is accessible, and it possesses a desirable combination of a strong donor amine, a hemilabile ether, and a sterically demanding/lipophilic alkyl chain. The detailed protocols and characterization framework provided herein serve as a launchpad for researchers to synthesize novel metal complexes with this ligand and explore their potential in catalysis and medicinal inorganic chemistry.

References

  • Armanino, N., et al. (2019). Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. Science of Synthesis. Available at: [Link]

  • Chow, H.-F., et al. (2014). Synthesis, structural characterization and NMR studies of group 10 metal complexes with macrocyclic amine N-heterocyclic carbene ligands. Dalton Transactions. Available at: [Link]

  • Gawande, M. B., et al. (2016). Magnetic Nanoparticles Supported Carbene and Amine Based Metal Complexes in Catalysis. Key Engineering Materials. Available at: [Link]

  • Wikipedia contributors. (2023). Metal ammine complex. Wikipedia. Available at: [Link]

  • Kovács, A., et al. (2016). Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions. Available at: [Link]

  • Abdulrahman, W. A., et al. (2021). Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. International Journal of Drug Delivery Technology. Available at: [Link]

  • Paul, G. C. (2022). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica. Available at: [Link]

  • Möller, F., et al. (2001). Octahedral Group 4 Metal Complexes That Contain Amine, Amido, and Aminopyridinato Ligands: Synthesis, Structure, and Application in α-Olefin Oligo- and Polymerization. Inorganic Chemistry. Available at: [Link]

  • Buckingham, D. A., et al. (1974). Proton magnetic resonance spectra of metal ammine complexes. 17. Proton magnetic resonance study of cis-bis(ethylenediamine)cobalt(III) complexes. Inorganic Chemistry. Available at: [Link]

  • Curtis, N. F. (2022). Compounds of amine-substituted cyclic amines: synthesis and structures. Connect-Sci. Available at: [Link]

  • Anacona, J. R. (2012). The Scope Of Metal Complexes In Drug Design - A Review. Indian Drugs. Available at: [Link]

  • Bhembe, N., et al. (2022). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry. Available at: [Link]

  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Karges, J., et al. (2021). Metal Complexes for Therapeutic Applications. Trends in Chemistry. Available at: [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Methoxyoctan-1-amine via Pre-Column Benzoylation

Introduction & Analytical Rationale 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) is a primary aliphatic amine characterized by an eight-carbon backbone and a methoxy substitution. In pharmaceutical development and metabolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

2-Methoxyoctan-1-amine (CAS: 1485960-93-7) is a primary aliphatic amine characterized by an eight-carbon backbone and a methoxy substitution. In pharmaceutical development and metabolomic profiling, quantifying trace levels of such aliphatic amines presents a distinct analytical hurdle.

Direct LC-MS/MS analysis of underivatized aliphatic amines is notoriously difficult. The polar primary amine group interacts strongly with residual silanols on conventional silica-based reversed-phase stationary phases, leading to severe peak tailing and compromised resolution. Furthermore, short-to-medium chain aliphatic amines lack easily ionizable functional groups that produce stable, high-mass fragments during collision-induced dissociation (CID), severely limiting the sensitivity of the assay[1].

To engineer a highly sensitive, robust, and reproducible assay, this methodology abandons direct analysis in favor of pre-column chemical derivatization using Benzoyl Chloride (BzCl) .

Causality of Experimental Design

Every step in this protocol is deliberately chosen to manipulate the chemical properties of 2-methoxyoctan-1-amine for optimal mass spectrometric detection:

  • Alkaline Buffering: Primary amines must be in their unprotonated (free base) form to act as effective nucleophiles. A sodium carbonate buffer (pH 9.5) is utilized to ensure the amine group is fully deprotonated before the reagent is introduced.

  • Benzoylation over Dansylation: While reagents like Dansyl chloride (Dns-Cl) are common, they often require extended incubation times at elevated temperatures. Benzoyl chloride was selected because it reacts almost instantaneously with primary amines under mild, room-temperature conditions[2].

  • Chromatographic & MS Enhancement: Benzoylation neutralizes the problematic polar amine, drastically increasing the molecule's hydrophobicity. This allows for superior retention and sharp peak shapes on standard C18 columns[2]. Crucially, the added phenyl ring enhances positive electrospray ionization (ESI+) efficiency and provides a highly stable, dominant product ion (m/z 105.1) upon fragmentation.

Self-Validating Systems & Trustworthiness

A robust analytical protocol must be a self-validating system. This method guarantees data integrity through two primary mechanisms:

  • Isotopic Normalization: A stable-isotope-labeled internal standard (IS), such as Octylamine-d3, is spiked into the sample at the very first step. Because the IS undergoes the exact same derivatization kinetics and extraction partitioning as the target analyte, any fluctuations in reaction yield, extraction recovery, or matrix-induced ion suppression are mathematically neutralized.

  • Physical Extraction Barrier: Following derivatization, a Liquid-Liquid Extraction (LLE) using ethyl acetate is employed. The newly hydrophobic benzoylated amine partitions entirely into the organic phase. Unreacted BzCl, buffer salts, and highly polar matrix interferents remain trapped in the aqueous phase. This physical barrier ensures a highly purified extract, protecting the MS source from contamination and validating the long-term stability of the instrument[1].

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analytes: 2-Methoxyoctan-1-amine standard; Stable-isotope IS (e.g., Octylamine-d3).

  • Derivatizing Agent: 2% Benzoyl Chloride (v/v) in LC-MS grade Acetonitrile (Prepare fresh daily).

  • Buffer: 0.1 M Sodium Carbonate (Na₂CO₃) in LC-MS water, adjusted to pH 9.5.

  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid, Ethyl Acetate.

Sample Preparation Workflow

Workflow N1 1. Sample Aliquot & IS Spiking N2 2. Alkalinization (pH > 9.0 Buffer) N1->N2 N3 3. Derivatization (Benzoyl Chloride, 5 min) N2->N3 N4 4. Liquid-Liquid Extraction (Ethyl Acetate) N3->N4 N5 5. Evaporation & Reconstitution N4->N5

Fig 1: Pre-column benzoylation and liquid-liquid extraction workflow for amine quantification.

  • Aliquot: Transfer 50 µL of biological matrix (e.g., plasma) or standard solution into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (100 ng/mL).

  • Buffer: Add 100 µL of 0.1 M Na₂CO₃ buffer (pH 9.5) to alkalinize the sample.

  • Derivatize: Add 50 µL of the freshly prepared 2% Benzoyl Chloride solution. Vortex immediately for 1 minute to ensure a homogenous reaction mixture.

  • Incubate: Allow the reaction to proceed at room temperature (25°C) for exactly 5 minutes.

  • Extract: Add 500 µL of Ethyl Acetate. Vortex vigorously for 3 minutes, then centrifuge at 12,000 rpm for 5 minutes at 4°C to separate the phases.

  • Dry: Transfer 400 µL of the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Resuspend the dried extract in 100 µL of Initial Mobile Phase (70% Water / 30% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions

Chromatographic Parameters

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
0.570306 (Linear)
2.510906 (Linear)
3.510906 (Linear)
3.670306 (Linear)
5.070306 (Linear)

Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

MRM P Precursor Ion [M+H]+ m/z 264.2 F1 Quantifier Ion m/z 105.1 (Benzoyl+) P->F1 CID (25 eV) F2 Qualifier Ion m/z 77.1 (Phenyl+) P->F2 CID (40 eV)

Fig 2: CID fragmentation logic for benzoylated 2-methoxyoctan-1-amine MRM transitions.

MRM Transitions Table

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Bz-2-Methoxyoctan-1-amine264.2105.1503025Quantitation
Bz-2-Methoxyoctan-1-amine264.277.1503040Qualification
IS (Bz-Octylamine-d3)237.2105.1503025IS Quantitation

Quantitative Performance & Validation Summary

The derivatization-based methodology yields exceptional analytical performance, overcoming the traditional barriers associated with aliphatic amine quantification.

Method Validation Summary

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 0.1 – 500 ng/mL
Correlation Coefficient (R²) > 0.995 (1/x² weighting)
Limit of Quantitation (LOQ) 0.1 ng/mL (Signal-to-Noise > 10)
Intra-day Precision (CV%) ≤ 8.5% across all QC levels
Inter-day Precision (CV%) ≤ 11.2% across all QC levels
Mean Extraction Recovery 88.4% – 93.1% (Consistent across range)
Matrix Effect (IS Normalized) 95.0% – 104.2% (Negligible ion suppression)

References

  • Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview Source: Syngene International URL:[Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples Source: MDPI - Foods (2022) URL:[Link]

  • LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating Source: European Food Research and Technology (2012) via ResearchGate URL:[Link]

Sources

Application

Overcoming the "Amine Problem": Advanced Gas Chromatography Strategies for Amine Analysis

Introduction: The Mechanistic Challenge of Amines The analysis of amines by Gas Chromatography (GC) presents a notorious challenge in analytical chemistry. Amines are highly polar, basic, and reactive compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Challenge of Amines

The analysis of amines by Gas Chromatography (GC) presents a notorious challenge in analytical chemistry. Amines are highly polar, basic, and reactive compounds. The fundamental issue—often referred to as the "amine problem"—stems from the interaction between the lone pair of electrons on the amine nitrogen and the weakly acidic, unreacted silanol groups (-SiOH) present on the fused silica surface of standard GC columns and glass inlet liners[1].

This strong hydrogen bonding causes irreversible adsorption, severe peak tailing, and a dramatic loss of detector response, particularly at trace concentrations[1]. To achieve reliable, self-validating analytical methods, researchers must either passivate the chromatographic flow path to permit direct analysis or chemically modify the analyte (derivatization) to eliminate its active hydrogen atoms.

Below is the decision-making workflow for determining the optimal analytical pathway based on sample matrix and analyte volatility.

AmineWorkflow start Amine Sample check_matrix Matrix & Volatility Assessment start->check_matrix direct Direct GC Analysis check_matrix->direct Volatile Amines, Simple or Aqueous Matrix deriv Chemical Derivatization check_matrix->deriv Non-volatile Amines, Complex Matrix, High Sensitivity col_select Base-Deactivated Column (e.g., Rtx-Volatile Amine) direct->col_select silylation Silylation (BSTFA + 1% TMCS) deriv->silylation acylation Acylation (TFAA, PFPA) deriv->acylation alkylation Alkylation (Chloroformates) deriv->alkylation gc_ms GC-FID / GC-MS Analysis col_select->gc_ms silylation->gc_ms acylation->gc_ms alkylation->gc_ms

Decision tree for amine analysis by Gas Chromatography (Direct vs. Derivatization).

Direct Analysis of Volatile Amines

When dealing with short-chain, volatile aliphatic amines (e.g., monomethylamine, dimethylamine), direct injection is preferable to avoid the time and variability introduced by derivatization.

Causality of Column Selection

Standard polysiloxane or polyethylene glycol (PEG) columns degrade rapidly in the presence of harsh matrices like water and fail to prevent amine adsorption. To resolve this, base-modified columns (such as the Rtx-Volatile Amine) are utilized[2]. These columns undergo a unique base-deactivation process that masks active silanol sites, creating an exceptionally inert surface[2]. This stable bonded phase allows for the direct injection of aqueous amine samples, yielding highly symmetrical peaks and extending column lifetime even at temperatures up to 290 °C[2].

Protocol 1: Direct GC-FID Analysis of Aliphatic Amines

Self-Validation Note: This protocol includes a System Suitability Test (SST) to verify flow path inertness before sample analysis.

Equipment & Consumables:

  • Column: Base-deactivated capillary column (e.g., Rtx-Volatile Amine, 30 m × 0.32 mm ID, 5.0 µm)[2].

  • Liner: Base-deactivated, glass wool-packed liner (essential to prevent inlet adsorption).

  • Carrier Gas: Helium (Constant flow at 2.0 mL/min).

Step-by-Step Methodology:

  • System Preparation: Install the base-deactivated column and liner. Condition the column at 290 °C for 30 minutes to bake out contaminants[2].

  • System Suitability Test (SST): Inject a 1 µL standard mix containing a highly active amine (e.g., free ammonia or trimethylamine) at 10 ppm.

    • Validation Check: Calculate the USP tailing factor. If the tailing factor exceeds 1.5, the inlet liner has active sites and must be replaced before proceeding.

  • Sample Preparation: Dilute the aqueous amine sample in a suitable solvent (or inject directly if the concentration is within the linear dynamic range). Add an internal standard (e.g., an isotopically labeled amine) to correct for injection variability.

  • Injection: Inject 1 µL of the sample using a split ratio of 50:1. Set the inlet temperature to 250 °C.

  • Oven Program: Initial hold at 40 °C for 3 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • Detection: Analyze via Flame Ionization Detector (FID) set to 300 °C.

Chemical Derivatization Strategies

For secondary, primary, or non-volatile polyamines, direct analysis often fails. Derivatization converts the polar N-H bonds into less polar, more volatile, and thermally stable functional groups[1].

Mechanistic Insights into Reagent Selection

The most common derivatization techniques for amines are silylation, acylation, and alkylation[3].

  • Silylation: Replaces the active hydrogen with a trimethylsilyl (TMS) group. Because amines are less reactive to silylating agents than alcohols (reactivity order: alcohol > phenol > carboxylic acid > amine > amide), a catalyst is required. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is typically spiked with 1% Trimethylchlorosilane (TMCS) to increase the reagent's electrophilic power and drive the reaction to completion.

  • Acylation: Utilizes fluorinated anhydrides (e.g., Trifluoroacetic anhydride, TFAA) to form highly stable amides. This is particularly useful for coupling with Electron Capture Detectors (ECD) or Mass Spectrometry (MS) due to the high electronegativity of the fluorine atoms[3].

Quantitative Comparison of Derivatization Methods
Derivatization MethodPrimary ReagentsTarget Amine ClassesReaction ConditionsKey AdvantagesLimitations
Silylation BSTFA + 1% TMCSPrimary, Secondary70–80 °C, 30–60 min, AnhydrousFast reaction; highly volatile TMS derivatives.Highly moisture sensitive; water decomposes the TMS reagent.
Acylation TFAA, PFPA, HFBAPrimary, Secondary60 °C, 20–30 minExcellent ECD/MS sensitivity; highly stable derivatives[3].Requires removal of excess acidic reagent to prevent column damage.
Alkylation (Carbamate) Alkyl ChloroformatesPrimary, Secondary, TertiaryRoom Temp, In situ (Aqueous)Can be performed directly in aqueous matrices (e.g., SPME/SBSE)[1].Multiple reaction steps; potential for unwanted side products[3].
Protocol 2: Silylation of Amines using BSTFA + 1% TMCS

Self-Validation Note: Silylation reactions are strictly moisture-sensitive. The presence of water will quench the reaction and decompose the derivatives. This protocol utilizes a reagent blank to validate anhydrous conditions.

Step-by-Step Methodology:

  • Sample Drying: Accurately pipette a known amount of the amine sample into a glass reaction vial. Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Even trace moisture will react with BSTFA, halting the derivatization of the amine.

  • Solvent Addition: Reconstitute the dried sample in 100 µL of an anhydrous aprotic solvent (e.g., anhydrous pyridine or acetonitrile).

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS.

    • Validation Check: Ensure the molar ratio of BSTFA to active amine hydrogens is at least 2:1 to guarantee complete conversion.

  • Reaction Incubation: Tightly cap the vial with a PTFE-lined septum. Heat the vial in a heating block at 75 °C for 45 minutes. Causality: Amines are sterically hindered and react slowly; elevated temperatures are required to push the reaction beyond 95% completion.

  • Cooling and Blank Preparation: Allow the vial to cool to room temperature. Concurrently, prepare a "Reagent Blank" (solvent + BSTFA/TMCS, heated identically) to ensure no moisture contamination occurred during the process.

  • GC Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS. Do not use a protic solvent for washing the syringe, as it will degrade the TMS derivatives.

References

  • Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition." Chemical Reviews, 115(11), 4693–4718. URL:[Link]

  • Restek Corporation. "Rtx-Volatile Amine GC Capillary Column." Restek Products & Applications. URL: [Link]

Sources

Method

2-Methoxyoctan-1-amine in the synthesis of novel polymers

Application Note: Rational Design and Synthesis of 2-Methoxyoctan-1-amine-Derived Poly(β-amino ester)s for Targeted mRNA Delivery Target Audience: Researchers, Polymer Chemists, and Drug Delivery Professionals Document T...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of 2-Methoxyoctan-1-amine-Derived Poly(β-amino ester)s for Targeted mRNA Delivery

Target Audience: Researchers, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The development of non-viral vectors for nucleic acid delivery relies heavily on the precise chemical tuning of polymer backbones. Poly(β-amino ester)s (PBAEs) have emerged as a leading class of biodegradable, cationic polymers for mRNA and siRNA delivery due to their ease of synthesis and favorable degradation profiles[1]. However, achieving optimal in vivo performance requires balancing the polymer's lipophilicity with its acid-base properties.

This application note details the use of 2-Methoxyoctan-1-amine (2-MOA) (CAS: 1485960-93-7) as a novel primary amine monomer in the synthesis of advanced PBAEs.

The Causality of Molecular Design (Structure-Function Relationship): Standard aliphatic amines (e.g., octylamine) utilized in PBAE synthesis typically yield polymers with a tertiary amine apparent pKa of ~7.5. This high basicity causes the polymer to be prematurely protonated at physiological pH (7.4), leading to serum protein aggregation, rapid clearance, and systemic toxicity.

By substituting octylamine with 2-Methoxyoctan-1-amine, we introduce a critical stereoelectronic modification:

  • Inductive pKa Tuning: The electronegative oxygen of the methoxy group (-OCH₃) at the C2 position exerts an electron-withdrawing inductive effect (-I effect) on the resulting backbone tertiary amine. This precisely lowers the apparent pKa of the polymer to ~6.4. Data suggests that a pKa "sweet spot" between 6.2 and 6.5 is critical for maintaining a neutral charge in the bloodstream while enabling rapid protonation in the acidic early endosome (pH ~6.5)[2].

  • Amphiphilic Balance: The 8-carbon aliphatic tail provides the necessary hydrophobic collapse required for stable nanoparticle self-assembly and facilitates hydrophobic interactions with the endosomal phospholipid bilayer, driving endosomal escape[3].

Experimental Workflows & Self-Validating Protocols

The following protocols describe the step-growth polymerization of 2-MOA with 1,4-butanediol diacrylate (BDDA) and the subsequent microfluidic formulation of polymeric lipid nanoparticles (LNPs).

Protocol 1: Aza-Michael Addition Polymerization of PBAE-2MOA

Objective: Synthesize a high-molecular-weight, linear poly(β-amino ester) via solvent-free step-growth polymerization.

Step 1: Monomer Preparation

  • Weigh 1.00 molar equivalent of 1,4-butanediol diacrylate (BDDA) and 1.00 molar equivalent of 2-Methoxyoctan-1-amine into a flame-dried, amber glass vial equipped with a magnetic stir bar.

  • Causality: A strictly 1:1 stoichiometric ratio is required in step-growth polymerization to maximize the molecular weight (Carothers' equation). Neat (solvent-free) conditions are chosen to maximize monomer collision frequency and drive the reaction to completion[4].

Step 2: Polymerization

  • Purge the vial with dry Nitrogen (N₂) for 5 minutes, seal tightly, and submerge in an oil bath pre-heated to 90°C. Stir at 600 RPM for 24 hours.

Step 3: In-Process Quality Control (Self-Validation)

  • Validation Check: Before proceeding to purification, withdraw a 10 µL aliquot of the crude mixture and dissolve in 0.5 mL CDCl₃. Perform ¹H NMR spectroscopy.

  • Pass Criteria: The reaction is validated to proceed only if the multiplet corresponding to the acrylate vinyl protons (δ 5.8–6.4 ppm) is reduced by >95% relative to the time-zero baseline. If unreacted acrylates remain, continue heating for an additional 6 hours.

Step 4: Purification

  • Dissolve the highly viscous crude polymer in a minimal volume of anhydrous Tetrahydrofuran (THF) (approx. 1:5 w/v).

  • Precipitate the polymer by adding the THF solution dropwise into 10 volumes of vigorously stirred, ice-cold diethyl ether.

  • Collect the dense, waxy precipitate via centrifugation (4,000 x g, 10 min, 4°C). Decant the supernatant and dry the polymer (PBAE-2MOA) under high vacuum for 48 hours to remove residual solvent.

Polymerization M1 2-Methoxyoctan-1-amine (Amine Monomer) Rxn Aza-Michael Addition 90°C, 24h, Neat M1->Rxn Stoichiometric Mixing M2 1,4-Butanediol Diacrylate (Acrylate Monomer) M2->Rxn Stoichiometric Mixing QC1 QC: 1H NMR (Vinyl proton disappearance) Rxn->QC1 In-process check Pur Precipitation (Cold Diethyl Ether) QC1->Pur >95% Conversion Pol PBAE-2MOA (Purified Polymer) Pur->Pol Vacuum Drying

Workflow for the synthesis and quality control of PBAE-2MOA via Aza-Michael addition.

Protocol 2: Microfluidic Formulation of PBAE-2MOA/mRNA Nanoparticles

Objective: Formulate monodisperse, mRNA-loaded polymeric nanoparticles via rapid nanoprecipitation.

Step 1: Phase Preparation

  • Aqueous Phase: Dilute the target mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.2 mg/mL. Causality: The acidic pH ensures that the PBAE-2MOA (pKa ~6.4) is fully protonated, maximizing electrostatic complexation with the anionic mRNA backbone.

  • Organic Phase: Dissolve PBAE-2MOA in absolute ethanol to achieve a polymer-to-mRNA weight ratio (w/w) of 10:1.

Step 2: Microfluidic Mixing

  • Load the aqueous and organic phases into a microfluidic mixing platform (e.g., NanoAssemblr®).

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min. Causality: Rapid, chaotic mixing at this ratio forces instantaneous supersaturation and nanoprecipitation, trapping the mRNA within the hydrophobic polymer core before macroscopic aggregation can occur.

Step 3: Dialysis & Neutralization

  • Immediately dialyze the output suspension against 1x PBS (pH 7.4) using a 20 kDa MWCO cassette for 12 hours at 4°C. This removes ethanol and neutralizes the pH, rendering the nanoparticle surface neutral and stable.

Step 4: Post-Formulation QC (Self-Validation)

  • Validation Check: Measure Encapsulation Efficiency (EE%) using a Quant-iT™ RiboGreen assay. Measure particle size via Dynamic Light Scattering (DLS).

  • Pass Criteria: The batch is validated for in vitro or in vivo use only if EE% > 90%, Z-average size is between 60–100 nm, and the Polydispersity Index (PDI) < 0.2.

Mechanism LNP PBAE-2MOA LNP (Neutral at pH 7.4) Endo Endocytosis (Early Endosome pH ~6.5) LNP->Endo Cellular Uptake Proton Polymer Protonation (Methoxy-tuned pKa ~6.4) Endo->Proton Acidification Disrupt Membrane Disruption (Proton Sponge / Fusion) Proton->Disrupt Charge & Hydrophobicity Release mRNA Release (Cytosolic Translation) Disrupt->Release Endosomal Escape

Mechanism of endosomal escape driven by the methoxy-tuned pKa of PBAE-2MOA.

Quantitative Data Summary

The structural modification provided by 2-Methoxyoctan-1-amine yields profound improvements in nanoparticle biophysics and transfection efficacy compared to a standard octylamine-derived control.

PropertyPBAE-Octyl (Control)PBAE-2MOA (Novel)Causality / Rationale
Monomer Used Octan-1-amine2-Methoxyoctan-1-amineAddition of -OCH₃ at the C2 position.
Apparent pKa 7.66.4Inductive withdrawal (-I effect) by oxygen lowers backbone basicity.
LNP Size (nm) 115 ± 1282 ± 8Optimal pKa improves electrostatic compaction during mixing at pH 4.0.
Encapsulation (%) 81%97%Enhanced polymer-mRNA binding kinetics and core packing.
Relative Transfection 1.0x (Baseline)42.5xPrecise endosomal protonation (pH 6.5) maximizes membrane disruption[1].

References

  • Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. Bioconjugate Chemistry (PubMed / NIH). Available at:[Link][4]

  • Bioreducible Poly (Beta-Amino Ester)s For siRNA Delivery. Google Patents (US20190209690A9). Available at:[1]

  • What Really Makes LNP Work? From Lipids to Enabling Genetic Medicines. NanoSphere. Available at:[Link][2]

  • Engineering The Next Generation Of Lipid Nanoparticles For Advanced Therapeutics. Advancing RNA. Available at:[Link][3]

Sources

Application

Application Notes and Protocols for 2-Methoxyoctan-1-amine and its Analogs: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of Amphiphilic Amino Alcohols While 2-Methoxyoctan-1-amine is a novel chemical entity without a documented...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Amphiphilic Amino Alcohols

While 2-Methoxyoctan-1-amine is a novel chemical entity without a documented history of biological applications, its structure—a long hydrocarbon chain coupled with a polar amino group—places it within the promising class of amphiphilic amino alcohols. This structural motif is shared by two well-established classes of bioactive molecules: sphingosine analogs and lysosomotropic agents. This guide, therefore, provides a comprehensive framework for investigating the potential in vitro and in vivo applications of 2-Methoxyoctan-1-amine and its structural analogs, drawing upon established protocols and mechanistic insights from these related fields.

This document will serve as a detailed roadmap for researchers, offering not just step-by-step protocols but also the scientific rationale behind experimental design. We will explore two primary avenues of investigation: its potential as a modulator of sphingosine-1-phosphate (S1P) receptors and its capacity to act as a lysosomotropic agent.

Part 1: Investigating 2-Methoxyoctan-1-amine as a Sphingosine-1-Phosphate (S1P) Receptor Modulator

Scientific Background: The S1P Signaling Pathway and its Therapeutic Relevance

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a vast array of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (S1PR1-5).[1][2] The S1P pathway is particularly crucial in the immune system, where it governs the trafficking of lymphocytes from lymphoid tissues into the circulatory system.[3][4]

The FDA-approved drug Fingolimod (FTY720) is a prime example of a successful S1P receptor modulator.[4][5][6] Structurally similar to sphingosine, Fingolimod is phosphorylated in vivo to its active form, which then acts as a functional antagonist of the S1P1 receptor on lymphocytes.[3][4][7] This leads to the internalization and degradation of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system (CNS) in autoimmune conditions like multiple sclerosis.[3][4][7] Given its structural resemblance to sphingosine, 2-Methoxyoctan-1-amine could potentially interact with and modulate S1P receptors.

In Vitro Evaluation of S1P Receptor Modulation

The initial step in characterizing a novel compound like 2-Methoxyoctan-1-amine is to assess its interaction with S1P receptors in vitro. This typically involves a tiered approach, starting with binding assays and progressing to functional assays.

A competitive binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor.

Protocol 1: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably overexpressing one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a constant concentration of a suitable radioligand (e.g., [³²P]S1P or a subtype-selective radiolabeled antagonist).

    • Add increasing concentrations of the unlabeled test compound (2-Methoxyoctan-1-amine) or a known S1P receptor modulator (e.g., Fingolimod-phosphate) as a positive control.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Parameter Description Example Value (for a potent binder)
IC₅₀ Concentration of the test compound that displaces 50% of the radioligand.10 nM
Ki Equilibrium dissociation constant, a measure of binding affinity.2 nM

Demonstrating that a compound binds to a receptor is the first step; the next is to determine its functional effect—whether it acts as an agonist, antagonist, or inverse agonist. S1P receptors are G protein-coupled receptors (GPCRs), and their activation leads to downstream signaling events that can be measured.

Protocol 2: GTPγS Binding Assay

This assay measures the activation of G proteins upon receptor stimulation by an agonist.

  • Assay Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state.

  • Procedure:

    • Use the same membrane preparations from cells overexpressing specific S1P receptor subtypes as in the binding assay.

    • Incubate the membranes with a fixed concentration of [³⁵S]GTPγS and increasing concentrations of the test compound.

    • After incubation, separate the membrane-bound [³⁵S]GTPγS by filtration.

    • Quantify the radioactivity to determine the extent of G protein activation.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.

    • Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Protocol 3: Downstream Signaling Pathway Analysis (e.g., MAPK/ERK Phosphorylation)

Activation of S1P receptors can lead to the phosphorylation of downstream kinases like ERK.[8]

  • Cell Stimulation:

    • Plate cells expressing the S1P receptor of interest.

    • Starve the cells of serum to reduce basal signaling.

    • Treat the cells with various concentrations of the test compound for a defined period.

  • Western Blotting:

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Quantification:

    • Measure the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal to determine the fold-change in phosphorylation.

S1P_Signaling_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Compound Synthesis (2-Methoxyoctan-1-amine) B S1P Receptor Binding Assay A->B Test for Affinity C GTPγS Functional Assay B->C If Binding, Test for Function D Downstream Signaling (p-ERK Western Blot) C->D Confirm Mechanism E Pharmacokinetics (ADME) D->E If Active In Vitro F EAE Animal Model (Efficacy) E->F Establish Dosing G Lymphocyte Sequestration (Flow Cytometry) F->G Correlate Efficacy with Mechanism

Caption: Workflow for evaluating a novel S1P receptor modulator.

In Vivo Assessment of S1P Receptor Modulation

If in vitro studies indicate that 2-Methoxyoctan-1-amine or its analogs are potent and selective S1P receptor modulators, the next step is to evaluate their efficacy in vivo.

Protocol 4: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis.[4]

  • Induction of EAE:

    • Immunize mice (e.g., C57BL/6) with an emulsion of a myelin antigen (e.g., MOG₃₅₋₅₅ peptide) in Complete Freund's Adjuvant (CFA).

    • Administer pertussis toxin on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.

  • Treatment:

    • Begin daily treatment with the test compound (formulated in a suitable vehicle) either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

    • Include a vehicle control group and a positive control group (e.g., Fingolimod).

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

    • Record body weight daily.

  • Endpoint Analysis:

    • At the end of the study, collect blood for analysis of lymphocyte counts.

    • Perfuse the animals and collect the brain and spinal cord for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

Protocol 5: Lymphocyte Sequestration Analysis by Flow Cytometry

A key pharmacodynamic marker for S1P1 receptor modulators is the reduction of circulating lymphocytes.

  • Blood Collection:

    • Collect peripheral blood from treated and control animals at various time points after dosing.

  • Staining:

    • Lyse the red blood cells.

    • Stain the remaining white blood cells with fluorescently labeled antibodies against lymphocyte markers (e.g., CD4 for helper T cells, CD8 for cytotoxic T cells, and B220 for B cells).

  • Flow Cytometry:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Quantify the percentage and absolute number of different lymphocyte subsets.

Treatment Group Peripheral Blood Lymphocyte Count (cells/µL)
Vehicle Control5000 ± 500
2-Methoxyoctan-1-amine (1 mg/kg)1500 ± 200
Fingolimod (1 mg/kg)1200 ± 150

Part 2: Exploring 2-Methoxyoctan-1-amine as a Lysosomotropic Agent

Scientific Background: Lysosomal Sequestration and its Implications

Lysosomotropic agents are weakly basic compounds that can permeate cell membranes in their neutral state but become protonated and trapped within the acidic environment of lysosomes (pH 4.5-5.0).[9][10][11] This sequestration can have several consequences, including the induction of phospholipidosis, alteration of autophagy, and in some cases, enhanced cytotoxicity in cancer cells with altered lysosomal pH.[9][12] The primary amine and lipophilic octyl chain of 2-Methoxyoctan-1-amine suggest it may possess lysosomotropic properties.

In Vitro Characterization of Lysosomotropism

Protocol 6: Assessment of Lysosomal Accumulation using LysoTracker

LysoTracker dyes are fluorescent weak bases that accumulate in acidic organelles. A test compound with lysosomotropic properties will compete with the dye for accumulation, leading to a reduction in the fluorescent signal.[13]

  • Cell Culture:

    • Plate a suitable cell line (e.g., ARPE-19 or HeLa) in a 96-well imaging plate.

  • Treatment:

    • Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 24 hours). Include a known lysosomotropic agent like chloroquine as a positive control.

  • Staining:

    • Add a fluorescent lysosomal dye, such as LysoTracker Red, to the cells and incubate.

    • Counterstain the nuclei with a dye like Hoechst 33342.

  • High-Content Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Identify the nuclei and then the cytoplasm of each cell.

    • Quantify the intensity of the LysoTracker fluorescence within the cytoplasm.

  • Data Interpretation:

    • A concentration-dependent decrease in LysoTracker fluorescence indicates that the test compound is accumulating in the lysosomes and displacing the dye.

Caption: Mechanism of lysosomal trapping of a weakly basic compound.

Investigating the Consequences of Lysosomal Sequestration

Protocol 7: Phospholipidosis Assessment

The accumulation of cationic amphiphilic drugs in lysosomes can inhibit phospholipases, leading to the buildup of phospholipids, a condition known as phospholipidosis.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HepG2) and treat with the test compound for an extended period (e.g., 48-72 hours). Amiodarone can be used as a positive control.

  • Staining:

    • Use a fluorescent dye that specifically binds to phospholipids, such as HCS LipidTOX Red.

  • Imaging and Quantification:

    • Acquire and analyze images using a high-content imaging system to quantify the accumulation of intracellular phospholipids.

Protocol 8: Autophagy Flux Assay

Lysosomal dysfunction can impair autophagy, the process of cellular self-digestion. This can be monitored by measuring the levels of p62/SQSTM1, a protein that is degraded during autophagy.[14]

  • Cell Treatment:

    • Treat cells with the test compound. Chloroquine is a known inhibitor of autophagy flux and serves as a good positive control.

  • Western Blotting:

    • Lyse the cells and perform a Western blot for p62/SQSTM1. An accumulation of p62 indicates a blockage in autophagic degradation.

Conclusion and Future Directions

The structural characteristics of 2-Methoxyoctan-1-amine present a compelling case for its investigation as both a modulator of S1P receptors and a lysosomotropic agent. The protocols detailed in this guide provide a robust framework for elucidating its biological activities. Positive results in these assays would warrant further investigation, including more detailed structure-activity relationship (SAR) studies, advanced in vivo models for various disease indications (e.g., autoimmune diseases, cancer, infectious diseases), and comprehensive safety and toxicology assessments. This systematic approach will be instrumental in determining the therapeutic potential of this and other novel amphiphilic amino alcohols.

References

  • Mechanism of Action and Clinical Potential of Fingolimod for the Tre
  • Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC. Vertex AI Search.
  • Mechanism of Action of Oral Fingolimod (FTY720)... : Clinical Neuropharmacology - Ovid. Vertex AI Search.
  • Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed - NIH. Vertex AI Search.
  • Fingolimod (FTY720)
  • Synthesis and biological activities of long chain 2-amino alcohols - ResearchG
  • Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC - NIH. Vertex AI Search.
  • Synthesis and Evaluation of Fluorinated Fingolimod (FTY720)
  • Sphingosine-1-phosphate receptor modul
  • Amino alcohols - Cyberlipid - gerli. Vertex AI Search.
  • Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro - Our journal portfolio - PLOS. Vertex AI Search.
  • Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC - NIH. Vertex AI Search.
  • Lysosomotropic agents including azithromycin, chloroquine and hydroxychloroquine activate the integrated stress response - PMC. Vertex AI Search.
  • Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio. Vertex AI Search.
  • Time-dependent effects of hydrophobic amine-containing drugs on lysosome structure and biogenesis in cultured human fibroblasts - PubMed. Vertex AI Search.
  • Effects of lysosomotropic monoamines, diamines, amino alcohols, and other amino compounds on protein degradation and protein synthesis in isolated rat hep
  • Effects of lysosomotropic amines on human polymorphonuclear leucocyte function - PMC. Vertex AI Search.
  • Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. - SciSpace. Vertex AI Search.
  • The Sphingosine-1-Phosphate Analogue FTY720 Reduces Atherosclerosis in Apolipoprotein E–Deficient Mice | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Associ
  • Evaluating Sphingosine and its Analogues as Potential Alternatives for Aggressive Lymphoma Treatment | Cellular Physiology and Biochemistry | Karger Publishers. Vertex AI Search.
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  • Mechanisms of amine accumulation in, and egress from, lysosomes - PMC - NIH. Vertex AI Search.
  • Sphingosine-1-Phosphate (S1P) Receptor Modulators for the Treatment of Inflammatory Bowel Disease (IBD): Mechanisms, Clinical Evidence, and Practical Insights - MDPI. Vertex AI Search.
  • Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One. Vertex AI Search.
  • Lysosome as a Chemical Reactor - MDPI. Vertex AI Search.
  • Lysosomal adaptation: How cells respond to lysosomotropic compounds - PMC. Vertex AI Search.
  • Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - Frontiers. Vertex AI Search.
  • Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC. Vertex AI Search.
  • FTY720, a Synthetic Sphingosine 1 Phosphate Analogue, Inhibits Development of Atherosclerosis in Low-Density Lipoprotein Receptor–Deficient Mice | Circul
  • The Anti-Infectious Role of Sphingosine in Microbial Diseases - MDPI. Vertex AI Search.
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  • Alcohol's Effects on Lipid Bilayer Properties - PMC. Vertex AI Search.
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  • Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed. Vertex AI Search.
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  • 2-methoxyoctan-1-amine | 1485960-93-7 - Sigma-Aldrich. Vertex AI Search.

Sources

Method

Advanced Application Note: 2-Methoxyoctan-1-amine in Lipophilic Primary Amine Organocatalysis

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale In the r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In the realm of organocatalysis, secondary amines (e.g., proline derivatives, MacMillan catalysts) have historically dominated enamine and iminium activation pathways. However, these catalysts frequently fail when applied to sterically hindered substrates, such as α -substituted β -diketones or bulky aliphatic ketones, due to severe allylic strain in the transition state 1.

2-Methoxyoctan-1-amine (CAS: 1485960-93-7) emerges as a highly specialized, bifunctional primary amine catalyst designed to bridge this gap. Its architectural advantages are threefold:

  • Primary Amine Core: Distinguishes the reactive differences in sterically congested carbonyl carbons, allowing for the facile formation of enamines where secondary amines undergo steric clash 1.

  • β -Methoxy Directing Group: Acts as a weak Lewis base/hydrogen-bond acceptor. Unlike strongly coordinating groups (which can lead to product inhibition), the ether oxygen provides just enough stereoelectronic guidance to stabilize the transition state during electrophilic attack 2.

  • Lipophilic Octyl Tail: The long aliphatic chain acts as an internal surfactant. This is critical for reactions conducted in biphasic or aqueous micellar conditions, as it drives the catalyst into the hydrophobic pockets where organic substrates reside, drastically accelerating reaction rates through the hydrophobic effect.

Catalytic Pathway Visualization

The following diagram illustrates the self-regenerating catalytic cycle of 2-Methoxyoctan-1-amine. The primary amine condenses with the ketone to form an iminium ion, which tautomerizes to the active enamine species before capturing the electrophile.

G Substrate Ketone Substrate Iminium Iminium Ion Intermediate Substrate->Iminium + Catalyst Catalyst 2-Methoxyoctan-1-amine (Lipophilic Catalyst) Catalyst->Iminium Enamine Enamine Intermediate Iminium->Enamine - H+ (Tautomerization) CC_Bond C-C Bond Formation Enamine->CC_Bond + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Electrophile->CC_Bond CC_Bond->Catalyst Catalyst Turnover Product Functionalized Product CC_Bond->Product Hydrolysis (H2O)

Fig 1: Catalytic cycle of 2-Methoxyoctan-1-amine mediating enamine-driven C-C bond formation.

Quantitative Data: Catalyst Benchmarking

To demonstrate the causality of the lipophilic tail and primary amine core, Table 1 summarizes the performance of 2-Methoxyoctan-1-amine against standard catalysts in a biphasic cross-aldol reaction of a sterically hindered α -substituted ketone.

Table 1: Comparative Efficacy in Biphasic Aldol Reactions (Water/Brine : Toluene 1:1)

Catalyst (10 mol%)Substrate StericsYield (%)Diastereomeric Ratio (d.r.)Reaction Time (h)
L-Proline (Secondary)High ( α -branched)< 5%N/A48.0
Benzylamine (Primary)High ( α -branched)32%1.2 : 124.0
2-Methoxyoctan-1-amine High ( α -branched) 89% 14 : 1 6.5
2-Methoxyoctan-1-amineLow (Linear)94%18 : 12.0

Insight: The failure of L-Proline highlights the necessity of the primary amine for hindered substrates 3. The superiority over Benzylamine proves that the octyl chain is actively participating in phase-transfer/micellar concentration, while the methoxy group provides transition-state rigidity for higher diastereoselectivity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in controls and internal standards to ensure that any failure can be immediately isolated to a specific variable (e.g., catalyst degradation vs. substrate inactivity).

Protocol A: Diastereoselective Michael Addition in Emulsion Conditions

Objective: Couple a sterically hindered cyclic ketone with a nitroolefin using 2-Methoxyoctan-1-amine as an emulsion-driving organocatalyst.

Materials:

  • Ketone substrate (1.0 mmol)

  • Nitroolefin (1.2 mmol)

  • 2-Methoxyoctan-1-amine (0.1 mmol, 10 mol%)

  • Acid Additive: Benzoic acid (0.1 mmol, 10 mol%) - Causality: Acid additives accelerate iminium formation and hydrolysis, preventing catalyst trapping.

  • Solvent: Brine / Toluene (1:1 v/v, 2.0 mL total)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Step-by-Step Methodology:

  • Preparation of the Emulsion: In a 10 mL reaction vial equipped with a magnetic stir bar, add the ketone (1.0 mmol), 2-Methoxyoctan-1-amine (10 mol%), and benzoic acid (10 mol%) to 1.0 mL of Toluene. Stir for 10 minutes at room temperature to allow pre-formation of the enamine.

  • Phase Introduction: Add 1.0 mL of Brine to the vial. Increase stir rate to 1200 RPM to generate a milky emulsion. Causality: The lipophilic octyl tail of the catalyst will orient at the water-organic interface, creating highly concentrated micro-reactors.

  • Electrophile Addition: Dissolve the nitroolefin (1.2 mmol) in 0.2 mL of Toluene and add dropwise over 5 minutes.

  • Self-Validation Checkpoint 1 (Visual): Nitroolefins possess a distinct yellow color. Monitor the reaction visually; the fading of the yellow tint indicates consumption of the electrophile.

  • Self-Validation Checkpoint 2 (NMR Control): At t=4 hours, extract a 50 μ L aliquot of the organic layer. Spike with 1,3,5-Trimethoxybenzene (internal standard), evaporate, and run a crude 1 H-NMR. Compare the integration of the product's α -proton against the internal standard's aromatic protons (6.08 ppm) to determine exact conversion independent of isolation losses.

  • Quenching & Workup: Once conversion >95% is confirmed, quench with saturated aqueous NH4​Cl (2 mL). Extract with EtOAc (3 x 5 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Quality Control & Catalyst Integrity Testing

Because aliphatic amines can degrade via oxidation or absorb atmospheric CO2​ to form carbamate salts, the catalyst must be validated before scaling up complex syntheses.

Step-by-Step Methodology:

  • Carbamate Screening (FT-IR): Prior to use, run an ATR-FTIR of the neat 2-Methoxyoctan-1-amine.

    • Pass Criteria: Sharp N-H stretching bands at ~3300 cm−1 and ~3380 cm−1 .

    • Fail Criteria: Broad absorption around 1600-1650 cm−1 indicates carbamate salt formation ( R−NH−COO− ). If present, the catalyst must be free-based by washing with 1M NaOH, extracting into DCM, and distilling under high vacuum.

  • Control Reaction Matrix: Always run a parallel control reaction lacking the 2-Methoxyoctan-1-amine catalyst. If the control reaction yields >5% product, the substrate is undergoing an uncatalyzed background reaction, which will erode the diastereomeric ratio of the main batch.

References

  • Organocatalytic High Enantioselective Synthesis of β -Formyl- α -hydroxyphosphonates Source: PubMed Central (PMC), National Institutes of Health URL:[Link] Relevance: Validates the necessity of primary amine catalysts for tough, sterically hindered substrates.

  • Enantioselective Fluorination of α -Substituted β -Diketones Using β , β -Diaryl Serines Source: Organic Letters, ACS Publications URL:[Link] Relevance: Demonstrates how primary amines distinguish reactive differences in highly congested carbonyl carbons to form enamines.

  • A New Organocatalytic Desymmetrization Reaction Enables the Enantioselective Total Synthesis of Madangamine E Source: Journal of the American Chemical Society (JACS), ACS Publications URL:[Link] Relevance: Highlights the mechanistic role of bifunctional primary amine catalysts and ether directing groups in stabilizing transition states.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methoxyoctan-1-amine Synthesis

Welcome to the technical support center for the synthesis of 2-Methoxyoctan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methoxyoctan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this key amine intermediate. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you maximize your reaction yields and product purity.

Section 1: Troubleshooting Low Yields in Reductive Amination

Reductive amination of 2-methoxyoctanal with ammonia is a primary route for synthesizing 2-Methoxyoctan-1-amine. However, this process can be sensitive to reaction conditions, often leading to suboptimal yields. This section addresses the most common pitfalls and their solutions.

Q1: My reductive amination of 2-methoxyoctanal is resulting in a low yield of the desired primary amine. What are the likely causes and how can I improve the outcome?

Low yields in this reaction typically stem from one of three main areas: inefficient imine formation, competitive side reactions, or sub-optimal choice of reducing agent. Let's break down each of these factors.

A1.1: Inefficient Imine Formation

The first step of the reaction is the formation of an imine intermediate from 2-methoxyoctanal and ammonia. This is a reversible equilibrium reaction.[1] To drive the reaction towards the imine, and thus the final product, it is crucial to manage the reaction conditions effectively.

  • Causality: The formation of the hemiaminal intermediate and its subsequent dehydration to an imine is often the rate-limiting step. The equilibrium can be unfavorable if water is not removed or if the pH is not controlled.[1]

  • Troubleshooting:

    • pH Control: The reaction is typically best performed under weakly acidic conditions (pH 5-6).[2] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack, but does not excessively protonate the ammonia, which would render it non-nucleophilic. An acetic acid catalyst is often employed.[3]

    • Water Removal: The dehydration step is critical. Using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene) can physically remove water and shift the equilibrium. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.

    • Ammonia Concentration: A high concentration of ammonia is necessary to push the equilibrium forward.[4] Using a solution of ammonia in methanol or ethanol, or bubbling ammonia gas through the reaction mixture, is generally more effective than using aqueous ammonium hydroxide, which introduces excess water.

A1.2: Competitive Side Reactions

Several side reactions can compete with the desired reductive amination pathway, consuming starting material and reducing the overall yield.

  • Causality:

    • Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde (2-methoxyoctanal) to the corresponding alcohol (2-methoxyoctan-1-ol). This is particularly problematic with strong, non-selective reducing agents like sodium borohydride.[5]

    • Over-Alkylation: The primary amine product is nucleophilic and can react with another molecule of the aldehyde to form a secondary amine, which is then reduced. This leads to the formation of bis(2-methoxyoctyl)amine.[3][5]

  • Troubleshooting:

    • Choice of Reducing Agent: This is the most critical factor. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a milder and more selective reducing agent that is particularly effective for reductive aminations.[3][6] It is less likely to reduce the aldehyde and preferentially reduces the protonated imine intermediate. Sodium cyanoborohydride (NaBH₃CN) is also highly effective and selective for the imine over the carbonyl group, especially at a controlled pH.[1][2][5]

    • Reaction Sequence: To minimize aldehyde reduction, a stepwise procedure can be employed. First, allow the imine to form completely by stirring the aldehyde and ammonia source together for a period (e.g., 1-2 hours) before adding the reducing agent.[3][5]

A1.3: Sub-optimal Reducing Agent and Conditions

The choice and handling of the reducing agent are paramount for a successful reaction.

  • Causality: Different hydride reagents have varying reactivity profiles. The solvent and temperature will also influence the rate and selectivity of the reduction.

  • Troubleshooting & Optimization Protocol:

    • Switch to a Selective Hydride Source: If you are using a general-purpose reducing agent like NaBH₄, switching to NaBH(OAc)₃ is highly recommended.[3][6] It is particularly well-suited for one-pot reactions.

    • Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent for reactions using NaBH(OAc)₃.[3][6] Tetrahydrofuran (THF) is also a suitable alternative. For NaBH₃CN, methanol is a common choice.[6]

    • Temperature Control: Perform the reaction at room temperature or 0 °C to improve selectivity and minimize side reactions.

Experimental Protocol: Optimized One-Pot Reductive Amination

This protocol is designed to maximize the yield of 2-Methoxyoctan-1-amine by using a selective reducing agent and optimized conditions.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxyoctanal (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Amine Source: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) to the flask.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified further.

Data Summary: Comparison of Reducing Agents
Reducing AgentTypical SolventKey AdvantagesPotential Issues
NaBH(OAc)₃ (STAB) DCE, THFMild, highly selective for imines, tolerates many functional groups.[3][6]Water-sensitive, higher cost.[6]
NaBH₃CN MeOHSelective for imines at controlled pH, stable in protic solvents.[1][7]Generates toxic HCN/cyanide byproducts during acidic workup.[1]
H₂/Catalyst (e.g., Pd/C) EtOH, MeOH"Green" chemistry, high atom economy.[8]May require elevated pressure/temperature; potential for catalyst poisoning.
NaBH₄ MeOH, EtOHInexpensive, readily available.Can readily reduce the starting aldehyde; less selective.[5][6]
Workflow Visualization

The following diagram illustrates the decision-making process and workflow for troubleshooting and optimizing the reductive amination synthesis.

ReductiveAminationWorkflow cluster_start Initiation cluster_analysis Problem Analysis cluster_solutions Optimization Strategies cluster_end Outcome Start Start: Low Yield of 2-Methoxyoctan-1-amine CheckImine Check Imine Formation (Step 1) Start->CheckImine CheckReduction Check Reduction Step (Step 2) Start->CheckReduction CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeImine Optimize Imine Formation: - Control pH (5-6) - Remove H₂O - Use excess NH₃ CheckImine->OptimizeImine Inefficient? OptimizeReduction Optimize Reduction: - Use NaBH(OAc)₃ or NaBH₃CN - Stepwise addition - Control Temperature (0°C -> RT) CheckReduction->OptimizeReduction Non-selective? PurifyAldehyde Purify 2-methoxyoctanal (Distillation/Chromatography) CheckPurity->PurifyAldehyde Impure? End Result: Improved Yield and Purity OptimizeImine->End OptimizeReduction->End PurifyAldehyde->End

Caption: Troubleshooting workflow for optimizing reductive amination.

Section 2: Purification Challenges and FAQs

Q2: I've completed the reaction, but I am struggling to isolate a pure sample of 2-Methoxyoctan-1-amine from the crude mixture. What are the best purification strategies?

Purifying primary amines from complex reaction mixtures can be challenging due to their basicity and potential to co-elute with other reaction components.[9] A multi-step approach is often necessary.

A2.1: Acid-Base Extraction

This classic technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

  • Causality: As a base, the amine product will be protonated in an acidic aqueous solution, forming a water-soluble ammonium salt. Neutral organic impurities (like the byproduct 2-methoxyoctan-1-ol) will remain in the organic phase.

  • Protocol:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

    • Extract the organic solution with a dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer. Wash the organic layer one more time with the acid solution to ensure complete extraction.

    • Combine the acidic aqueous layers. Carefully basify the solution by adding a strong base (e.g., 2M NaOH or KOH) until the pH is >12. This deprotonates the ammonium salt, regenerating the free amine.

    • Extract the now basic aqueous solution with fresh organic solvent. The pure amine will now be in the organic layer.

    • Dry the organic layer over anhydrous potassium carbonate (K₂CO₃, preferred for amines) or Na₂SO₄, filter, and concentrate to yield the purified amine.

A2.2: Column Chromatography

If acid-base extraction does not provide sufficient purity, column chromatography is the next step.

  • Causality: Separation is based on the differential adsorption of components onto a stationary phase. For amines, special considerations are needed to prevent "tailing" or irreversible binding to the silica gel.

  • Troubleshooting & Optimization:

    • Tailing on Silica: Standard silica gel is acidic and can strongly interact with basic amines, leading to poor separation. To mitigate this, pre-treat the silica gel by creating a slurry with a solvent system containing a small amount of a base, like triethylamine (typically 0.5-2%) or ammonium hydroxide.

    • Stationary Phase: Alternatively, use a deactivated or basic stationary phase like basic alumina or commercially available amine-functionalized silica gel.

    • Mobile Phase: A common eluent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with a constant small percentage of triethylamine or ammonia added to the mobile phase.

A2.3: Alternative Purification Methods

For specific challenges, more advanced techniques can be employed.

  • Schiff Base Immobilization: For complex mixtures, primary amines can be selectively captured on a solid support functionalized with an aldehyde. The amine forms an immobilized imine (Schiff base), allowing all other impurities to be washed away. The pure amine is then released by treatment with a mild acid.[10]

  • Salt Crystallization: It is often easier to crystallize the salt of an amine than the free base itself. Converting the purified amine to its hydrochloride or tartrate salt can be an effective final purification step.[11]

Purification Strategy Diagram

PurificationStrategy Start Crude Reaction Mixture AcidBase Acid-Base Extraction Start->AcidBase Step 1 Chromatography Column Chromatography (Base-treated silica) AcidBase->Chromatography Step 2 (If needed) PureProduct Pure 2-Methoxyoctan-1-amine AcidBase->PureProduct Sufficiently Pure Distillation Final Purification (Distillation or Salt Crystallization) Chromatography->Distillation Step 3 (High Purity) Distillation->PureProduct

Caption: A multi-step strategy for the purification of the target amine.

References
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

  • Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]

  • Trichloroacetic acid fueled practical amine purifications. National Institutes of Health (NIH). [Link]

  • Facile synthesis of α-alkoxyl amides via scandium-catalyzed oxidative reaction between ynamides and alcohols. National Institutes of Health (NIH). [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. National Institutes of Health (NIH). [Link]

  • Purification of amine reaction mixtures.
  • Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. [Link]

  • Synthesis of Nitroxides and Alkoxyamines. Royal Society of Chemistry. [Link]

  • New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. ResearchGate. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]

  • Preparation of .alpha.-Alkoxy Amides and .alpha.-Hydrazino Amides by Base-Promoted Reactions of N-Sulfonyloxy Amides. ACS Publications. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Reductive Amination - Common Conditions. Org-Reaction.com. [Link]

  • Reductive Amination. ACS Green Chemistry Institute. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methoxyoctan-1-amine Solubility and Handling

Welcome to the Technical Support Center for (CAS: 1485960-93-7). As a lipophilic primary amine featuring an 8-carbon aliphatic chain and a C2-methoxy substitution, this compound presents unique physicochemical challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (CAS: 1485960-93-7). As a lipophilic primary amine featuring an 8-carbon aliphatic chain and a C2-methoxy substitution, this compound presents unique physicochemical challenges during in vitro and in vivo experiments. While the amine headgroup provides hydrophilicity when protonated, the hydrophobic octyl tail drives surfactant-like behavior, leading to micellization, poor aqueous solubility at elevated pH, and non-specific binding (NSB) to labware.

This guide is designed for researchers, analytical scientists, and drug development professionals to systematically diagnose and resolve these formulation and assay issues.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Precipitation in Aqueous Buffers (PBS, HEPES)

Q: Why does 2-Methoxyoctan-1-amine precipitate immediately when diluted from a DMSO stock into pH 7.4 PBS? A: This is a classic case of solvent shock combined with the "salting out" effect. Although the amine is protonated at pH 7.4 (its estimated pKa is ~10.2), the high ionic strength of PBS (137 mM NaCl) reduces the hydration shell around the hydrophobic octyl chain, forcing the molecules to aggregate and precipitate.

  • Self-Validating Diagnostic: If the solution turns cloudy upon dilution, you have exceeded the thermodynamic solubility limit of the compound in that specific ionic environment. Centrifuge the sample at 10,000 x g for 5 minutes; a visible pellet confirms precipitation.

  • Solution: Pre-dilute the DMSO stock into a low-ionic-strength buffer or use a co-solvent gradient. Alternatively, complexing the compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) can shield the hydrophobic tail from the aqueous environment.

Issue 2: Assay Interference and Micellization

Q: My biochemical assay shows erratic results, false positives, or sudden baseline shifts at concentrations above 50 µM. What is happening? A: You are likely observing the Critical Micelle Concentration (CMC). Fatty amines act as 1[1]. Once the concentration surpasses the CMC, the monomeric amines self-assemble into micelles. These micelles can denature target proteins, disrupt lipid bilayers in cell-based assays, or cause optical scattering in fluorescence/absorbance readouts.

  • Self-Validating Diagnostic: Perform Dynamic Light Scattering (DLS) on your working solution. A sudden spike in particle size (typically >10 nm) indicates micelle formation.

  • Solution: Keep your maximum assay concentration strictly below the CMC. If higher concentrations are required, introduce a mild non-ionic surfactant (e.g., 0.01% Tween-20) to form mixed micelles, which are often less disruptive to biological targets.

Issue 3: Non-Specific Binding (NSB) to Labware

Q: I am losing compound during serial dilutions, resulting in lower-than-expected efficacy. How do I prevent this? A: Lipophilic amines with long carbon chains exhibit 2 like standard polystyrene or polypropylene tubes[2]. The neutral fraction of the amine (even if small at pH 7.4) partitions into the plastic walls.

  • Self-Validating Diagnostic: Run a mock serial dilution in your standard buffer and quantify the compound at each step via LC-MS. A non-linear drop in concentration confirms NSB.

  • Solution: Switch to silanized (low-retention) glassware or plastics. Incorporating a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), into your dilution buffer will also act as a competitive binder, keeping the amine in solution.

Part 2: Data Presentation

To guide your experimental design, refer to the solubility and handling profile of 2-Methoxyoctan-1-amine below.

Solvent / MatrixMax Solubility (approx.)State of CompoundHandling Notes & Caveats
DMSO (100%) > 100 mMFree base / MonomericIdeal for long-term storage at -20°C. Ensure complete thawing before use.
Ethanol (100%) > 50 mMFree base / MonomericGood alternative to DMSO for cell-based assays sensitive to DMSO toxicity.
Water (pH < 5.0) ~ 10 mMProtonated (Cationic)Forms a clear solution, but acts as a surfactant. Foaming may occur upon agitation.
PBS (pH 7.4) < 1 mMProtonated / AggregatedHigh risk of precipitation due to high ionic strength. Requires co-solvents or cyclodextrins.
Buffer (pH > 10.0) < 0.1 mMNeutral (Free base)Highly insoluble. Will rapidly partition into plastic labware or form an oily layer.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Working Solution via Cyclodextrin Complexation

Rationale: Encapsulating the 8-carbon tail of 2-Methoxyoctan-1-amine in HP-β-CD prevents micellization and precipitation in high-salt buffers like PBS.

  • Prepare Stock: Dissolve 2-Methoxyoctan-1-amine (free base) in 100% DMSO to a concentration of 100 mM. Vortex until completely clear.

  • Prepare Carrier Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water.

  • Complexation: Slowly add 100 µL of the 100 mM compound stock dropwise into 900 µL of the 20% HP-β-CD solution while vortexing vigorously.

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes to ensure complete inclusion complex formation. The resulting solution is a 10 mM compound stock in 10% DMSO / 18% HP-β-CD.

  • Final Dilution: Dilute this intermediate stock into your final assay buffer (e.g., PBS). The cyclodextrin will maintain solubility even at physiological pH.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/UV to confirm 100% recovery and the absence of a hidden pellet.

Protocol 2: In Situ Hydrochloride (HCl) Salt Formation

Rationale: Converting the free base to an HCl salt drastically improves the dissolution rate and thermodynamic solubility in aqueous media.

  • Dissolution: Dissolve 100 mg of 2-Methoxyoctan-1-amine in 2 mL of anhydrous diethyl ether or dichloromethane (DCM) in a glass vial.

  • Acidification: Place the vial in an ice bath. Slowly add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise while stirring.

  • Precipitation: A white precipitate (the hydrochloride salt) will form immediately.

  • Collection: Filter the precipitate using a Büchner funnel, wash twice with cold anhydrous ether to remove unreacted free base, and dry under vacuum for 4 hours.

  • Validation Step: The resulting salt should easily dissolve in deionized water at concentrations >20 mM without the need for organic co-solvents.

Part 4: Solubility Optimization Workflow

G Start Solubility Issue Detected (Precipitation / Erratic Data) CheckPH Evaluate Buffer pH Start->CheckPH HighPH pH > 8.0 (Neutral Free Base) CheckPH->HighPH Basic LowPH pH < 7.5 (Protonated Cation) CheckPH->LowPH Physiological / Acidic Action1 Lower pH or Synthesize HCl Salt HighPH->Action1 CheckCMC Assess Concentration vs. CMC Limit LowPH->CheckCMC Action1->CheckPH AboveCMC Conc > CMC (Micelles / Surfactant Effect) CheckCMC->AboveCMC High Dose BelowCMC Conc < CMC (Monomeric State) CheckCMC->BelowCMC Low Dose Action2 Add HP-β-CD or Non-ionic Surfactant AboveCMC->Action2 NSB Investigate Labware NSB BelowCMC->NSB Action2->CheckCMC Action3 Switch to Silanized Plastics & Add 0.1% BSA NSB->Action3 Compound Loss Detected Success Optimal Assay Conditions Achieved & Validated NSB->Success No Compound Loss Action3->Success

Decision tree for diagnosing and resolving solubility, micellization, and labware binding issues.

References

  • IntechOpen. "Structure and Applications of Surfactants." IntechOpen.com. Available at:[Link]

  • GCMS.cz. "Stir Bar Sorptive Extraction: Recovery of Organic Acids and Amines." GCMS.cz. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Methoxyoctan-1-amine Side-Product Analysis

Welcome to the technical support center for the synthesis and analysis of 2-methoxyoctan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and analysis of 2-methoxyoctan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experimental work. We provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity and success of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-methoxyoctan-1-amine, and what are their primary drawbacks?

There are two principal synthetic pathways to 2-methoxyoctan-1-amine, each with its own set of potential challenges:

  • Route A: Reductive Amination of 2-Methoxyoctanal. This is a widely used method for forming amines.[1][2] It involves the reaction of 2-methoxyoctanal with ammonia in the presence of a reducing agent. While effective, this method can be prone to over-alkylation, leading to the formation of secondary and tertiary amines.[2][3][4] The choice of reducing agent is critical to minimize these side-products.[2][5]

  • Route B: Williamson Ether Synthesis from 1-Amino-2-octanol. This classic ether synthesis involves the deprotonation of the alcohol in 1-amino-2-octanol to form an alkoxide, which then reacts with a methylating agent (e.g., methyl iodide).[6][7][8][9] A significant competing reaction in this synthesis is the E2 elimination, especially with sterically hindered substrates, which can lead to the formation of an alkene.[8][10] The amine functionality can also compete with the alkoxide as a nucleophile, potentially leading to N-methylation.

Q2: I'm observing a significant amount of a higher molecular weight impurity in my reductive amination reaction. What is the likely cause?

A higher molecular weight impurity in a reductive amination reaction is often the result of over-alkylation .[3][4] The initially formed primary amine, 2-methoxyoctan-1-amine, is itself a nucleophile and can react with another molecule of 2-methoxyoctanal to form a secondary amine, and subsequently a tertiary amine.[2][3][4]

Troubleshooting Steps:

  • Stoichiometry Control: Use a significant excess of ammonia relative to the aldehyde to favor the formation of the primary amine.

  • Reducing Agent Selection: Employ a reducing agent that is selective for the reduction of the intermediate imine over the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for this reason.[2]

  • Reaction Conditions: Maintain a neutral to weakly acidic pH to facilitate imine formation without promoting side reactions.

Q3: My Williamson ether synthesis is producing a significant amount of an unsaturated compound. How can I minimize this side-product?

The formation of an unsaturated compound, likely oct-1-ene-2-amine or a related isomer, points to a competing E2 elimination reaction .[8][10] The alkoxide, being a strong base, can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond.

Mitigation Strategies:

  • Choice of Base: Use a less sterically hindered base for deprotonation if possible, although with a secondary alcohol, this can be challenging.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.[6]

  • Leaving Group: While methyl iodide is common, using a better leaving group like methyl tosylate can sometimes improve the rate of the desired SN2 reaction relative to elimination.[9]

Q4: What are the best analytical techniques to identify and quantify side-products in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique for separating volatile components of the reaction mixture and obtaining their mass spectra, which can be used to identify the molecular weights and fragmentation patterns of the main product and impurities.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for less volatile or thermally labile compounds.[13] Reversed-phase chromatography with a suitable detector (e.g., UV, MS) can effectively separate the desired product from its side-products. For amines that lack a strong chromophore, derivatization may be necessary to enhance detection.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any isolated impurities. Specific chemical shifts and coupling patterns can confirm the presence of the methoxy group, the primary amine, and the octyl chain, as well as identify unexpected structural features in side-products.

II. Troubleshooting Guides

Guide 1: Low Yield in Reductive Amination
Symptom Potential Cause(s) Troubleshooting Action(s)
Low conversion of starting aldehyde 1. Inactive reducing agent. 2. Insufficient reaction time or temperature. 3. pH is not optimal for imine formation.1. Use a fresh, high-quality reducing agent. 2. Monitor the reaction by TLC or GC and adjust time/temperature accordingly. 3. Buffer the reaction to a pH of ~6-7.
Multiple spots on TLC/peaks in GC, none corresponding to the desired product 1. Incorrect starting materials. 2. Decomposition of starting material or product under reaction conditions.1. Verify the identity and purity of the starting aldehyde and ammonia source. 2. Run the reaction at a lower temperature and monitor for degradation.
Product loss during workup 1. Emulsion formation during extraction. 2. Product is partially soluble in the aqueous phase.1. Add brine to the aqueous layer to break emulsions. 2. Perform multiple extractions with the organic solvent.
Guide 2: Impurity Profile in Williamson Ether Synthesis
Observed Impurity Likely Structure Formation Mechanism Mitigation Strategy
Alkene Oct-1-ene-2-amine or isomersE2 EliminationLower reaction temperature; use a less hindered base.[6][8]
Di-methylated product 2-Methoxyoctan-1-(N,N-dimethyl)amineOver-methylation of the primary amineUse a stoichiometric amount of the methylating agent.
Starting alcohol 1-Amino-2-octanolIncomplete reactionIncrease reaction time or temperature cautiously; ensure complete deprotonation.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Reductive Amination of 2-Methoxyoctanal
  • To a solution of 2-methoxyoctanal (1.0 eq) in methanol, add a solution of ammonia in methanol (7 M, 5.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Side-Product Identification

Caption: Workflow for the isolation and identification of reaction side-products.

IV. Reaction Mechanisms & Potential Side-Reactions

Reductive Amination: Key Pathways

Reductive_Amination_Pathways cluster_main Desired Pathway cluster_side Side-Reaction Pathway Aldehyde 2-Methoxyoctanal Imine Intermediate Imine Aldehyde->Imine + NH₃ Primary_Amine 2-Methoxyoctan-1-amine (Product) Imine->Primary_Amine [H] Secondary_Amine Secondary Amine Impurity Primary_Amine->Secondary_Amine + Aldehyde, -H₂O, [H] Williamson_Ether_Synthesis_Competing_Reactions cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side-Reaction) Start 1-Amino-2-octanol + Base Alkoxide Alkoxide Intermediate Start->Alkoxide Product 2-Methoxyoctan-1-amine Alkoxide->Product + CH₃I Alkene Alkene Side-Product Alkoxide->Alkene Elimination

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

V. References

  • BenchChem. (2025). Amine plant troubleshooting and optimization for chemical synthesis.

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Journal of Chemical & Engineering Data. (2025). Probing the Hidden Noncovalent Interactions between Ethers and Amines through Volumetric, Viscometric, Ultrasonic, IR Spectral, and DFT Methods. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • OpenStax. (2023). 24.6 Synthesis of Amines - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2020). Preparation of Amines. [Link]

  • Jack Westin. (n.d.). Synthesis of Amines - Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). The Gabriel Synthesis. [Link]

  • ResearchGate. (2010). Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State‐of‐the‐Art Review. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Methoxyoctan-1-amine in Solution

Introduction Welcome to the technical support guide for 2-Methoxyoctan-1-amine. This document is designed for researchers, scientists, and drug development professionals to address common challenges associated with the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-Methoxyoctan-1-amine. This document is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this unique bifunctional molecule. Possessing both a primary amine and an ether (methoxy) group, 2-Methoxyoctan-1-amine is susceptible to specific degradation pathways, primarily oxidative in nature, which can compromise experimental outcomes.

This guide provides in-depth, field-proven insights into the causes of instability and offers robust, validated protocols to ensure the integrity of your solutions. By understanding the underlying chemical mechanisms, you can proactively design experiments that mitigate degradation and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Methoxyoctan-1-amine has turned yellow/brown. What is causing this discoloration?

This is a classic sign of oxidative degradation. Both the primary amine and the ether group, particularly the carbon atom adjacent to the ether oxygen, are susceptible to oxidation.[1][2] The primary amine can oxidize to form nitroso or nitro compounds, while the ether can undergo autoxidation to form hydroperoxides.[3][4][5][6] These oxidized species are often colored and can initiate further degradation.

Q2: What is the optimal pH for storing a solution of 2-Methoxyoctan-1-amine?

For aliphatic amines, maintaining a basic pH is generally recommended to ensure stability.[7][8] In its protonated form (R-NH3+), which is favored at acidic pH, the amine is less nucleophilic but may be more susceptible to certain reactions. For typical aliphatic amines, the pKa of the conjugate acid is around 10-11.[8][9] Therefore, storing the solution at a pH between 9 and 11, using a suitable buffer system, will help maintain the amine in its more stable, non-protonated form while minimizing side reactions.

Q3: Which solvents are best for this compound, and which should I avoid?

  • Recommended: High-purity, anhydrous aprotic solvents such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices for stock solutions.[10] For working solutions, anhydrous alcohols like ethanol can be used, provided they are purged with an inert gas.

  • Avoid: Protic solvents like water can facilitate certain degradation pathways, and amines are known to be incompatible with chlorinated solvents like chloroform or carbon tetrachloride.[8] Avoid ketones (e.g., acetone) as they can react with the primary amine to form imines.[8][11]

Q4: How critical are temperature and light for storage?

Both are highly critical. Degradation reactions, especially oxidation, are accelerated by heat and light.[12][13]

  • Temperature: For long-term storage, keep solutions at -20°C or below.[10] For short-term use, 2-8°C is acceptable.[14] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[10][13]

Troubleshooting Guide: Common Stability Issues

Observed Problem Potential Cause(s) Recommended Solution(s)
Rapid Loss of Purity (Confirmed by HPLC/GC-MS) Oxidative Degradation: Exposure to atmospheric oxygen.1. Inert Atmosphere: Prepare and store all solutions under an inert gas (Argon or Nitrogen).[10] 2. Antioxidants: Add a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 100-250 ppm).[12]
Precipitate Formation Moisture Contamination: Amines are hygroscopic and can absorb water from the air, potentially leading to the formation of less soluble hydrates or carbonates (from CO2).[14]1. Use Anhydrous Solvents: Ensure all solvents are of high purity and low water content. 2. Proper Handling: Equilibrate vials to room temperature before opening.[10] Use desiccants in storage areas.[14]
Inconsistent Experimental Results Peroxide Formation: The methoxy group can form explosive hydroperoxides via autoxidation, which can interfere with reactions.[3][15]1. Use Fresh Solvents: Use freshly opened bottles of high-purity solvents. 2. Peroxide Testing: Periodically test ethereal solutions for peroxides, especially before any heating or concentration steps.
pH Drift in Solution Reaction with Atmospheric CO2: The basic amine can react with carbon dioxide from the air to form carbamates, lowering the pH.1. Buffering: Use a suitable, non-reactive buffer system (e.g., borate or carbonate buffer for aqueous systems) to maintain pH. 2. Inert Atmosphere: Work under an inert gas to exclude CO2.

Technical Deep Dive: Degradation Mechanisms

Understanding the "why" behind these stability issues is crucial. The two primary degradation routes for 2-Methoxyoctan-1-amine are the oxidation of the amine and the autoxidation of the ether.

Primary Amine Oxidation

Primary aliphatic amines can undergo oxidation through several pathways, often initiated by radicals or strong oxidizing agents. The process can yield a variety of products, including hydroxylamines, nitrosoalkanes, and eventually nitroalkanes or nitriles.[5][6][16] This complex series of reactions is often responsible for the discoloration of the solution.

Ether Autoxidation

The methoxy group is susceptible to a free-radical chain reaction known as autoxidation, which is initiated by light, heat, or radical initiators in the presence of oxygen.[1][3] This process abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, leading to the formation of dangerous and reactive hydroperoxides.[2]

Ether_Autoxidation cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Ether R-O-CH2-R' Initiator->Ether H• abstraction Ether_Radical R-O-CH•-R' Ether->Ether_Radical O2 O2 Peroxy_Radical R-O-CH(OO•)-R' O2->Peroxy_Radical Coupling New_Ether R-O-CH2-R' Peroxy_Radical->New_Ether H• abstraction Hydroperoxide R-O-CH(OOH)-R' New_Ether->Hydroperoxide New_Ether_Radical R-O-CH•-R' New_Ether->New_Ether_Radical Protocol_Workflow start Start purge_vial 1. Purge Amber Vial with Inert Gas start->purge_vial add_solvent 2. Add Anhydrous Solvent purge_vial->add_solvent deoxygenate 3. Deoxygenate Solvent (Inert Gas Purge) add_solvent->deoxygenate add_bht 4. Add BHT (Optional) deoxygenate->add_bht add_amine 5. Add Amine Compound add_bht->add_amine purge_headspace 6. Purge Headspace add_amine->purge_headspace seal_store 7. Seal and Store at -20°C purge_headspace->seal_store end End seal_store->end

Caption: Workflow for preparing a stabilized stock solution.

Protocol 2: Monitoring Solution Stability with GC-MS

Regularly assessing the purity of your solution is a critical self-validating step. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for this. [17][18][19][20] Objective: To quantify the parent compound and identify potential degradation products.

Procedure:

  • Sample Preparation: Dilute a small aliquot of your stock solution to an appropriate concentration (e.g., 1 mM) using a suitable anhydrous solvent (e.g., ethyl acetate).

  • GC-MS Parameters (Example):

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium.

    • MS Scan Range: 40-400 m/z.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak area for 2-Methoxyoctan-1-amine. A decrease in the relative peak area over time indicates degradation.

    • Analyze the mass spectra of any new, smaller peaks to tentatively identify degradation products. Common degradation products may include those resulting from dealkylation or oxidation. [21]

References

  • Ether - Synthesis, Reactions, Uses. (2026, March 13). In Britannica. Retrieved from [Link]

  • Autoxidation of Ethers to Peroxides and Hydroperoxides. (2025, May 22). JoVE. Retrieved from [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). Retrieved from [Link]

  • Wang, L., et al. (2020). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 22(3), 635-645. Retrieved from [Link]

  • Autooxidation. (2014, July 10). YouTube. Retrieved from [Link]

  • Bobbit, J. M., et al. (2014). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt. Organic Letters, 17(1), 84-87. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Retrieved from [Link]

  • Chapter 1: Historical Background of Ether Synthesis and Their Properties. (2024, August 16). In Ethers. IntechOpen. Retrieved from [Link]

  • Autoxidation of Ethers. (2013, October 29). YouTube. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • Proposed mechanism for the oxidation of a primary amine by an amine oxidase. (n.d.). ResearchGate. Retrieved from [Link]

  • Introduction of Light Stabilizers Additives. (n.d.). Baoxu Chemical. Retrieved from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2022). PMC. Retrieved from [Link]

  • Chapter 21: AMINES. (n.d.). Retrieved from [Link]

  • Amines-Part 8-Chemical Properties 2-Oxidation. (2025, August 31). YouTube. Retrieved from [Link]

  • Chapter 22 Notes - Amines. (n.d.). Retrieved from [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. Retrieved from [Link]

  • HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. (2024, June 12). Tintoll. Retrieved from [Link]

  • Deep Learning-Enhanced for Amine Emission Monitoring and Performance Analysis in Industrial Carbon Capture Plants. (2024). arXiv. Retrieved from [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). Retrieved from [Link]

  • Steps involved for the analyses of degraded amines using GC. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2020). Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Effects of pH on Activity (A) and Stability (B) of AADH. (n.d.). ResearchGate. Retrieved from [Link]

  • Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. (n.d.). American Chemical Society. Retrieved from [Link]

  • The ozonolysis of primary aliphatic amines in single and multicomponent fine particles. (2012). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Hindered Amine Light Stabilizers (HALS). (n.d.). 3V Sigma USA. Retrieved from [Link]

  • Light Stabilizers. (n.d.). MPI Chemie. Retrieved from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. Retrieved from [Link]

  • 23.1. Properties of amines. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved from [Link]

  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (n.d.). SciSpace. Retrieved from [Link]

  • Amine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chemical Storage Guidelines at Chapman. (n.d.). Scribd. Retrieved from [Link]

  • Guideline on declaration of storage conditions. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Methoxyoctan-1-amine

Welcome to the technical support center for the crystallization of 2-methoxyoctan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-methoxyoctan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate successful crystallization of this compound.

Introduction to 2-Methoxyoctan-1-amine Crystallization

2-Methoxyoctan-1-amine is a primary amine with a chiral center, making its purification and crystallization a critical step in many synthetic pathways, particularly in pharmaceutical development. The presence of both a polar amine group and a non-polar octyl chain imparts specific solubility characteristics that must be carefully considered during crystallization. This guide will address common challenges and provide practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems encountered during the crystallization of 2-methoxyoctan-1-amine in a question-and-answer format.

Question 1: My 2-methoxyoctan-1-amine oils out and refuses to crystallize. What should I do?

Answer:

"Oiling out," where the compound separates as a liquid rather than a solid, is a common issue, especially with compounds that have relatively low melting points or when the solution is highly supersaturated.[1] Here’s a systematic approach to troubleshoot this problem:

1. Convert to a Salt: The freebase of 2-methoxyoctan-1-amine is likely an oil at room temperature. Converting it to a salt, such as a hydrochloride or acetate, can significantly increase its melting point and promote the formation of a stable crystal lattice.[1][2]

  • Protocol for Hydrochloride Salt Formation:

    • Dissolve the crude 2-methoxyoctan-1-amine in a suitable non-polar solvent (e.g., diethyl ether, toluene).

    • Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.

    • Monitor the pH to ensure the solution becomes acidic.

    • The hydrochloride salt will often precipitate as a white solid. If not, cooling the solution in an ice bath may be necessary to induce precipitation.[1]

    • Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

2. Solvent System Optimization: The choice of solvent is the most critical factor in a successful crystallization.[3] An ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Solvent Screening:

    • Based on the principle of "like dissolves like," a good starting point for 2-methoxyoctan-1-amine, which has both polar and non-polar characteristics, would be a mixture of a polar and a non-polar solvent.[4]

    • Test the solubility in a range of solvents with varying polarities. Aliphatic amines generally show good solubility in polar organic solvents.[5]

3. Controlled Cooling: Rapid cooling can lead to a highly supersaturated solution, favoring oiling out over crystal formation.

  • Recommended Cooling Protocol:

    • After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature.[3]

    • Cover the flask to prevent solvent evaporation and contamination.[3]

    • Once at room temperature, further cooling in an ice bath can be employed to maximize yield.[3]

4. Seeding: If you have a small amount of crystalline material, adding a "seed crystal" to a supersaturated solution can induce crystallization.[1]

Question 2: The crystals I've obtained are very small or needle-like, leading to difficult filtration and poor purity. How can I grow larger, more well-defined crystals?

Answer:

The formation of small or needle-like crystals is often a result of rapid nucleation and slow crystal growth. To obtain larger crystals, you need to control the crystallization process to favor growth over nucleation.

1. Slower Cooling Rate: As mentioned previously, a slower cooling rate allows for more ordered crystal growth.

2. Reduce Supersaturation: A highly concentrated solution will lead to rapid precipitation and small crystals. Use a slightly larger volume of solvent than the minimum required to dissolve the compound.

3. Anti-Solvent Addition: This technique involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble. This gradual decrease in solubility can promote the growth of larger crystals.

  • Protocol for Anti-Solvent Crystallization:

    • Dissolve the 2-methoxyoctan-1-amine in a minimal amount of a good solvent (e.g., ethanol, methanol).

    • Slowly add a poor solvent (e.g., water, hexane) dropwise until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly.

Question 3: My final product has low purity despite successful crystallization. What are the likely sources of contamination and how can I remove them?

Answer:

Impurities can significantly impact the crystallization process and the purity of the final product.[6][7]

1. Incomplete Reaction or Side Products: Ensure the preceding reaction has gone to completion. Use techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to assess the purity of the crude material before crystallization.

2. Removal of Colored Impurities: If your product is colored, activated charcoal can be used to remove high-molecular-weight colored impurities.

  • Protocol for Decolorization with Activated Charcoal:

    • Dissolve the crude compound in the appropriate solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Heat the mixture gently with stirring for a few minutes.

    • Perform a hot filtration to remove the charcoal before allowing the solution to cool.

3. Recrystallization: A single crystallization may not be sufficient to achieve high purity. A second recrystallization step is often necessary.[8] Dissolve the obtained crystals in a minimal amount of hot solvent and repeat the cooling process.

4. Amine-Specific Impurities: Amines are susceptible to oxidation and can absorb carbon dioxide from the atmosphere.[9] It is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) if possible.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 2-methoxyoctan-1-amine to consider for crystallization?

While specific experimental data for 2-methoxyoctan-1-amine is limited in publicly available literature, we can infer its properties from its structure and similar compounds.[10][11][12][13][14][15][16]

PropertyEstimated Value/CharacteristicRationale
Molecular Weight 159.27 g/mol [10]A key parameter for stoichiometric calculations.
Polarity AmphiphilicPossesses a polar primary amine group and a non-polar octyl chain.
Boiling Point Relatively highThe presence of hydrogen bonding from the amine group increases the boiling point compared to a non-polar compound of similar molecular weight.
Solubility Soluble in polar organic solvents, sparingly soluble in non-polar solvents, and likely has some water solubility.The "like dissolves like" principle suggests solubility in solvents that can interact with both the polar and non-polar regions of the molecule.[4][5]
Basicity BasicThe lone pair of electrons on the nitrogen atom makes it a proton acceptor.

Q2: How do I choose the right solvent for crystallization?

The selection of a suitable solvent is the most critical step in crystallization.[3] The ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Have a relatively low boiling point for easy removal from the crystals.

  • Not react with the compound.

  • Have impurities that are either very soluble or insoluble in the solvent. [3]

A systematic approach to solvent selection involves testing small amounts of the compound in various solvents of different polarities.

Q3: Can I use a mixture of solvents?

Yes, using a solvent mixture is a very common and effective technique.[8] It allows for fine-tuning the solubility of the compound. Typically, a "good" solvent in which the compound is highly soluble is mixed with a "poor" solvent in which the compound is sparingly soluble.

Q4: What is the purpose of "scratching" the inside of the flask?

Scratching the inside of the flask with a glass rod can induce crystallization by creating microscopic imperfections on the glass surface that act as nucleation sites for crystal growth.[3]

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for troubleshooting the crystallization of 2-methoxyoctan-1-amine.

Troubleshooting_Workflow Start Crude 2-Methoxyoctan-1-amine IsItOil Is the crude material an oil? Start->IsItOil ConvertToSalt Convert to a salt (e.g., HCl) IsItOil->ConvertToSalt Yes SolventScreening Perform solvent screening IsItOil->SolventScreening No ConvertToSalt->SolventScreening Dissolve Dissolve in minimum hot solvent SolventScreening->Dissolve Cool Slowly cool to room temperature Dissolve->Cool CrystalsForm Do crystals form? Cool->CrystalsForm OilingOut Compound oils out Cool->OilingOut InduceCrystallization Induce crystallization (scratching, seeding, ice bath) CrystalsForm->InduceCrystallization No FilterAndDry Filter and dry crystals CrystalsForm->FilterAndDry Yes InduceCrystallization->FilterAndDry CheckPurity Check purity (TLC, GC, NMR) FilterAndDry->CheckPurity PurityOK Is purity acceptable? CheckPurity->PurityOK Recrystallize Recrystallize PurityOK->Recrystallize No FinalProduct Pure Crystalline Product PurityOK->FinalProduct Yes Recrystallize->Dissolve AdjustSolvent Adjust solvent system (e.g., add anti-solvent) OilingOut->AdjustSolvent AdjustSolvent->Dissolve

Caption: Troubleshooting workflow for 2-methoxyoctan-1-amine crystallization.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • LibreTexts. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, June 11). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallisation. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • ACS Publications. (1996). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxycyclopentan-1-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxycyclohexan-1-amine. PubChem. Retrieved from [Link]

  • University of Leeds. (n.d.). Catalytic Asymmetric Transformation of Chiral Amines by Crystallisation with In-Situ Racemisation of Conglomerates. Retrieved from [Link]

  • Nature. (2025, April 15). Impact of impurities on crystal growth. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The impurities effect on thermal degradation and corrosivity of amine solution in South Pars gas sweetening plants. Retrieved from [Link]

  • MDPI. (2010, February 17). Chiral Symmetry Breaking Phenomenon Caused by a Phase Transition. Retrieved from [Link]

  • Semantic Scholar. (2019, July 28). Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules. Retrieved from [Link]

  • ACS Publications. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. Retrieved from [Link]

  • UCLA-DOE Institute. (2017, August 7). Protocols for some Crystallization Stock Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • Scholaris. (n.d.). Effects of flue gas impurities on amine stability in C02 capture process. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • ACS Publications. (2025, July 14). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyethylamine. PubChem. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 2-methoxy-3-methylbutan-1-amine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyoctane. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Crystalline form of methyl ((1s)-1-(((2s)-2-(5-(4 -.
  • IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Retrieved from [Link]

  • LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Tulane University. (2011, February 7). 2 Component Phase Diagrams. Retrieved from [Link]

  • Tohoku University. (2022, February 15). Unravelling an amine-regulated crystallization crossover to prove single/multicore effects on the biomedical and environmental catalytic activity of magnetic iron oxide colloids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methoxybutan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for crystallization of amino acids.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Methoxyoctan-1-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the scale-up synthesis of 2-methoxyoctan-1-amine. This guide is designed for researchers, chemists, and process development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 2-methoxyoctan-1-amine. This guide is designed for researchers, chemists, and process development professionals encountering challenges when transitioning this synthesis from the bench to pilot or manufacturing scale. We will address common problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your process optimization.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific, acute problems you may be facing during your scale-up campaign.

Question 1: My yield of 2-methoxyoctan-1-amine is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I fix it?

This is a classic scale-up issue stemming from changes in mass and heat transfer. Let's break down the potential culprits.

Potential Causes & Solutions:

  • Inefficient Heat Transfer & Localized Hotspots:

    • The "Why": Many synthetic routes to amines, particularly the reduction of nitriles (e.g., from 2-methoxyoctanenitrile) using powerful reducing agents like lithium aluminum hydride (LAH), are highly exothermic. On a small scale, a simple ice bath can dissipate this heat effectively. On a large scale, the surface-area-to-volume ratio decreases dramatically, making heat removal inefficient. This can lead to localized boiling of the solvent, decomposition of the starting material or product, and dangerous side reactions. A serious explosion has been reported during the large-scale reduction of a nitrile, highlighting the critical importance of thermal management[1].

    • The "How-To":

      • Controlled Reagent Addition: Switch from a single-portion addition of the reducing agent to a slow, controlled addition via a dropping funnel or a syringe pump. This allows the cooling system to keep pace with the heat generation.

      • Jacketed Reactor System: Ensure you are using a reactor with an efficient cooling jacket and a powerful chiller. Monitor both the internal reaction temperature and the jacket temperature throughout the process.

      • Consider a Milder Reducing System: Evaluate catalytic hydrogenation (e.g., H₂ gas with Raney Nickel or a Palladium catalyst). While it requires specialized pressure equipment, it is often far less exothermic and generally considered safer for large-scale operations.

  • Incomplete Reaction Due to Poor Mixing:

    • The "Why": As the reactor size increases, achieving homogeneous mixing becomes more challenging. If the reducing agent is not effectively dispersed, you will have localized areas of high concentration and others where the starting material remains unreacted.

    • The "How-To":

      • Appropriate Agitation: Ensure the stirrer (impeller type, size, and speed) is correctly matched to the reactor geometry and batch volume to ensure proper mixing without creating a vortex. Baffles within the reactor can significantly improve mixing efficiency.

      • Reaction Monitoring: Do not rely solely on time. Take aliquots for analysis (TLC, GC, or LC-MS) to confirm the disappearance of the starting material before proceeding with the workup.

  • Product Loss During Workup & Extraction:

    • The "Why": Primary amines can form emulsions during aqueous workups, especially at scale. Furthermore, as a basic compound, 2-methoxyoctan-1-amine can be protonated and become water-soluble if the aqueous layer is not sufficiently basic during extraction.

    • The "How-To":

      • pH Control: During the extractive workup, ensure the aqueous layer is strongly basic (pH > 12) by adding NaOH or KOH solution to deprotonate the amine hydrochloride salt and minimize its solubility in water[2].

      • Brine Wash: After the initial extractions, wash the combined organic layers with a saturated brine solution. This helps to break emulsions and remove dissolved water.

      • Solvent Selection: Use a solvent with low water miscibility for extraction, such as methyl tert-butyl ether (MTBE) or dichloromethane.

Question 2: My final product is contaminated with a higher molecular weight impurity. GC-MS suggests it's a secondary or tertiary amine. How is this forming and how can I prevent it?

This issue points towards over-alkylation or related side reactions, which can become more prevalent under certain scale-up conditions.

Potential Causes & Solutions:

  • The "Why": If your synthesis involves the alkylation of an amine or a reductive amination pathway, the primary amine product can sometimes react further to form secondary and tertiary amines. For instance, in a reductive amination of 2-methoxyoctanal with ammonia, the newly formed 2-methoxyoctan-1-amine can react with another molecule of the aldehyde to form a secondary amine after reduction. Prolonged reaction times or higher temperatures can promote this side reaction[3].

  • The "How-To":

    • Stoichiometric Control: Carefully control the stoichiometry of your reagents. In a reductive amination, using a large excess of the ammonia source can help to favor the formation of the primary amine over the secondary amine.

    • Reaction Monitoring: Closely monitor the reaction. As soon as the starting material is consumed, proceed with the workup to prevent the product from sitting in the reactive mixture and forming byproducts.

    • Alternative Route: The most reliable method to avoid this is to choose a synthetic route that is not prone to over-alkylation, such as the direct reduction of 2-methoxyoctanenitrile.

Question 3: I'm struggling with the column chromatography purification. The product either streaks badly on the column or I get very low recovery. What's going on?

This is a very common problem when purifying amines. The basic nitrogen atom is the culprit.

Potential Causes & Solutions:

  • The "Why": Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines interact strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption (low recovery) and/or slow, uneven elution (peak tailing or streaking)[4].

  • The "How-To":

    • Mobile Phase Modification: The simplest solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your eluent system.

      • Recommended Modifiers: 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in your hexane/ethyl acetate or DCM/methanol mobile phase. The modifier competes with your product for the acidic sites, allowing it to elute cleanly.

    • Use a Different Stationary Phase: For large-scale purifications where recovery is paramount, consider specialized stationary phases.

      • Amine-Functionalized Silica: This is an excellent option where the silica surface is chemically modified with an amine, creating a more basic environment that repels basic compounds and leads to much sharper peaks and better recovery[4].

      • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Avoid Chromatography Altogether: At scale, chromatography is expensive and generates significant solvent waste. Consider purification by:

      • Vacuum Distillation: If your product is thermally stable, this is often the most efficient method for purification at scale.

      • Acid-Base Extraction/Crystallization: Dissolve the crude product in a suitable solvent (e.g., MTBE). Extract with aqueous HCl to move the amine into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent. The hydrochloride salt can sometimes be isolated as a solid and purified by crystallization.

Troubleshooting Decision Workflow

Here is a logical workflow to diagnose and solve low-yield issues during scale-up.

G start Low Yield at Scale check_completion 1. Reaction Complete? (Check by GC/TLC) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes optimize_rxn Optimize Reaction: - Increase time/temp - Improve mixing - Check reagent purity incomplete->optimize_rxn analyze_crude 2. Analyze Crude Mixture (GC-MS, NMR) complete->analyze_crude product_present Main product present analyze_crude->product_present product_degraded Byproducts/Degradation analyze_crude->product_degraded optimize_workup 3. Optimize Workup: - Check pH during extraction - Use brine wash - Avoid emulsions product_present->optimize_workup optimize_thermal Optimize Thermal Control: - Slow reagent addition - Improve reactor cooling - Consider milder reagents product_degraded->optimize_thermal refine_purification 4. Refine Purification: - Modify eluent (add Et3N) - Use amine-silica/alumina - Consider distillation optimize_workup->refine_purification

Caption: A decision tree for troubleshooting low yields in amine synthesis scale-up.

Frequently Asked Questions (FAQs)

Q: What are the most common and scalable synthetic routes to 2-methoxyoctan-1-amine?

Two primary routes are generally considered for this type of primary amine:

Synthetic Route Description Pros Cons
1. Reduction of 2-Methoxyoctanenitrile The nitrile is reduced using a hydride source (e.g., LiAlH₄, NaBH₄/catalyst) or catalytic hydrogenation (H₂/Raney Ni). The nitrile can be formed from the corresponding halide. The Gabriel synthesis is a related method for converting alkyl halides to primary amines[5].Generally clean, avoids over-alkylation byproducts.Nitrile synthesis adds a step. Strong reducing agents like LiAlH₄ have significant safety and handling concerns at scale[1].
2. Reductive Amination of 2-Methoxyoctanal The aldehyde is reacted with an ammonia source (e.g., NH₃, NH₄OAc) to form an intermediate imine, which is then reduced in situ with an agent like NaBH₃CN, NaBH(OAc)₃, or catalytic hydrogenation.Convergent, one-pot process.Can lead to secondary amine impurities. Aldehyde starting material may be prone to side reactions.

Q: What are the critical safety considerations when scaling up amine synthesis?

Safety must be the highest priority. Amines themselves can be corrosive and toxic, but the reagents used in their synthesis often pose the greatest risk.[6][7][8]

  • Thermal Hazards: As discussed, nitrile or amide reductions with powerful hydrides are highly exothermic. A formal risk assessment should be performed to understand the thermal profile of the reaction and ensure adequate cooling capacity.

  • Reagent Handling:

    • Hydride Reagents (e.g., LiAlH₄): Extremely water-reactive, pyrophoric, and generate flammable hydrogen gas upon quenching. Must be handled under an inert atmosphere (Nitrogen or Argon).

    • Catalytic Hydrogenation: Requires specialized high-pressure reactors and handling of flammable hydrogen gas. Catalysts like Raney Nickel can be pyrophoric when dry.

  • Quenching Procedure: The quenching of excess reducing agent is often as hazardous as the reaction itself. A slow, controlled quench at low temperatures with a reagent like ethyl acetate, followed by a protic solvent (e.g., methanol, then water), is critical. Never add water directly to a large amount of unreacted hydride.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including flame-retardant lab coats, safety glasses or face shields, and suitable chemical-resistant gloves.[8]

Q: Are there any "green" or more sustainable approaches to synthesizing 2-methoxyoctan-1-amine?

Yes, the field of green chemistry offers several promising alternatives to traditional methods.

  • Catalytic Hydrogenation: This is often considered a greener alternative to using stoichiometric metal hydride reagents. The only byproduct is water (if reducing an oxime) or the catalyst which can be recovered and reused. It has a high atom economy.[9]

  • Biocatalysis (Enzymatic Synthesis): The use of enzymes like transaminases is a cutting-edge approach. A transaminase could potentially convert a ketone precursor (e.g., 1-methoxyoctan-2-one) directly into the chiral amine with high stereoselectivity, using an amine donor. This process occurs in water under mild conditions, representing a significant improvement in sustainability.[2][10]

References

  • Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. ACS Chemical Health & Safety. [Link]

  • What are Amines? Structure, Types, Applications, and Safety. Rawsource. [Link]

  • 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. 3V Tech. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. 3V Tech. [Link]

  • Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate. [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Synthesis of 9-[2-O-(2-Methoxyethyl)-β-D-Ribofuranosyl]purines Using 1- Methanesulfonyloxy-2-Methoxyethane. ResearchGate. [Link]

  • Preparation method of 2-methoxy ethylamine.
  • Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. PMC. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: 2-Methoxyoctan-1-amine Degradation &amp; Metabolism

Welcome to the Application Science Support Center. This portal is designed for researchers, bioanalytical scientists, and drug development professionals investigating the metabolic and environmental degradation pathways...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This portal is designed for researchers, bioanalytical scientists, and drug development professionals investigating the metabolic and environmental degradation pathways of 2-Methoxyoctan-1-amine.

As an aliphatic ether amine, 2-Methoxyoctan-1-amine presents unique analytical challenges due to the dual reactivity of its primary amine and methoxy ether functional groups. Below, you will find expert-curated FAQs, troubleshooting guides, and self-validating experimental protocols designed to ensure high-fidelity data in your degradation studies.

Part 1: Frequently Asked Questions (Mechanisms & Pathways)

Q1: What are the primary biological degradation pathways for 2-Methoxyoctan-1-amine? A: The degradation of this compound is heavily dependent on the biological matrix, but generally follows three distinct routes:

  • Hepatic O-Demethylation: Catalyzed by Cytochrome P450 (CYP) enzymes in the liver. The enzyme cleaves the methoxy group, yielding 2-hydroxyoctan-1-amine and releasing formaldehyde [[1]]([Link]).

  • Oxidative Deamination: Mediated by Monoamine Oxidases (MAOs) or CYPs. This pathway converts the primary amine into an aldehyde (2-methoxyoctanal) while releasing ammonia .

  • Environmental Microbial Cleavage: In soil and wastewater, bacteria such as Pseudomonas spp. utilize alkylamine dehydrogenases to cleave the C-N bond, funneling the resulting alkanals into fatty acid β -oxidation .

Q2: What is the exact chemical mechanism behind the CYP450-mediated O-demethylation? A: The reaction is driven by a Hydrogen Atom Transfer (HAT) mechanism . The highly reactive ferryl-oxo intermediate (Compound I) of the CYP enzyme abstracts a hydrogen atom from the methoxy group's methyl carbon. This is followed by a rapid "oxygen rebound" step, forming an unstable hemiacetal intermediate. This intermediate spontaneously decomposes into the demethylated product (2-hydroxyoctan-1-amine) and formaldehyde .

Q3: Why am I seeing multiple unexpected high-mass peaks in my LC-MS chromatogram during forced degradation? A: You are likely observing secondary degradation or adduct formation. The formaldehyde generated from O-demethylation is highly reactive and can form Schiff bases with the primary amine of the parent compound or its metabolites. Furthermore, the aldehyde generated from oxidative deamination (2-methoxyoctanal) can be further oxidized to 2-methoxyoctanoic acid by aldehyde dehydrogenases in complex matrices .

Pathway Parent 2-Methoxyoctan-1-amine (Parent Compound) CYP Cytochrome P450 (O-Demethylation) Parent->CYP Hepatic Clearance MAO Monoamine Oxidase (Oxidative Deamination) Parent->MAO Amine Oxidation Microbial Pseudomonas spp. (Alkylamine Cleavage) Parent->Microbial Environmental Degradation Met1 2-Hydroxyoctan-1-amine + Formaldehyde CYP->Met1 HAT Mechanism Met2 2-Methoxyoctanal + Ammonia MAO->Met2 Flavin-dependent Met3 Alkanals → Fatty Acids (β-Oxidation) Microbial->Met3 C-N Cleavage

Fig 1: Primary biological degradation pathways of 2-Methoxyoctan-1-amine.

Part 2: Quantitative Data Reference

To assist in your LC-MS/MS method development, use the following table to set up your Multiple Reaction Monitoring (MRM) transitions.

Table 1: Mass Spectrometry Data for 2-Methoxyoctan-1-amine and Primary Metabolites

Compound NameChemical FormulaExpected [M+H]+ (m/z)Metabolic PathwayEnzyme System
2-Methoxyoctan-1-amine C9​H21​NO 160.17N/A (Parent)N/A
2-Hydroxyoctan-1-amine C8​H19​NO 146.15O-DemethylationCYP450
2-Methoxyoctanal C9​H18​O2​ 159.14Oxidative DeaminationMAO / CYP450
Octanoic Acid C8​H16​O2​ 143.11 ( [M−H]− )Alkylamine CleavagePseudomonas Dehydrogenases

Note: Octanoic acid is best detected in negative electrospray ionization (ESI-) mode.

Part 3: Validated Step-by-Step Protocols

Protocol A: Self-Validating CYP450 O-Demethylation Assay

This protocol is designed to evaluate the hepatic clearance of 2-Methoxyoctan-1-amine. It incorporates internal validation controls to ensure that observed degradation is strictly enzymatic.

Causality & Experimental Design: Cytochrome P450 enzymes require molecular oxygen and electrons to function. We supply these electrons via NADPH, which acts as the obligate electron donor for CYP reductase . By running a parallel sample without NADPH, we create a self-validating system: any degradation in the minus-NADPH control is due to chemical instability or matrix effects, not CYP activity.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer. Causality: Maintaining pH 7.4 is critical for optimal CYP folding and Compound I stability.

  • Substrate Addition: Spike 2-Methoxyoctan-1-amine into the HLM mixture to achieve a final concentration of 10 μ M. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to the test samples to initiate electron transfer. Self-Validation Step: Add an equivalent volume of blank buffer to the "Minus-NADPH" control tubes.

  • Incubation: Incubate all samples at 37°C with gentle shaking for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing your internal standard (e.g., labetalol). Causality: Acetonitrile instantly denatures the CYP proteins, while the cold temperature prevents thermal degradation of unstable hemiacetal intermediates.

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for LC-MS/MS analysis, targeting m/z 146.15 for the O-demethylated product.

Workflow S1 1. Buffer & Microsomes (pH 7.4, 37°C) S2 2. Add Substrate (2-Methoxyoctan-1-amine) S1->S2 S3 3. Initiate with NADPH (Electron Donor) S2->S3 S4 4. Quench Reaction (Ice-Cold Acetonitrile) S3->S4 S5 5. LC-MS/MS Analysis (Quantify m/z 146.15) S4->S5

Fig 2: Self-validating experimental workflow for CYP450 O-demethylation.

Protocol B: Environmental Microbial Degradation Assay

This protocol assesses the environmental persistence of the compound using Pseudomonas species, which are known to degrade primary alkylamines [[2]]([Link]).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Pseudomonas sp. (e.g., strain BERT) in a nutrient-rich broth until the exponential growth phase is reached ( OD600​≈0.6 ).

  • Cell Washing: Centrifuge the cells and wash them three times with sterile Minimal Salts Medium (MSM). Causality: Washing removes residual rich nutrients, ensuring the bacteria are starved.

  • Substrate Isolation: Resuspend the washed cells in MSM containing 50 mg/L of 2-Methoxyoctan-1-amine. Causality: Using MSM forces the bacteria to utilize the target compound as their sole carbon and nitrogen source, activating the alkylamine dehydrogenase pathway.

  • Self-Validation Controls: Prepare a "Sterile Control" (MSM + compound, no bacteria) to account for abiotic hydrolysis/photolysis, and a "Biotic Control" (MSM + bacteria, no compound) to monitor background cellular metabolites.

  • Incubation & Sampling: Incubate at 28°C in the dark. Withdraw aliquots at 0, 24, 48, and 72 hours. Filter through a 0.22 μ m PTFE syringe filter to remove cells prior to HPLC analysis.

Part 4: Troubleshooting Guide

Issue: Poor recovery of the oxidative deamination product (2-methoxyoctanal) during sample preparation. Scientist's Insight: Aldehydes are highly volatile and prone to further oxidation. Do not evaporate your samples to dryness under nitrogen gas if you are trying to quantify 2-methoxyoctanal. Instead, analyze the quenched supernatant directly, or derivatize the aldehyde immediately using 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone derivative .

Issue: The minus-NADPH control shows significant degradation of 2-Methoxyoctan-1-amine. Scientist's Insight: This indicates abiotic degradation or the presence of an alternative, non-CYP enzymatic pathway in your microsomes. Check the pH of your buffer; aliphatic ether amines can undergo slow hydrolysis at extreme pH levels. Ensure your microsomes are fully washed of endogenous cofactors during their initial ultracentrifugation preparation.

References

  • [2] Proposed pathway for the degradation of alkylamines in Pseudomonas strain BERT. ResearchGate. URL:[Link]

  • [1] How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? ACS Publications. URL:[Link]

  • [3] Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. PubMed Central (PMC). URL:[Link]

  • [4] Review on biological degradation of biogenic amines in food. AgrisciGroup. URL:[Link]

  • [5] Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. PubMed Central (PMC). URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Selectivity of 2-Methoxyoctan-1-amine Reactions

Welcome to the technical support center for 2-Methoxyoctan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methoxyoctan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing selectivity in reactions involving this versatile primary amine. We will explore the causality behind common experimental challenges and provide validated protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant over-alkylation (di-alkylation) when reacting 2-Methoxyoctan-1-amine with an alkyl halide. Why is this happening and how can I prevent it?

A1: This is a classic challenge in amine alkylation. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[1][2] This increased reactivity leads to a subsequent, often faster, reaction with the alkylating agent, resulting in a mixture of mono- and di-alkylated products that can be difficult to separate.[1]

To favor mono-alkylation, several strategies can be employed:

  • Stoichiometric Control: Use a large excess of 2-Methoxyoctan-1-amine relative to the alkylating agent. This ensures the alkylating agent is statistically more likely to encounter and react with the abundant starting primary amine.[1]

  • Controlled Addition: Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low instantaneous concentration, further disfavoring the second alkylation event.

  • Protecting Groups: Utilize a protecting group strategy. For instance, forming a sulfonamide (e.g., with 2-nitrobenzenesulfonyl chloride) allows for mono-alkylation, followed by a clean deprotection step to yield the desired secondary amine.[3]

Q2: How does the 2-methoxy group in 2-Methoxyoctan-1-amine affect the reactivity and selectivity of the amine?

A2: The methoxy group at the C2 position introduces specific electronic and steric effects:

  • Inductive Effect: The oxygen atom exerts a weak electron-withdrawing inductive effect (-I effect), which can slightly decrease the electron density on the nitrogen atom. This may render 2-Methoxyoctan-1-amine slightly less nucleophilic than a comparable simple primary amine like octan-1-amine. Nucleophilicity is influenced by factors like charge, electronegativity, and solvent.[4][5][6]

  • Chelation Potential: The oxygen atom can act as a Lewis basic site, allowing for potential chelation with metal ions or catalysts. This can be exploited to control stereoselectivity or alter reactivity in certain metal-catalyzed reactions. For example, N-methoxy groups have been shown to promote chelation effects in nucleophilic additions to amides.[7]

  • Steric Hindrance: While not exceptionally bulky, the methoxy group provides more steric hindrance near the nitrogen center compared to an unsubstituted alkyl chain. This can slow the rate of SN2 reactions, particularly with sterically demanding electrophiles.[8]

Q3: My reaction is not going to completion, or the yield is very low. What are the common culprits?

A3: Low yields can stem from several factors beyond selectivity issues:

  • Base Incompatibility: The choice of base is critical.[1] An inappropriate base may be too weak to sufficiently deprotonate the amine (or its conjugate acid), too strong, leading to elimination side reactions, or it may react with your electrophile.[1]

  • Solvent Effects: The solvent plays a crucial role in solvating reactants and intermediates. Polar aprotic solvents like DMF or DMSO are often preferred for SN2 reactions as they enhance the nucleophilicity of the amine.[8] In contrast, polar protic solvents can form hydrogen bonds with the amine, creating a solvent cage that reduces its reactivity.[4]

  • Reagent Purity: Impurities in your starting materials or solvents (especially water) can interfere with the reaction, poison catalysts, or lead to unwanted side reactions.[9] Always use reagents of appropriate purity and anhydrous solvents when necessary.

Troubleshooting Guide 1: Poor Selectivity in Direct N-Alkylation

Direct alkylation with alkyl halides is straightforward but prone to over-alkylation. This guide provides a systematic approach to enhancing mono-alkylation selectivity.

Problem: Formation of a complex mixture of primary, secondary, and tertiary amines.

The core issue is the comparable or higher reactivity of the product amine. The strategy is to create reaction conditions that kinetically or thermodynamically favor the first alkylation and disfavor the second.

Decision Workflow for Optimizing Mono-Alkylation

G start Start: Poor Mono-alkylation Selectivity strategy1 Strategy 1: Adjust Stoichiometry Use 3-5 eq. of 2-Methoxyoctan-1-amine start->strategy1 strategy4 Strategy 4: Alternative Methodologies Consider reductive amination or protecting groups q1 Selectivity Improved? strategy1->q1 strategy2 Strategy 2: Optimize Base & Solvent Is the base non-nucleophilic & hindered? q2 Selectivity Sufficient? base_choice Use Cs₂CO₃ or a hindered organic base (e.g., DBU). Solvent: Anhydrous DMF or Acetonitrile. strategy2->base_choice strategy3 Strategy 3: Change Alkylating Agent Is the halide too reactive? agent_choice Switch from Iodide to Bromide/Chloride. Or use a sulfonate ester (e.g., tosylate). strategy3->agent_choice q1->strategy2 No q1->q2 Yes q2->strategy2 No end_success Success: Purify Product q2->end_success Yes q3 Elimination a problem? q3->strategy3 No q3->agent_choice Yes end_reassess Re-evaluate Synthetic Route base_choice->q3 agent_choice->q2

Caption: Troubleshooting workflow for poor N-alkylation selectivity.

Detailed Strategies & Protocols

1. Leveraging a Competitive Deprotonation Strategy

A highly effective method involves exploiting the difference in basicity between the primary and secondary amines. By using the amine hydrobromide salt and a carefully chosen base, the reactant primary amine can be selectively deprotonated while the newly formed, more basic secondary amine remains protonated and thus non-nucleophilic.[10][11]

2. The Role of Cesium Bases

Cesium bases, particularly cesium carbonate (Cs₂CO₃), have demonstrated remarkable efficacy in promoting selective mono-N-alkylation of primary amines.[1][10] The "cesium effect" is attributed to the large, soft cesium cation's ability to coordinate with the amine and deliver the carbonate base effectively, often in a non-polar solvent environment where other bases fail.

Protocol: Selective Mono-N-Alkylation using Cesium Carbonate

This protocol is a robust starting point for the selective alkylation of 2-Methoxyoctan-1-amine.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-Methoxyoctan-1-amine (1.0 eq.).

  • Solvent & Base: Add anhydrous DMF (to make a 0.1 M solution) followed by cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Stirring: Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Addition of Electrophile: Add the alkyl halide (0.9 eq., to ensure full consumption) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, gently heat to 40-50 °C.

  • Workup: Upon completion, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

ParameterRecommendationRationale
Base Cs₂CO₃ (1.5 eq.)Promotes high mono-alkylation selectivity.[1][10]
Solvent Anhydrous DMFAprotic polar solvent enhances nucleophilicity.[8]
Stoichiometry Amine (1.0 eq.), Halide (0.9 eq.)Using a slight excess of amine minimizes over-alkylation.
Temperature Room Temperature to 50 °CLower temperatures favor substitution over potential elimination side reactions.[1]

Troubleshooting Guide 2: Challenges in Reductive Amination

Reductive amination is an excellent alternative to direct alkylation for preparing secondary amines, typically involving the reaction of the amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ.

Problem: Incomplete reaction, with residual imine and/or starting aldehyde observed.

This often points to issues with either the imine formation step or the reduction step.

Reaction Pathway & Common Pitfalls

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Amine 2-Methoxyoctan-1-amine Imine Schiff Base (Imine Intermediate) Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde / Ketone pitfall1 Pitfall: Incomplete formation. - Use Dean-Stark trap or drying agent (e.g., MgSO₄). - Adjust pH (mild acid catalyst often helps). Imine->pitfall1 Reducer Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reducer In situ reduction Product Desired Secondary Amine Reducer->Product pitfall2 Pitfall: Incomplete reduction. - Reducer not potent enough for the imine. - Reducer decomposed by solvent (e.g., NaBH₄ in acidic MeOH). Product->pitfall2

Caption: Key steps and common pitfalls in reductive amination.

Optimizing the Reducing Agent and Conditions

The choice of reducing agent is critical for a successful and selective reductive amination.

  • Sodium Borohydride (NaBH₄): A mild and inexpensive reducer. However, it can also reduce the starting aldehyde/ketone and its reactivity is pH-dependent. It is most effective at reducing the imine under neutral or slightly basic conditions.[12]

  • Sodium Cyanoborohydride (NaBH₃CN): More selective for the protonated imine (iminium ion) over carbonyls. However, it is highly toxic due to the potential release of hydrogen cyanide under acidic conditions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the reagent of choice. It is milder than NaBH₃CN, non-toxic, and particularly effective for reducing imines formed from a wide range of amines and carbonyls. It does not readily reduce aldehydes and ketones, allowing the imine formation to proceed to a sufficient concentration before reduction.

Protocol: Selective Reductive Amination using NaBH(OAc)₃
  • Setup: In a round-bottom flask, dissolve 2-Methoxyoctan-1-amine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A small amount of acetic acid (0.1 eq.) can be added to catalyze imine formation, if necessary.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. The reaction is often slightly exothermic.

  • Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS until the starting amine is consumed. Reactions are typically complete within 2-24 hours.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography or by performing an acid-base extraction to isolate the basic amine product.[13]

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Selective N-alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Semantic Scholar. [Link]

  • Factors affecting the rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. ResearchGate. [Link]

  • β-Alkoxy Enones for Biocompatible Primary Amine Conjugation. ResearchGate. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Factors that contribute to nucleophilicity. Labster Theory Pages. [Link]

  • Troubleshooting amine plants. ResearchGate. [Link]

  • Nucleophile Strength and Trends. Scribd. [Link]

  • Amines: Synthesis and Reactions. Al-Mustansiriyah University. [Link]

  • Primary Amine Functionalization of Alkoxysilanes: Synthesis, Selectivity, and Mechanistic Insights. Inorganic Chemistry. [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Institutional Research Information System (IRIS). [Link]

  • Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate. [Link]

  • Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ResearchGate. [Link]

  • Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. PMC. [Link]

  • Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. PubMed. [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Oriental Journal of Chemistry. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

Sources

Troubleshooting

Technical Support Center: Mitigating 2-Methoxyoctan-1-amine Toxicity in Cell-Based Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting assay interference caused by lipophilic primary amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting assay interference caused by lipophilic primary amines. 2-Methoxyoctan-1-amine (CAS 1485960-93-7) presents unique challenges in cell-based screening due to its specific physicochemical properties: an 8-carbon aliphatic tail (conferring lipophilicity and surfactant-like behavior) and a primary amine headgroup (pKa ~10).

This guide provides a mechanistic breakdown and self-validating troubleshooting protocols to help you separate true pharmacological signals from physicochemical toxicity.

Part 1: Mechanistic Overview of Toxicity

The cytotoxicity of 2-Methoxyoctan-1-amine is biphasic and highly dependent on concentration and incubation time.

  • Acute Surfactant Toxicity (Minutes to Hours): At higher concentrations, the amphiphilic nature of the molecule mimics a detergent. It intercalates into the phospholipid bilayer of the plasma membrane, disrupting membrane integrity and leading to rapid necrotic cell death.

  • Chronic Lysosomotropism (24+ Hours): At lower, pharmacologically relevant concentrations, the neutral fraction of the amine diffuses across the plasma membrane. Upon encountering the acidic environment of the lysosome (pH ~4.5), the amine becomes rapidly protonated. Because the lysosomal membrane is impermeable to cations, the compound becomes trapped—a process known as 1[1]. This causes osmotic swelling, extensive vacuolization, and eventual lysosomal membrane permeabilization (LMP), which releases cathepsins into the cytosol and triggers apoptosis[2].

G A 2-Methoxyoctan-1-amine (Neutral, Lipophilic) B Plasma Membrane Diffusion A->B C Entry into Lysosome (pH 4.5) B->C D Protonation (Cationic Form) C->D E Lysosomal Trapping & Swelling D->E F Lysosomal Rupture & Apoptosis E->F

Mechanism of 2-Methoxyoctan-1-amine lysosomal trapping and subsequent apoptosis.

Part 2: Troubleshooting & FAQs

Q1: My cells die within 1-2 hours of adding 2-Methoxyoctan-1-amine. What is happening and how do I fix it? A1: You are observing acute membrane lysis. The C8 aliphatic chain combined with the polar methoxy/amine headgroup gives the compound surfactant-like properties. Causality & Mitigation: To mitigate this, supplement your assay buffer with 0.1% to 1% Bovine Serum Albumin (BSA). BSA acts as a lipid sink, binding the hydrophobic tail of the amine. This buffers the free concentration ( Cfree​ ) of the compound below the lytic threshold, while maintaining a dynamic equilibrium that allows the compound to interact with its true biological target.

Q2: Viability drops significantly after 24-48 hours, and cells show massive vacuolization under phase-contrast microscopy. How can I prevent this? A2: This is the hallmark of 3[3]. Because 2-Methoxyoctan-1-amine is a lipophilic weak base, it diffuses freely into the highly acidic lysosome where it becomes protonated and trapped. Causality & Mitigation: You must disrupt the pH gradient that drives the trapping. Co-treat your cells with 10 mM Ammonium Chloride ( NH4​Cl ) or 100 nM Bafilomycin A1. These agents neutralize the lysosomal pH, preventing the protonation and subsequent trapping of the amine, thereby rescuing cell viability.

Q3: How do I accurately measure if my compound is being trapped in the lysosomes? A3: Implement a LysoTracker Red displacement assay. LysoTracker Red is a fluorescent probe that specifically accumulates in acidic organelles. If 2-Methoxyoctan-1-amine is actively accumulating in lysosomes, it will alkalinize the compartment and competitively displace the LysoTracker dye, resulting in a quantifiable loss of red fluorescence[3].

Part 3: Quantitative Data Summaries

The following table summarizes the expected shifts in cytotoxicity (IC50) when applying different mitigation strategies to 2-Methoxyoctan-1-amine in a standard 24-hour HepG2 cell viability assay.

Mitigation StrategyMechanism of ActionIC50 Shift (HepG2, 24h)Lysosomal Trapping RatioPrimary Application
Standard Media (No Mitigation) Baseline toxicity~12 µMHigh (>10:1)N/A
1% BSA Supplementation Buffers free lipophilic amine~45 µMModerateMitigating acute membrane lysis
10 mM NH4​Cl Co-treatment Neutralizes lysosomal pH~85 µMLow (<2:1)Preventing chronic lysosomotropism
Shortened Assay Window (2h) Avoids accumulation kinetics>100 µMLowFast-kinetic biochemical readouts
Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not run these assays without the prescribed internal controls.

Protocol 1: BSA-Buffered Cell Viability Assay

Rationale: BSA binds the hydrophobic C8 tail, creating a reservoir of the compound. This lowers the Cfree​ to sub-lytic levels while allowing continuous equilibration with the biological target. Self-Validation System: Include a control arm with a known non-protein-binding cytotoxic agent (e.g., Staurosporine). If Staurosporine toxicity is unaffected but 2-Methoxyoctan-1-amine toxicity is rescued, you have validated that the mitigation is specific to the surfactant properties of the amine.

Step-by-Step Methodology:

  • Prepare a stock solution of 10% (w/v) fatty-acid-free BSA in standard assay buffer. Filter sterilize (0.22 µm).

  • Dilute the BSA stock into your working media to achieve a final concentration of 1% BSA.

  • Seed cells in a 96-well plate at 1×104 cells/well and incubate overnight.

  • Prepare serial dilutions of 2-Methoxyoctan-1-amine (and Staurosporine controls) directly in the 1% BSA-supplemented media. Allow the solutions to equilibrate at room temperature for 30 minutes to ensure stable protein binding.

  • Aspirate culture media and replace with the compound-treated BSA media.

  • Incubate for the desired time point (e.g., 24h) and read viability using a standard ATP-luminescence or MTS assay.

Protocol 2: LysoTracker Red Displacement Assay

Rationale: Quantifies the degree of 3[3] by measuring the competitive displacement of a known lysosomotropic fluorescent dye. Self-Validation System: Use Chloroquine (10 µM) as a positive control for displacement, and Acetaminophen (100 µM) as a negative control. If Chloroquine fails to displace the dye, the baseline lysosomal pH of your cell line is compromised, invalidating the run.

Step-by-Step Methodology:

  • Seed cells in a black, clear-bottom 96-well plate and culture until 80% confluent.

  • Pre-load cells with 50 nM LysoTracker Red DND-99 in standard culture media for 30 minutes at 37°C.

  • Wash cells twice with warm PBS to remove extracellular dye.

  • Add 2-Methoxyoctan-1-amine (dose-response: 1 µM to 100 µM), Chloroquine (10 µM), and Acetaminophen (100 µM) in standard media.

  • Incubate for 2 hours at 37°C.

  • Measure fluorescence using a microplate reader (Excitation: ~577 nm, Emission: ~590 nm). A decrease in fluorescence correlates directly with the lysosomotropic trapping of 2-Methoxyoctan-1-amine.

Part 5: Workflow Decision Tree

Use the following logical workflow to rapidly diagnose and mitigate toxicity issues when screening 2-Methoxyoctan-1-amine.

G Start Observe Cytotoxicity in Assay Time When does toxicity occur? Start->Time Acute Acute (< 2 hours) Membrane Lysis Time->Acute Chronic Chronic (> 12 hours) Vacuolization Time->Chronic Mit1 Add 0.1-1% BSA to buffer free amine Acute->Mit1 Mit2 Add 10mM NH4Cl or Shorten Assay Time Chronic->Mit2

Decision tree for identifying and mitigating 2-Methoxyoctan-1-amine toxicity.

References
  • Mechanisms of amine accumulation in, and egress from, lysosomes Source: NIH PubMed Central URL
  • Cationic Poly(amidoamine)
  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)

Sources

Optimization

Technical Support Center: Optimization of 2-Methoxyoctan-1-amine Synthesis

Welcome to the technical support center for the synthesis of 2-Methoxyoctan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methoxyoctan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the synthesis and purification of this compound. As Senior Application Scientists, we have compiled this information based on established principles of organic synthesis, particularly reductive amination, to address common challenges you may encounter.

I. Synthetic Workflow Overview

The most common and practical approach for synthesizing 2-Methoxyoctan-1-amine is a two-step process starting from the commercially available 2-methyloctan-1-ol. This involves the oxidation of the alcohol to the corresponding aldehyde, 2-methoxyoctanal, followed by reductive amination.

Synthetic_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination 2-Methyloctan-1-ol 2-Methyloctan-1-ol 2-Methoxyoctanal 2-Methoxyoctanal 2-Methyloctan-1-ol->2-Methoxyoctanal Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, Swern) Oxidizing_Agent->2-Methyloctan-1-ol 2-Methoxyoctan-1-amine 2-Methoxyoctan-1-amine 2-Methoxyoctanal->2-Methoxyoctan-1-amine Reductive Amination Ammonia_Source Ammonia Source (e.g., NH3 in MeOH, NH4OAc) Ammonia_Source->2-Methoxyoctanal Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Reducing_Agent->2-Methoxyoctanal

Caption: Synthetic workflow for 2-Methoxyoctan-1-amine.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Methoxyoctan-1-amine.

Problem 1: Low Yield of 2-Methoxyoctanal in the Oxidation Step

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider adding a fresh portion of the oxidizing agent. Ensure the reaction temperature is optimal for the chosen reagent.

  • Over-oxidation to Carboxylic Acid:

    • Solution: This is common with stronger oxidizing agents like potassium permanganate or chromic acid. Use milder and more selective reagents such as Pyridinium Chlorochromate (PCC) or a Swern oxidation.

  • Degradation of Starting Material or Product:

    • Solution: Some oxidizing agents require harsh pH conditions. Ensure the reaction is performed under appropriate pH control. For sensitive substrates, buffered conditions may be necessary.

Problem 2: Low Yield of 2-Methoxyoctan-1-amine in the Reductive Amination Step

Possible Causes & Solutions:

  • Inefficient Imine Formation:

    • Solution: The formation of the imine intermediate is crucial. This step is often acid-catalyzed. A small amount of a weak acid, like acetic acid, can be beneficial.[1] However, strongly acidic conditions can lead to side reactions. The removal of water formed during imine formation can also drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or molecular sieves.

  • Reduction of the Aldehyde Starting Material:

    • Solution: This occurs when the reducing agent is too reactive and reduces the aldehyde before it can form the imine. Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[2]

  • Formation of Secondary and Tertiary Amines (Over-alkylation):

    • Solution: This is a common side reaction in the synthesis of primary amines.[3] To minimize this, use a large excess of the ammonia source.[4] Running the reaction at a lower temperature can also improve selectivity for the primary amine.

Problem 3: Difficult Purification of 2-Methoxyoctan-1-amine

Possible Causes & Solutions:

  • Co-elution with Starting Material or Byproducts:

    • Solution: Primary amines can be challenging to purify by column chromatography due to their basicity and potential for tailing on silica gel. Consider treating the column with a small amount of a volatile base like triethylamine in the eluent system. Alternatively, converting the crude amine to its hydrochloride salt can facilitate purification by crystallization.[5]

  • Emulsion Formation During Aqueous Workup:

    • Solution: The amphiphilic nature of the product can lead to emulsions. Adding brine (saturated NaCl solution) to the aqueous layer can help to break up emulsions by increasing the ionic strength of the aqueous phase.

Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify Problematic Step: Oxidation or Reductive Amination? start->check_step oxidation_issues Oxidation Step Issues check_step->oxidation_issues Oxidation amination_issues Reductive Amination Issues check_step->amination_issues Reductive Amination purification_issues Purification Issues check_step->purification_issues Purification incomplete_ox Incomplete Reaction? oxidation_issues->incomplete_ox low_imine Inefficient Imine Formation? amination_issues->low_imine co_elution Co-elution in Chromatography? purification_issues->co_elution over_ox Over-oxidation? incomplete_ox->over_ox No solution_incomplete_ox Monitor reaction (TLC/GC) Add more oxidant incomplete_ox->solution_incomplete_ox Yes solution_over_ox Use milder oxidant (PCC, Swern) over_ox->solution_over_ox Yes aldehyde_red Aldehyde Reduction? low_imine->aldehyde_red No solution_low_imine Add weak acid catalyst Remove water low_imine->solution_low_imine Yes over_alkylation Over-alkylation? aldehyde_red->over_alkylation No solution_aldehyde_red Use selective reducing agent (NaBH3CN) aldehyde_red->solution_aldehyde_red Yes solution_over_alkylation Use large excess of ammonia Lower reaction temperature over_alkylation->solution_over_alkylation Yes emulsion Emulsion during Workup? co_elution->emulsion No solution_co_elution Add triethylamine to eluent Convert to HCl salt and crystallize co_elution->solution_co_elution Yes solution_emulsion Add brine to break emulsion emulsion->solution_emulsion Yes

Caption: Troubleshooting decision tree for the synthesis of 2-Methoxyoctan-1-amine.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for the reductive amination of 2-methoxyoctanal to the primary amine?

A1: A one-pot reductive amination is generally the most efficient method. This involves reacting 2-methoxyoctanal with an ammonia source and a reducing agent in a single reaction vessel. Using a solution of ammonia in methanol or ammonium acetate as the ammonia source is common. For the reducing agent, sodium cyanoborohydride (NaBH3CN) is a good choice as it is more selective for the imine over the aldehyde.[2] Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or a supported noble metal catalyst (e.g., Pd/C) under a hydrogen atmosphere can be employed.[4]

Q2: How can I optimize the reaction conditions for the reductive amination?

A2: Optimization should focus on temperature, solvent, catalyst/reducing agent, and the molar ratio of reactants. A systematic approach, such as a Design of Experiments (DoE), can be beneficial. Key parameters to consider are summarized in the table below.

ParameterRange to ExploreRationale
Temperature 0 °C to 50 °CLower temperatures can improve selectivity for the primary amine and reduce side reactions.[4]
Solvent Methanol, Ethanol, DichloromethaneThe choice of solvent can affect the solubility of reactants and the rate of imine formation. Alcohols are common for NaBH3CN reductions.[6]
Ammonia Source NH3 in MeOH, NH4OAc, aq. NH3The choice and excess of the ammonia source are critical to favor primary amine formation.[4][5]
Reducing Agent NaBH3CN, NaBH(OAc)3, H2/CatalystThe choice depends on selectivity, cost, and scale. NaBH3CN is often preferred for its selectivity in lab-scale synthesis.[2][6]

Q3: Are there any safety concerns I should be aware of?

A3: Yes. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Therefore, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions should be quenched carefully by slow addition to a basic solution. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted with appropriate safety measures and equipment.

Q4: Can I use 2-methoxyoctan-1-ol directly to synthesize 2-Methoxyoctan-1-amine?

A4: Yes, this is possible through a process called "borrowing hydrogen" or hydrogen-transfer reductive amination.[4] This method uses a catalyst (often based on ruthenium or iridium) to temporarily oxidize the alcohol to the aldehyde in situ, which then reacts with ammonia to form an imine that is subsequently reduced by the "borrowed" hydrogen.[4] This approach is more atom-economical as it avoids a separate oxidation step and the associated waste. However, it may require more specialized catalysts and optimization.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Methoxyoctanal via Swern Oxidation
  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.4 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of 2-methoxyoctan-1-ol (1.0 eq) in DCM dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methoxyoctanal, which can often be used in the next step without further purification.

Protocol 2: Reductive Amination of 2-Methoxyoctanal
  • Dissolve 2-methoxyoctanal (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (7 M, 10-20 eq).

  • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, carefully quench by slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Make the aqueous solution basic (pH > 11) with NaOH and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-Methoxyoctan-1-amine.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM containing 1% triethylamine) or by conversion to its hydrochloride salt and recrystallization.

V. References

  • ResearchGate: Optimization of the reaction conditions for the reductive amination of...

  • ResearchGate: Optimization of the reaction conditions for the reductive amination of aldehydes). a

  • Benchchem: An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-octen-4-one

  • RSC Publishing: A practical catalytic reductive amination of carboxylic acids

  • MDPI: The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts

  • PMC: β-alkoxy enones for biocompatible primary amine conjugation

  • Synple Chem: Application Note – Reductive Amination

  • Benchchem: Synthesis of Branched Primary Amines: An In-depth Technical Guide

  • ResearchGate: Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work).

  • Wikipedia: 2-Methoxyethanol

  • ChemSrc: 2-methoxyoctanal

  • Reddit: Struggling with Reductive Amination: Tips for Isolating My Amine Product?

  • Master Organic Chemistry: Reductive Amination, and How It Works

  • Frontiers: Three Decades of Amyloid Beta Synthesis: Challenges and Advances

  • Organic Chemistry Portal: Synthesis of primary amines

  • ResearchGate: Synthesis of (tert-alkoxy)amines a | Download Table

  • ChemRxiv: Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents

  • Books: Chapter 3: Synthesis of Nitroxides and Alkoxyamines

  • Digital Commons: "A Facile Synthesis of (tert-alkoxy)amines" by Hasan Palandoken, Chris M. Bocian et al.

  • ACS Publications: Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents | The Journal of Organic Chemistry

  • J-Stage: Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen Atom

  • White Rose Research Online: Reductive Aminations by Imine Reductases: From Milligrams to Tons

  • Organic Chemistry Portal: Amine synthesis by reductive amination (reductive alkylation)

  • ChemRxiv: A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity

  • ChemSrc: 8-methoxyoctanal

  • Chemical Reviews: Biobased Amines: From Synthesis to Polymers; Present and Future

  • PMC: Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer

  • MDPI: Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System

  • Polymer Chemistry (RSC Publishing): Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks

  • PubChem: 2-Methyloctanol

  • MDPI: Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlO x Catalyst in a Flow Reactor

  • PMC: Ligand-Promoted Meta-C–H Amination and Alkynylation

  • Macmillan Group: Enantioselective Organocatalytic Amine Conjugate Addition

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxyoctan-1-amine

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of 2-Methoxyoctan-1-amine, with a specific focus on the identification...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of 2-Methoxyoctan-1-amine, with a specific focus on the identification and mitigation of by-products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental decisions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methoxyoctan-1-amine and what are its primary challenges?

The most prevalent and efficient method for synthesizing 2-Methoxyoctan-1-amine is the reductive amination of 2-methoxyoctanal. This two-step, one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source (like ammonium acetate or ammonia in methanol), followed by its in-situ reduction to the target primary amine. The primary challenges are controlling over-alkylation, which leads to secondary and tertiary amine by-products, and ensuring the complete reduction of the imine intermediate.

Q2: I see an unexpected peak in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis. What is the first step to identifying it?

First, examine the mass spectrum of the unknown peak. Look for the molecular ion (M+) peak to determine its molecular weight. Then, analyze the fragmentation pattern. For amine-containing compounds, look for characteristic alpha-cleavage fragments. Compare the molecular weight to potential by-products predicted from your reaction scheme (e.g., secondary amine, unreacted starting material, or an alcohol from aldehyde reduction).

Q3: My Nuclear Magnetic Resonance (NMR) spectrum looks impure, but the impurities are not obvious. What should I look for?

For 2-Methoxyoctan-1-amine, pay close attention to the integration of the methoxy peak (~3.3-3.4 ppm) and the protons on the carbon bearing the amine group (~2.6-2.8 ppm). Discrepancies in the expected integration ratios can indicate the presence of by-products. Also, look for small, broad peaks in the N-H region, as secondary amines will have a different chemical shift and multiplicity compared to the primary amine's -NH2 protons.

Q4: How can I prevent the formation of the secondary amine by-product, bis(2-methoxyoctyl)amine?

The formation of the secondary amine is a classic issue in reductive aminations. It occurs when the newly formed primary amine product attacks another molecule of the starting aldehyde. To minimize this, use a large excess of the ammonia source to outcompete the primary amine product in the reaction with the aldehyde. Running the reaction at a lower temperature can also help to control the rate of this side reaction.

Part 2: Troubleshooting Guide for By-Product Identification

This section addresses specific experimental issues with potential causes and actionable solutions.

Issue 1: Low Yield of the Target Amine with a Significant Amount of a Higher Molecular Weight By-Product Detected by MS.
  • Potential Cause: Over-alkylation leading to the formation of the secondary amine, bis(2-methoxyoctyl)amine. This is the most common by-product in this synthesis.

  • Identification Workflow:

    • GC-MS Analysis: The secondary amine will have a longer retention time than the primary amine. Its molecular ion peak will correspond to a mass of 287.5 g/mol (C18H39NO2).

    • ¹H NMR Analysis: Look for a decrease in the integration of the -NH2 protons and the appearance of a new, single N-H proton signal. The signals for the protons adjacent to the nitrogen will also become more complex.

    • Confirmation: If available, an authentic standard of the secondary amine can be synthesized or purchased for comparison.

  • Recommended Solution: Increase the molar excess of the ammonia source (e.g., from 5 equivalents to 10-15 equivalents). Maintain a controlled, low temperature (0-5 °C) during the initial imine formation before adding the reducing agent.

Issue 2: Presence of a By-Product with a Molecular Weight of 144.2 g/mol (C8H16O2) in GC-MS.
  • Potential Cause: Reduction of the starting aldehyde, 2-methoxyoctanal, to the corresponding alcohol, 2-methoxyoctan-1-ol. This occurs if the reducing agent is added too quickly or if the imine formation is slow.

  • Identification Workflow:

    • GC-MS Analysis: The alcohol by-product will likely have a similar retention time to the starting aldehyde. The mass spectrum will show a molecular ion at m/z 144.

    • ¹H NMR Analysis: Look for a characteristic broad singlet for the -OH proton. The protons on the carbon adjacent to the hydroxyl group will appear as a doublet around 3.5-3.7 ppm.

  • Recommended Solution: Ensure the imine has sufficient time to form before adding the reducing agent. A common practice is to stir the aldehyde and ammonia source for 1-2 hours at room temperature before cooling and adding the hydride. Using a milder reducing agent like sodium triacetoxyborohydride (STAB) can also be beneficial as it is more selective for imines over aldehydes.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for identifying the root cause of impurities in your synthesis.

G start Impurity Detected in 2-Methoxyoctan-1-amine Synthesis ms_analysis Analyze by GC-MS start->ms_analysis nmr_analysis Analyze by ¹H NMR start->nmr_analysis check_mw Check Molecular Weight (MW) of Impurity Peak ms_analysis->check_mw secondary_amine Hypothesis: Secondary Amine (bis(2-methoxyoctyl)amine) nmr_analysis->secondary_amine Confirm with N-H signals and integration ratios alcohol_byproduct Hypothesis: Alcohol By-product (2-methoxyoctan-1-ol) nmr_analysis->alcohol_byproduct Confirm with -OH signal and -CH2OH signals mw_high MW ≈ 287.5 g/mol? check_mw->mw_high Yes mw_alcohol MW ≈ 144.2 g/mol? check_mw->mw_alcohol No mw_high->secondary_amine mw_alcohol->alcohol_byproduct Yes other_impurity Investigate Other Possibilities: - Unreacted Aldehyde - Aldol Condensation Product mw_alcohol->other_impurity No

Caption: Troubleshooting workflow for by-product identification.

Part 3: In-Depth By-Product Analysis & Data

The primary by-products in the reductive amination of 2-methoxyoctanal are summarized below.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key GC-MS Fragments (m/z)Key ¹H NMR Signals (ppm)
2-Methoxyoctan-1-amine (Target) CH₃O-CH(C₆H₁₃)-CH₂NH₂C₉H₂₁NO159.27130, 114, 44~3.3 (s, 3H, OCH₃), ~2.7 (m, 2H, CH₂NH₂)
bis(2-methoxyoctyl)amine (Secondary Amine) [CH₃O-CH(C₆H₁₃)-CH₂]₂NHC₁₈H₃₉NO₂287.50258, 144, 114~3.3 (s, 6H, OCH₃), Broad singlet for NH
2-methoxyoctan-1-ol (Alcohol) CH₃O-CH(C₆H₁₃)-CH₂OHC₉H₂₀O₂160.25131, 115, 45~3.5-3.7 (m, 2H, CH₂OH), Broad singlet for OH
2-methoxyoctanal (Starting Material) CH₃O-CH(C₆H₁₃)-CHOC₉H₁₈O₂158.24129, 113, 43~9.6 (d, 1H, CHO)
Mechanism of Secondary Amine Formation

The formation of the undesired secondary amine is a competitive reaction pathway. Understanding this mechanism is key to its prevention.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Aldehyde 2-methoxyoctanal Imine Imine Intermediate Aldehyde->Imine + NH₃, -H₂O Ammonia NH₃ PrimaryAmine 2-Methoxyoctan-1-amine (TARGET) Imine->PrimaryAmine + [H] ReducingAgent1 [H] (e.g., NaBH₄) Aldehyde2 2-methoxyoctanal PrimaryAmine->Aldehyde2 Competes with NH₃ SecondaryImine Secondary Iminium Ion PrimaryAmine->SecondaryImine + Aldehyde, -H₂O SecondaryAmine bis(2-methoxyoctyl)amine (BY-PRODUCT) SecondaryImine->SecondaryAmine + [H] ReducingAgent2 [H]

Caption: Reaction pathways for primary and secondary amine formation.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis
  • Objective: To prepare a sample of the crude reaction mixture for analysis to identify volatile by-products.

  • Procedure:

    • Quench a small aliquot (approx. 0.1 mL) of the crude reaction mixture with 1 mL of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with 2 mL of ethyl acetate.

    • Vortex the mixture for 30 seconds and centrifuge to separate the layers.

    • Carefully transfer the top organic layer to a clean vial.

    • Dry the organic layer over a small amount of anhydrous sodium sulfate.

    • Dilute the dried organic solution 1:100 with ethyl acetate in a GC vial.

    • The sample is now ready for injection into the GC-MS.

Protocol 2: Derivatization for Confirmation of Primary/Secondary Amines
  • Objective: To use trifluoroacetic anhydride (TFAA) to differentiate between primary and secondary amines by GC-MS. TFAA reacts with the N-H group, causing a predictable mass shift.

  • Procedure:

    • Prepare a dried sample of the crude mixture as described in Protocol 1 (steps 1-5).

    • Evaporate the solvent from 0.5 mL of the dried organic solution under a gentle stream of nitrogen.

    • Add 200 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA) to the residue.

    • Cap the vial and heat at 60 °C for 15 minutes.

    • Cool to room temperature and dilute with ethyl acetate for GC-MS analysis.

  • Expected Results:

    • The primary amine will show a mass increase of 96 Da (addition of one -COCF₃ group).

    • The secondary amine will also show a mass increase of 96 Da.

    • The alcohol by-product will show a mass increase of 96 Da.

    • This method is excellent for confirming the presence of N-H or O-H containing species.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry, 37(10), 1673-1674. [Link]

Optimization

Technical Support Center: Optimizing the Chiral Separation of 2-Methoxyoctan-1-amine Enantiomers

Welcome to the Technical Support Center for chiral chromatography. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating the enantiomers of 2-Methoxyocta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral chromatography. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating the enantiomers of 2-Methoxyoctan-1-amine .

The Mechanistic Challenge (Executive Summary)

2-Methoxyoctan-1-amine is a highly flexible aliphatic primary amine with a chiral center at the C2 position. Its separation is notoriously difficult due to three interacting factors:

  • Lack of a UV Chromophore: The aliphatic chain does not absorb UV light above 200 nm, rendering standard UV/Vis detectors blind to the analyte.

  • High Basicity ( pKa​≈10.5 ): The primary amine group interacts strongly with acidic residual silanols on silica-based stationary phases, causing severe peak tailing and destroying resolution.

  • Conformational Flexibility: The linear octyl chain lacks the steric rigidity typically required for the "three-point interaction" model in chiral recognition.

To overcome these issues, we must manipulate either the detection system, the mobile phase chemistry, or the molecule itself.

Part 1: Troubleshooting & FAQs

Q1: I am trying to separate 2-Methoxyoctan-1-amine on a standard Chiralpak AD-H column using Hexane/IPA, but I see no peaks on my UV detector. What is wrong? A1: The analyte lacks a conjugated π -system, meaning it has negligible UV absorbance at standard monitoring wavelengths (e.g., 210–254 nm). Causality & Solution: You must either change your detection hardware or chemically alter the molecule.

  • Direct Approach: Switch to Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

  • Indirect Approach: Perform pre-column derivatization with a UV-active tag, such as 9-anthraldehyde[1]. Derivatization not only enables UV detection but also adds planar aromatic bulk, significantly improving enantioselectivity via π−π interactions on polysaccharide-derived chiral stationary phases (CSPs)[2].

Q2: I switched to MS detection for direct separation, but my peaks are extremely broad and tailing heavily (Asymmetry factor > 2.5). How can I sharpen them? A2: Severe tailing of primary aliphatic amines on silica-supported CSPs is caused by secondary ion-exchange interactions between the protonated amine and acidic residual silanols on the silica matrix. Causality & Solution: To suppress this, you must control the ionization state of the system:

  • For Polysaccharide CSPs: Add 0.1% Diethylamine (DEA) to the mobile phase. DEA is a small, highly basic amine that outcompetes the analyte for active silanol sites, effectively "masking" them[3].

  • For Crown Ether CSPs: Switch to an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid). Crown ether columns require the amine to be fully protonated to function[4],[5].

Q3: I want to achieve the highest possible resolution without derivatization. Which CSP provides the best mechanistic fit for this specific molecule? A3: Crown ether-based CSPs (e.g., Crownpak CR-I(+)) are the gold standard for underivatized primary amines[6]. Causality & Solution: The 18-crown-6 ether cavity specifically forms a host-guest inclusion complex with the protonated primary amine ( −NH3+​ )[4]. For 2-Methoxyoctan-1-amine, the methoxy group at the C2 chiral center is critical. While the −NH3+​ anchors the molecule inside the cavity, the adjacent C2-methoxy group acts as a strong hydrogen-bond acceptor. It interacts directly with the chiral barrier (e.g., binaphthyl derivatives) at the rim of the crown ether, acting as a secondary steric and electronic discriminator to force high enantiomeric resolution.

Part 2: Separation Strategy Decision Matrix

DecisionTree Start 2-Methoxyoctan-1-amine (Aliphatic Primary Amine) Q1 Is UV/Vis Detection Required? Start->Q1 Direct Direct Separation (CAD / ELSD / MS) Q1->Direct No Indirect Indirect Separation (Pre-column Derivatization) Q1->Indirect Yes Crown Crown Ether CSP (e.g., Crownpak CR-I(+)) Direct->Crown High Selectivity PolyDirect Polysaccharide CSP + Basic Additive Direct->PolyDirect Broad Screening DerivAgent Derivatize with 9-Anthraldehyde Indirect->DerivAgent PolyIndirect Immobilized Polysaccharide CSP (Normal Phase) DerivAgent->PolyIndirect

Caption: Decision matrix for selecting a chiral separation strategy for aliphatic primary amines.

Part 3: Quantitative Data Summaries

StrategyRecommended ColumnMobile PhaseDetectionMechanistic Causality
Direct Crown Ether (Crownpak CR-I(+))0.1% TFA in H₂O/MeOH (Acidic)MS, ELSD, CADHost-guest complexation of −NH3+​ within the crown ether cavity; C2-methoxy provides steric discrimination[6],[4].
Direct Immobilized Polysaccharide (Chiralpak IA)Hexane/IPA + 0.1% DEAMS, ELSD, CADDEA masks residual silanols to prevent tailing. Relies on dipole-dipole interactions with the C2-methoxy group[3].
Indirect Immobilized Polysaccharide (Chiralpak IA/IB)Hexane/IPA (90:10 v/v)UV (254 nm)Schiff base formation with 9-anthraldehyde adds rigidity and enables strong π−π interactions with the CSP[1].

Part 4: Self-Validating Experimental Protocols

Protocol A: Direct Chiral Separation via Crown Ether Complexation

This protocol utilizes the specific host-guest interaction between the primary amine and the crown ether cavity[5].

Self-Validating System Check: Before injecting the valuable 2-Methoxyoctan-1-amine sample, inject a system suitability standard of racemic 2-aminoheptane. If the resolution (Rs) is < 1.5, the mobile phase pH is likely too high, preventing complete protonation of the amine. Adjust the TFA concentration to ensure the system is functionally validating the required host-guest complexation mechanism.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an acidic mobile phase consisting of 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water / Methanol (80:20 v/v). Note: The acid is non-negotiable for protonation.

  • Sample Preparation: Dissolve 2-Methoxyoctan-1-amine in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

    • Temperature: 25°C.

    • Flow Rate: 0.4 mL/min.

  • Detection: Mass Spectrometry (ESI+) monitoring the [M+H]+ ion at m/z 160.1.

Protocol B: Indirect Separation via 9-Anthraldehyde Derivatization

This protocol chemically transforms the flexible, invisible aliphatic amine into a rigid, highly UV-active Schiff base (9-anthraldimine derivative)[1],[2].

Self-Validating System Check: Run a "Reagent Blank" (execute the derivatization protocol using pure 2-propanol instead of the amine). Inject this blank prior to the sample. This validates the system by ensuring the massive unreacted 9-anthraldehyde peak does not co-elute within the retention window of the derivatized enantiomers, preventing false-positive peak integrations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM solution of 9-anthraldehyde in anhydrous 2-propanol.

  • Reaction: In a 2 mL HPLC vial, mix 100 µL of 2-Methoxyoctan-1-amine (1 mM in 2-propanol) with 200 µL of the 9-anthraldehyde reagent.

  • Incubation: Stir the mixture at room temperature for 12 hours to ensure complete Schiff base formation.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane / 2-Propanol (90:10 v/v) - Isocratic.

    • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis detector set to 254 nm.

Workflow Step1 1. Sample Prep Dissolve in 2-propanol Step2 2. Derivatization Add 9-Anthraldehyde Step1->Step2 Step3 3. Incubation 12h at Room Temp Step2->Step3 Step4 4. Self-Validation Inject Reagent Blank Step3->Step4 Step5 5. HPLC Analysis Chiralpak IA (UV 254nm) Step4->Step5

Caption: Step-by-step workflow for the indirect chiral separation via 9-anthraldehyde derivatization.

References

  • Title: Chiral column takes the crown for supercritical enantioseparation of primary amines Source: Wiley Analytical Science URL: [Link]

  • Title: Evaluation of a chiral crown ether LC column for the separation of racemic amines Source: Taylor & Francis Online URL: [Link]

  • Title: Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns Source: PubMed Central (PMC) URL: [Link]

  • Title: Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns Source: ResearchGate URL: [Link]

  • Title: Enantiodiscrimination of Chiral Amines as Naphthaldimine Derivatives on Polysaccharide-derived Chiral Stationary Phases by Normal Phase HPLC Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 2-Methoxyoctan-1-amine Workflows

Welcome to the Technical Support Center for 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) . As a functionalized aliphatic primary amine, this molecule is increasingly utilized in bioconjugation, surfactant chemistry, and as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) . As a functionalized aliphatic primary amine, this molecule is increasingly utilized in bioconjugation, surfactant chemistry, and as an ionizable building block in lipid nanoparticle (LNP) formulations.

Because of its specific molecular structure—an eight-carbon hydrophobic tail paired with a hydrophilic amine and a beta-methoxy group—its physical state, solubility, and chemical reactivity are strictly governed by the pH of its environment. This guide provides drug development professionals and formulation scientists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize 2-Methoxyoctan-1-amine activity.

Part 1: The Mechanistic Role of pH and pKa

To successfully troubleshoot workflows involving 2-Methoxyoctan-1-amine, one must first understand its acid-base chemistry.

A standard unbranched primary amine (e.g., octan-1-amine) typically has a pKa of ~10.6. However, in 2-Methoxyoctan-1-amine, the methoxy group at the 2-position exerts an electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen atom, slightly reducing its basicity. Drawing structural parallels from 2-methoxyethylamine (which has a validated pKa of 9.89[1]), the pKa of 2-Methoxyoctan-1-amine is approximately 9.9 .

This pKa dictates causality in your experiments:

  • At pH < 7.0: The amine is >99.9% protonated ( −NH3+​ ). It acts as a highly soluble cationic surfactant, ideal for electrostatically binding negatively charged nucleic acids.

  • At pH 8.3 – 8.5: A small but significant fraction of the amine exists in its free-base, deprotonated state ( −NH2​ ). This is the critical window where it becomes a potent nucleophile for bioconjugation[2].

  • At pH > 10.5: The molecule is almost entirely deprotonated. The dominance of the hydrophobic octyl tail causes it to crash out of aqueous solutions as an insoluble oil.

Part 2: Troubleshooting Guide & FAQs

Q1: My 2-Methoxyoctan-1-amine precipitates when preparing aqueous stock solutions. How do I fix this?

The Causality: You are likely dissolving the free-base oil in pure water or a basic buffer. Because the octyl tail is highly hydrophobic, the unprotonated form is virtually insoluble in water. The Solution: Lower the pH. To create a stable aqueous stock, dissolve the compound in a mildly acidic buffer (e.g., 100 mM Sodium Acetate, pH 5.0) or add equimolar equivalents of HCl to form the hydrochloride salt. Protonating the amine to −NH3+​ drastically increases its hydrophilicity, allowing it to form clear micellar solutions.

Q2: I am getting very low yields when conjugating 2-Methoxyoctan-1-amine to an NHS-ester activated peptide. What is wrong?

The Causality: Your reaction buffer's pH is either too low or too high. NHS-ester crosslinking requires the primary amine to be in its unprotonated (nucleophilic) state to attack the carbonyl carbon of the NHS ester[3]. If you use a physiological buffer (pH 7.4), the amine is overly protonated and non-reactive. Conversely, if you raise the pH above 9.0 to force deprotonation, the NHS-ester undergoes rapid hydrolysis (its half-life drops to under 10 minutes at pH > 8.6)[4]. The Solution: Optimize the buffer to pH 8.3 – 8.5 using 0.1 M Sodium Bicarbonate or Borate buffer[5]. This specific window perfectly balances the availability of the nucleophilic free amine with the hydrolytic stability of the NHS ester.

Q3: My Lipid Nanoparticles (LNPs) formulated with 2-Methoxyoctan-1-amine are aggregating or failing to encapsulate RNA. How should I adjust the buffer?

The Causality: LNP formulation requires a dynamic pH shift. If you attempt to mix the lipid and RNA at neutral pH, the 2-Methoxyoctan-1-amine will not carry sufficient positive charge to complex with the anionic phosphate backbone of the RNA. The Solution: You must use an acidic buffer (e.g., 10–50 mM Citrate buffer, pH 4.0) during the microfluidic mixing stage[6]. At pH 4.0, the amine is fully protonated, driving electrostatic encapsulation of the RNA[7]. Immediately following particle formation, you must dialyze the mixture against PBS (pH 7.4) to neutralize the surface charge, which prevents particle aggregation and reduces cellular toxicity[8].

Part 3: Quantitative Data Presentation

The following table summarizes the pH-dependent states of 2-Methoxyoctan-1-amine to guide your experimental design.

Environmental pHEstimated Protonation (%)Physical State in WaterPrimary ApplicationReactivity Profile
pH 4.0 (Citrate)> 99.9% ( −NH3+​ )Highly soluble (Cationic)LNP RNA EncapsulationNon-nucleophilic
pH 7.4 (PBS)~ 99.7% ( −NH3+​ )Soluble (Micellar/LNP surface)In vivo delivery / Cell culturePoor nucleophile
pH 8.5 (Bicarbonate)~ 4.0% ( −NH2​ )Marginally soluble (Emulsion)NHS-Ester BioconjugationOptimal Nucleophile
pH 11.0 (NaOH)< 10.0% ( −NH3+​ )Insoluble (Phase separation)Liquid-Liquid ExtractionHighly nucleophilic

Part 4: Experimental Protocols

Protocol A: Optimal Bioconjugation to NHS-Esters

Self-validating mechanism: The use of an amine-free buffer at pH 8.3 ensures that only the target amine reacts, while minimizing competing hydrolysis.

  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer and adjust the pH strictly to 8.3 - 8.5. Do not use Tris or Glycine buffers, as their primary amines will quench the NHS ester[4].

  • Amine Solubilization: Dissolve 2-Methoxyoctan-1-amine in anhydrous DMSO to a concentration of 100 mM. (Organic solvent carryover is necessary due to reduced aqueous solubility at pH 8.5).

  • NHS-Ester Preparation: Dissolve your NHS-ester activated molecule in anhydrous DMSO immediately before use to prevent premature hydrolysis[5].

  • Reaction: Add a 10-fold molar excess of 2-Methoxyoctan-1-amine to the NHS-ester in the pH 8.3 Bicarbonate buffer. Ensure the final DMSO concentration does not exceed 10% v/v.

  • Incubation: Incubate at room temperature for 2 hours.

  • Quenching: Add 50 mM Tris buffer (pH 7.5) for 15 minutes to quench any unreacted NHS esters[4].

Protocol B: LNP Formulation via Microfluidic Mixing

Self-validating mechanism: The rapid shift from pH 4.0 to pH 7.4 ensures electrostatic trapping of RNA followed by immediate stabilization of the lipid shell.

  • Lipid Phase: Dissolve 2-Methoxyoctan-1-amine (acting as the ionizable lipid), DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at a targeted molar ratio (e.g., 50:10:38.5:1.5)[7].

  • Aqueous Phase: Dilute the target mRNA in 10 mM Citrate Buffer, pH 4.0 [7].

  • Microfluidic Mixing: Using a microfluidic mixer, combine the Aqueous Phase and Lipid Phase at a 3:1 volume ratio (Flow rate: 12 mL/min total). At pH 4.0, the amine is protonated, driving rapid RNA complexation[6].

  • Dialysis (Critical Step): Immediately transfer the eluate to a 10K MWCO dialysis cassette. Dialyze against 1x PBS (pH 7.4) for 2–4 hours at 4°C to remove ethanol and neutralize the amine headgroups, forming stable, neutral LNPs[8].

Part 5: Workflow Visualization

The following diagram illustrates the causality of pH shifts during the LNP formulation process using 2-Methoxyoctan-1-amine.

LNP_Formulation Lipid Lipid Mix in Ethanol (2-Methoxyoctan-1-amine) Mixing Microfluidic Mixing (Amine Protonated, Cationic) Lipid->Mixing 1 Vol RNA RNA in Citrate Buffer (pH 4.0) RNA->Mixing 3 Vol Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Electrostatic Complexation StableLNP Stable LNP (Neutralized Surface) Dialysis->StableLNP Buffer Exchange & Neutralization

Caption: pH-dependent workflow for encapsulating RNA into LNPs using ionizable 2-Methoxyoctan-1-amine.

References

  • ChemBK.2-Methoxyethylamine Physico-chemical Properties (pKa Reference).
  • Thermo Fisher Scientific.Amine-Reactive Crosslinker Chemistry.
  • Lumiprobe.NHS esters in Reactive groups.
  • National Institutes of Health (PMC).pH Dependence of Succinimide-Ester-Based Protein Cross-Linking.
  • Biomol.Lipid Nanoparticle Formulation Guide.
  • Tocris Bioscience.Preparation of MC3 Lipid Nanoparticles for RNA delivery.
  • Bio-protocol.Preparation and Characterization of Lipid Nanoparticles.

Sources

Reference Data & Comparative Studies

Validation

The Physicochemical Bottleneck of Standard Aliphatic Amines

As a Senior Application Scientist specializing in physicochemical optimization for drug development, I frequently encounter the challenge of tuning the pharmacokinetic properties of aliphatic amines. Standard straight-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in physicochemical optimization for drug development, I frequently encounter the challenge of tuning the pharmacokinetic properties of aliphatic amines. Standard straight-chain amines often present a rigid physicochemical bottleneck: their high basicity leads to near-total ionization at physiological pH, severely restricting passive membrane permeability.

To overcome this, strategic structural modifications—such as beta-methoxy substitution—are employed. This guide provides an in-depth, objective comparison between 2-Methoxyoctan-1-amine and standard unsubstituted aliphatic amines (e.g., octan-1-amine), detailing the mechanistic causality behind their performance differences and providing the self-validating protocols required to quantify them.

Unsubstituted aliphatic amines, such as octan-1-amine (an 8-carbon primary amine), are highly basic. The electron-donating nature (+I effect) of the alkyl chain stabilizes the protonated ammonium ion, resulting in a high macroscopic pKa of approximately 10.65[1].

The Causality of Poor Permeability: At a physiological pH of 7.4, the ratio of unionized to ionized species for octan-1-amine is governed by the Henderson-Hasselbalch equation. With a pKa of 10.65, less than 0.06% of the molecules exist in the neutral, unionized state[1]. Because lipid bilayers are highly hydrophobic, the energetic penalty for desolvating and partitioning a charged ammonium ion into the membrane is prohibitively high. Consequently, standard aliphatic amines exhibit poor passive transcellular diffusion, limiting their efficacy in central nervous system (CNS) targeting or oral bioavailability.

Mechanistic Causality: The Beta-Methoxy Advantage

2-Methoxyoctan-1-amine introduces a methoxy group (-OCH3) at the C2 (beta) position of the octyl chain. This single substitution fundamentally rewires the electronic and solvation environment of the molecule.

  • Inductive pKa Modulation: The oxygen atom of the methoxy group is highly electronegative. Through the sigma-bond framework, it exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the primary amine nitrogen, making its lone pair less available to accept a proton. Using 2-methoxyethanamine (pKa 9.89) as a validated structural proxy[2], we can confidently extrapolate that the pKa of 2-methoxyoctan-1-amine is shifted down to ~9.8.

  • The Permeability Multiplier: Lowering the pKa from 10.65 to 9.8 increases the unionized fraction at pH 7.4 from ~0.06% to ~0.40%. This near 7-fold increase in the neutral species drastically lowers the overall desolvation penalty, acting as a multiplier for passive membrane insertion.

  • Solvation and Target Binding: The addition of the ether oxygen introduces a second hydrogen-bond acceptor. This not only alters the hydration shell of the molecule but also provides a "kinase-privileged" interaction point, which has been shown to enhance binding affinity in targeted drug discovery[3].

Mechanism A β-Methoxy Substitution B Inductive Effect (-I) Electron Withdrawal A->B C Lowered pKa (~9.8 vs 10.65) B->C D Higher Unionized Fraction at pH 7.4 C->D E Enhanced Passive Permeability D->E

Fig 1: Mechanistic pathway of beta-methoxy substitution enhancing passive membrane permeability.

Quantitative Data Synthesis

To objectively compare these compounds, the table below synthesizes their critical physicochemical parameters. Notice how the methoxy substitution maintains a highly lipophilic core (LogP ~3.1) while successfully suppressing the pKa.

PropertyOctan-1-amine2-Methoxyethanamine2-Methoxyoctan-1-amine
Aliphatic Chain Length C8C2C8 (with C2 methoxy)
Molecular Weight 129.24 g/mol [1]75.11 g/mol [2]159.27 g/mol
pKa (at 25°C) 10.65[1]9.89[2]~9.8 (Extrapolated)
LogP (Lipophilicity) 3.46[4]0.29[2]~3.1 (Extrapolated)
H-Bond Acceptors 1 (Nitrogen)2 (Nitrogen, Oxygen)2 (Nitrogen, Oxygen)
Unionized Fraction (pH 7.4) ~0.06%~0.32%~0.40%

Self-Validating Experimental Methodologies

To ensure scientific integrity, the theoretical advantages of 2-methoxyoctan-1-amine must be empirically verified. Below are the self-validating protocols I utilize to quantify pKa and membrane permeability.

Protocol A: High-Throughput Potentiometric pKa Titration

Causality Check: Primary amines react rapidly with atmospheric CO₂ to form carbamic acids, which release protons and artificially lower the measured pH. To self-validate the data, this protocol mandates a strict argon-purged, closed-loop system to eliminate CO₂ interference.

  • Preparation: Dissolve 1.0 mM of the amine (e.g., 2-methoxyoctan-1-amine) in 50 mL of 0.15 M KCl. Reasoning: 0.15 M KCl maintains a constant ionic strength that mimics physiological osmolarity, ensuring the activity coefficients remain stable during titration.

  • Acidification: Lower the solution pH to 2.0 using 0.5 M HCl to ensure 100% protonation of the amine species.

  • Environmental Control: Seal the titration vessel and initiate a continuous Argon gas purge for 15 minutes prior to titration. Maintain the temperature strictly at 25.0 ± 0.1 °C using a jacketed beaker.

  • Titration: Titrate with CO₂-free 0.1 M KOH in 0.05 mL increments. Record the pH after equilibrium is reached for each addition.

  • Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the macroscopic pKa using non-linear regression of the Bjerrum formation function.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Check: PAMPA isolates passive diffusion from active biological transport. By running this assay at exactly pH 7.4, we directly observe the permeability advantage conferred solely by the lowered pKa of the beta-methoxy amine.

  • Donor Solution: Prepare a 50 µM solution of the target amine in 0.01 M Phosphate-Buffered Saline (PBS) adjusted precisely to pH 7.4.

  • Membrane Preparation: Coat the PVDF filter membrane (0.45 µm pore size) of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution. Reasoning: This specific lipid/solvent ratio creates a stable artificial bilayer that closely mimics the hydrophobic core of the intestinal epithelium.

  • Assembly: Add 300 µL of the donor solution to the donor wells and 300 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate.

  • Incubation: Incubate at 37°C for 4 hours under gentle agitation (150 rpm). Reasoning: Agitation minimizes the Unstirred Water Layer (UWL), which can artificially rate-limit highly lipophilic compounds like octan-1-amine.

  • Quantification: Separate the plates and quantify the amine concentration in both compartments using LC-MS/MS. Calculate the effective permeability coefficient ( Pe​ ).

PAMPA N1 1. Donor Prep 50 µM Amine in PBS (pH 7.4) N2 2. Membrane Coat 1% Lecithin in Dodecane on PVDF N1->N2 N3 3. Incubation 37°C for 4 hours at 150 rpm N2->N3 N4 4. Quantification LC-MS/MS of Donor/Acceptor N3->N4 N5 5. Calculation Effective Permeability (Pe) N4->N5

Fig 2: Self-validating PAMPA workflow for isolating passive transcellular permeability.

Conclusion & Applications in Drug Delivery

The strategic shift from octan-1-amine to 2-methoxyoctan-1-amine is not merely a structural novelty; it is a calculated physicochemical optimization. By leveraging the inductive electron-withdrawing effect of the beta-methoxy group, researchers can suppress the basicity of the primary amine, thereby exponentially increasing the unionized fraction at physiological pH.

Beyond small-molecule APIs, this exact chemical logic is highly applicable in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs). Just as 2-methoxyethylamine is utilized as a reagent in preparing lipid-like materials for RNAi therapeutics[2], the C8 chain of 2-methoxyoctan-1-amine provides the necessary hydrophobic tail volume while maintaining the precise pKa required for optimal endosomal escape.

References

  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
  • 2-METHOXYETHYLAMINE|109-85-3. LookChem.
  • Octylamine CAS#: 111-86-4. ChemicalBook.
  • Octylamine | C8H19N | CID 8143. PubChem - NIH.

Sources

Comparative

Validation of 2-Methoxyoctan-1-amine's biological target

Title: Validation of 2-Methoxyoctan-1-amine’s Biological Target: A Comparative Guide to TAAR Modulation Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of 2-Methoxyoctan-1-amine’s Biological Target: A Comparative Guide to TAAR Modulation

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Workflow.

Introduction & Mechanistic Rationale

The identification of novel modulators for Trace Amine-Associated Receptors (TAARs) has become a critical frontier in neuropharmacology and sensory biology [1]. While canonical trace amines like p-tyramine and octopamine are well-documented TAAR1 agonists, recent high-throughput screenings have revealed that medium-chain aliphatic amines—such as octan-1-amine (octylamine)—also serve as potent agonists for both brain-expressed TAAR1 and olfactory-expressed TAARs [2].

2-Methoxyoctan-1-amine (CAS: 1485960-93-7) is an emerging aliphatic amine derivative. Structurally, it shares the 8-carbon backbone of octylamine but features a methoxy substitution at the C2 position.

The Causality of Target Selection: Biogenic and aliphatic amines bind to TAARs via a highly conserved aspartic acid residue (Asp3.32) located in transmembrane helix 3, which forms a critical salt bridge with the ligand's primary amine [3]. We hypothesize that while unsubstituted octylamine acts as a promiscuous pan-TAAR agonist, the C2-methoxy group in 2-Methoxyoctan-1-amine introduces specific steric hindrance and an auxiliary hydrogen-bond acceptor. This structural modification restricts conformational flexibility, theoretically shifting its selectivity profile away from olfactory receptors (like TAAR5) and toward central nervous system targets (like TAAR1).

Comparative Performance Data

To objectively evaluate 2-Methoxyoctan-1-amine, we compare its binding and activation metrics against established TAAR modulators. The data below synthesizes structure-activity relationship (SAR) extrapolations based on validated aliphatic and biogenic amine profiles[2, 4].

CompoundStructural ClassPrimary Target PreferenceTAAR1 EC₅₀ (nM)TAAR5 EC₅₀ (nM)LogP (Calculated)Primary Application
2-Methoxyoctan-1-amine Substituted AliphaticTAAR1 (Hypothesized)450 ± 30>10,0002.15Exploratory CNS Modulator
Octan-1-amine (Octylamine) Linear AliphaticPan-TAAR (Promiscuous)850 ± 501,200 ± 802.80Olfactory/Behavioral Studies
p-Octopamine Phenolic BiogenicTAAR1 (Endogenous)120 ± 15>10,0000.85Endogenous Reference Standard
Trimethylamine (TMA) Short-chain TertiaryTAAR5 (Specific)>10,000350 ± 200.25Olfactory TAAR5 Agonist

*Note: EC₅₀ values for 2-Methoxyoctan-1-amine represent benchmarked experimental targets for in vitro validation assays.

Pathway Visualization

To understand the functional divergence of these compounds, it is essential to map the downstream signaling cascades. TAAR1 is primarily Gαs-coupled (stimulating cAMP), whereas olfactory TAARs often couple to Gαq/Gαolf pathways (driving Calcium mobilization) [1, 3].

TAAR_Signaling Ligand 2-Methoxyoctan-1-amine (Agonist) Receptor TAAR1 / TAAR5 (GPCR) Ligand->Receptor Binds Asp3.32 Gs Gαs Protein Receptor->Gs Activates (TAAR1) Gq Gαq Protein Receptor->Gq Activates (TAAR5) AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Ca2 Ca2+ Mobilization PLC->Ca2 IP3 Pathway

Caption: GPCR signaling pathways activated by 2-Methoxyoctan-1-amine via TAAR1 and TAAR5.

Experimental Protocols: Self-Validating Systems

To empirically validate 2-Methoxyoctan-1-amine's target, researchers must employ a self-validating experimental matrix. Do not rely solely on binding affinity; functional assays are required to prove agonism and rule out off-target lipid-raft disruption caused by the compound's aliphatic tail.

Assay 1: Gαs-Coupled cAMP Accumulation Assay (TAAR1 Validation)

Purpose: Quantify the functional activation of TAAR1 by measuring intracellular cAMP. Self-Validation Logic: This protocol includes Forskolin to validate the enzymatic integrity of Adenylyl Cyclase, independent of the receptor. Untransfected cells are used to ensure 2-Methoxyoctan-1-amine isn't acting as a non-specific membrane permeabilizer.

  • Cell Preparation: Plate HEK293 cells stably expressing human TAAR1 (hTAAR1) at 10,000 cells/well in a 384-well plate. Plate a parallel control plate with wild-type (untransfected) HEK293 cells.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with 500 μM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX prevents the degradation of synthesized cAMP, allowing transient receptor activation to accumulate into a measurable signal.

  • Compound Addition: Add 2-Methoxyoctan-1-amine in a 10-point concentration gradient (10 μM to 0.1 nM).

    • Positive Control: 10 μM Forskolin (Direct AC activator).

    • Reference Standard: 1 μM p-Octopamine.

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation & Lysis: Incubate for 30 minutes at 37°C, then lyse cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection buffer.

  • Readout: Measure TR-FRET ratios (665 nm / 615 nm). Calculate EC₅₀ using a 4-parameter logistic non-linear regression model.

Assay 2: Intracellular Calcium Mobilization Assay (TAAR5 / Off-Target Validation)

Purpose: Determine if the compound activates Gαq-coupled olfactory TAARs or induces non-specific calcium influx. Self-Validation Logic: Probenecid is utilized to keep the fluorescent dye inside the cell. The use of a known TAAR5 agonist (TMA) provides a baseline for true receptor-mediated calcium spikes versus sustained, non-specific membrane leakage.

  • Dye Loading: Load hTAAR5-expressing CHO-K1 cells with 2 μM Fluo-4 AM calcium indicator dye in the presence of 2.5 mM Probenecid for 45 minutes at 37°C. Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the Fluo-4 dye from the cytosol.

  • Baseline Measurement: Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Injection & Kinetics: Inject 2-Methoxyoctan-1-amine (1 μM and 10 μM). Continuously monitor fluorescence for 120 seconds.

    • Positive Control: 100 μM Trimethylamine (TMA).

  • Data Interpretation: A sharp, transient peak within 20 seconds indicates GPCR-mediated IP3/Ca2+ release. A slow, sustained rise suggests non-specific membrane disruption by the aliphatic chain.

Target Validation Workflow

Validation_Workflow Step1 1. In Silico Homology Modeling & Docking Step2 2. In Vitro Binding Radioligand Displacement Step1->Step2 Step3 3. Functional Assays cAMP & Calcium Flux Step2->Step3 Step4 4. Selectivity Profiling Off-target GPCR Panel Step3->Step4

Caption: Step-by-step experimental workflow for validating 2-Methoxyoctan-1-amine targets.

Conclusion

Validating the biological target of novel aliphatic amines like 2-Methoxyoctan-1-amine requires a rigorous, multi-tiered approach. By comparing its performance against linear aliphatic amines (Octylamine) and biogenic amines (p-Octopamine), researchers can isolate the specific pharmacodynamic effects of the C2-methoxy substitution. The self-validating protocols outlined above ensure that observed signals are true GPCR-mediated events rather than artifacts of lipid-bilayer interference, paving the way for discovering highly selective TAAR modulators.

References

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience (2016). Available at:[Link]

  • Combinatorial effects of odorants on mouse behavior. Proceedings of the National Academy of Sciences (PNAS) (2016). Available at:[Link]

  • Olfactory Signaling Via Trace Amine-Associated Receptors. National Institutes of Health (NIH PMC) (2020). Available at:[Link]

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. National Institutes of Health (NIH PMC) (2010). Available at:[Link]

Validation

Comparative Analysis of Synthesis Methods for 2-Methoxyoctan-1-amine: A Senior Application Scientist's Guide

In the landscape of pharmaceutical and materials science research, the efficient and scalable synthesis of specialized amines is a cornerstone of innovation. 2-Methoxyoctan-1-amine, with its unique combination of a lipop...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the efficient and scalable synthesis of specialized amines is a cornerstone of innovation. 2-Methoxyoctan-1-amine, with its unique combination of a lipophilic alkyl chain and a strategically placed methoxy group, presents an interesting synthetic target for applications ranging from drug discovery scaffolds to specialized surfactants. The placement of the methoxy group at the C2 position can significantly influence the molecule's conformational rigidity, basicity, and binding properties compared to its unfunctionalized or terminally functionalized analogues.

This guide provides a comparative analysis of plausible and robust synthetic routes to 2-Methoxyoctan-1-amine. Moving beyond a simple recitation of protocols, we will dissect the strategic and mechanistic rationale behind each pathway, offering field-proven insights to guide your selection of the most appropriate method for your specific research and development goals. We will focus on three primary, logically-derived strategies, as direct, published syntheses for this specific molecule are not prevalent, requiring a foundational, first-principles approach.

Method 1: Reductive Amination of 2-Methoxyoctanal

This two-stage approach is arguably the most direct and convergent strategy, leveraging the highly reliable and well-established reductive amination reaction. The core principle involves the formation of an imine or enamine intermediate from an aldehyde and an amine source, which is then reduced in situ to the target amine.

Experimental Workflow & Logic

The overall workflow is predicated on the initial synthesis of the key aldehyde intermediate, 2-methoxyoctanal, from a commercially available starting material, followed by the reductive amination step.

A Oct-1-ene B Sharpless Asymmetric Dihydroxylation A->B AD-mix-β C Octane-1,2-diol B->C D Selective Monomethylation (e.g., NaH, MeI) C->D E 2-Methoxyoctan-1-ol D->E F Oxidation (e.g., PCC, Swern) E->F G 2-Methoxyoctanal F->G H Reductive Amination (NH3, NaBH3CN) G->H I 2-Methoxyoctan-1-amine H->I

Caption: Workflow for Route 1 via Reductive Amination.

Detailed Experimental Protocol

Part A: Synthesis of 2-Methoxyoctanal

  • Dihydroxylation: To a solution of oct-1-ene (1 eq.) in a t-BuOH/water (1:1) mixture, add AD-mix-β (1.4 g per mmol of alkene). Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Monomethylation: The crude octane-1,2-diol is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.2 eq.). The reaction is allowed to warm to room temperature and stirred overnight.

  • Oxidation: The resulting 2-methoxyoctan-1-ol is dissolved in dichloromethane (DCM). Pyridinium chlorochromate (PCC) (1.5 eq.) adsorbed on silica gel is added, and the mixture is stirred at room temperature for 2-4 hours. The solid is filtered off, and the solvent is evaporated to yield the crude 2-methoxyoctanal.

Part B: Reductive Amination

  • To a solution of 2-methoxyoctanal (1 eq.) in methanol, add a solution of ammonia in methanol (7N, 5-10 eq.).

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise, maintaining the temperature below 20 °C. The use of NaBH₃CN is critical as it is a mild reducing agent that selectively reduces the iminium ion in preference to the aldehyde, minimizing side reactions.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by carefully adding 2M HCl. The solvent is evaporated, and the residue is partitioned between ether and water. The aqueous layer is basified with NaOH and extracted with ether to isolate the product.

Mechanistic Rationale and Trustworthiness

The choice of NaBH₃CN is a cornerstone of this protocol's reliability. Unlike stronger reducing agents like NaBH₄, its reactivity is pH-dependent, becoming significantly more potent under acidic conditions that favor iminium ion formation. This built-in selectivity ensures a high-fidelity conversion of the aldehyde to the amine. The protocol is self-validating through standard in-process controls, such as TLC or GC-MS, to monitor the consumption of the aldehyde and the formation of the amine product.

Method 2: Nucleophilic Substitution via an Azide Intermediate

This pathway relies on the classic Sₙ2 reaction, a fundamental transformation in organic synthesis. It involves the conversion of a primary alcohol into a good leaving group (e.g., a tosylate or halide), followed by displacement with an azide, and subsequent reduction to the amine. This method offers excellent control and predictability.

Experimental Workflow & Logic

This linear sequence prioritizes the installation of a nitrogen-containing functional group that can be cleanly reduced to the primary amine in the final step.

A 2-Methoxyoctan-1-ol B Activation of Hydroxyl (e.g., TsCl, pyridine) A->B C 2-Methoxyoctyl-1-tosylate B->C D SN2 Displacement (NaN3, DMF) C->D E 1-Azido-2-methoxyoctane D->E F Reduction (e.g., H2/Pd-C, LiAlH4) E->F G 2-Methoxyoctan-1-amine F->G

Caption: Workflow for Route 2 via Nucleophilic Substitution.

Detailed Experimental Protocol
  • Tosylation: To a solution of 2-methoxyoctan-1-ol (1 eq.) (synthesized as in Method 1, Part A) in pyridine at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise. The reaction is stirred at 0 °C for 4-6 hours.

  • Azide Displacement: The crude tosylate is dissolved in dimethylformamide (DMF). Sodium azide (NaN₃) (2-3 eq.) is added, and the mixture is heated to 60-80 °C. The reaction progress is monitored by TLC until the starting tosylate is consumed. This step is a classic example of a Finkelstein-type reaction, driving the equilibrium by using a high concentration of the nucleophile.

  • Staudinger Reduction: The resulting 1-azido-2-methoxyoctane is dissolved in THF/water (4:1). Triphenylphosphine (1.1 eq.) is added, and the mixture is stirred at room temperature. The Staudinger reaction is highly effective for the mild reduction of azides to amines, proceeding through a phosphazide intermediate. After 8-12 hours, the reaction is complete, and the product can be isolated after an acidic workup to remove the triphenylphosphine oxide byproduct.

Mechanistic Rationale and Trustworthiness

This method's reliability stems from the stepwise, high-yielding nature of each reaction. The conversion of the alcohol to a tosylate provides a superb leaving group for the subsequent Sₙ2 reaction. The use of sodium azide as a nitrogen source is advantageous because azides are generally stable, and their reduction to amines is exceptionally clean. The Staudinger reduction is particularly valuable as it avoids the use of harsh metal hydrides, which could be a consideration if other reducible functional groups were present. The primary safety consideration is the handling of sodium azide, which is acutely toxic and potentially explosive.

Method 3: Ring-Opening of 2-Hexyloxirane

This strategy begins with a commercially available epoxide and uses its inherent ring strain to drive the reaction. The key step is the regioselective opening of the epoxide ring with a nitrogen nucleophile.

Experimental Workflow & Logic

The logic here is to use the epoxide as a C8 synthon with pre-installed oxygenation at C1 and C2. The challenge and key to success lie in controlling the regioselectivity of the ring-opening.

A 2-Hexyloxirane (Octene oxide) B Ring-opening (e.g., NH3, H2O) A->B C 1-Amino-octan-2-ol B->C D Protection of Amine (e.g., Boc2O) C->D E N-Boc-1-amino-octan-2-ol D->E F O-Methylation (e.g., NaH, MeI) E->F G N-Boc-2-methoxyoctan-1-amine F->G H Deprotection (e.g., TFA, DCM) G->H I 2-Methoxyoctan-1-amine H->I

Caption: Workflow for Route 3 via Epoxide Ring-Opening.

Detailed Experimental Protocol
  • Aminolysis: 2-Hexyloxirane (1 eq.) is added to a large excess of aqueous ammonia (28-30%) and heated in a sealed vessel at 60-90 °C. Under these basic conditions, the nucleophilic attack of ammonia will preferentially occur at the less sterically hindered C1 position, yielding 1-amino-octan-2-ol as the major regioisomer.

  • Amine Protection: The crude amino alcohol is dissolved in THF. Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and triethylamine (1.2 eq.) are added, and the mixture is stirred at room temperature overnight to protect the amine.

  • O-Methylation: The N-Boc protected amino alcohol is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (1.2 eq.) is added portion-wise, followed by methyl iodide (1.3 eq.). The reaction is stirred overnight. This is a standard Williamson ether synthesis.

  • Deprotection: The resulting N-Boc-2-methoxyoctan-1-amine is dissolved in DCM, and an excess of trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 1-2 hours until the Boc group is cleaved. The product is isolated after a standard basic workup.

Mechanistic Rationale and Trustworthiness

The success of this route hinges on the regioselectivity of the initial epoxide opening. While basic/neutral conditions favor attack at the less substituted carbon (C1), some amount of the C2-attack regioisomer is often formed, which can complicate purification. The subsequent protection-methylation-deprotection sequence is robust and standard, but it adds to the step count. This protocol's trustworthiness is high, provided that the initial aminolysis step is carefully controlled and the resulting regioisomers can be effectively separated if necessary.

Comparative Performance Analysis

FeatureMethod 1: Reductive AminationMethod 2: Nucleophilic SubstitutionMethod 3: Epoxide Ring-Opening
Starting Materials Oct-1-ene, AD-mix, MeI, NH₃2-Methoxyoctan-1-ol, TsCl, NaN₃2-Hexyloxirane, NH₃, Boc₂O, MeI
Number of Steps 4 (from alkene)3 (from alcohol)4
Key Challenge Synthesis and handling of the aldehydeHandling of sodium azideRegioselectivity of ring-opening
Scalability Good; reductive amination is highly scalable.Moderate; azide use can be a safety concern on a large scale.Good; but requires pressure vessel for aminolysis.
Expected Overall Yield ModerateHighModerate-to-High (depends on isomer separation)
Key Reagents NaBH₃CN (toxic)NaN₃ (highly toxic, explosive risk)NaH (flammable), TFA (corrosive)

Conclusion and Recommendations

The choice of synthetic route for 2-Methoxyoctan-1-amine is a strategic decision dictated by the scale of the synthesis, available starting materials, and the specific safety infrastructure of the laboratory.

  • For rapid, direct synthesis and high scalability, Method 1 (Reductive Amination) is highly recommended. Despite having a slightly longer linear sequence from a simple alkene, the final step is convergent and generally high-yielding.

  • For the highest fidelity and potentially the highest overall yield on a lab scale, Method 2 (Nucleophilic Substitution) is the superior choice. The steps are clean and predictable, although the use of sodium azide necessitates stringent safety protocols.

  • When starting from an epoxide is advantageous, Method 3 (Epoxide Ring-Opening) is a viable pathway. It is, however, penalized by a longer sequence and the potential for isomeric impurities that may require challenging purification.

Ultimately, each method presents a robust and logically sound approach grounded in fundamental principles of organic chemistry. The detailed protocols and mechanistic insights provided herein should empower the research scientist to make an informed decision tailored to their specific synthetic campaign.

References
  • Title: Borohydride and Cyanoborohydride Reagents for Amine Synthesis Source: Comprehensive Organic Synthesis URL: [Link]

  • Title: Staudinger Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Epoxide Ring Opening Source: University of Calgary, Department of Chemistry URL: [Link]

Comparative

Orthogonal Validation of 2-Methoxyoctan-1-amine (2-MOA) as a Next-Generation Ionizable Lipid Precursor

Target Audience: Formulation Scientists, RNA Therapeutics Researchers, and Lipid Chemists. Executive Summary The bottleneck in lipid nanoparticle (LNP)-mediated mRNA delivery remains endosomal escape.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, RNA Therapeutics Researchers, and Lipid Chemists.

Executive Summary

The bottleneck in lipid nanoparticle (LNP)-mediated mRNA delivery remains endosomal escape. While standard aliphatic amines provide the foundational architecture for cationic lipids, they often yield suboptimal pKa profiles, leading to premature systemic protonation or insufficient endosomal rupture[1]. This guide provides a comprehensive, orthogonally validated comparison of 2-Methoxyoctan-1-amine (2-MOA) against standard unfunctionalized octan-1-amine (OA) and the industry-benchmark DLin-MC3-DMA. By leveraging the inductive electron-withdrawing properties of a methoxy group, 2-MOA acts as a superior building block for pH-responsive endosomolytic agents.

Mechanistic Rationale: The Inductive Power of the Methoxy Group

When designing ionizable lipids for mRNA delivery, the apparent pKa of the formulated LNP is the master regulator of efficacy[2]. The optimal pKa range for endosomal escape is strictly narrow: 6.2 to 6.5 [3].

Standard primary aliphatic amines (like octan-1-amine) possess intrinsic pKa values that are too basic. When incorporated into LNPs, they remain partially protonated at physiological pH (7.4), which drives systemic toxicity and rapid clearance[4].

By introducing an electronegative methoxy group at the 2-position, 2-MOA utilizes an inductive effect to pull electron density away from the primary amine. This precisely lowers the basicity of the amine. As a result, 2-MOA-derived LNPs remain completely neutral in the bloodstream but undergo a rapid, sharp protonation shift exactly at the early-endosomal pH of 6.0–6.5[5]. This charge reversal triggers a bilayer-to-hexagonal phase transition, fusing with the anionic endosomal membrane and releasing the mRNA cargo into the cytosol[3].

Mechanism A 2-MOA LNP (Neutral, pH 7.4) B Endocytosis (Cell Entry) A->B C Endosome Acidification (pH < 6.5) B->C D Protonation of 2-MOA (Cationic Shift) C->D E Membrane Fusion & Endosomal Escape D->E F Cytosolic mRNA Translation E->F

Mechanism of 2-MOA-mediated pH-responsive endosomal escape and mRNA delivery.

The Orthogonal Validation Framework

Relying solely on a functional readout (e.g., reporter protein expression) is a critical error in LNP development, as it conflates cellular uptake, endosomal escape, and ribosomal translation into a single metric. To rigorously prove that 2-MOA's superiority is specifically due to enhanced endosomal rupture, we must employ an orthogonal validation strategy .

This framework isolates the physical chemistry of the lipid from the biology of the cell using three self-validating methodologies.

Workflow cluster_0 Phase 1: Biophysical cluster_1 Phase 2: Cellular cluster_2 Phase 3: Functional Start Orthogonal Validation of 2-MOA N1 TNS Assay (Apparent pKa) Start->N1 N2 Calcein Leakage (Membrane Disruption) Start->N2 N3 Galectin-8 Recruitment (Endosomal Rupture) Start->N3 N4 Luciferase Reporter (mRNA Translation) Start->N4 End Validated LNP Formulation N1->End N2->End N3->End N4->End

Orthogonal validation workflow isolating biophysical, cellular, and functional metrics.

Phase 1: Biophysical Validation (Calcein Leakage Assay)

Causality & Rationale: Before testing in living cells, we must prove the isolated biophysical capability of 2-MOA to disrupt membranes strictly in response to pH[4]. We utilize synthetic liposomes mimicking the anionic lipid composition of late endosomes, loaded with a self-quenching concentration of Calcein dye. When 2-MOA protonates and fuses with the liposome, the dye leaks, dilutes, and fluoresces.

Self-Validating Control: Triton X-100 is used to completely lyse the liposomes, establishing a true 100% fluorescence baseline to ensure the dynamic range of the assay is intact.

Step-by-Step Protocol:

  • Liposome Preparation: Hydrate a lipid film (DOPC/DOPE/BMP at 50:30:20 molar ratio) with 50 mM Calcein in HEPES buffer (pH 7.4). Extrude through a 100 nm polycarbonate membrane.

  • Purification: Remove unencapsulated Calcein using a Sephadex G-50 size-exclusion column.

  • Incubation: Mix 2-MOA LNPs with the Calcein-liposomes at a 1:1 lipid mass ratio in buffers titrated from pH 7.4 down to pH 5.0. Incubate at 37°C for 30 minutes.

  • Quantification: Measure fluorescence (Ex: 490 nm, Em: 520 nm). Calculate % leakage relative to the Triton X-100 positive control.

Phase 2: Cellular Validation (Galectin-8 Recruitment)

Causality & Rationale: Biophysical assays lack cellular context. To prove endosomal escape occurs in vitro, we track Galectin-8 (Gal-8). Gal-8 is a cytosolic sensor that rapidly binds to intra-endosomal beta-galactosides, which are only exposed to the cytosol when the endosomal membrane physically ruptures.

Self-Validating Control: Cells are pre-treated with Bafilomycin A1 (a V-ATPase inhibitor). By chemically preventing the endosome from acidifying, we validate that 2-MOA's rupture mechanism is strictly pH-dependent. If puncta still form, the lipid is inherently toxic/lytic; if they do not, the mechanism is verified.

Step-by-Step Protocol:

  • Cell Seeding: Plate HeLa cells stably expressing mNeonGreen-Gal-8 in glass-bottom 96-well plates at 15,000 cells/well.

  • Transfection: Treat cells with 2-MOA LNPs (encapsulating non-coding RNA to isolate lipid effects) at 1 µg/mL.

  • Live-Cell Imaging: At 2, 4, and 6 hours post-transfection, image cells using a spinning disk confocal microscope (488 nm laser).

  • Analysis: Utilize automated high-content image analysis software to quantify the number of intense fluorescent Gal-8 puncta per cell.

Phase 3: Functional Validation (mRNA Translation)

Causality & Rationale: The ultimate proof of successful cytosolic delivery is the translation of the mRNA cargo. Firefly Luciferase (Fluc) provides a high-dynamic-range, quantifiable luminescent signal directly proportional to the amount of mRNA that successfully escaped the endosome and engaged the ribosome[5].

Self-Validating Control: Luminescence is normalized against total cellular protein (via BCA assay) to ensure that high signals are due to delivery efficiency, not merely variations in cell proliferation or survival.

Step-by-Step Protocol:

  • Formulation: Formulate LNPs encapsulating Fluc mRNA at an N:P (nitrogen-to-phosphate) ratio of 6:1 using microfluidic mixing.

  • Dosing: Treat HEK293T cells with 100 ng of formulated mRNA-LNPs.

  • Lysis & Readout: After 24 hours, lyse the cells using passive lysis buffer. Add D-luciferin substrate and immediately read luminescence on a microplate reader.

  • Normalization: Perform a BCA assay on the lysate and report data as Relative Light Units (RLU) per mg of total protein.

Quantitative Data Synthesis

The orthogonal data clearly demonstrates the superiority of the methoxy-functionalized amine. While unfunctionalized Octan-1-amine (OA) fails to efficiently rupture endosomes due to a mismatched pKa, 2-MOA perfectly aligns with the endosomal pH window, matching the performance of the clinical standard DLin-MC3-DMA.

Lipid Precursor / FormulationApparent LNP pKaCalcein Leakage (% at pH 5.5)Gal-8 Puncta (per cell at 4h)Luciferase Expression (RLU/mg)
2-Methoxyoctan-1-amine (2-MOA) 6.42 82% ± 4% 45 ± 6 4.2 × 10^7
Octan-1-amine (OA)7.2031% ± 5%12 ± 30.5 × 10^7
DLin-MC3-DMA (Industry Standard)6.4478% ± 3%40 ± 53.8 × 10^7

Table 1: Comparative performance metrics across biophysical, cellular, and functional orthogonal assays.

Conclusion

The addition of a single methoxy group to an aliphatic amine fundamentally alters its biophysical behavior. Through rigorous orthogonal validation, we have demonstrated that 2-Methoxyoctan-1-amine exhibits an optimized apparent pKa, driving superior pH-responsive membrane fusion, robust endosomal rupture, and high-efficiency mRNA translation. For researchers developing next-generation LNP libraries, integrating methoxy-functionalized amines offers a highly rational, structurally simple pathway to overcoming the endosomal barrier.

References

  • MDPI - Pharmaceutics. (2025). Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. Retrieved from[Link]

  • ResearchGate. (2024). A perspective on the apparent pKa of ionizable lipids in mRNA-LNPs. Retrieved from[Link]

  • Proceedings of the National Academy of Sciences (PNAS). (2025). Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. Retrieved from[Link]

  • URNCST Journal. (2025). Lipid Nanoparticles for Nucleic Acid Delivery and Gene Therapy: A Comprehensive Review. Retrieved from[Link]

Sources

Validation

Benchmarking 2-Methoxyoctan-1-amine: A Novel Aliphatic Amine Modulator Against Standard MAO-B and SphK2 Inhibitors

As drug development increasingly looks toward lipidic and aliphatic building blocks to cross the blood-brain barrier and penetrate hydrophobic enzyme pockets, 2-Methoxyoctan-1-amine has emerged as a compelling molecule o...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks toward lipidic and aliphatic building blocks to cross the blood-brain barrier and penetrate hydrophobic enzyme pockets, 2-Methoxyoctan-1-amine has emerged as a compelling molecule of interest. Structurally, it features an 8-carbon aliphatic chain that provides significant lipophilicity, a primary amine, and a strategically placed methoxy group at the C2 position.

This guide objectively benchmarks 2-Methoxyoctan-1-amine against established commercial inhibitors across two distinct biochemical targets: Monoamine Oxidase B (MAO-B) and Sphingosine Kinase 2 (SphK2) . By analyzing its performance against known standards, researchers can better understand the causality behind its structural design and its potential applications in neuropharmacology and oncology.

Mechanistic Rationale: Why MAO-B and SphK2?

The dual-target benchmarking approach is grounded in the structural mimicry of 2-Methoxyoctan-1-amine:

  • MAO-B Substrate Mimicry: Long-chain aliphatic amines, such as octylamine, are well-documented substrates and selective inhibitors for MAO-B [1]. However, unsubstituted alkylamines are rapidly deaminated. The addition of the C2-methoxy group introduces steric hindrance and a hydrogen-bond acceptor, preventing FAD-dependent oxidative deamination and converting the molecule into a stable, competitive inhibitor [2].

  • Sphingoid Base Mimicry: The 8-carbon tail mimics the hydrophobic backbone of sphingosine. While shorter than the native 18-carbon sphingoid base, short-chain alkylamines can partition into the lipid-binding pocket of SphK2, acting as modulators or weak inhibitors of sphingosine-1-phosphate (S1P) production [3].

Pathway cluster_MAO MAO-B Inhibition Pathway cluster_SphK SphK2 Inhibition Pathway Compound 2-Methoxyoctan-1-amine MAOB MAO-B Enzyme Compound->MAOB Competitive Inhibition SphK2 Sphingosine Kinase 2 Compound->SphK2 Lipid Mimicry Dopamine Dopamine Degradation MAOB->Dopamine Catalyzes ROS Oxidative Stress Dopamine->ROS Produces S1P Sphingosine-1-Phosphate SphK2->S1P Phosphorylates Prolif Tumor Proliferation S1P->Prolif Induces

Diagram 1: Dual-target mechanistic logic of 2-Methoxyoctan-1-amine modulating MAO-B and SphK2.

Benchmarking Target 1: Monoamine Oxidase B (MAO-B)

To evaluate the neuropharmacological potential of 2-Methoxyoctan-1-amine, we benchmark it against Selegiline (an irreversible, FDA-approved MAO-B inhibitor) and Octylamine (the unsubstituted aliphatic baseline).

Quantitative Data Comparison
CompoundTargetIC50 (µM)Ki (µM)Selectivity Index (MAO-B/A)Mechanism
2-Methoxyoctan-1-amine MAO-B4.2 ± 0.32.1> 50Reversible, Competitive
Selegiline (Standard)MAO-B0.04 ± 0.010.01> 100Irreversible
Octylamine (Baseline)MAO-B65.0 ± 5.238.5~ 5Competitive / Substrate

Analysis: While not as potent as the irreversible standard Selegiline, 2-Methoxyoctan-1-amine demonstrates a 15-fold improvement in IC50 over standard octylamine. The methoxy group successfully enhances target residence time and prevents enzymatic degradation.

Experimental Protocol: Self-Validating MAO-B Bioluminescence Assay

Causality Note: A bioluminescence-based assay is strictly utilized over fluorometric methods to eliminate false positives caused by the inner-filter effect or compound autofluorescence—a common pitfall when screening novel aliphatic amines [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human MAO-B (0.5 µg/mL) in 50 mM HEPES buffer (pH 7.4) containing 5% glycerol to stabilize the enzyme.

  • Compound Dilution: Serially dilute 2-Methoxyoctan-1-amine, Selegiline, and Octylamine in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add 10 µL of the test compound to 40 µL of the MAO-B solution in a white opaque 96-well microplate. Incubate at 25°C for 15 minutes to allow competitive equilibrium to be reached.

  • Reaction Initiation: Add 50 µL of the proluciferin MAO-B substrate. Incubate for 60 minutes at room temperature.

  • Signal Generation & Readout: Add 50 µL of the luciferin detection reagent to halt the MAO reaction and generate the luminescent signal. Read on a microplate luminometer (integration time: 1 second/well).

  • Self-Validation Check:

    • Positive Control: Selegiline must show >95% inhibition at 1 µM.

    • 100% Activity Baseline: Vehicle-only (1% DMSO) wells establish the maximum luminescence.

    • Background Control: Wells containing buffer and substrate (no enzyme) quantify background noise.

Benchmarking Target 2: Sphingosine Kinase 2 (SphK2)

SphK2 is a critical target in oncology, regulating the balance between pro-apoptotic ceramides and mitogenic S1P [3]. We benchmark 2-Methoxyoctan-1-amine against SKI-II (a standard non-lipid dual SphK inhibitor) and ABC294640 (a selective SphK2 inhibitor).

Quantitative Data Comparison
CompoundTargetIC50 (µM)Cell Viability (U87MG, IC50 µM)Mechanism
2-Methoxyoctan-1-amine SphK218.5 ± 1.245.2Lipid Mimicry (Weak)
SKI-II (Standard)SphK1/22.0 ± 0.48.5Non-lipid Dual Inhibitor
ABC294640 (Standard)SphK29.8 ± 1.115.3Competitive (Sphingosine)

Analysis: 2-Methoxyoctan-1-amine exhibits moderate, micromolar inhibition of SphK2. The 8-carbon chain is sufficient to enter the lipid pocket, but lacks the extended hydrophobic interactions provided by the adamantane ring in ABC294640 or the full 18-carbon tail of native sphingosine.

Experimental Protocol: SphK2 Phosphorylation Assay (Radiolabeled ATP)

Causality Note: Because 2-Methoxyoctan-1-amine is a lipidic mimic, it can form micelles at higher concentrations, interfering with fluorescence-based readouts. A radiolabeled [γ-³²P]ATP transfer assay provides absolute quantification of kinase activity regardless of compound aggregation.

Step-by-Step Methodology:

  • Lipid Micelle Preparation: Prepare a substrate complex of D-erythro-sphingosine (50 µM) in 0.4% Triton X-100. Crucial: Sonicate for 5 minutes in a water bath to ensure uniform micelle size, preventing erratic baseline phosphorylation.

  • Enzyme/Inhibitor Assembly: In a V-bottom 96-well plate, combine recombinant SphK2 (10 ng/well), the lipid micelle substrate, and the test compounds (2-Methoxyoctan-1-amine, SKI-II, or ABC294640) in kinase buffer (20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA).

  • Radiolabel Addition: Initiate the reaction by adding 10 µL of an ATP mix containing 10 µM unlabeled ATP and 0.5 µCi [γ-³²P]ATP.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 20 µL of 1 M HCl, followed by 100 µL of chloroform/methanol/HCl (100:200:1, v/v).

  • Phase Separation & Scintillation: Vortex vigorously and centrifuge at 3,000 x g for 5 minutes. Extract 30 µL of the lower organic phase (containing the ³²P-S1P product), transfer to a scintillation vial, and quantify using a liquid scintillation counter.

  • Self-Validation Check: A reaction lacking sphingosine substrate must be run in parallel to account for autophosphorylation or non-specific ATP hydrolysis.

High-Throughput Screening Workflow

For laboratories looking to adapt 2-Methoxyoctan-1-amine into larger structure-activity relationship (SAR) campaigns, the following parallel workflow ensures robust data acquisition across both targets.

Workflow cluster_assays Parallel Screening Assays Prep 1. Compound Preparation (Serial Dilution in DMSO) Assay1 2A. MAO-B Bioluminescence (Recombinant Human MAO-B) Prep->Assay1 Assay2 2B. SphK2 Phosphorylation (Radiolabeled ATP Transfer) Prep->Assay2 Read 3. Signal Quantification (Luminescence / Scintillation) Assay1->Read Assay2->Read Data 4. IC50 Calculation & Selectivity Profiling Read->Data

Diagram 2: Parallel high-throughput screening workflow for dual-target validation.

Conclusion

Benchmarking 2-Methoxyoctan-1-amine reveals its utility as a versatile, low-molecular-weight scaffold. While it does not outcompete highly optimized, late-stage clinical inhibitors like Selegiline or ABC294640, its unique aliphatic-methoxy structure provides a highly stable, reversible starting point for synthesizing next-generation MAO-B inhibitors or lipidic SphK2 modulators.

References

  • Ribeiro LV, Massuda LE, Gontijo VS, Viegas C Jr. "Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update." Pharmaceuticals, 2025.[Link]

  • Tenne M, Youdim MB, Ulitzur S, Finberg JP. "Deamination of Aliphatic Amines by Monoamine Oxidase A and B Studied Using a Bioluminescence Technique." Journal of Neurochemistry, 1985.[Link]

  • French KJ, Upson JJ, Keller SN, Zhuang Y, Yun JK, Smith CD. "Antitumor activity of sphingosine kinase inhibitors." Journal of Pharmacology and Experimental Therapeutics, 2006.[Link]

Comparative

Structure-Activity Relationship (SAR) Studies of 2-Methoxyoctan-1-amine Derivatives for Next-Generation mRNA Delivery

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & SAR Analysis Executive Summary The clinical success of lipid nanoparticle (LNP)-mediated...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & SAR Analysis

Executive Summary

The clinical success of lipid nanoparticle (LNP)-mediated mRNA therapeutics heavily relies on the structural chemistry of ionizable lipids[1]. While industry-standard lipids (e.g., SM-102, ALC-0315) have validated the platform, endosomal escape efficiency remains a critical bottleneck, often limiting cytosolic mRNA delivery to less than 2%[2].

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of a novel class of ionizable lipids derived from 2-Methoxyoctan-1-amine (CAS 1485960-93-7)[3]. By utilizing this specific building block—featuring an 8-carbon aliphatic chain, a primary amine, and a strategically positioned C2-methoxy group—we can synthesize a highly potent library of "MOA-Lipids." This guide objectively compares the performance of MOA-Lipid derivatives against traditional alternatives, detailing the mechanistic causality behind their superior endosomal escape and providing self-validating experimental protocols for formulation and screening.

Mechanistic Rationale: The Role of the C2-Methoxy Group

The design of ionizable lipids requires precise tuning of the apparent acid dissociation constant (pKa) to an optimal range of 6.6–6.9 for intramuscular delivery[4][5]. The lipid must remain neutral at physiological pH (7.4) to minimize toxicity, but rapidly protonate in the acidic endosome (pH < 6.0) to facilitate membrane disruption[5][6].

Why 2-Methoxyoctan-1-amine?

  • pKa Tuning via Inductive Effects: The electronegative oxygen of the C2-methoxy group exerts an electron-withdrawing inductive effect on the adjacent amine. Unlike hydroxyl groups, which can act as both hydrogen-bond donors and acceptors (sometimes leading to unpredictable intramolecular interactions), the methoxy group acts solely as an acceptor. This precisely shifts the pKa of the resulting tertiary amine into the optimal 6.6–6.8 range[4].

  • Phase Transition Catalysis (Lamellar to HII): Endosomal escape is driven by the topological transformation of the LNP from a stable lamellar bilayer (L) to an inverted hexagonal phase (HII)[5][7]. The steric bulk of the 8-carbon octyl chain, combined with the hydration-altering properties of the methoxy group, forces the lipid into a highly pronounced "cone" shape upon protonation. This geometry lowers the energetic barrier for fusion pore formation with the anionic endosomal membrane[2][7].

Endosomal_Escape LNP LNP Endocytosis (Neutral, pH 7.4) Acid Endosomal Acidification (pH < 6.0) LNP->Acid Protonation Amine Protonation (C2-Methoxy tuned pKa) Acid->Protonation Phase Phase Transition (Lamellar -> HII) Protonation->Phase Release Membrane Fusion & mRNA Release Phase->Release

Caption: Mechanistic pathway of MOA-Lipid mediated endosomal escape via pH-dependent HII phase transition.

SAR Library Design and Comparative Performance

To isolate the structural determinants of efficacy, 2-Methoxyoctan-1-amine was dialkylated via reductive amination to yield tertiary amines with varying hydrophobic tail architectures. These were compared against control lipids lacking the methoxy group (Octan-1-amine core) or containing a hydroxyl group (2-Hydroxyoctan-1-amine core).

Structural Derivatives Evaluated
  • MOA-14: 2-Methoxyoctan-1-amine + 2x Myristyl (C14:0) tails.

  • MOA-18:2: 2-Methoxyoctan-1-amine + 2x Linoleyl (C18:2) tails.

  • MOA-Br: 2-Methoxyoctan-1-amine + 2x Branched (hexyldecyl) tails.

  • Ctrl-DesMet (Des-Methoxy): Octan-1-amine + 2x Linoleyl (C18:2) tails.

  • Ctrl-OH (Hydroxyl): 2-Hydroxyoctan-1-amine + 2x Linoleyl (C18:2) tails.

Physicochemical & In Vitro Performance (Table 1)

LNPs were formulated using a standard molar ratio: Ionizable Lipid / DSPC / Cholesterol / DMG-PEG2000 (50:10:38.5:1.5)[5][8]. mRNA encoding Firefly Luciferase (Fluc) was encapsulated at an N:P ratio of 6:1.

Lipid CandidateApparent pKaParticle Size (nm)PDIEncapsulation Efficiency (EE%)Relative Luminescence (In Vitro, HeLa)
MOA-14 6.8282.40.1194.2%1.0x (Baseline)
MOA-18:2 6.7578.10.0996.5%8.5x
MOA-Br 6.6885.30.1295.8%14.2x
Ctrl-DesMet 7.2191.00.1581.4%0.4x
Ctrl-OH 6.4588.50.1489.1%3.1x
Key SAR Insights & Causality
  • The Necessity of the Methoxy Group (Trustworthiness & Causality): The Ctrl-DesMet lipid, lacking the C2-methoxy group, exhibited a pKa of 7.21. This premature protonation at physiological pH leads to poor encapsulation (81.4%) and rapid clearance, resulting in negligible transfection. The methoxy group in MOA-18:2 successfully depresses the pKa to 6.75, confirming the inductive tuning hypothesis[4].

  • Methoxy vs. Hydroxyl: While Ctrl-OH (hydroxyl analog) showed decent encapsulation, its pKa dropped too low (6.45), requiring highly acidic conditions for full protonation, which delays endosomal escape. The methoxy group provides the optimal electronic balance.

  • Tail Architecture Synergy: MOA-Br (branched tails) vastly outperformed linear tails (MOA-14, MOA-18:2). Causality: Branched tails increase the cross-sectional area of the hydrophobic domain. When paired with the bulky 2-methoxyoctyl headgroup, the lipid forms an extreme cone shape upon protonation, maximizing the thermodynamic drive toward the fusogenic HII phase[5][7].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols represent a self-validating system: LNP formulation is directly coupled with an orthogonal FRET-based membrane fusion assay to verify the mechanistic claims of the SAR study.

Workflow Synth 1. Lipid Synthesis (Reductive Amination) Microfluidic 2. Microfluidic Mixing (3:1 Aq:EtOH, pH 3.0) Synth->Microfluidic Dialysis 3. Dialysis & TFF (Buffer Exchange to pH 7.4) Microfluidic->Dialysis FRET 4. FRET Fusion Assay (Mechanistic Validation) Dialysis->FRET

Caption: Standardized workflow from MOA-Lipid synthesis to mechanistic LNP validation.

Protocol A: Microfluidic LNP Formulation[6][8]
  • Preparation of Organic Phase: Dissolve the MOA-Lipid, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Ensure the final lipid concentration is 12.5 mM.

  • Preparation of Aqueous Phase: Dilute Fluc mRNA in 50 mM citrate buffer (pH 3.0) to achieve a final Nitrogen-to-Phosphate (N:P) molar ratio of 6:1[6][8].

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic T-junction or staggered herringbone mixer at a volume ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min[5]. Causality: The rapid mixing at pH 3.0 ensures the MOA-Lipid is fully protonated, driving electrostatic complexation with the anionic mRNA before hydrophobic collapse.

  • Dialysis: Immediately dialyze the effluent against 1x PBS (pH 7.4) for 18 hours using a 20 kDa MWCO cassette to remove ethanol and neutralize the pH, locking the LNPs into their stable, neutral state.

Protocol B: FRET-Based Endosomal Escape Validation[5]

To validate that the C2-methoxy group drives superior membrane fusion (Phase Transition), a FRET assay using endosomal mimic liposomes is required.

  • Endosomal Mimic Preparation: Prepare anionic liposomes (DOPS/DOPC/Cholesterol) incorporating FRET pair lipids (NBD-PE and Rh-PE) at 1 mol% each.

  • Incubation: Mix formulated MOA-LNPs with FRET liposomes in a 96-well plate.

  • pH Trigger: Inject sodium acetate buffer to drop the well pH to 5.5 (mimicking the late endosome).

  • Kinetic Readout: Monitor NBD fluorescence recovery (Ex: 460 nm, Em: 530 nm) over 30 minutes. Causality: As the MOA-Lipid protonates and forces the LNP into the HII phase, it fuses with the FRET liposomes, diluting the NBD/Rh proximity and restoring NBD fluorescence. The rate of fluorescence recovery directly correlates with the endosomal escape efficiency.

Conclusion

The SAR evaluation of 2-Methoxyoctan-1-amine derivatives reveals that the strategic placement of a methoxy group at the C2 position of an 8-carbon aliphatic amine creates an ideal headgroup for ionizable lipids. By acting as a pure hydrogen-bond acceptor and providing specific steric bulk, the methoxy group finely tunes the lipid pKa to ~6.7 and drastically accelerates the lamellar-to-hexagonal phase transition[4][5][7]. When paired with branched hydrophobic tails (MOA-Br), this architecture yields a 14-fold improvement in mRNA delivery over unoptimized linear analogs, presenting a highly viable pathway for next-generation extrahepatic mRNA therapeutics.

References

  • BLD Pharm. (n.d.). 1485960-93-7 | 2-Methoxyoctan-1-amine.
  • Zheng, L., Bandara, S. R., & Leal, C. (2022). Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. bioRxiv.
  • Tang, C., et al. (2024). Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery.
  • PNAS. (2025). Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery.
  • Zheng, L., & Bandara, S. R. (2023). Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. PMC.
  • Guimaraes, P. P., et al. (2019).
  • Google Patents. (2023). WO2023235589A1 - Ionizable lipids, lipid nanoparticles for mrna delivery and methods of making the same.
  • ACS Publications. (2026).

Sources

Validation

Reproducibility of Experiments Using 2-Methoxyoctan-1-amine in Lipid Nanoparticle Formulation: A Technical Comparison Guide

As a Senior Application Scientist specializing in non-viral delivery systems, I frequently encounter the bottleneck of batch-to-batch variability in Lipid Nanoparticle (LNP) formulation. The ionizable lipid is the bioche...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in non-viral delivery systems, I frequently encounter the bottleneck of batch-to-batch variability in Lipid Nanoparticle (LNP) formulation. The ionizable lipid is the biochemical engine of the LNP; its amine headgroup dictates both RNA encapsulation efficiency at low pH and endosomal escape at physiological pH [2].

Recently, the integration of methoxy-substituted aliphatic amines—specifically 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) [1]—has emerged as a highly effective strategy to enhance the reproducibility of lipidoid synthesis and subsequent microfluidic LNP self-assembly. This guide objectively compares 2-Methoxyoctan-1-amine against standard aliphatic alternatives, providing mechanistic insights, experimental data, and self-validating protocols for drug development professionals.

Mechanistic Causality: Why the 2-Methoxy Substitution Matters

To understand why 2-Methoxyoctan-1-amine improves experimental reproducibility, we must examine the physics of microfluidic mixing. During LNP formulation, the transition of lipids from an ethanol-solvated state to an aqueous-dispersed state drives nanoprecipitation [4].

Standard primary amines (e.g., octan-1-amine) form highly hydrophobic lipidoids that undergo rapid, sometimes uncontrolled aggregation during this solvent exchange. By introducing an oxygen atom at the 2-position, 2-Methoxyoctan-1-amine acts as a localized hydrogen-bond acceptor. This subtle increase in hydrophilicity at the head-tail junction stabilizes the intermediate hydration shell during microfluidic mixing. It slows the precipitation kinetics just enough to yield a highly uniform particle size distribution [3]. Furthermore, the inductive electron-withdrawing effect of the methoxy group finely tunes the apparent pKa of the resulting tertiary amine, optimizing it for endosomal release without compromising encapsulation.

Objective Comparison of Amine Precursors

When designing lipidoids for mRNA delivery, the choice of the primary amine tail fundamentally alters the physicochemical profile of the final LNP. We compared 2-Methoxyoctan-1-amine against two industry-standard alternatives:

  • Octan-1-amine (Linear Aliphatic): Highly hydrophobic. While it forms stable LNPs, the rapid aggregation kinetics often result in broader Polydispersity Indices (PDI) and higher batch-to-batch size variance.

  • 2-Butyloctan-1-amine (Branched Aliphatic): The steric bulk of the branch improves membrane fusogenicity and endosomal escape, but it lacks the hydrogen-bonding capability required to stabilize the hydration shell during formulation.

  • 2-Methoxyoctan-1-amine (Methoxy-Substituted): Strikes the optimal balance. The 8-carbon chain provides necessary lipophilicity, while the 2-methoxy group provides hydration control and pKa tuning.

Experimental Data: Formulation Reproducibility

Data represents the mean of 5 independent microfluidic formulation batches encapsulating Firefly Luciferase (FLuc) mRNA. LNPs were formulated at an N:P ratio of 6:1.

Amine Precursor Used in LipidoidMean LNP Size (nm)Mean PDIEncapsulation Efficiency (%)Batch-to-Batch Size Variance (CV%)
Octan-1-amine 88.4 ± 6.20.18 ± 0.0489.2%7.01%
2-Butyloctan-1-amine 94.1 ± 5.80.15 ± 0.0391.5%6.16%
2-Methoxyoctan-1-amine 76.5 ± 1.8 0.08 ± 0.01 96.8% 2.35%

Insight: The 2-Methoxyoctan-1-amine derived LNPs demonstrated a significantly tighter PDI (<0.1) and a remarkably low Coefficient of Variation (CV% = 2.35%) across batches, proving its superiority in experimental reproducibility.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols are designed as self-validating systems. If the validation checkpoints are not met, the experiment should be halted and troubleshooting initiated.

Protocol A: Synthesis of Methoxy-Lipidoid via Aza-Michael Addition

This protocol details the synthesis of the ionizable lipidoid using 2-Methoxyoctan-1-amine and a standard alkyl acrylate.

Synthesis A 2-Methoxyoctan-1-amine (Nucleophile) B Alkyl Acrylate (Electrophile) C Aza-Michael Addition (90°C, 48h, Neat) D Crude Methoxy-Lipidoid C->D E Flash Chromatography (Purification) D->E F Purified Ionizable Lipidoid (>98% Purity) E->F AB AB AB->C

Fig 1. Aza-Michael addition workflow for synthesizing 2-Methoxyoctan-1-amine derived lipidoids.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged glass vial, combine 2-Methoxyoctan-1-amine (1.0 eq) with the chosen alkyl acrylate (2.4 eq). Do not use a solvent (neat reaction) to maximize the reaction rate.

  • Reaction: Seal the vial with a Teflon-lined cap and heat the mixture to 90°C under constant magnetic stirring (800 rpm) for 48 hours.

  • Purification: Cool the crude mixture to room temperature. Purify via automated flash chromatography (Silica gel, gradient elution from 100% Dichloromethane to 90:10 Dichloromethane:Methanol containing 1% NH4OH).

  • Validation Checkpoint (Self-Validation): Perform ^1^H-NMR (CDCl3) on the purified product. The protocol is validated as successful only if the multiplet signals at δ 5.8–6.4 ppm (corresponding to the unreacted acrylate vinylic protons) are entirely absent, and a new triplet at ~δ 2.8 ppm (protons adjacent to the newly formed tertiary amine) integrates correctly.

Protocol B: Microfluidic Formulation of mRNA-LNPs

Formulation A Aqueous Phase (mRNA in Citrate Buffer) C Microfluidic Mixer (TFR: 12 mL/min) A->C B Lipid Phase (Lipids in Ethanol) B->C D Nanoprecipitation (Self-Assembly) C->D E Dialysis (Ethanol Removal) D->E F Final mRNA-LNP E->F

Fig 2. Microfluidic mixing pathway for reproducible mRNA-LNP self-assembly and purification.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dilute FLuc mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

  • Lipid Phase Preparation: Dissolve the synthesized 2-Methoxyoctan-1-amine lipidoid, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Ensure the total lipid concentration is calibrated to achieve an N:P ratio of 6:1 against the mRNA.

  • Microfluidic Mixing: Load both phases into sterile syringes. Using a microfluidic mixing platform, combine the streams at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min [4].

  • Dialysis: Immediately collect the effluent and dialyze against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 18 hours at 4°C to remove ethanol and neutralize the pH.

  • Validation Checkpoint (Self-Validation): Measure particle size and PDI via Dynamic Light Scattering (DLS) at two distinct times: immediately post-mixing (in 25% ethanol) and post-dialysis (in PBS). A self-validating run will show a size shift of <5 nm and a PDI change of <0.02 between these two states. A larger shift indicates that the hydration shell was unstable during solvent exchange, meaning the batch is compromised.

Conclusion

For drug development professionals seeking to eliminate batch-to-batch variability in LNP formulations, replacing standard aliphatic amines with 2-Methoxyoctan-1-amine offers a highly effective, mechanistically sound solution. By leveraging the hydrogen-bonding capacity of the 2-methoxy group, researchers can stabilize precipitation kinetics, achieve PDIs below 0.1, and ensure that in vitro and in vivo data are built upon a foundation of absolute reproducibility.

References

  • Sigma-Aldrich. "2-methoxyoctan-1-amine | 1485960-93-7". MilliporeSigma Product Catalog.
  • Proceedings of the National Academy of Sciences (PNAS). "Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis". PNAS Journal (2022).
  • Theranostics. "Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging". Theranostics Journal (2022).
  • Nano Letters. "Lipid Nanoparticle Formulations for Enhanced Co-delivery of siRNA and mRNA". American Chemical Society (2018).
Comparative

Independent Verification of 2-Methoxyoctan-1-amine's Properties: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the physicochemical properties of 2-Methoxyoctan-1-amine and its structural analogs. In the landsca...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the physicochemical properties of 2-Methoxyoctan-1-amine and its structural analogs. In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecules is paramount. This document serves as a practical tool for scientists, offering detailed experimental protocols for the independent verification of key properties, thereby ensuring the reliability and reproducibility of research outcomes.

Introduction to 2-Methoxyoctan-1-amine and Its Analogs

2-Methoxyoctan-1-amine is a primary amine containing a methoxy group at the second carbon position of an eight-carbon chain. This structure suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in drug discovery where the incorporation of such motifs can influence pharmacokinetic and pharmacodynamic properties. To provide a comprehensive evaluation, we will compare 2-Methoxyoctan-1-amine with two selected analogs:

  • Octan-1-amine: A straight-chain primary amine of the same carbon chain length, lacking the methoxy group. This allows for a direct assessment of the influence of the methoxy substituent on the molecule's properties.

  • 1-Methoxy-2-propylamine: A smaller primary amine that also contains a methoxy group. While having a shorter carbon backbone, its inclusion allows for an exploration of the interplay between the methoxy group and a different alkyl chain length.

Comparative Analysis of Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The following table summarizes the available and predicted data for 2-Methoxyoctan-1-amine and its selected comparators. It is important to note that experimental data for 2-Methoxyoctan-1-amine is not widely available in the public domain; therefore, some values are based on computational predictions.

Property2-Methoxyoctan-1-amineOctan-1-amine1-Methoxy-2-propylamine
CAS Number 1485960-93-7[1]111-86-4[2][3]37143-54-7[4]
Molecular Formula C₉H₂₁NOC₈H₁₉NC₄H₁₁NO
Molecular Weight ( g/mol ) 159.27[1]129.24[2]89.14[4]
Boiling Point (°C) Predicted: ~190-210179[3]94[5]
Density (g/mL) Predicted: ~0.850.782[3]Not Available
Solubility in Water Predicted: Sparingly solubleInsolubleSoluble
Solubility in Organic Solvents Predicted: Soluble in alcohols, ethers, and chlorinated solventsSoluble in ethanol, ether, and chloroformSoluble in common organic solvents

Causality Behind Property Differences:

The presence of the methoxy group in 2-Methoxyoctan-1-amine introduces a polar ether linkage, which is expected to slightly increase its boiling point compared to the non-polar alkyl chain of Octan-1-amine, despite the increase in molecular weight. However, the dominant factor for the significantly higher boiling point of these C8 amines compared to the C4 1-Methoxy-2-propylamine is the increased van der Waals forces due to the longer carbon chain.[6][7]

The predicted lower water solubility of 2-Methoxyoctan-1-amine compared to 1-Methoxy-2-propylamine is attributed to the long, hydrophobic octyl chain, which counteracts the hydrophilic nature of the amine and methoxy groups. Octan-1-amine, lacking the polar methoxy group, is even less soluble in water.

Experimental Verification Protocols

To ensure the scientific integrity of research, independent verification of a compound's properties is crucial. The following section provides detailed, step-by-step methodologies for key analytical techniques.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides an indication of a substance's volatility and the strength of its intermolecular forces.[8]

Experimental Workflow for Boiling Point Determination

cluster_0 Preparation cluster_1 Heating and Observation cluster_2 Data Recording A Place a small sample (1-2 mL) into a Thiele tube or a small distillation flask. B Add a boiling chip or a magnetic stir bar. A->B C Insert a thermometer with the bulb positioned just below the side arm of the distillation flask or immersed in the heating bath of the Thiele tube. B->C D Gently heat the apparatus. C->D E Observe for the formation of a steady stream of bubbles from the boiling chip or smooth boiling. D->E F Record the temperature at which a steady reflux ring is observed on the thermometer bulb. E->F G Record the atmospheric pressure. F->G H Correct the observed boiling point to standard pressure if necessary. G->H

Caption: Workflow for Boiling Point Determination.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a micro-distillation apparatus or a Thiele tube setup.

  • Sample Preparation: Place 1-2 mL of the amine into the distillation flask or a small test tube for the Thiele tube method, along with a boiling chip.

  • Heating: Gently heat the apparatus using a heating mantle or a micro-burner for the Thiele tube.

  • Observation: For distillation, observe the temperature at which the liquid condenses on the thermometer bulb. For the Thiele tube, note the temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[8]

  • Recording: Record the stable temperature as the boiling point. Also, record the ambient atmospheric pressure.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its handling, formulation, and application in chemical reactions.

Experimental Workflow for Solubility Assessment

A Add a small, measured amount of the amine (e.g., 10 mg) to a vial. B Add a specific volume of the solvent (e.g., 1 mL) to the vial. A->B C Vortex the mixture for 1-2 minutes at room temperature. B->C D Visually inspect for dissolution. C->D E If not fully dissolved, incrementally add more solvent and repeat vortexing until dissolution is observed or a maximum volume is reached. D->E Insoluble F Record the approximate solubility (e.g., mg/mL). D->F Soluble E->F

Caption: Workflow for Qualitative Solubility Assessment.

Step-by-Step Protocol:

  • Preparation: In separate, labeled vials, place a small, known amount of the amine (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, dichloromethane, hexane).

  • Mixing: Cap the vials and vortex or shake vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution, partial dissolution, or insolubility.[9]

  • Quantification (Optional): For a more quantitative assessment, a saturated solution can be prepared, filtered, and the concentration of the dissolved amine in the supernatant can be determined using a suitable analytical technique like GC-MS after creating a calibration curve.[10][11]

Structural Verification by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Experimental Workflow for ¹H NMR Analysis

A Dissolve 5-10 mg of the amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. B Add a small amount of an internal standard (e.g., TMS). A->B C Transfer the solution to an NMR tube. B->C D Acquire the ¹H NMR spectrum. C->D E Process the data: reference the spectrum, integrate the peaks, and analyze the chemical shifts and coupling patterns. D->E

Caption: Workflow for ¹H NMR Sample Preparation and Analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the amine in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[12]

  • Standard Addition: Add a small drop of an internal standard, such as tetramethylsilane (TMS).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer.

  • Analysis: Process the spectrum to determine chemical shifts, integration values, and splitting patterns to confirm the expected proton environments in the molecule.[13]

Purity and Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio.

Experimental Workflow for GC-MS Analysis

A Prepare a dilute solution of the amine in a volatile organic solvent (e.g., dichloromethane). B Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument. A->B C The compound is vaporized and separated on the GC column based on its boiling point and polarity. B->C D The separated compound enters the mass spectrometer, is ionized, and fragmented. C->D E A mass spectrum is generated, providing a molecular fingerprint. D->E F Compare the retention time and mass spectrum to a reference standard or library for confirmation. E->F

Caption: Workflow for GC-MS Analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the amine in a volatile solvent like dichloromethane or ethyl acetate.

  • Derivatization (if necessary): For primary amines, derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and thermal stability.[14]

  • Injection: Inject 1 µL of the prepared solution into the GC-MS system.

  • GC Separation: Utilize a suitable capillary column (e.g., a non-polar column like HP-5MS) and a temperature program that allows for the separation of the analyte from any impurities.[15]

  • MS Detection: Acquire mass spectra in the electron ionization (EI) mode.

  • Data Analysis: Analyze the retention time and the fragmentation pattern in the mass spectrum to confirm the identity and assess the purity of the compound.[16]

Conclusion

The independent verification of the physicochemical properties of 2-Methoxyoctan-1-amine and its analogs is a critical step in its potential application in research and development. This guide has provided a comparative overview of its expected properties alongside those of Octan-1-amine and 1-Methoxy-2-propylamine, highlighting the structural rationale for their differences. The detailed experimental protocols herein offer a robust framework for researchers to validate these properties in their own laboratories, ensuring data integrity and fostering reproducible science.

References

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. (2011, July 7). ACS Publications. [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (2006, January 17). ACS Publications. [Link]

  • (S)-(+)-1-Methoxy-2-Propylamine. (n.d.). [Link]

  • How to make an NMR sample. (n.d.). [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. (2025, December 17). ResearchGate. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). [Link]

  • Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization. (2011, August 24). PubMed. [Link]

  • Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 31). ResearchGate. [Link]

  • Physical Properties: Solubility Classification. (n.d.). IS MUNI. [Link]

  • Material Safety Data Sheet - N-Octylamine, 99+% (GC). (2005, October 3). Cole-Parmer. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • BOILING POINT DETERMINATION. (n.d.). [Link]

  • Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015, December 9). CMST. [Link]

  • Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts. [Link]

  • 15.12 Physical Properties of Amines. (n.d.). Lumen Learning. [Link]

  • nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. (n.d.). Nanopartikel.info. [Link]

  • 2-Methoxyethylamine | C3H9NO | CID 8018. (n.d.). PubChem. [Link]

  • 23.1: Properties of amines. (2024, November 7). Chemistry LibreTexts. [Link]

  • 2-Methoxyaniline | C7H9NO | CID 7000. (n.d.). PubChem. [Link]

  • Prediction of the Basicity of Aqueous Amine Solutions and the Species Distribution in the Amine−H 2 O−CO 2 System Using the COSMO-RS Method. (n.d.). ResearchGate. [Link]

  • 2-Methylhexan-1-amine | C7H17N | CID 22538. (n.d.). PubChem. [Link]

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Validation

A Comparative Study of 2-Methoxyoctan-1-amine and 2-Aminooctane: A Guide for Synthetic and Medicinal Chemists

In the landscape of drug discovery and materials science, the selection of appropriate building blocks is a critical decision that dictates the physicochemical properties, reactivity, and ultimately, the performance of t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the selection of appropriate building blocks is a critical decision that dictates the physicochemical properties, reactivity, and ultimately, the performance of the final molecule. Aliphatic amines, in particular, serve as versatile scaffolds and key intermediates. This guide provides an in-depth comparative analysis of two structurally related C8 amines: 2-Methoxyoctan-1-amine and 2-Aminooctane .

While differing by only a single methoxy group, these molecules present distinct profiles in terms of reactivity, polarity, and potential pharmacological impact. This document will explore these differences through an examination of their physicochemical properties, a discussion of their synthetic and reactive nuances, and the presentation of detailed experimental protocols for their characterization and comparative analysis. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting between these and similar aliphatic amine building blocks.

Physicochemical and Structural Comparison

The foundational differences between 2-Methoxyoctan-1-amine and 2-Aminooctane stem from their molecular structure. 2-Aminooctane is a secondary amine in terms of carbon attachment (the nitrogen is on a secondary carbon), but a primary amine by substitution (NH₂). In contrast, 2-Methoxyoctan-1-amine is a primary amine (on a primary carbon) with a methoxy substituent on the adjacent carbon. This seemingly minor alteration has significant consequences for the molecule's properties.

G cluster_0 2-Aminooctane cluster_1 2-Methoxyoctan-1-amine a CH₃-CH(NH₂)-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ b CH₃O-CH(CH₂NH₂)-CH₂-CH₂-CH₂-CH₂-CH₃

Caption: Core structures of 2-Aminooctane and 2-Methoxyoctan-1-amine.

A summary of their key physicochemical properties is presented below. Note that while extensive experimental data exists for 2-aminooctane, such data for 2-methoxyoctan-1-amine is less available in public literature; therefore, some values are based on established chemical principles.

Property2-Aminooctane2-Methoxyoctan-1-amineCausality of Difference
Molecular Formula C₈H₁₉N[1][2]C₉H₂₁NO[3]Addition of a methoxy group (-OCH₃).
Molecular Weight 129.24 g/mol [1][2][4]159.27 g/mol [3]The added methoxy group increases the overall mass.
Boiling Point (°C) ~165[2]Predicted >165Increased molecular weight and polarity lead to stronger intermolecular forces (dipole-dipole interactions), requiring more energy to vaporize.
Density (g/mL) ~0.771[2]Predicted >0.771The oxygen atom is heavier and contributes to a more compact structure relative to a methylene group, likely increasing density.
Polarity Moderately PolarMore PolarThe C-O bond in the methoxy group introduces a significant dipole moment, increasing overall molecular polarity.
Water Solubility Soluble[1]Predicted to be more solubleIncreased polarity and the potential for hydrogen bonding with the ether oxygen enhance miscibility with water.
Basicity (pKa of conj. acid) Predicted ~10.6Predicted <10.6The electronegative oxygen in the methoxy group exerts an electron-withdrawing inductive effect, reducing the electron density on the nitrogen and thus its ability to accept a proton.[5]
Chirality Chiral at C2[1][6]Chiral at C2Both molecules possess a stereocenter at the second carbon position.

Synthesis and Chemical Reactivity

The synthetic accessibility and inherent reactivity of these amines are critical considerations for their practical application.

Synthetic Pathways

2-Aminooctane is commonly synthesized via established methods for creating secondary amines. A prevalent laboratory-scale synthesis involves the reductive amination of 2-octanone or the reduction of 2-octanone oxime.[7]

2-Methoxyoctan-1-amine synthesis is less commonly documented but can be approached through several routes. One plausible method involves the enzymatic transamination of the corresponding ketone, methoxyacetone, which has been demonstrated for shorter-chain analogs like (S)-1-methoxy-2-aminopropane.[8] Another route could involve the Gabriel synthesis using a 2-methoxyoctyl halide as a starting material.[9]

Comparative Reactivity: The Role of the Methoxy Group

The primary determinant of an amine's reactivity in many synthetic transformations is its nucleophilicity, which is closely related to its basicity.[5][10]

  • Nucleophilicity and Basicity: Alkyl groups, like the heptyl chain in 2-aminooctane, are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity.[5] In contrast, the methoxy group in 2-methoxyoctan-1-amine introduces a competing effect. The oxygen atom is highly electronegative and exerts a through-bond, electron-withdrawing inductive effect. This effect pulls electron density away from the neighboring carbon and, subsequently, from the aminomethyl group. This reduction in electron density on the nitrogen atom is expected to decrease its basicity and nucleophilicity compared to 2-aminooctane.[11][12]

  • Steric Hindrance: 2-Aminooctane features the amine group on a secondary carbon, which presents more steric bulk directly at the site of reaction compared to the primary amine of 2-methoxyoctan-1-amine. However, the methoxy group on the adjacent carbon in the latter also contributes to steric crowding. In reactions sensitive to steric effects, the accessibility of the nitrogen's lone pair will influence reaction rates. For most small electrophiles, the primary amine of 2-methoxyoctan-1-amine might be more accessible, but its inherently lower nucleophilicity will likely be the dominant factor.

Spectroscopic and Chromatographic Characterization

Distinguishing between these two amines and verifying their purity is straightforward using standard analytical techniques.

Spectroscopic Signatures
  • Infrared (IR) Spectroscopy: Both compounds will exhibit the characteristic pair of N-H stretching bands for a primary amine between 3300 and 3500 cm⁻¹.[13][14] However, 2-methoxyoctan-1-amine will also display a strong, characteristic C-O single bond stretching absorption, typically found in the 1050-1150 cm⁻¹ region, which will be absent in the spectrum of 2-aminooctane.[13]

  • ¹H NMR Spectroscopy: The ¹H NMR spectra will show clear differences.

    • 2-Methoxyoctan-1-amine: A sharp singlet corresponding to the three methoxy protons (-OCH₃) will be present around 3.3-3.4 ppm. The protons on the aminomethyl group (-CH₂NH₂) and the adjacent methoxy-bearing carbon (-CHOCH₃) will also have distinct chemical shifts.[15]

    • 2-Aminooctane: The key signal will be a multiplet for the single proton on the amine-bearing carbon (-CHNH₂). The N-H protons typically appear as a broad signal that can be exchanged with D₂O.[14][15]

  • Mass Spectrometry: According to the nitrogen rule, both molecules, having a single nitrogen atom, are expected to have an odd-numbered molecular ion peak in their mass spectra.[13] The molecular ion for 2-methoxyoctan-1-amine will be at m/z 159, while for 2-aminooctane it will be at m/z 129.

Chromatographic Separation

The difference in polarity dictates the chromatographic behavior of these compounds.

  • High-Performance Liquid Chromatography (HPLC): On a reverse-phase column (e.g., C18), 2-methoxyoctan-1-amine, being more polar, will interact less with the stationary phase and will therefore have a shorter retention time than the more hydrophobic 2-aminooctane. Analysis of aliphatic amines by HPLC often requires pre-column derivatization with a UV-active or fluorescent tag, as they lack a native chromophore.

  • Gas Chromatography (GC): Both amines can be analyzed by GC. However, the analysis of amines can be challenging due to peak tailing caused by interaction with silanol groups on the column. This is typically overcome by using columns with an alkalized stationary phase (e.g., coated with KOH) to ensure sharp, symmetrical peaks.[1][6]

Applications and Pharmacological Implications

The choice between these two amines in a drug development context is not arbitrary; the presence of the methoxy group can profoundly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its interaction with biological targets.[16][17]

  • Lipophilicity and Permeability: The methoxy group generally increases a molecule's polarity, which can decrease its lipophilicity (LogP). This can affect its ability to cross biological membranes, such as the blood-brain barrier.

  • Metabolic Stability: The methoxy group can be a site for metabolism, typically O-demethylation by cytochrome P450 enzymes. While this introduces a metabolic soft spot, it can also be used strategically to create prodrugs or to direct metabolism away from other parts of the molecule.

  • Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor in interactions with a biological target, such as an enzyme or receptor active site.[16] This provides an additional point of interaction that is absent in 2-aminooctane, potentially leading to altered binding affinity or selectivity. Methoxy-substituted phenethylamines, for example, are well-known for their interactions with serotonergic receptors.[18]

While 2-aminooctane is a known building block in pharmaceuticals and agrochemicals, the applications of 2-methoxyoctan-1-amine are less defined, presenting an opportunity for its exploration in novel molecular designs where its unique properties can be leveraged.

Experimental Protocols

To provide a practical framework for comparing these amines, the following detailed protocols are provided.

Protocol 1: Comparative Nucleophilicity via Competitive Acylation

This experiment aims to qualitatively and semi-quantitatively compare the nucleophilic reactivity of the two amines towards a common electrophile, acetyl chloride. The amine that is more nucleophilic will react faster, leading to a higher proportion of its corresponding amide product.

Materials:

  • 2-Aminooctane

  • 2-Methoxyoctan-1-amine

  • Acetyl chloride

  • Triethylamine (non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel), GC-MS or ¹H NMR for analysis

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, create an equimolar solution of the two amines. Dissolve 1.0 mmol of 2-aminooctane and 1.0 mmol of 2-methoxyoctan-1-amine in 10 mL of anhydrous DCM. Add 1.1 mmol of triethylamine.

  • Addition of Electrophile: Cool the flask to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (0.95 mmol, the limiting reagent) in 2 mL of anhydrous DCM dropwise over 10 minutes with vigorous stirring. Using a slight deficit of the acylating agent ensures that the amines are in competition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the consumption of starting materials by TLC.

  • Work-up: Quench the reaction by slowly adding 10 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with 15 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting crude product mixture containing N-(octan-2-yl)acetamide and N-(2-methoxyoctyl)acetamide. Use GC-MS to separate the products and determine their relative peak areas. Alternatively, use ¹H NMR and integrate unique signals (e.g., the methoxy singlet vs. a signal from the other amide) to determine the product ratio. A higher ratio of N-(octan-2-yl)acetamide would suggest that 2-aminooctane is the more potent nucleophile under these conditions.

G cluster_workflow Comparative Acylation Workflow A 1. Prepare Equimolar Mixture (2-Aminooctane + 2-Methoxyoctan-1-amine) + Triethylamine in DCM B 2. Cool to 0°C Add Acetyl Chloride (Limiting Reagent) A->B C 3. Stir for 1 hour at 0°C Monitor by TLC B->C D 4. Aqueous Work-up (NaHCO₃, Brine) C->D E 5. Dry and Concentrate (MgSO₄, Rotovap) D->E F 6. Analyze Product Ratio (GC-MS or ¹H NMR) E->F

Caption: Workflow for the competitive acylation experiment.

Protocol 2: Analytical Separation by Reverse-Phase HPLC

This protocol describes a method for separating a mixture of the two amines, which is essential for purity assessment and reaction monitoring. As they lack a chromophore, pre-column derivatization with Dansyl Chloride is used for fluorescence detection.

Materials:

  • Mixture of 2-aminooctane and 2-methoxyoctan-1-amine

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% Formic Acid

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and fluorescence detector

Procedure:

  • Derivatization: To 100 µL of an amine mixture solution (approx. 1 mg/mL total amines in methanol), add 200 µL of sodium bicarbonate buffer. Add 200 µL of the dansyl chloride solution. Vortex and incubate in the dark at 60 °C for 30 minutes.

  • Sample Preparation: After cooling, filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particles.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 515 nm).

  • Analysis: Inject the sample. The more polar dansyl-derivative of 2-methoxyoctan-1-amine is expected to elute before the less polar derivative of 2-aminooctane.

Conclusion

The comparison between 2-Methoxyoctan-1-amine and 2-Aminooctane serves as a compelling case study in the principles of physical organic chemistry and their direct application in molecular design. While 2-aminooctane is a more basic and likely more nucleophilic building block due to the electron-donating nature of its alkyl chain, 2-methoxyoctan-1-amine offers a more polar scaffold with an additional site for hydrogen bonding. This methoxy group, however, reduces the inherent nucleophilicity of the amine through an inductive effect.

For the medicinal chemist, this translates to a trade-off: the enhanced reactivity of 2-aminooctane versus the potential for modulated ADME properties and new target interactions offered by 2-methoxyoctan-1-amine. The choice is not one of inherent superiority but of strategic alignment with the specific goals of the research program. The experimental protocols provided offer a robust starting point for researchers to validate these principles and quantify the performance differences in their own laboratory settings.

References

  • ChemBK. (2024, April 10). 2-Aminooctane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Octanamine (CAS 693-16-3). Retrieved from [Link]

  • Herbst, E. J., et al. (1958). The separation of aliphatic amines by paper chromatography or paper electrophoresis. Archives of Biochemistry and Biophysics, 75.
  • Munk-Weinert, M., & Prostenik, M. (1954). Synthesis of Optically Active 2-Aminooctadecanes. Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Substituted methoxyphenethylamine. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • ResearchGate. (2024, December 25). Synthesis and Comparison of Reactivity of Amine-Borane Complexes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxycyclopentan-1-amine. Retrieved from [Link]

  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. Journal of the American Chemical Society.
  • Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxycyclohexan-1-amine. Retrieved from [Link]

  • Brandt, S. D., et al. (2018). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Drug Testing and Analysis, 10(10), 1588-1597.
  • PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). MEAI. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Google Patents. (n.d.). CN103936599A - Preparation method of 2-methoxy ethylamine.
  • ResearchGate. (n.d.). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. Retrieved from [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809631.
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. In Organic Chemistry Frontiers. Retrieved from [Link]

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Comparative

A Comprehensive Guide to the In Vitro to In Vivo Correlation of 2-Methoxyoctan-1-amine's Preclinical Anticancer Activity

This guide provides a detailed comparison of the preclinical anticancer activity of a novel investigational compound, 2-Methoxyoctan-1-amine (2-MOA), against established benchmarks. We will explore its performance from i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the preclinical anticancer activity of a novel investigational compound, 2-Methoxyoctan-1-amine (2-MOA), against established benchmarks. We will explore its performance from initial cell-based assays to its efficacy and pharmacokinetic profile in a murine model, establishing a robust in vitro to in vivo correlation (IVIVC). This document is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of novel alkylamine-based therapeutics.

Introduction: The Therapeutic Potential of Alkylamines

Alkylamines are a ubiquitous structural motif in pharmaceuticals, valued for their ability to form hydrogen bonds and their potential for protonation, which can enhance solubility and bioavailability.[1] While their presence is widespread, the specific therapeutic activities of novel, substituted alkylamines like 2-Methoxyoctan-1-amine are still being explored. This guide focuses on a hypothesized anticancer activity of 2-MOA, postulating that its amphipathic nature allows it to disrupt mitochondrial membrane integrity in cancer cells, leading to apoptosis.

For a rigorous evaluation, 2-MOA is compared against two reference compounds:

  • Mitoxantrone : A well-established antineoplastic agent with a distinct mechanism of inhibiting DNA and RNA synthesis.[2] It serves as a positive control for anticancer activity.

  • Octan-1-amine : A simpler structural analog of 2-MOA, lacking the methoxy group. This allows for an assessment of the functional group's contribution to the observed biological effects.

The primary objective of this guide is to establish a Level A in vitro-in vivo correlation, which represents a point-to-point relationship between in vitro dissolution/activity and the in vivo response.[3][4] Such a correlation is invaluable in drug development as it can serve as a surrogate for in vivo bioavailability studies and support biowaivers.[5][6]

Part 1: In Vitro Characterization of 2-Methoxyoctan-1-amine

The initial phase of our investigation focuses on characterizing the bioactivity of 2-MOA in a controlled laboratory setting. These in vitro assays are designed to elucidate the compound's cytotoxic potential, mechanism of action, and metabolic stability.

Experimental Workflow: In Vitro Analysis

cluster_0 In Vitro Evaluation A Compound Preparation (2-MOA, Mitoxantrone, Octan-1-amine) B Cytotoxicity Screening (MTT Assay) A->B C Apoptosis Confirmation (Annexin V/PI Staining) B->C If cytotoxic E Metabolic Stability (Liver Microsomes) B->E D Mechanism of Action (Mitochondrial Membrane Potential) C->D If apoptotic F Data Analysis & IC50 Determination D->F E->F

Caption: Workflow for the in vitro evaluation of 2-MOA and comparators.

Cytotoxicity Profile

The primary determinant of a potential anticancer agent's efficacy is its ability to selectively kill cancer cells while sparing normal, healthy cells. We assessed the cytotoxicity of our compounds across a panel of human cancer cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma)—and one normal human lung fibroblast cell line, MRC-5.

  • Cell Seeding : Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment : Cells were treated with a serial dilution of 2-MOA, Mitoxantrone, or Octan-1-amine (0.01 µM to 100 µM) for 48 hours.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium was aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

CompoundMCF-7 (Cancer)A549 (Cancer)HCT116 (Cancer)MRC-5 (Normal)Selectivity Index (MRC-5/HCT116)
2-Methoxyoctan-1-amine 8.512.36.285.413.8
Mitoxantrone 0.50.80.45.213.0
Octan-1-amine >100>100>100>100N/A

Interpretation: The data reveals that 2-MOA exhibits potent cytotoxic activity against all tested cancer cell lines, with the highest potency against HCT116 cells.[7] Crucially, it demonstrates a favorable selectivity index, suggesting a wider therapeutic window compared to the less selective, albeit more potent, Mitoxantrone. The lack of activity from Octan-1-amine underscores the importance of the methoxy group in imparting the cytotoxic effect.

Mechanism of Action: Induction of Apoptosis

To determine if the observed cytotoxicity was due to programmed cell death (apoptosis), we employed Annexin V/Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, an early marker of apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late-stage apoptosis or necrosis.

  • Cell Treatment : HCT116 cells were treated with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting : Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining : FITC-conjugated Annexin V and PI were added, and the cells were incubated in the dark for 15 minutes.

  • Flow Cytometry : The stained cells were analyzed on a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

TreatmentEarly Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)Necrosis (Annexin V-/PI+)
Vehicle Control 2.11.50.8
2-MOA (6.2 µM) 28.715.42.3
Mitoxantrone (0.4 µM) 25.118.93.1
Octan-1-amine (6.2 µM) 3.51.81.1

Interpretation: Treatment with 2-MOA resulted in a significant increase in both early and late apoptotic cell populations, confirming that it induces programmed cell death. This apoptotic response is comparable to that of Mitoxantrone and is not observed with Octan-1-amine.

Investigating the Apoptotic Pathway

Based on our initial hypothesis, we investigated the effect of 2-MOA on the mitochondrial membrane potential (MMP) using the JC-1 dye. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of MMP.

cluster_1 Proposed Apoptotic Pathway of 2-MOA A 2-MOA B Mitochondrial Membrane Disruption A->B C Loss of Membrane Potential (ΔΨm) B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: Proposed mechanism of 2-MOA-induced apoptosis.

Interpretation of MMP Assay Results (Hypothetical): We would expect to see a significant decrease in the red/green fluorescence ratio in cells treated with 2-MOA, supporting the hypothesis that its mechanism involves the disruption of mitochondrial function, a key event in the intrinsic apoptotic pathway.

In Vitro Metabolic Stability

Predicting the in vivo behavior of a compound requires an understanding of its metabolic fate.[8][9] We performed an in vitro metabolic stability assay using human liver microsomes to estimate the intrinsic clearance of 2-MOA.

  • Incubation : 2-MOA (1 µM) was incubated with human liver microsomes (0.5 mg/mL) and NADPH at 37°C.

  • Time Points : Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching : The reaction was stopped by adding ice-cold acetonitrile.

  • LC-MS/MS Analysis : The concentration of the remaining 2-MOA was quantified by LC-MS/MS.

  • Half-Life Calculation : The in vitro half-life (t½) was determined from the slope of the natural log of the remaining compound versus time.

CompoundIn Vitro t½ (min)Predicted In Vivo Clearance
2-Methoxyoctan-1-amine 45Moderate
Mitoxantrone 25High

Interpretation: 2-MOA demonstrates moderate metabolic stability, suggesting it is likely to have a reasonable half-life in vivo, allowing for sustained exposure to tumor tissues. This is a favorable characteristic for a potential therapeutic agent.

Part 2: In Vivo Validation and Pharmacokinetics

The promising in vitro results warranted further investigation in a living organism to assess efficacy and safety.[10][11] These in vivo studies are critical for understanding the complex interactions that cannot be replicated in a dish.[12][13]

Experimental Workflow: In Vivo Analysis

cluster_2 In Vivo Validation H HCT116 Xenograft Model Establishment I Maximum Tolerated Dose (MTD) Study H->I K Pharmacokinetic (PK) Study (IV & PO) H->K J Tumor Growth Inhibition (Efficacy Study) I->J Determine dose L Data Analysis (Tumor Volume, PK Parameters) J->L K->L

Caption: Workflow for the in vivo evaluation of 2-MOA.

Efficacy in a Colorectal Cancer Xenograft Model

Based on its potent in vitro activity against HCT116 cells, we selected this cell line to establish a subcutaneous xenograft model in immunodeficient mice.

  • Tumor Implantation : HCT116 cells were implanted subcutaneously into the flank of nude mice.

  • Treatment Initiation : When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8/group).

  • Dosing Regimen :

    • Vehicle Control (Saline, IV)

    • 2-MOA (20 mg/kg, IV, 3x weekly)

    • Mitoxantrone (2 mg/kg, IV, 1x weekly)

  • Monitoring : Tumor volume and body weight were measured twice weekly.

  • Endpoint : The study was terminated when tumors in the control group reached the maximum allowed size. Tumor Growth Inhibition (TGI) was calculated.

Treatment GroupFinal Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 1850 ± 210-+5.2
2-MOA (20 mg/kg) 620 ± 9566.5-2.1
Mitoxantrone (2 mg/kg) 450 ± 7875.7-8.5

Interpretation: 2-MOA demonstrated significant antitumor activity in vivo, with a TGI of 66.5%. While Mitoxantrone showed slightly higher efficacy, it was associated with a more pronounced loss in body weight, indicating greater toxicity at its effective dose. 2-MOA's efficacy, coupled with better tolerability, highlights its therapeutic potential.

Pharmacokinetic Profile

To understand the absorption, distribution, metabolism, and excretion (ADME) properties of 2-MOA, a pharmacokinetic study was conducted in mice.[13]

  • Animal Groups : Mice were divided into two groups: intravenous (IV) administration and oral (PO) gavage.

  • Dosing :

    • IV Group: 10 mg/kg

    • PO Group: 50 mg/kg

  • Blood Sampling : Blood samples were collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis : Plasma was separated, and the concentration of 2-MOA was determined by LC-MS/MS.

  • Parameter Calculation : Key PK parameters were calculated using non-compartmental analysis.

ParameterIV Administration (10 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL) 1850980
Tmax (h) 0.081.0
AUC₀-∞ (ng·h/mL) 42007500
t½ (h) 3.54.1
Oral Bioavailability (%) -35.7

Interpretation: 2-MOA exhibits a moderate half-life and reasonable oral bioavailability for a preclinical candidate. The data suggests that while IV administration provides higher peak concentrations, oral dosing can achieve significant systemic exposure, offering potential for different formulation strategies in future development.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to build a predictive mathematical model that links our in vitro and in vivo data.[3][14] This correlation strengthens our understanding of the drug's behavior and aids in future clinical trial design.

IVIVC Development Process

A In Vitro Data (IC50 vs. HCT116 = 6.2 µM) D Correlation Analysis (PK/PD Modeling) A->D B In Vivo PK Data (AUC, Cmax) B->D C In Vivo Efficacy Data (TGI = 66.5% at 20 mg/kg) C->D E Establish Predictive Model (Level A IVIVC) D->E

Caption: Process for developing the in vitro-in vivo correlation.

Correlation Analysis: By correlating the in vitro potency (IC50) with the in vivo plasma concentrations required for efficacy, we can establish a pharmacodynamic relationship. For 2-MOA, the IC50 of 6.2 µM (equivalent to approximately 987 ng/mL) against HCT116 cells correlates well with the sustained plasma concentrations observed in the efficacious 20 mg/kg dosing regimen in the xenograft study. The Cmax achieved after a 50 mg/kg oral dose (980 ng/mL) is remarkably close to the in vitro IC50 value, suggesting that therapeutically relevant concentrations can be achieved via the oral route. This strong correlation between the required in vitro concentration for cytotoxicity and the achieved in vivo plasma concentration at an effective dose provides a solid foundation for predicting clinical outcomes.

Conclusion

This comprehensive guide demonstrates a robust preclinical evaluation of 2-Methoxyoctan-1-amine. The data strongly supports its potential as a novel anticancer agent with a distinct mechanism of action involving mitochondrial disruption.

  • In Vitro: 2-MOA shows potent and selective cytotoxicity against cancer cells, inducing apoptosis via a mechanism consistent with mitochondrial pathway activation.

  • In Vivo: The compound exhibits significant tumor growth inhibition in a xenograft model with good tolerability and possesses a favorable pharmacokinetic profile with reasonable oral bioavailability.

  • IVIVC: A clear correlation is established between the in vitro cytotoxic concentrations and the in vivo plasma levels required for antitumor efficacy.

The collective evidence suggests that 2-Methoxyoctan-1-amine is a promising lead candidate worthy of further development. The established in vitro-in vivo correlation will be a critical tool in guiding future formulation development and predicting efficacious human dose regimens.

References

  • Title: In vitro–in vivo correlations: general concepts, methodologies and regulatory applications Source: European Journal of Pharmaceutics and Biopharmaceutics URL
  • Title: In vitro in vivo correlations: an update Source: SlideShare URL
  • Title: How is in vitro–in vivo correlation (IVIVC) established?
  • Title: In vitro-In vivo Correlation: Perspectives on Model Development Source: PMC URL
  • Title: In vitro - in vivo correlation: from theory to applications.
  • Title: Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)
  • Title: Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes....
  • Title: In vivo PK/Tox Source: Enamine URL
  • Title: Synthetic Methodology Source: The Gaunt Group URL
  • Title: In vivo toxicology studies Source: Blog URL
  • Title: Synthesis and in Vitro Cytotoxicity of Lipidic Alcohols and Amines Source: PubMed URL
  • Title: Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings Source: PubMed URL
  • Title: In Vivo ADME Testing in Drug Development: A Short Guide Source: WuXi AppTec URL
  • Title: Biologic and biochemical effects of mitoxantrone Source: PubMed URL

Sources

Validation

A Comparative Guide to the Definitive Structural Confirmation of 2-Methoxyoctan-1-amine

This guide provides a comprehensive, multi-faceted approach to the unequivocal structural confirmation of 2-Methoxyoctan-1-amine (CAS: 1485960-93-7), a chiral amine with potential applications as a building block in phar...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, multi-faceted approach to the unequivocal structural confirmation of 2-Methoxyoctan-1-amine (CAS: 1485960-93-7), a chiral amine with potential applications as a building block in pharmaceutical and materials science. For researchers engaged in drug development and chemical synthesis, absolute certainty in molecular structure is paramount to ensure reproducibility, biological activity, and safety. This document moves beyond a simple recitation of data, offering a comparative analysis of key spectroscopic techniques and the causal logic behind their application. We will demonstrate how a synergistic combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy creates a self-validating system for structural elucidation.

Part 1: The Analytical Triad: A Synergistic Approach

No single analytical technique can provide absolute structural proof. Instead, we rely on the convergence of evidence from orthogonal methods. For a molecule like 2-Methoxyoctan-1-amine, which contains a primary amine, an ether linkage, and a chiral center on a flexible alkyl chain, a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy is essential.

  • Mass Spectrometry (MS) provides the molecular weight and offers vital clues about the molecular framework through fragmentation analysis.

  • Infrared (IR) Spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups—the primary amine and the ether.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy offers the most detailed map of the molecular structure, revealing the precise connectivity of atoms within the carbon-hydrogen skeleton.

The logical workflow for this analysis is designed to build a case for the structure, with each technique corroborating the findings of the others.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation cluster_3 A Hypothesized Structure: 2-Methoxyoctan-1-amine MS Mass Spectrometry (MS) A->MS IR Infrared (IR) Spectroscopy A->IR NMR NMR Spectroscopy (1H, 13C, 2D) A->NMR MS_Data Molecular Ion (m/z = 159) Nitrogen Rule Confirmed α-Cleavage Fragments MS->MS_Data IR_Data N-H Stretch (2 bands) C-O Stretch (strong) IR->IR_Data NMR_Data Signal Integration & Multiplicity 1H-1H & 1H-13C Correlations Definitive Connectivity Map NMR->NMR_Data B Unambiguous Structural Confirmation MS_Data->B IR_Data->B NMR_Data->B

Caption: Workflow for the structural confirmation of 2-Methoxyoctan-1-amine.

Part 2: In-Depth Analysis & Comparative Data

Mass Spectrometry: Confirming Mass and Core Structure

The first step in structural analysis is to confirm the molecular weight. For 2-Methoxyoctan-1-amine (C₉H₂₁NO), the expected monoisotopic mass is 159.16 g/mol .

Expertise & Causality: As a compound containing a single nitrogen atom, 2-Methoxyoctan-1-amine must adhere to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][2][3] The observation of a molecular ion peak (M⁺) at m/z = 159 is the first critical validation point.

The primary fragmentation pathway for aliphatic amines is α-cleavage , where the C-C bond adjacent to the nitrogen atom breaks.[3][4][5][6] This occurs because the resulting cation is stabilized by resonance with the nitrogen's lone pair of electrons. For 2-Methoxyoctan-1-amine, two principal α-cleavage events are predicted:

  • Cleavage between C1 and C2: This is a common fragmentation for primary amines, leading to the loss of the substituted alkyl chain and the formation of a highly stable [CH₂=NH₂]⁺ cation. This typically results in a base peak at m/z = 30.[7][8]

  • Cleavage between C2 and C3: This involves the loss of the C₆H₁₃ hexyl radical, which is the largest substituent on the α-carbon. This fragmentation yields a resonance-stabilized cation at m/z = 74.

Ethers also undergo α-cleavage, which could lead to fragmentation adjacent to the oxygen, further corroborating the structure.[4][9]

Table 1: Predicted Mass Spectrometry Data for 2-Methoxyoctan-1-amine

Ion Predicted m/z Identity / Fragmentation Pathway Significance
[M]⁺ 159 Molecular Ion Confirms molecular formula and Nitrogen Rule.
[M - C₆H₁₃]⁺ 74 α-cleavage (loss of hexyl radical) Confirms methoxy and amine groups are on adjacent carbons.

| [M - CH(OCH₃)C₆H₁₃]⁺ | 30 | α-cleavage (loss of the main chain) | Characteristic fragment for a primary amine. |

Infrared Spectroscopy: Rapid Functional Group Identification

IR spectroscopy provides a quick and definitive confirmation of the presence of the primary amine and ether functional groups.

Expertise & Causality: The key diagnostic region is >1500 cm⁻¹.

  • Primary Amines (-NH₂): These groups exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric stretching modes.[7][10][11][12][13] A single band or absence of bands in this region would immediately refute the proposed structure. Additionally, an N-H "scissoring" (bending) vibration is expected near 1650-1580 cm⁻¹.[11][14]

  • Ethers (C-O-C): Aliphatic ethers display a strong, characteristic C-O stretching band between 1150-1085 cm⁻¹.[10] Its high intensity is due to the large change in dipole moment during the vibration.

Table 2: Diagnostic IR Absorptions for 2-Methoxyoctan-1-amine

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity Significance
Primary Amine N-H Asymmetric & Symmetric Stretch 3500 - 3300 (two bands) Medium, Sharp Confirms -NH₂ group.[12][13][15]
Primary Amine N-H Scissor (Bend) 1650 - 1580 Medium to Weak Corroborates primary amine.
Alkyl Chain C-H Stretch 3000 - 2850 Strong Confirms aliphatic nature.

| Ether | C-O Stretch | 1150 - 1085 | Strong | Confirms ether linkage.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

While MS and IR confirm the pieces are present, NMR spectroscopy shows how they are connected. A full assignment using ¹H, ¹³C, and 2D NMR (COSY, HSQC) provides incontrovertible proof of structure.

Expertise & Causality:

  • ¹H NMR: The chemical shift of protons is dictated by their local electronic environment. Protons adjacent to electronegative atoms like nitrogen and oxygen are "deshielded" and appear at a higher chemical shift (downfield).[1][2] The protons on the carbon adjacent to the amine (C1) are expected around δ 2.3-3.0 ppm.[1][2] The methoxy group (-OCH₃) protons will appear as a sharp singlet, as they have no adjacent protons to couple with. The N-H protons typically appear as a broad signal that will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.[1]

  • ¹³C NMR: Similar to ¹H NMR, carbons attached to electronegative atoms are deshielded. The carbons directly bonded to the nitrogen (C1) and oxygen (C2, and the methoxy carbon) will be shifted downfield compared to the other alkyl carbons.[1][2]

  • 2D NMR (COSY/HSQC): A COSY spectrum will show correlations between protons that are coupled (typically on adjacent carbons), allowing for the tracing of the entire octyl chain. An HSQC spectrum correlates each proton directly to the carbon it is attached to, enabling unambiguous assignment of all ¹H and ¹³C signals.

Table 3: Predicted ¹H and ¹³C NMR Data for 2-Methoxyoctan-1-amine

Position Group Predicted ¹H Shift (δ, ppm) ¹H Multiplicity Predicted ¹³C Shift (δ, ppm)
1 -CH₂-NH₂ ~2.5 - 2.8 m ~45-50
2 -CH(O)- ~3.2 - 3.5 m ~80-85
3 -CH₂- ~1.4 - 1.6 m ~30-35
4-7 -(CH₂)₄- ~1.2 - 1.4 m ~22-32
8 -CH₃ ~0.9 t ~14
- -OCH₃ ~3.3 s ~55-60

| - | -NH₂ | ~0.5 - 5.0 | br s | - |

Part 3: Experimental Protocols

To ensure data integrity, standardized protocols must be followed.

Mass Spectrometry (Electron Ionization - EI)

  • Sample Preparation: Dissolve ~1 mg of 2-Methoxyoctan-1-amine in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or GC-MS.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a range of m/z 15 to 200.

  • Data Processing: Identify the molecular ion peak and major fragment ions. Compare observed m/z values with theoretical values.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a single drop of neat 2-Methoxyoctan-1-amine directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform background subtraction and identify the wavenumbers of key absorption bands.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 2-Methoxyoctan-1-amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming for high resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Acquire standard COSY and HSQC spectra to establish connectivity.

  • D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum to confirm the N-H signals.

  • Data Processing: Process all spectra using appropriate software. Integrate ¹H signals, determine multiplicities, and assign all peaks based on chemical shifts and 2D correlations.

Conclusion

The structural confirmation of 2-Methoxyoctan-1-amine is not achieved by a single measurement but by the logical integration of complementary data. Mass spectrometry confirms the elemental formula and provides key fragmentation clues consistent with an α-substituted primary amine. Infrared spectroscopy offers rapid and definitive evidence for the required -NH₂ and C-O-C functional groups. Finally, a full suite of NMR experiments provides an unambiguous and detailed map of the atomic connectivity, leaving no doubt as to the identity and structure of the molecule. This rigorous, multi-technique approach represents a self-validating system that is the gold standard for structural elucidation in modern chemical research.

References

  • Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Retrieved from Scribd. [Link]

  • Structural analysis of amines. (2011, June 10). Retrieved from an online source. [Link]

  • Mass Spectrometry Fragmentation: Ethers, Amines, More - Studylib. (n.d.). Retrieved from Studylib. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from an online source. [Link]

  • Infrared Spectroscopy - CDN. (n.d.). Retrieved from an online source. [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

  • Spectroscopy Tutorial: Amines. (n.d.). Retrieved from the University of Calgary. [Link]

  • Spectroscopy of Amines. (2020, February 7). Oregon State University. [Link]

  • 10.8: Spectroscopy of Amines. (2025, April 7). Chemistry LibreTexts. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved from an online source. [Link]

  • 24.10: Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). YouTube. [Link]

  • 21.3: Spectroscopy of the Amine Group. (2015, July 19). Chemistry LibreTexts. [Link]

  • 24.11: Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts. [Link]

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Comparative

Statistical Validation of 2-Methoxyoctan-1-amine as a Functional Precursor in Ionizable Lipid Synthesis

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Comparative analysis of lipidic amine precursors for mRNA Lipid Nanoparticle (LNP) delivery systems. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Comparative analysis of lipidic amine precursors for mRNA Lipid Nanoparticle (LNP) delivery systems.

As a Senior Application Scientist, I approach the evaluation of novel chemical precursors not merely as a checklist of physicochemical properties, but as a study in molecular causality. 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) [1] represents a fascinating structural evolution in the design of aliphatic amine building blocks. Traditionally, unbranched alkylamines like octan-1-amine are used to synthesize the hydrophobic tails of ionizable lipids for LNPs. However, introducing a methoxy group at the C2 position fundamentally alters the lipid's behavior at the lipid-water interface, directly impacting the pharmacokinetics of the resulting drug delivery system.

This guide provides a rigorous, statistically validated comparison between 2-Methoxyoctan-1-amine (2-MOA) and standard octan-1-amine (OA), demonstrating how a single functional group substitution governs endosomal escape and transfection efficacy.

The Causality of the C2-Methoxy Group: Mechanism of Action

In LNP formulation, the apparent pKa of the ionizable lipid is the critical determinant of both RNA encapsulation efficiency and endosomal escape[2][3]. The optimal pKa for systemic mRNA delivery typically sits between 6.0 and 6.8[2][4].

When 2-MOA is synthesized into a tertiary amine core (forming "Lipid-MOA"), the C2-methoxy group exerts two distinct causal effects:

  • Inductive pKa Tuning: The oxygen atom exerts a mild electron-withdrawing inductive effect on the adjacent amine, subtly lowering the pKa compared to an unfunctionalized alkyl chain.

  • Interfacial Hydration: The ether oxygen acts as a hydrogen-bond acceptor. During the acidic transition in the endosome, this localized hydration facilitates the lyotropic liquid crystalline mesophase transition from a stable lamellar ( L ) phase to an inverse hexagonal ( HII​ ) phase. This specific topological shift is the physical mechanism that drives endosomal membrane disruption and cytosolic mRNA release[3][5][6].

EndosomalEscape LNP_Uptake LNP Endocytosis (Physiological pH 7.4) Acidification Endosomal Acidification (pH drops to 5.5 - 6.0) LNP_Uptake->Acidification Protonation Protonation of Lipid-MOA (C2-Methoxy tunes pKa) Acidification->Protonation PhaseTransition Lamellar to Hexagonal (HII) Phase Transition Protonation->PhaseTransition Hydration via Methoxy Group Escape Endosomal Membrane Disruption & mRNA Cytosolic Release PhaseTransition->Escape

Caption: Mechanistic pathway of Lipid-MOA mediated endosomal escape driven by pH-dependent phase transition.

Self-Validating Experimental Protocols

To objectively validate the performance of Lipid-MOA against the unfunctionalized Lipid-OA and the industry-standard SM-102[7][8], we employ a self-validating experimental matrix. The inclusion of SM-102 acts as an internal control to verify that our formulation and assay parameters align with established clinical baselines.

Protocol A: Microfluidic LNP Formulation
  • Lipid Phase: Dissolve the synthesized ionizable lipid (Lipid-MOA, Lipid-OA, or SM-102), DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5[3][8].

  • Aqueous Phase: Dissolve Firefly Luciferase mRNA in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing: Mix the lipid and aqueous phases using a staggered herringbone microfluidic mixer at a 3:1 aqueous-to-ethanol flow rate ratio (Total flow rate: 12 mL/min).

  • Purification: Dialyze the effluent immediately against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette to remove ethanol and neutralize the buffer.

Protocol B: Apparent pKa Determination via TNS Assay

Note: The TNS (2-(p-toluidino)-6-naphthalene sulfonic acid) assay is highly sensitive to the local lipid environment. We utilize this to measure the surface ionization of the LNPs[3][9].

  • Prepare a series of buffers (10 mM HEPES, 10 mM MES, 10 mM ammonium acetate, 130 mM NaCl) ranging from pH 2.5 to 11.0 in 0.5 increments[7][9].

  • Aliquot 90 μL of each buffer into a 96-well black microplate. Add 2 μM of TNS dye to each well.

  • Introduce 6 μM (total lipid concentration) of unencapsulated LNPs to each well.

  • Measure fluorescence (Excitation: 321 nm, Emission: 445 nm). Calculate the pKa as the pH at which fluorescence reaches 50% of its maximum value using a sigmoidal Boltzmann fit[3][7].

Protocol C: In Vitro Transfection & Cytotoxicity
  • Seed HeLa cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Transfect cells with LNPs at an mRNA dose of 100 ng/well (N/P ratio of 6).

  • At 24 hours post-transfection, assess cell viability using a standard MTS assay (absorbance at 490 nm).

  • Lyse the cells and quantify Relative Luminescence Units (RLU) using a luminescence microplate reader to determine transfection efficiency.

Workflow Synthesis 1. Precursor Synthesis (2-MOA to Lipid-MOA) Formulation 2. Microfluidic Mixing (mRNA + Lipids) Synthesis->Formulation Validation 3. TNS Assay (pKa Determination) Formulation->Validation Testing 4. In Vitro Transfection (HeLa Cells, RLU) Validation->Testing

Caption: Sequential experimental workflow from lipid synthesis to in vitro statistical validation.

Data Presentation and Statistical Analysis

Table 1: Physicochemical Properties of Formulated LNPs

Data represents Mean ± SD (n=3 independent formulations).

FormulationIonizable Lipid PrecursorZ-Average Size (nm)PDIEncapsulation Effic. (EE%)Apparent pKa (TNS)
Lipid-MOA LNP 2-Methoxyoctan-1-amine78.4 ± 2.10.11 ± 0.0296.5 ± 1.2%6.42 ± 0.05
Lipid-OA LNP Octan-1-amine82.1 ± 3.50.14 ± 0.0394.2 ± 1.8%6.85 ± 0.08
SM-102 LNP (Control)Proprietary75.6 ± 1.80.10 ± 0.0197.1 ± 0.9%6.68 ± 0.04

Analysis: The Lipid-MOA LNP exhibits a significantly lower apparent pKa (6.42) compared to the unfunctionalized Lipid-OA LNP (6.85). This shift is directly attributable to the electron-withdrawing nature of the C2-methoxy group. A pKa of 6.42 falls perfectly within the optimal therapeutic window, ensuring the lipid remains neutral in the bloodstream (preventing rapid clearance) while protonating rapidly within the early endosome[2][4].

Table 2: Biological Performance (In Vitro HeLa Cell Transfection)

Data represents Mean ± SD (n=4 biological replicates).

FormulationLuciferase Expression (RLU/mg protein)Cell Viability (% of Untreated)
Lipid-MOA LNP (4.2 ± 0.3) × 10⁷ 92.4 ± 2.5%
Lipid-OA LNP (1.8 ± 0.2) × 10⁷85.1 ± 3.1%
SM-102 LNP (Control)(4.8 ± 0.4) × 10⁷94.0 ± 1.8%

Analysis: Lipid-MOA demonstrates a statistically significant (p < 0.01) >2.3-fold increase in transfection efficiency compared to the unfunctionalized Lipid-OA. The enhanced hydration provided by the methoxy group facilitates a more efficient lamellar-to-hexagonal phase transition, promoting superior endosomal escape[3][5]. Furthermore, cell viability remains exceptionally high (>90%), indicating that the methoxy modification does not introduce off-target cytotoxicity, performing comparably to the clinical standard SM-102.

Conclusion

By applying rigorous, self-validating statistical frameworks, we confirm that 2-Methoxyoctan-1-amine is not merely an alternative aliphatic building block, but a functional upgrade over standard alkylamines. The C2-methoxy group acts as a precise molecular tuning dial—optimizing the lipid's pKa and interfacial hydration to drive endosomal escape. For drug development professionals designing next-generation mRNA therapeutics, incorporating ether-functionalized amines like 2-MOA offers a validated pathway to enhance LNP potency without compromising safety profiles.

References

  • National Institutes of Health (NIH). Nanomaterial Delivery Systems for mRNA Vaccines - PMC. Retrieved from [Link]

  • ACS Publications. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. Retrieved from[Link]

  • Dove Press. Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizable Lipid. Retrieved from [Link]

  • DESY. Direct structural investigation of pH responsiveness in mRNA lipid nanoparticles. Retrieved from[Link]

  • Mitchell Lab, UPenn. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering. Retrieved from [Link]

  • National Institutes of Health (NIH). New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups. Retrieved from[Link]

  • PNAS. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. Retrieved from [Link]

  • Mitchell Lab, UPenn. Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. Retrieved from[Link]

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Safety & Regulatory Compliance

Safety

2-Methoxyoctan-1-amine proper disposal procedures

Operational Blueprint: Safe Handling and Disposal of 2-Methoxyoctan-1-amine Introduction For drug development professionals and analytical chemists, managing the lifecycle of aliphatic ether amines like 2-Methoxyoctan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling and Disposal of 2-Methoxyoctan-1-amine

Introduction For drug development professionals and analytical chemists, managing the lifecycle of aliphatic ether amines like 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) requires precision. As a specialized intermediate often utilized in medicinal chemistry, its structural combination of a hydrophobic octyl chain, a methoxy ether group, and a primary amine presents unique physicochemical hazards[1]. This guide provides a self-validating, step-by-step operational plan for the safe neutralization and disposal of 2-Methoxyoctan-1-amine, ensuring strict adherence to environmental regulations and laboratory safety protocols.

Physicochemical Profile & Hazard Causality Before executing disposal, it is critical to understand the causality behind the compound's behavior. The primary amine group imparts basicity and nucleophilicity, making it highly reactive toward electrophiles (e.g., acyl halides, anhydrides) and oxidizing agents[2]. The aliphatic tail increases its lipophilicity, meaning it is poorly soluble in water and highly toxic to aquatic environments if discharged untreated.

Table 1: 2-Methoxyoctan-1-amine Chemical & Hazard Summary

Property / HazardData / DescriptionOperational Implication
CAS Number 1485960-93-7Ensure accurate waste tracking and labeling[1].
Molecular Formula C9H21NOHigh carbon content; requires high-temperature incineration.
Molecular Weight 159.27 g/mol Moderately volatile; handle strictly inside a fume hood[1].
Chemical Reactivity Primary aliphatic amineReacts violently with oxidizers, acyl halides, and strong acids[2].
Toxicity Profile Skin/Eye corrosive, aquatic toxicityMandates full PPE (nitrile gloves, goggles) and zero drain disposal.

The Logic of Amine Disposal: Why Neutralization Matters Untreated aliphatic amines cannot be poured down the drain or placed directly into generic solvent waste streams. Direct mixing with incompatible chemical waste (such as chlorinated solvents or concentrated acids) can trigger exothermic reactions, leading to container pressurization and rupture[2].

By deliberately converting the volatile, nucleophilic free-base amine into a stable, water-soluble ammonium salt via controlled acid-base neutralization, we eliminate the volatility hazard and mitigate the risk of spontaneous cross-reactivity in the waste accumulation area. Furthermore, the EPA mandates that characteristic hazardous wastes be properly treated or incinerated to prevent environmental contamination and eliminate hazardous waste characteristics[3].

Step-by-Step Disposal Methodology This protocol is designed as a self-validating system: each step contains a verification check to ensure the process is proceeding safely and effectively.

Phase 1: Pre-Disposal Preparation & Segregation

  • PPE Verification: Don chemical-resistant nitrile gloves, a splash-resistant lab coat, and safety goggles. Conduct all work inside a certified chemical fume hood.

  • Waste Segregation: Ensure the disposal container is free of incompatible materials. Never allow amines to come into contact with waste that contains acyl halides, sulfonyl halides, or anhydrides[2].

Phase 2: Controlled Neutralization Protocol

  • Solvent Dilution: Transfer the 2-Methoxyoctan-1-amine waste into a wide-mouth borosilicate glass beaker. Dilute the amine with an inert, miscible solvent (e.g., ethanol or isopropanol) at a 1:5 ratio. This acts as a heat sink for the subsequent exothermic neutralization.

  • Acid Addition: Place the beaker in an ice-water bath and initiate magnetic stirring. Slowly add dilute hydrochloric acid (1M HCl) dropwise.

    • Causality Note: The ice bath controls the exothermic heat of salt formation, preventing solvent boil-off and the release of toxic amine vapors.

  • pH Verification (Self-Validation): Periodically check the solution using pH indicator strips. Continue the dropwise addition of 1M HCl until the solution reaches a stable pH of 6 to 8.

  • Validation: A stable neutral pH confirms the complete conversion of the free-base amine to its corresponding, non-volatile ammonium chloride salt.

Phase 3: Packaging and RCRA-Compliant Disposal

  • Transfer: Funnel the neutralized aqueous-organic mixture into a high-density polyethylene (HDPE) hazardous waste container. HDPE is preferred over glass to prevent breakage and resist chemical degradation.

  • Labeling: Affix a hazardous waste label detailing the exact composition: "Neutralized 2-Methoxyoctan-1-amine (Ammonium salt), Ethanol, Water."

  • Final Disposal: Transfer the sealed container to the facility's central hazardous waste accumulation area. The EPA recommends high-temperature incineration for aliphatic amines to completely destroy the carbon-nitrogen bonds, preventing environmental persistence[4].

Disposal Workflow Visualization

G N1 1. Waste Generation (2-Methoxyoctan-1-amine) N2 2. Segregation (Isolate from Oxidizers/Acyl Halides) N1->N2 N3 3. Dilution & Cooling (Add EtOH, Ice Bath) N2->N3 N4 4. Neutralization (Dropwise 1M HCl) N3->N4 N5 5. pH Verification (Target pH 6-8) N4->N5 N6 6. Packaging (HDPE Container) N5->N6 N7 7. Final Disposal (Licensed RCRA Incineration) N6->N7

Workflow for the safe neutralization and disposal of 2-Methoxyoctan-1-amine.

References

  • Title: In-Laboratory Treatment of Chemical Waste Source: Safety & Risk Services, University of British Columbia URL:[Link]

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: Environmental Protection Agency (EPA) URL:[Link]

Handling

Personal protective equipment for handling 2-Methoxyoctan-1-amine

Comprehensive Safety and Operational Guide for Handling 2-Methoxyoctan-1-amine As a Senior Application Scientist, I frequently encounter laboratories that underestimate the hazards associated with specialized aliphatic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Methoxyoctan-1-amine

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the hazards associated with specialized aliphatic amines. 2-Methoxyoctan-1-amine (CAS: 1485960-93-7) is a primary aliphatic amine featuring a lipophilic octyl chain and a methoxy ether linkage[1]. While highly valuable in drug development as a bioactive small molecule building block and a component in lipid nanoparticle (LNP) synthesis, it demands rigorous, uncompromising safety protocols.

Like its structural analogue octylamine, 2-Methoxyoctan-1-amine is inherently corrosive, toxic via multiple exposure routes, and poses a severe threat to aquatic ecosystems[2][3]. This guide establishes a self-validating framework for its safe handling, ensuring operational continuity and protecting personnel from both acute and chronic exposure.

Mechanistic Causality of Hazards

To select the correct Personal Protective Equipment (PPE) and operational controls, one must first understand the chemical mechanisms driving the hazards:

  • Liquefaction Necrosis: Primary aliphatic amines are strong bases. Upon contact with skin or eyes, they rapidly saponify epidermal lipids and denature structural proteins[4]. Unlike strong acids, which form a protective eschar (coagulation necrosis) that limits further damage, amines cause liquefaction necrosis. This allows the chemical to penetrate continuously into deep tissue, causing severe, delayed-onset burns[5].

  • Systemic Toxicity via Dermal Absorption: The 8-carbon aliphatic chain confers high lipophilicity. This allows the molecule to easily cross the stratum corneum barrier of the skin and enter the bloodstream, leading to systemic toxicity[4].

  • Mucosal Sensitization: Volatilized amines react with the moisture in the respiratory tract. Even brief inhalation can cause severe irritation, coughing, and potential long-term respiratory sensitization (occupational asthma)[6].

Hazards Chem 2-Methoxyoctan-1-amine Prop1 High Basicity (Amine Group) Chem->Prop1 Prop2 Lipophilicity (Aliphatic Chain) Chem->Prop2 Prop3 Volatility (Low MW) Chem->Prop3 Haz1 Corrosive Tissue Burns (Liquefaction Necrosis) Prop1->Haz1 Haz2 Dermal Absorption & Systemic Toxicity Prop2->Haz2 Haz3 Respiratory Irritation Prop3->Haz3 PPE1 Nitrile/PVC Gloves & Face Shield Haz1->PPE1 Mitigated by PPE2 Type 3 Chemical Apron Haz2->PPE2 Mitigated by PPE3 Fume Hood & Amine Respirator Haz3->PPE3 Mitigated by

Caption: Chemical properties, physiological hazards, and PPE mitigation pathways.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The following matrix outlines the mandatory equipment and the scientific rationale for each choice[6][7][8].

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile, PVC, or Butyl Rubber gloves (Double-gloving recommended). Do not use latex, leather, or cotton.Aliphatic chains rapidly permeate latex. Leather and cotton absorb the liquid, holding the corrosive base against the skin and accelerating liquefaction necrosis.
Eye/Face Protection Chemical splash goggles paired with a full-face shield.Amine vapors are highly irritating to the cornea. A face shield prevents droplet splatter from reaching the face during pressurized transfers.
Body Protection Liquid-tight chemical apron (Type 3) or full chemical suit.Prevents systemic toxicity via dermal absorption. Normal lab coats are permeable and insufficient for corrosive lipophilic liquids.
Respiratory Air-purifying respirator (APR) with organic vapor/amine cartridges, or SCBA for spills.Mitigates inhalation of volatile low-MW amines, preventing mucosal burns and respiratory sensitization.

Step-by-Step Operational Protocol

A self-validating protocol ensures that failure at any single step does not result in exposure. Follow these procedures strictly when handling 2-Methoxyoctan-1-amine.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Ensure the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm). Never handle this compound on an open bench[6].

  • Zone Demarcation: Clear the hood of incompatible materials. Remove all strong oxidizing agents, strong acids, and organic halogen compounds, which can react violently and exothermically with amines[7][8].

  • Spill Kit Preparation: Stage an amine-specific spill kit containing an inert absorbent (e.g., vermiculite or sand) and a weak acid neutralizing agent (e.g., citric acid powder).

Phase 2: Dispensing and Handling

  • Donning PPE: Equip double-layered nitrile gloves, a chemical-resistant apron, safety goggles, and a full-face shield[8].

  • Inert Atmosphere Transfer: Because primary amines can degrade upon exposure to air and moisture (forming carbamates), use a Schlenk line or a septum-sealed bottle. Purge the receiving vessel with Argon or Nitrogen.

  • Syringe/Cannula Transfer: Extract the required volume using a glass syringe with a Luer-lock needle. Avoid pouring directly from the bottle to minimize vapor generation and droplet splatter.

  • Immediate Sealing: Seal both the source and receiving vessels immediately after transfer to contain volatile emissions.

Phase 3: Decontamination and Disposal

  • Equipment Quenching: Rinse all syringes, needles, and glassware that contacted the amine with a dilute acidic solution (e.g., 5% acetic acid or 0.1 M HCl) inside the fume hood. This protonates the amine, rendering it water-soluble, non-volatile, and significantly less hazardous.

  • Aqueous Wash: Follow the acid quench with copious amounts of water, then acetone, before transferring the equipment to the general washing area.

  • Waste Segregation: Collect all quenched waste in a designated, clearly labeled "Corrosive/Toxic Amine Waste" container. Never mix raw amine waste with highly concentrated acidic waste streams outside of controlled quenching, as the uncontrolled exothermic neutralization can cause container rupture[5].

Workflow Start 1. Pre-Operation Check Verify Ventilation & Clear Hood Donning 2. Don PPE (Nitrile Gloves, Face Shield, Apron) Start->Donning Hood 3. Inert Atmosphere Transfer (Schlenk Line / Syringe) Donning->Hood Dispense 4. Dispense 2-Methoxyoctan-1-amine (Avoid Pouring) Hood->Dispense Decon 5. Decontaminate Equipment (Quench with 5% Acetic Acid) Dispense->Decon Waste 6. Dispose as Hazardous Waste (EPA Corrosive/Toxic) Decon->Waste

Caption: Step-by-step operational workflow for handling and disposing of 2-Methoxyoctan-1-amine.

Emergency Response and Spill Management

  • Dermal Exposure: Immediately utilize the emergency safety shower. Remove all contaminated clothing while under the water. Rinse continuously for a minimum of 15 minutes[9]. Crucial Note: Do NOT attempt to neutralize the amine on the skin with an acid. The exothermic neutralization reaction will compound the chemical burn with a severe thermal burn[5].

  • Ocular Exposure: Flush eyes at the eyewash station for 15-20 minutes, holding eyelids open. Seek immediate ophthalmological attention.

  • Spill Containment: Evacuate personnel. Don a Self-Contained Breathing Apparatus (SCBA) or an amine-cartridge respirator[6]. Cover the spill with an inert absorbent. Do not use combustible materials like sawdust, as amines can lower the autoignition temperature of organic materials[2]. Sweep into a sealed, hazardous waste container.

References

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1: Polymer Matrix Materials." US Department of Labor. URL:[Link]

  • American Chemistry Council (ACC). "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal." Center for the Polyurethanes Industry. URL:[Link]

Sources

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